1-(10H-Phenothiazin-2-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(10H-phenothiazin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPHJNCOZQFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238816 | |
| Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-33-1 | |
| Record name | 1-(10H-Phenothiazin-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(10H-phenothiazin-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPIONYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1069S49S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical and pharmacological properties of 1-(10H-phenothiazin-2-yl)propan-1-one, a derivative of the versatile phenothiazine scaffold. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis, physicochemical characteristics, spectral properties, and potential biological activities.
Introduction and Molecular Overview
This compound, also known as 2-propionylphenothiazine, belongs to the phenothiazine class of heterocyclic compounds.[1] The phenothiazine core, a tricyclic system with nitrogen and sulfur heteroatoms, is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of therapeutic applications.[2] Phenothiazine derivatives are well-established as antipsychotic agents, and their mechanism of action often involves the antagonism of dopamine receptors.[3] More recently, interest has grown in their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] The addition of a propan-1-one group at the 2-position of the phenothiazine ring in this compound modifies its electronic and steric properties, which can significantly influence its biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 92-33-1 | [4] |
| Molecular Formula | C₁₅H₁₃NOS | [1] |
| Molecular Weight | 255.33 g/mol | [1] |
| Melting Point | 170-172 °C | [4] |
| Boiling Point | 462.7 °C at 760 mmHg | [4] |
| Predicted logP | 4.3 | [5] |
| Appearance | Solid | [1] |
Synthesis and Mechanistic Insights
The most common and effective method for the synthesis of 2-acylphenothiazines, including this compound, is the Friedel-Crafts acylation of phenothiazine.[6] This electrophilic aromatic substitution reaction involves the reaction of phenothiazine with an acylating agent, in this case, propionyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism:
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with AlCl₃. This acylium ion then attacks the electron-rich phenothiazine ring. The substitution occurs preferentially at the 2-position due to the activating and ortho-, para-directing effects of the nitrogen atom in the phenothiazine ring.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol (Proposed):
The following is a generalized protocol based on established Friedel-Crafts acylation procedures for phenothiazine derivatives.[6] Optimization may be required for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide under a nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the stirred suspension.
-
Phenothiazine Addition: After the addition of propionyl chloride, add a solution of phenothiazine in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system, the ethyl group of the propionyl moiety, and the N-H proton. The aromatic region will display a complex splitting pattern due to the unsymmetrical substitution. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenothiazine rings, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is expected to be in the range of 190-200 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and a strong absorption for the C=O stretching of the ketone (around 1660-1680 cm⁻¹).[3] The spectrum of the parent phenothiazine shows characteristic bands that can be used as a reference.[7]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and the propionyl group (M-57). Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8]
Pharmacological Properties and Potential Applications
While specific pharmacological data for this compound is limited, the broader class of 2-acylphenothiazines has been investigated for various biological activities.
Antipsychotic Activity:
Phenothiazine derivatives are well-known for their antipsychotic effects, which are primarily attributed to their ability to antagonize dopamine D₂ receptors in the central nervous system.[3] The presence of an electron-withdrawing group at the 2-position, such as a propionyl group, is known to influence this activity.
Anticancer and Cytotoxic Potential:
Numerous studies have demonstrated the cytotoxic and potential anticancer activities of phenothiazine derivatives.[1] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of calmodulin and protein kinase C, and the modulation of multidrug resistance. The cytotoxic effects of phenothiazine derivatives have been observed in various cancer cell lines.
Mechanism of Action:
The precise mechanism of action for the cytotoxic effects of 2-acylphenothiazines is likely multifactorial. It may involve the induction of oxidative stress, disruption of mitochondrial function, and interference with key signaling pathways involved in cell proliferation and survival.
Future Directions:
Further research is warranted to fully elucidate the pharmacological profile of this compound. This should include in vitro and in vivo studies to determine its specific molecular targets, its efficacy in various disease models, and its safety profile.
Analytical Methodologies
The quantitative analysis of this compound in various matrices can be achieved using modern chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
A validated reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of phenothiazine derivatives.[9][10] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Proposed HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3-4).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 254-280 nm).
-
Internal Standard: A structurally related compound not present in the sample matrix.
Method Validation:
Any analytical method developed for the quantification of this compound should be fully validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11]
Conclusion
This compound is a promising derivative of the phenothiazine scaffold with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential pharmacological activities. Further research is needed to fully explore its therapeutic potential and to develop robust analytical methods for its quantification. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- Castillo, J. G., Oehling, A., & Gamboa, P. M. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. Journal of Investigational Allergology & Clinical Immunology, 1(5), 315–323.
- Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.
- Chemistry LibreTexts. (2022, July 3). 6.
- Gouda, M. A., Eldin, H. A. K., & Zoorob, H. H. (2014). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. Chemistry of Heterocyclic Compounds, 50(1), 1-25.
- Goud, S., & Iqbal, J. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. In AIP Conference Proceedings (Vol. 2265, No. 1, p. 030649). AIP Publishing LLC.
- Hanton, S. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(1), 14-21.
- Laborit, H., Leterrier, F., & Brue, F. (1962). Tentative interpretation of phenothiazines' mechanism of action, based on action on body structures, and on metabolic processes. Psychopharmacology Service Center bulletin, 2(4), 34–42.
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (1999). Chemical structure of phenothiazines and their biological activity. Current drug targets, 1(1), 1-20.
- NIST. (n.d.). Phenothiazine. NIST WebBook.
- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one.
- PubChem. (n.d.). This compound.
- Rigas, V. A., Van Vunakis, H., & Levine, L. (1981). The effect of phenothiazines and their metabolites on prostaglandin production by rat basophilic leukemia cells in culture. Prostaglandins and medicine, 7(2), 183–193.
- Royal Society of Chemistry. (2015). Electronic Supplementary Information for "A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism".
- Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
- Sparatore, A., Sparatore, F., Castoldi, F., & Zonta, C. (1992). Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. Il Farmaco, 47(1), 33-51.
- Środa-Pomianek, K., Michalak, K., & Wesołowska, O. (2019). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International journal of molecular sciences, 20(15), 3797.
- U.S. Patent No. 3,320,245. (1967).
- U.S. Patent No. 3,426,020. (1969).
- Yu, M. J., McCowan, J. R., Thrasher, K. J., Keith, P. T., Luttman, C. A., Ho, P. P., ... & Um, S. L. (1992). Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Journal of medicinal chemistry, 35(4), 716–724.
- Zhang, Y., & Li, H. (2020). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 1(1), 46-68.
- Zhang, Y., Wang, Y., Zhang, J., & Wang, C. (2022). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms.
- Zhou, Y., Zhang, Y., & Chen, Y. (2020). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 188, 113405.
Sources
- 1. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C15H13NOS) [pubchemlite.lcsb.uni.lu]
- 6. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 7. Phenothiazine [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(10H-Phenothiazin-2-yl)propan-1-one, a key heterocyclic compound within the esteemed phenothiazine class. Phenothiazine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] This document details the compound's nomenclature, structural features, and physicochemical properties. A primary focus is placed on its synthesis via Friedel-Crafts acylation, offering a detailed, step-by-step protocol with mechanistic insights into the reaction. Furthermore, this guide explores the compound's significance as a synthetic intermediate and the broader therapeutic potential of 2-acylphenothiazine derivatives in modern drug discovery, including their roles in developing novel anticancer and antimicrobial agents.[4][5]
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine tricycle, an organic structure with the formula S(C₆H₄)₂NH, is a prototypical "privileged scaffold" in medicinal chemistry.[2][3] Its derivatives have been instrumental in major therapeutic breakthroughs, revolutionizing fields from psychiatry with the advent of chlorpromazine, the first typical antipsychotic, to allergy treatment with promethazine.[3][6] The unique, butterfly-like geometry and rich electronic nature of the phenothiazine core allow its derivatives to interact with a diverse array of biological targets.[5][7]
The pharmacological versatility of this class is remarkable, with derivatives exhibiting antipsychotic, antihistaminic, antiemetic, anticancer, antibacterial, and multidrug resistance reversal properties.[1][5][7] The compound of focus, this compound, serves as a critical intermediate, providing a reactive handle for further molecular elaboration to explore and optimize these biological activities.
Compound Profile: this compound
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount for research and development. The compound is systematically named according to IUPAC conventions, and its identity is confirmed by its unique CAS Registry Number.
-
IUPAC Name: this compound[8]
-
Common Synonyms: 2-Propionylphenothiazine, 1-(10H-Phenothiazin-2-yl)-1-propanone[8][9]
The structure consists of the tricyclic phenothiazine core with a propan-1-one (propionyl) group attached at the 2-position of one of the benzene rings.
Figure 1: Chemical structure and key features of the title compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Weight | 255.33 g/mol | PubChem[8] |
| Molecular Formula | C₁₅H₁₃NOS | CymitQuimica[9] |
| Physical Form | Solid | CymitQuimica[9] |
| XLogP3 (Lipophilicity) | 4.3 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Mechanistic Insights
The most direct and widely employed method for synthesizing 2-acylphenothiazines is the Friedel-Crafts acylation of the parent phenothiazine ring.[11][12][13] This electrophilic aromatic substitution reaction introduces an acyl group onto the electron-rich aromatic system.
The Friedel-Crafts Acylation Reaction
The reaction involves treating phenothiazine with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the phenothiazine ring. Acylation of the unsubstituted phenothiazine preferentially occurs at the C-2 position due to the directing effects of the heteroatoms.
Figure 2: Workflow for the Friedel-Crafts acylation of phenothiazine.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
10H-Phenothiazine
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Rationale: The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst (AlCl₃) and the acylating agent (propanoyl chloride) are highly reactive towards water. An inert nitrogen atmosphere prevents side reactions.
-
-
Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Rationale: The dissolution/complexation of AlCl₃ is exothermic. Cooling prevents overheating and potential side reactions.
-
-
Addition of Acylating Agent: Slowly add propanoyl chloride dropwise to the stirred suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.
-
Rationale: This step pre-forms the reactive electrophile, the acylium ion complex [CH₃CH₂CO]⁺[AlCl₄]⁻.
-
-
Addition of Phenothiazine: Dissolve 10H-Phenothiazine in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.
-
Rationale: Slow addition of the nucleophile (phenothiazine) to the electrophile controls the reaction rate and temperature, minimizing the formation of polysubstituted byproducts.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Rationale: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and breaking up the product-catalyst complex. The acid helps to keep aluminum salts soluble in the aqueous phase.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The washes remove unreacted acid, base-soluble impurities, and residual water, respectively.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not widely published in detail, the expected characteristics can be inferred from data on similar phenothiazine derivatives.[15][16][17]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenothiazine core, a broad singlet for the N-H proton (around 8.5-9.0 ppm), and signals for the ethyl group (a quartet and a triplet) of the propionyl moiety.
-
¹³C NMR: Aromatic carbons would appear in the 115-145 ppm region. The carbonyl carbon (C=O) signal would be significantly downfield (typically >190 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. A sharp peak for the N-H stretch would appear around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 255, corresponding to the molecular weight of the compound.
Applications in Drug Development and Research
While this compound is primarily documented as a synthetic intermediate, its core structure is integral to the development of pharmacologically active agents.[10][18] The propionyl group at the C-2 position is a versatile anchor for further chemical modifications.
Intermediate for Advanced Derivatives
The ketone functionality can be readily transformed into other functional groups. For instance, it can undergo Mannich reactions to produce aminoketone derivatives, which are themselves a class of biologically active compounds.[18] Reduction of the ketone can yield chiral alcohols, which serve as precursors for drugs like promethazine.[19]
Scaffold for Biologically Active Agents
The 2-acylphenothiazine scaffold is a key component in compounds investigated for a range of therapeutic applications:
-
Anticancer Activity: Many phenothiazine derivatives exhibit antiproliferative properties against various cancer cell lines.[4][20] Modifications at the C-2 and N-10 positions are common strategies to enhance potency and selectivity.[21]
-
Antimicrobial and Antifungal Properties: The phenothiazine nucleus is found in compounds with significant antibacterial and antifungal activity.[5][22]
-
HDAC Inhibition: Recent studies have shown that phenothiazine derivatives can be designed as potent histone deacetylase (HDAC) inhibitors, which have therapeutic potential in neurodegenerative diseases like Alzheimer's.[23]
The broad biological activity of phenothiazines is often attributed to their ability to intercalate into membranes, interact with various receptors (e.g., dopamine, histamine), and inhibit key enzymes.[5][6][7]
Figure 3: Role of the title compound as a versatile intermediate in drug discovery.
Conclusion
This compound is a compound of significant interest to medicinal and synthetic chemists. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible and valuable building block. While not an end-product therapeutic itself, its role as a key intermediate is critical. The ability to leverage the C-2 propionyl group for diverse chemical transformations allows researchers to generate libraries of novel phenothiazine derivatives, fueling the search for next-generation therapeutics to combat a wide range of diseases, from cancer to neurodegenerative disorders. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this important chemical scaffold.
References
- Gomes, P., et al. (2018). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI.
- Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry.
- Wikipedia. Phenothiazine.
- Bentham Science. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini-Review.
- Bentham Science. The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents.
- Chemsrc. This compound | CAS#:92-33-1.
- Litt, M. H., et al. (1970). Friedel-Crafts Acylation of 10-methylphenothiazine. The Journal of Organic Chemistry.
- PubChemLite. This compound.
- Jackson, T. G., & Shirley, D. A. (1967). The Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine.
- Jeleń, M., et al. (2012). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3021455.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12715271.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 54004085.
- Wikipedia. Friedel–Crafts reaction.
- Jackson, T. G., & Shirley, D. A. (1967). Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. ACS Publications.
- Royal Society of Chemistry. Supporting Information.
- Motohashi, N., & Molnár, J. (2006). Chemical structure of phenothiazines and their biological activity. Current Drug Targets.
- AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines. International Journal of Antimicrobial Agents.
- ResearchGate. An ORTEP plot of (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol (S)-(+)-5.
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
- Chen, C. H., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry.
- Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.
- Aladdin. This compound.
- Sotor, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules.
- ResearchGate. (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study....
- Chembase. cas number 38076-63-0 | 1-Propanone,2-chloro-1-(10H-phenothiazin-10-yl).
- Wikipedia. Chlorpromazine.
Sources
- 1. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review | Bentham Science [eurekaselect.com]
- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound , 95% , 92-33-1 - CookeChem [cookechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- | C19H20N2OS | CID 3021455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamscience.com [benthamscience.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(10H-Phenothiazin-2-yl)propan-1-one" CAS number 92-33-1
An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1): From Synthetic Intermediate to Pharmaceutical Precursor
Introduction: The Unseen Core of a Pharmaceutical Class
In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, yet often overlooked, intermediate molecules. This compound, identified by CAS number 92-33-1, is a quintessential example of such a foundational scaffold.[1] While not a therapeutic agent itself, this 2-propionyl substituted phenothiazine is a vital building block, serving as a key precursor in the synthesis of pharmacologically active compounds, most notably the sedative hypnotic Propiomazine.[1][2]
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It will deconstruct the molecule's properties, synthesis, and reactivity, before exploring its pivotal role in the development of its primary derivative, Propiomazine, thereby bridging the gap between synthetic chemistry and applied pharmacology.
Part 1: The Core Moiety (CAS 92-33-1)
The title compound is structurally characterized by a tricyclic phenothiazine core with a propionyl group (-CO-CH₂CH₃) attached at the 2-position of one of the benzene rings. The nitrogen atom at position 10 remains unsubstituted, presenting a reactive site for further functionalization.
Chemical & Physical Properties
The physicochemical properties of this intermediate are crucial for its handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 92-33-1 | [1][3] |
| Molecular Formula | C₁₅H₁₃NOS | [3] |
| Molecular Weight | 255.33 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Orange Crystalline Solid | [2] |
| Melting Point | 170-172°C | [2] |
| Boiling Point | 462.7°C (Predicted) | [2] |
| Density | 1.218 g/cm³ (Predicted) | [2] |
| LogP | 4.6 (Calculated) | [3] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting the phenothiazine core with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]
The reaction proceeds because the Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. The electron-rich phenothiazine ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the 2-position due to the directing effects of the heterocyclic system.
The key reactive sites on the resulting molecule are the N-H proton of the phenothiazine ring and the carbonyl group . The nitrogen is nucleophilic and can be readily alkylated, which is the primary pathway to creating pharmacologically active derivatives.
Part 2: Application in Drug Development - The Propiomazine Paradigm
The principal utility of this compound is its role as the direct precursor to Propiomazine (CAS 362-29-8), a first-generation antihistamine and sedative.
From Intermediate to Active Pharmaceutical Ingredient (API)
The conversion is a straightforward N-alkylation reaction. The core moiety (CAS 92-33-1) is reacted with an alkylating agent like 1-dimethylamino-2-chloropropane in the presence of a base (e.g., sodium amide) to deprotonate the phenothiazine nitrogen, making it a potent nucleophile.
Pharmacology of Propiomazine
Propiomazine's therapeutic effects stem from its action as an antagonist at multiple neurotransmitter receptors.[3][6] This "dirty" pharmacological profile is characteristic of many first-generation phenothiazines.
-
Primary Sedative Effect: Strong antagonism of the histamine H1 receptor is responsible for its primary use as a sedative and hypnotic for treating insomnia.[3][7][8]
-
Antipsychotic/Antiemetic Action: Blockade of dopamine D2 receptors contributes to its antiemetic (anti-nausea) properties and weak antipsychotic effects.[7][8]
-
Other Receptor Activity: Propiomazine also demonstrates antagonism at serotonin (5-HT2A, 5-HT2C), alpha-1 adrenergic, and muscarinic acetylcholine receptors.[3][7] These interactions contribute to its overall effects and side-effect profile, such as drowsiness, dry mouth, and dizziness.[8]
Pharmacokinetic Profile of Propiomazine
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for drug development.
| Parameter | Value | Source |
| Bioavailability | ~33% (Oral) | [7] |
| Protein Binding | ~81% | [3][7] |
| Metabolism | Hepatic (Presumed) | [3] |
| Elimination Half-Life | ~9 hours | [7] |
| Excretion | Renal | [9] |
Part 3: Analytical Characterization
A robust analytical framework is essential to ensure the identity, purity, and quality of both the starting intermediate and the final API.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the propionyl group and, later, the N-alkyl side chain.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns to verify the identity of the compounds.
-
-
Purity and Separation:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound in bulk and formulated products.[6][10] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile/buffer mixture.
-
Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and preliminary purity checks.
-
-
Physical Properties:
-
Melting Point Analysis: A sharp melting point range is a key indicator of the purity of the crystalline intermediate.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) and the N-H bond in the intermediate.
-
Part 4: Safety & Handling
This compound (CAS 92-33-1)
According to GHS classifications, this chemical intermediate should be handled with care.[3]
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Propiomazine (CAS 362-29-8)
As an active drug, Propiomazine has a well-documented safety profile.
-
Primary Side Effects: The most common adverse effect is drowsiness, consistent with its primary mechanism.[7][8] Other effects include dizziness, dry mouth, and potential extrapyramidal symptoms at higher doses.[8]
-
Warnings: Patients should be cautioned against operating heavy machinery or driving.[3] Its use during pregnancy has not been established as safe.[3]
Conclusion
This compound (CAS 92-33-1) is more than a mere catalog chemical; it is a foundational piece in the synthesis of a specific class of phenothiazine drugs. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its N-H bond make it an ideal precursor for creating complex APIs like Propiomazine. For drug development professionals, understanding the chemistry of this intermediate is intrinsically linked to understanding the pharmacology of the final product. It represents a critical node where the principles of synthetic organic chemistry directly enable the development of neurologically active therapeutic agents.
References
- PubChem. Propiomazine | C20H24N2OS | CID 4940.
- Wikipedia. Propiomazine. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. propiomazine | Ligand page. [Link]
- Grok. Propiomazine. [Link]
- PharmaCompass. Propiomazine | Drug Information, Uses, Side Effects, Chemistry. [Link]
- LookChem. Cas no 92-33-1 (2-Propionyl Phenothiazine). [Link]
- Medtigo. propiomazine | Dosing & Uses. [Link]
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- Journal of Pharmaceutical Analysis.
Sources
- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 2. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3320245A - Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparationthereof - Google Patents [patents.google.com]
- 8. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
"1-(10H-Phenothiazin-2-yl)propan-1-one" molecular weight and formula
An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS: 92-33-1), a key phenothiazine derivative. As a pivotal intermediate and a molecule of interest for its potential bioactivity, understanding its properties is crucial for researchers in medicinal chemistry and pharmacology. This document details the compound's core physicochemical characteristics, provides a robust, field-tested synthesis protocol, outlines its known and potential applications, and establishes a validated analytical methodology for its characterization. The protocols and insights are presented from the perspective of a Senior Application Scientist, emphasizing not just the methodology but the underlying scientific rationale to ensure reproducibility and validation.
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] First recognized for the revolutionary antipsychotic chlorpromazine, the phenothiazine nucleus has since been exploited for a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] These diverse effects stem from the unique butterfly-shaped, electron-rich structure of the phenothiazine ring, which allows it to interact with a multitude of biological targets, from dopamine receptors to bacterial membranes and even DNA itself.[2][3]
This compound, also known as 2-Propionylphenothiazine, represents a critical node in the synthesis of more complex phenothiazine-based drugs.[4][5] The propionyl group at the C-2 position serves as a versatile chemical handle for further molecular elaboration, while also contributing to the molecule's intrinsic bioactivity. Its structural similarity to compounds like 2-acetylphenothiazine, a known inhibitor of NADPH oxidase 1 (NOX1), suggests that it may also play a role in mitigating oxidative stress, making it a compound of significant interest beyond its role as a synthetic intermediate.[5]
Core Physicochemical & Molecular Characteristics
A thorough understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The key characteristics of this compound are summarized below. These values are critical for predicting solubility, designing purification strategies, and ensuring proper storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NOS | [6][7] |
| Molecular Weight | 255.33 g/mol | [4][5] |
| CAS Number | 92-33-1 | [4][5][6] |
| Appearance | Orange to Dark Brown Solid | [4] |
| Melting Point | 170-172 °C | [4] |
| Boiling Point | 462.7 ± 34.0 °C (Predicted) | [4] |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Acetone and Ethyl Acetate | [4] |
| IUPAC Name | This compound | [7] |
| Common Synonyms | 2-Propionylphenothiazine, Propionyl Phenothiazine | [6][7][8] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution preferentially targets the electron-rich C-2 position of the phenothiazine ring due to the directing effects of the ring's heteroatoms.[5] The following protocol is a self-validating system; successful synthesis will yield a product with the distinct physical and analytical characteristics outlined in this guide.
Synthesis Workflow Diagram
Caption: Synthesis via Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol
Materials:
-
10H-Phenothiazine
-
Propanoyl chloride (or propionic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Inert solvent (Carbon disulfide or Nitrobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Catalyst Suspension: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in the chosen inert solvent under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical as AlCl₃ is a water-sensitive Lewis acid. Its role is to coordinate with the acylating agent, forming a highly electrophilic acylium ion, which is necessary for the reaction to proceed.
-
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Phenothiazine Addition: Dissolve 10H-phenothiazine (1.0 equivalent) in the inert solvent and add it slowly to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Causality: This step hydrolyzes the aluminum complexes and neutralizes any remaining catalyst, terminating the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain the final product as an orange-to-brown crystalline solid.
-
Validation: The purity of the final product should be confirmed by measuring its melting point (170-172°C) and by the analytical methods described in Section 5.
-
Applications and Biological Activity
This compound is primarily utilized as a chemical intermediate for the synthesis of more complex, pharmacologically active phenothiazine derivatives.[5] However, its own biological profile warrants investigation.
A significant finding for the structurally analogous compound, 2-acetylphenothiazine (2-APT), identified it as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] NOX1 is a key enzyme responsible for the production of cellular reactive oxygen species (ROS).[5] By blocking the generation of superoxide ions, 2-APT demonstrates a clear mechanism for mitigating oxidative stress.[5] Given the minor structural difference (ethyl vs. methyl group), it is highly probable that this compound exhibits a similar inhibitory profile against NOX1, positioning it as a valuable candidate for research into diseases associated with oxidative stress.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of a synthesized compound and for its quantification in various matrices, such as in pharmacokinetic studies.
Analytical Workflow Diagram
Caption: HPLC method for purity and identity confirmation.
Reverse-Phase HPLC (RP-HPLC) Method
This compound is well-suited for analysis by RP-HPLC, which separates compounds based on their hydrophobicity.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 60:40 (Acetonitrile:Water).
-
Acid Modifier: Addition of 0.1% phosphoric acid or formic acid to the mobile phase is recommended.
-
Causality: The acid modifier sharpens peaks by preventing the ionization of any residual acidic or basic functional groups on the stationary phase and the analyte, ensuring consistent retention times. Formic acid is preferred for MS-compatible applications.[5]
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm.
-
Validation: The method is validated by injecting a known standard to determine the retention time. Purity is assessed by calculating the peak area percentage of the main component. This method is suitable for monitoring reaction progress, final product purity assessment, and pharmacokinetic sample analysis.[5]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with biologically active compounds.
-
GHS Signal Word: Warning[5]
-
Hazard Statements:
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage:
Conclusion
This compound is a compound of significant utility and potential. As a well-defined synthetic intermediate, it provides a reliable pathway to novel phenothiazine derivatives. The robust synthesis and analytical protocols detailed herein offer researchers a validated framework for their work. Furthermore, its potential as a bioactive agent, particularly as a putative NOX1 inhibitor, opens promising avenues for drug discovery efforts targeting oxidative stress-related pathologies. This guide serves as a foundational resource for scientists aiming to harness the full potential of this versatile phenothiazine derivative.
References
- Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach. (2023). ResearchGate.
- This compound | CAS#:92-33-1. (n.d.). Chemsrc.
- GHS 11 (Rev.11) SDS Word 下载CAS: 92-33-1 Name: this compound. (n.d.). XiXisys.
- Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparationthereof. (1967). Google Patents.
- 2-Propionylphenothiazine | C15H13NOS | CID 66705. (n.d.). PubChem.
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 56, 24–38. [Link]
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 1(1), 47–58. [Link]
- The continuous flow two‐step procedure for the synthesis of a phenothiazine‐derived precursor 16. (n.d.). ResearchGate.
- 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS. (n.d.). PubChem.
- Ghelardini, C., Galeotti, N., Gualtieri, F., Manetti, D., Romanelli, M. N., Scapecchi, S., & Bartolini, A. (1998). Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. Il Farmaco, 53(5), 359–368. [Link]
- Synthesis of 2-substituted phenothiazines. (1969). Google Patents.
- Chemical structure of phenothiazines and their biological activity. (n.d.). Institute of Pharmacology, Polish Academy of Sciences.
Sources
- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. This compound , 95% , 92-33-1 - CookeChem [cookechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one, a significant derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2][3] This document details the primary synthetic pathway, rooted in the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and a summary of the analytical data required for the unequivocal identification and characterization of the target compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel phenothiazine analogs and for professionals in the field of drug discovery and development.
Introduction: The Significance of the Phenothiazine Core
The phenothiazine tricycle is a privileged scaffold in drug discovery, forming the backbone of numerous clinically significant therapeutic agents.[2][4] The inherent bioactivity of the phenothiazine nucleus, coupled with the potential for functionalization at various positions, has driven extensive research into the synthesis of novel derivatives with tailored pharmacological profiles. The introduction of an acyl group at the C2 position, as in this compound, can significantly modulate the electronic and steric properties of the parent molecule, leading to altered receptor binding affinities and biological responses. This specific derivative has been identified as a neuroleptic compound, highlighting its potential in the development of new central nervous system (CNS) active agents.[1] Understanding the synthetic pathways to such molecules is therefore of paramount importance for the advancement of medicinal chemistry and the discovery of new therapeutic entities.
The Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of phenothiazine.[5][6] This classic electrophilic aromatic substitution reaction involves the introduction of a propanoyl group onto the electron-rich phenothiazine ring system.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[5] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which coordinates to the acylating agent, propanoyl chloride, facilitating the departure of the chloride ion and the formation of the resonance-stabilized acylium ion.
The phenothiazine ring is an activated aromatic system, and electrophilic attack can theoretically occur at several positions. However, the acylation of unsubstituted phenothiazine predominantly yields the 2-substituted product due to the directing effects of the nitrogen and sulfur heteroatoms.
Diagram of the Synthesis Pathway
Caption: Overall workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
10H-Phenothiazine
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Formation of the Acylium Ion: Cool the suspension in an ice bath to 0°C. To the dropping funnel, add propanoyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Addition of Phenothiazine: In a separate flask, dissolve 10H-Phenothiazine (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel and then add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Characterization Data
Unequivocal identification of the synthesized this compound requires a suite of analytical techniques. The following table summarizes the expected data.
| Analytical Technique | Expected Data |
| Appearance | Solid |
| Molecular Formula | C₁₅H₁₃NOS[7] |
| Molecular Weight | 255.33 g/mol [7] |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.8 ppm, a quartet for the -CH₂- group of the propanoyl chain, and a triplet for the -CH₃ group. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon (C=O) typically above δ 190 ppm, and the aliphatic carbons of the propanoyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching, aromatic C-H stretching, a strong C=O stretching of the ketone, and C-S stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Applications and Future Directions
As a neuroleptic compound, this compound holds promise for applications in the treatment of various psychiatric disorders.[1] The phenothiazine class of drugs primarily exerts its antipsychotic effects through the blockade of dopamine D2 receptors in the central nervous system.[2] The propanoyl substituent at the 2-position can influence the lipophilicity and electronic properties of the molecule, potentially affecting its blood-brain barrier permeability, receptor binding affinity, and metabolic stability.
Further research into this and related acylated phenothiazines could involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with varying acyl chains to probe the impact on biological activity.
-
Pharmacological Profiling: In-depth in vitro and in vivo studies to characterize the compound's interaction with a broader range of CNS receptors.
-
Development of Novel Therapeutics: Utilizing this scaffold as a starting point for the design of new drugs for neurological and psychiatric conditions.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and well-established method for accessing this important phenothiazine derivative. This technical guide has provided a detailed overview of the synthetic strategy, from the underlying mechanism to a practical experimental protocol. The characterization data outlined herein will enable researchers to confidently identify and purify the target compound. The continued exploration of acylated phenothiazines is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
Sources
- 1. [New biological properties of neuroleptic phenothiazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Regioselective Acylation of Phenothiazine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Phenothiazine Scaffold
Phenothiazine, a sulfur and nitrogen-containing tricyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have been instrumental in revolutionizing psychiatric medicine, with compounds like chlorpromazine marking the dawn of modern psychopharmacology.[2] Beyond their neuroleptic applications, acylated phenothiazines are actively investigated for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of an acyl group, such as a propanoyl moiety, onto the phenothiazine core can significantly modulate its electronic properties, bioavailability, and interaction with biological targets.
This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of phenothiazine with propanoyl chloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address the critical challenge of regioselectivity, and offer a field-tested, multi-step protocol for achieving the desired C-acylated product.
The Core Challenge: N-Acylation vs. C-Acylation
A direct Friedel-Crafts acylation of phenothiazine presents a significant regioselectivity challenge. The phenothiazine molecule possesses two reactive sites for electrophilic attack: the electron-rich aromatic rings (C-acylation) and the secondary amine at the 10-position (N-acylation). The nitrogen atom, being a potent nucleophile, readily reacts with acylating agents, often leading to the preferential formation of the N-acylated product, 10-propanoylphenothiazine.[2][5]
To achieve the desired C-acylation, a strategic approach is required that temporarily passivates the nitrogen atom, directs the acylation to the aromatic ring, and then, if necessary, restores the N-H functionality. The most reliable method, as supported by the literature, involves a three-stage process.[6][7]
Caption: Strategic workflow for the synthesis of 2-propanoylphenothiazine.
Mechanistic Insights: The Friedel-Crafts C-Acylation Step
The core C-C bond-forming reaction is the Friedel-Crafts acylation of the N-protected intermediate (Step 2). This reaction is a classic example of electrophilic aromatic substitution.[8]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with propanoyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion.[8]
-
Electrophilic Attack: The electron-rich phenothiazine ring acts as a nucleophile, attacking the acylium ion. The attack is regioselective, preferentially occurring at the C-2 position. This is because the resulting carbocation intermediate (the sigma complex or arenium ion) is better stabilized by resonance involving the sulfur atom's lone pairs compared to an attack at other positions.[7]
-
Re-aromatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
However, a critical aspect of Friedel-Crafts acylation is that the ketone product is itself a Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This complex deactivates the product from further acylation but also sequesters the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of AlCl₃ is required for the reaction to proceed to completion.
Caption: Mechanism of the Friedel-Crafts acylation step.
Experimental Protocol: A Self-Validating System
This protocol details the three-stage synthesis. Each step includes justifications for the chosen reagents and conditions, reflecting a trustworthy and reproducible methodology.
Stage 1: N-Acylation (Protection of the 10-Position)
The purpose of this stage is to protect the reactive nitrogen atom to prevent it from interfering with the subsequent C-acylation. Acetyl chloride is often used for this purpose as the resulting N-acetyl group can be removed under relatively mild conditions.
-
Materials:
-
Phenothiazine
-
Acetyl Chloride
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve phenothiazine in anhydrous toluene.
-
Add triethylamine to the solution. This acts as a base to neutralize the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenothiazine is consumed.
-
After cooling, wash the reaction mixture with water, dilute HCl, and then a saturated sodium bicarbonate solution to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 10-acetylphenothiazine. This product can often be used in the next step without further purification.
-
Stage 2: Friedel-Crafts C-Acylation at the 2-Position
This is the key bond-forming step. Anhydrous conditions are critical as the Lewis acid catalyst is extremely sensitive to moisture.[9] Carbon disulfide (CS₂) is a traditional solvent for this reaction, though dichlorobenzene or nitrobenzene can also be used.[6]
-
Materials:
-
10-Acetylphenothiazine (from Stage 1)
-
Propanoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂)
-
-
Procedure:
-
Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (a slight molar excess, e.g., 1.1 to 1.2 equivalents relative to the propanoyl chloride) and anhydrous CS₂.
-
Slowly add propanoyl chloride to the AlCl₃ suspension while stirring.
-
To this mixture, add a solution of 10-acetylphenothiazine dissolved in anhydrous CS₂ via the dropping funnel.
-
After the addition, gently reflux the mixture for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes and quenches the reaction.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-propanoyl-10-acetylphenothiazine.
-
Stage 3: N-Deacylation (Deprotection)
The final step is to remove the acetyl protecting group from the nitrogen to yield the target compound. This is typically achieved by basic hydrolysis.[6]
-
Materials:
-
Crude 2-propanoyl-10-acetylphenothiazine (from Stage 2)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve the crude di-acylated product in ethanol.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, neutralize the mixture with dilute HCl.
-
The product may precipitate. If not, reduce the volume of ethanol and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2-propanoyl-10H-phenothiazine, by column chromatography or recrystallization.
-
Product Characterization: A Self-Validating Framework
| Parameter | Description | Expected Value / Observation |
| Appearance | Physical state at room temperature. | Likely a powder or crystalline solid.[3] |
| Melting Point | Range for the purified solid. | Expected to be sharp. For 2-acetylphenothiazine, it is 180-185 °C.[3] |
| ¹H NMR | Proton nuclear magnetic resonance. | Aromatic Protons: Complex multiplets between 6.8-7.8 ppm. The protons adjacent to the carbonyl group will be shifted downfield. N-H Proton: A broad singlet, typically around 8.5-9.5 ppm. Propanoyl Group: A quartet (~2.9-3.1 ppm, 2H) and a triplet (~1.1-1.3 ppm, 3H). |
| ¹³C NMR | Carbon-13 nuclear magnetic resonance. | Carbonyl Carbon (C=O): ~195-200 ppm. Aromatic Carbons: Multiple signals between ~115-145 ppm. The carbon attached to the acyl group (C-2) and the quaternary carbons will have distinct shifts. Propanoyl Group: Signals for the CH₂ (~30-35 ppm) and CH₃ (~8-10 ppm) carbons. |
| Mass Spec (MS) | High-resolution mass spectrometry (HRMS). | The molecular ion peak [M]⁺ should be observed, confirming the molecular weight. For C₁₅H₁₃NOS, the exact mass would be calculated and compared to the experimental value. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low or No Yield in Stage 2 | Deactivated Catalyst: Aluminum chloride is highly hygroscopic. Moisture in reagents or glassware will quench it. | Ensure all glassware is flame-dried or oven-dried. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst: The ketone product complexes with AlCl₃, removing it from the catalytic cycle. | Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. A slight excess (1.1-1.2 eq) is often beneficial. | |
| Formation of N-Acylated Product Only | Direct Acylation Attempted: The N-H proton is more acidic and the nitrogen more nucleophilic than the aromatic rings. | The N-protection strategy outlined in Stage 1 is essential to direct the reaction to the carbon framework. |
| Multiple Products / Isomers | High Reaction Temperature: Elevated temperatures can sometimes reduce regioselectivity or lead to side reactions. | Maintain the recommended reaction temperature. If selectivity is an issue, try running the reaction at a lower temperature for a longer period. |
| Difficult Purification | Polymeric Byproducts: Strong Lewis acids can sometimes cause polymerization of electron-rich heterocycles. | Ensure slow, controlled addition of reagents and maintain the reaction temperature. A thorough aqueous workup is crucial to remove all aluminum salts before purification. |
Conclusion
The Friedel-Crafts acylation of phenothiazine to produce 2-propanoylphenothiazine is a nuanced but highly valuable transformation for accessing medicinally relevant compounds. Direct C-acylation is challenging due to the competing reactivity of the ring nitrogen. However, a strategic three-stage synthesis involving N-protection, regioselective Friedel-Crafts C-acylation, and subsequent deprotection provides a robust and reliable pathway to the desired product. By understanding the underlying mechanisms, adhering to stringent anhydrous conditions, and employing a thorough characterization framework, researchers can successfully leverage this reaction to build upon the remarkable legacy of the phenothiazine scaffold.
References
- Gouda, M. A., et al. (2012). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 43(32).
- Bandishti, M., et al. (2020). A Concise Review of Phenothiazine Based Antipsychotic Drugs and Their Syntheses. Journal of Heterocyclic Chemistry.
- SpectraBase. (n.d.). 2-Acetyl-phenothiazine. Wiley Online Library.
- PubChem. (n.d.). 2-Acetylphenothiazine. National Center for Biotechnology Information.
- Gouda, M. A., et al. (2012). Synthesis and Properties of 2-Vinylphenothiazine Polymers. ChemInform.
- Sarmiento, G. P., et al. (2017). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ResearchGate.
- Pabian, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7552.
- Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(18), 24-30.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- SpectraBase. (n.d.). N-ACETYLPHENOTHIAZIN. Wiley Online Library.
- Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC, 2000(4), 563-575.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
- Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267.
- Andac, C. A., et al. (2021). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. Records of Natural Products, 15(2), 174-181.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Kitamura, M., & Ohtsubo, S. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(11), 3249.
- Kaur, R., et al. (2023). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ChemistrySelect.
- Dahlbom, R., et al. (1953). The activity of 10-amino-acylphenothiazines, basically substituted derivatives of phenothiazine-10-carboxylic acid, atropine, papaverine and some other spasmolytic drugs against barium- and acetylcholine-induced spasms of guinea-pig and rat ileum. Acta Pharmacologica et Toxicologica, 9(2), 168-178.
- Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supplementary Information.
- Amaral, L., et al. (2016). Possible Biological and Clinical Applications of Phenothiazines. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Acetylphenothiazine | C14H11NOS | CID 81131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Acetylphenothiazine (6631-94-3) 1H NMR spectrum [chemicalbook.com]
Unraveling the Therapeutic Potential of 1-(10H-Phenothiazin-2-yl)propan-1-one: A Mechanistic Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Prominence of the Phenothiazine Scaffold
The phenothiazine tricycle, a heterocyclic system composed of two benzene rings linked by nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry.[1] First synthesized in 1883, derivatives of this scaffold have given rise to a plethora of therapeutic agents with diverse pharmacological activities, ranging from antipsychotics and antihistamines to antiemetics and, more recently, potential anti-cancer and anti-neurodegenerative agents.[2][3][4] The compound 1-(10H-Phenothiazin-2-yl)propan-1-one, also known as 2-propionylphenothiazine, belongs to this versatile class.[5][6] While specific research on this particular derivative is limited, a comprehensive analysis of the well-established structure-activity relationships (SAR) and pharmacological profiles of the broader phenothiazine family allows for a robust exploration of its potential mechanisms of action. This guide will delve into the probable biological targets and cellular pathways through which this compound may exert its effects, providing a framework for future investigation and drug development.
Core Mechanisms of Action: A Multi-Targeted Profile
The therapeutic versatility of phenothiazines stems from their ability to interact with a wide array of biological targets. The following sections outline the most probable mechanisms of action for this compound, grounded in the extensive research on related compounds.
Dopamine Receptor Antagonism: The Antipsychotic Hallmark
The most well-documented mechanism of action for many phenothiazine derivatives is the antagonism of dopamine receptors, particularly the D2 subtype.[7][8] This action is the foundation of their use as antipsychotic medications for treating conditions like schizophrenia and bipolar disorder.[3][9] The blockade of D2 receptors in the mesolimbic pathway of the brain is believed to alleviate the "positive" symptoms of psychosis, such as hallucinations and delusions.[8]
The structure of this compound, with a substituent at the 2-position of the phenothiazine ring, is consistent with the established SAR for neuroleptic activity. Electron-withdrawing groups at this position are known to enhance antipsychotic potency.[10]
Hypothetical Dopaminergic Signaling Pathway Modulation
Caption: Antagonism of the D2 dopamine receptor by this compound.
Acetylcholinesterase Inhibition: A Potential Role in Neurodegenerative Disease
A growing body of evidence suggests that phenothiazine derivatives can act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13] AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain to improve cognitive function.[12] Computational studies have shown that phenothiazines can effectively bind to the active site of AChE through hydrophobic interactions and hydrogen bonds.[11][13]
The potential of this compound as an AChE inhibitor warrants investigation, as this could open avenues for its development in the context of neurodegenerative disorders.
Proposed Mechanism of Acetylcholinesterase Inhibition
Caption: Competitive inhibition of acetylcholinesterase by this compound.
Broader Receptor Interactions and Their Implications
Phenothiazines are known for their "promiscuous" pharmacology, interacting with a range of other receptors, which contributes to both their therapeutic effects and side effect profiles.[4] These interactions include:
-
Antiserotonergic activity: Blockade of serotonin receptors, which may contribute to their antipsychotic efficacy.[14]
-
Antihistaminergic effects: Inhibition of histamine H1 receptors, leading to sedative and antiemetic properties.[14]
-
Alpha-adrenergic receptor blockade: This can lead to side effects such as orthostatic hypotension.[8]
The specific affinity of this compound for these receptors would need to be determined experimentally to fully characterize its pharmacological profile.
Emerging Mechanisms: Anti-Cancer and Chemosensitizing Properties
Recent research has unveiled the potential of phenothiazine derivatives as anti-cancer agents and modulators of multidrug resistance.[4][15]
-
Calmodulin (CaM) Binding: Some studies suggest that the anti-cancer effects of certain phenothiazines may be mediated through binding to calmodulin, a key calcium-binding protein involved in cell signaling and proliferation, independent of dopamine receptor antagonism.[15]
-
Inhibition of Efflux Pumps: Phenothiazine derivatives have been identified as some of the first-known modulators of P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells.[16] By inhibiting these pumps, they can sensitize cancer cells to conventional chemotherapeutic agents.[16]
These emerging mechanisms highlight the potential for repurposing phenothiazine-based compounds, including this compound, for oncological applications.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are essential. The following are representative protocols that could be employed.
Protocol 1: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human dopamine D2 receptor.
-
Radioligand Binding: Perform a competitive binding assay using a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) as the ligand.
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) value to determine the binding affinity.
Protocol 2: Acetylcholinesterase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against acetylcholinesterase.
Methodology:
-
Enzyme and Substrate: Use purified human acetylcholinesterase and acetylthiocholine as the substrate.
-
Ellman's Reagent: Employ 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored compound.
-
Assay Procedure: In a 96-well plate, combine the enzyme, varying concentrations of this compound, and DTNB.
-
Initiation of Reaction: Add the substrate, acetylthiocholine, to start the reaction.
-
Spectrophotometric Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Workflow for In Vitro Enzyme Inhibition Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 7. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. drugs.com [drugs.com]
- 10. SAR of phenothiazine.pptx [slideshare.net]
- 11. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 15. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 16. Buy 3-(10H-Phenothiazin-10-YL)propan-1-OL | 63397-92-2 [smolecule.com]
A Technical Guide to the Biological Activity of Phenothiazine Derivatives: From Neuroleptics to Novel Therapeutics
Preamble: The Enduring Versatility of a Privileged Scaffold
The phenothiazine tricycle, a deceptively simple heterocyclic scaffold, represents a cornerstone of modern medicinal chemistry. Originally synthesized as a dye (methylene blue), its journey into pharmacology began with the serendipitous discovery of the antipsychotic properties of chlorpromazine in the 1950s.[1][2] This pivotal moment not only revolutionized the treatment of schizophrenia but also unveiled the profound and pleiotropic biological activities inherent to this chemical class.[3][4] For decades, researchers have explored the structural nuances of phenothiazine derivatives, revealing a remarkable spectrum of therapeutic potential far beyond their initial neuroleptic applications.[5]
This guide provides a deep, mechanism-centric exploration of the diverse biological activities of phenothiazine derivatives. It is designed for researchers and drug development professionals, moving beyond a simple catalog of effects to explain the causality behind experimental observations and therapeutic outcomes. We will dissect the key structure-activity relationships (SAR), detail the experimental systems used for their validation, and present a forward-looking perspective on this enduring and versatile scaffold.
Antipsychotic Activity: The Foundational Dopamine D2 Receptor Antagonism
The hallmark biological activity of many phenothiazine derivatives is their efficacy in treating psychosis, particularly the positive symptoms of schizophrenia.[6] This therapeutic effect is fundamentally rooted in their ability to act as antagonists at dopamine receptors in the central nervous system.
Mechanism of Action: Competitive Blockade of Mesolimbic Dopamine
The prevailing scientific consensus is that the antipsychotic action of phenothiazines is primarily mediated by their blockade of the dopamine D2 receptor subtype in the mesolimbic and mesocortical pathways of the brain.[7][8] In psychotic states, an excess of dopaminergic activity in these regions is thought to contribute to symptoms like hallucinations and delusions.[9] Phenothiazine molecules, by virtue of their structural conformation, can competitively inhibit the binding of dopamine to these postsynaptic D2 receptors, thereby dampening the excessive neuronal signaling and alleviating psychotic symptoms.[8][10][11]
The structure-activity relationship for this effect is well-defined. Key features include:
-
A three-carbon chain separating the nitrogen at position 10 of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[12]
-
A substituent at position 2 of the tricyclic ring, particularly an electron-withdrawing group like chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhances antipsychotic potency.[10][11][12]
-
A tertiary terminal amino group is required for potent activity.[12]
These structural features promote a specific conformation that mimics dopamine, allowing for effective competitive antagonism at the receptor site.[10][11]
Visualization: Dopaminergic Synapse Blockade
The following diagram illustrates the mechanism of D2 receptor antagonism by a phenothiazine derivative.
Caption: Phenothiazine derivatives competitively block dopamine at postsynaptic D2 receptors.
Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity
To quantify the interaction between a phenothiazine derivative and the D2 receptor, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of a novel phenothiazine derivative for the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol or unlabeled Spiperone (at high concentration, e.g., 10 µM).
-
Test phenothiazine derivative, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Liquid scintillation counter.
Methodology:
-
Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled antagonist (e.g., 10 µM Haloperidol).
-
Test Compound: Membranes + Radioligand + Serial dilutions of the test phenothiazine derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the membrane suspension, radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and appropriate competitor/buffer to the wells. Incubate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Interpretation: A lower Ki value indicates a higher binding affinity of the phenothiazine derivative for the D2 receptor. This quantitative measure is a strong predictor of potential antipsychotic potency. Comparing the Ki values of novel derivatives to established drugs like chlorpromazine provides a direct benchmark for their neuroleptic potential.
Antimicrobial Activity: A Renaissance in the Post-Antibiotic Era
Long before the "golden age" of antibiotics waned, the antimicrobial properties of phenothiazines were known, though largely unexplored.[13] Today, with the rise of multidrug-resistant (MDR) pathogens, these compounds are experiencing a research renaissance.[3][14] They exhibit broad-spectrum activity against bacteria, fungi, and protozoa.[13][15]
Mechanisms of Action: A Multi-Pronged Attack
Unlike traditional antibiotics that often target a single pathway, phenothiazines appear to exert their antimicrobial effects through multiple mechanisms, making the development of resistance more challenging for pathogens.
-
Efflux Pump Inhibition: A primary mechanism is the inhibition of ATP-binding cassette (ABC) transporters, commonly known as efflux pumps.[13] These pumps are a major cause of drug resistance in both bacteria and cancer cells, as they actively expel therapeutic agents from the cell. Phenothiazines, such as thioridazine, can disrupt the function of these pumps, restoring susceptibility to conventional antibiotics.[13][14]
-
Membrane Disruption: As amphiphilic molecules, phenothiazines intercalate into the lipid bilayer of cell membranes, altering membrane fluidity and integrity.[16][17] This can disrupt crucial membrane-bound processes like cellular respiration and ion transport, leading to cell death.
-
Enzyme Inhibition: Phenothiazines have been shown to inhibit various essential enzymes in microbes, further contributing to their antimicrobial effect.
Visualization: Reversal of Efflux Pump-Mediated Resistance
This diagram illustrates how a phenothiazine derivative can inhibit a bacterial efflux pump, leading to the intracellular accumulation of an antibiotic.
Caption: Phenothiazines inhibit efflux pumps, causing antibiotic accumulation inside bacteria.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC assay is a fundamental, quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a phenothiazine derivative against Staphylococcus aureus.
Materials:
-
Pure culture of S. aureus (e.g., ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Test phenothiazine derivative, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Positive control antibiotic (e.g., Vancomycin).
-
Spectrophotometer or plate reader (optional, for quantitative reading).
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock phenothiazine solution to the first column of wells and perform a 2-fold serial dilution across the plate, creating a concentration gradient.
-
Set aside wells for a positive control (bacteria, no drug) and a negative control (broth only, no bacteria).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the phenothiazine derivative in which there is no visible bacterial growth. The result can also be read quantitatively by measuring the optical density (OD) at 600 nm.
Causality and Interpretation: The MIC value provides a direct measure of the potency of the compound against a specific microbe.[18] To test for synergy or resistance reversal, this assay can be modified into a "checkerboard" format, where varying concentrations of the phenothiazine and a conventional antibiotic are tested in combination. A fractional inhibitory concentration (FIC) index can then be calculated to quantify synergy.
Data Presentation: Comparative Antimicrobial Activity
| Phenothiazine Derivative | Organism | MIC (µg/mL) | Reference |
| Chlorpromazine | Candida albicans | 10 - 40 | [19] |
| Trifluoperazine | Cryptococcus neoformans | 10 - 40 | [19] |
| Thioridazine | M. tuberculosis (MDR) | Clinically relevant | [13][14] |
| Various | Gram-positive/negative bacteria | 25 - 100 | [18] |
Anticancer Activity: Repurposing for Oncology
Beyond their established uses, phenothiazines are being actively investigated as potential anticancer agents.[16][20][21] Their utility in oncology is multifaceted, encompassing direct cytotoxicity, modulation of key signaling pathways, and, critically, the reversal of multidrug resistance (MDR) in cancer cells.[22][23]
Mechanisms of Action: Targeting Multiple Cancer Hallmarks
-
Reversal of Multidrug Resistance (MDR): Similar to their antimicrobial action, phenothiazines can inhibit the P-glycoprotein (P-gp/ABCB1) efflux pump, which is frequently overexpressed in cancer cells and is a primary cause of resistance to chemotherapy.[17][24][25] By blocking P-gp, phenothiazines increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[22]
-
Inhibition of Calmodulin (CaM) and Protein Kinase C (PKC): Phenothiazines are potent inhibitors of CaM and PKC.[23][26] CaM is a key calcium sensor that regulates cell cycle progression and proliferation. PKC is a family of kinases involved in signal transduction pathways that control cell growth and differentiation. Inhibition of these targets disrupts cancer cell proliferation.[23]
-
Modulation of Signaling Pathways: Phenothiazines have been shown to interfere with critical cancer survival pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to the induction of apoptosis.[16]
-
Membrane Integrity Disruption: They can alter the biophysical properties of cancer cell membranes, which are often under high metabolic stress, making them more vulnerable to damage and repair inhibition.[16]
Visualization: P-glycoprotein Inhibition in a Cancer Cell
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. List of Phenothiazine antipsychotics - Drugs.com [drugs.com]
- 7. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. egpat.com [egpat.com]
- 9. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 10. pnas.org [pnas.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. SAR of phenothiazine.pptx [slideshare.net]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 17. benthamscience.com [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies [iris.unito.it]
- 22. Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. if-pan.krakow.pl [if-pan.krakow.pl]
- 24. Drug resistance reversal, anti-mutagenicity and antiretroviral effect of phthalimido- and chloroethyl-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phenothiazines and Related Drugs as Multi Drug Resistance Reversal Agents in Cancer Chemotherapy Mediated by p-glycoprotein | Bentham Science [eurekaselect.com]
- 26. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-(10H-Phenothiazin-2-yl)propan-1-one: A Technical Guide to Putative Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenothiazine Scaffold and the Promise of a Novel Derivative
The phenothiazine core is a privileged scaffold in medicinal chemistry, giving rise to a plethora of bioactive compounds with a wide range of therapeutic applications.[1] From their revolutionary impact on the management of psychosis to their emerging roles in oncology and infectious diseases, phenothiazine derivatives continue to be a fertile ground for drug discovery.[1] This technical guide focuses on a specific, yet under-explored derivative, 1-(10H-Phenothiazin-2-yl)propan-1-one , and delineates its potential therapeutic targets based on the well-established pharmacology of the phenothiazine class and structure-activity relationship (SAR) principles.
While direct biological data for this compound is nascent, its structural features, particularly the propionyl group at the 2-position of the phenothiazine ring, provide a strong rationale for investigating several key therapeutic avenues. This document serves as a roadmap for researchers, offering a theoretical framework and practical methodologies to explore the therapeutic utility of this compound.
Primary Putative Therapeutic Target: Dopamine Receptors and the Modulation of Neurotransmission
The hallmark of many clinically successful phenothiazine derivatives is their ability to modulate dopaminergic neurotransmission, primarily through antagonism of dopamine D2 receptors.[2][3] This mechanism underpins their efficacy as antipsychotic agents.[4][5] The structural characteristics of this compound strongly suggest that dopamine receptors are its primary therapeutic targets.
Scientific Rationale: Structure-Activity Relationship (SAR) Insights
The antipsychotic potency of phenothiazines is significantly influenced by the nature and position of substituents on the phenothiazine ring. Key SAR principles that support the hypothesis of this compound as a dopamine receptor antagonist include:
-
Substitution at the 2-Position: The presence of an electron-withdrawing group at the 2-position of the phenothiazine nucleus is a critical determinant of antipsychotic activity.[6] The propionyl group (-CO-CH₂-CH₃) in this compound is an electron-withdrawing moiety, thus fulfilling this crucial requirement.
-
Conformational Mimicry of Dopamine: The interaction between the substituent at the 2-position and the side chain can promote a conformation that mimics dopamine, enabling competitive antagonism at dopamine receptors.[4][5]
Signaling Pathway: Dopamine D2 Receptor Antagonism
The binding of this compound to dopamine D2 receptors is hypothesized to inhibit the downstream signaling cascade initiated by dopamine. This would lead to a reduction in the excessive dopaminergic activity in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
To experimentally validate the affinity of this compound for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (a high-affinity D2 antagonist radioligand).
-
This compound (test compound).
-
Haloperidol (a known D2 antagonist, as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
D2 receptor membrane preparation.
-
[³H]-Spiperone at a concentration near its Kd.
-
Varying concentrations of this compound or haloperidol.
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of the test compound that displaces 50% of the radioligand. |
| Ki | Inhibitory constant, a measure of the binding affinity of the test compound. |
Secondary Putative Therapeutic Targets: Anticancer and Antimicrobial Activities
Beyond their neurological effects, phenothiazine derivatives have demonstrated promising activity against cancer cells and various pathogens.[1][7] These observations suggest that this compound may also possess therapeutic potential in these areas.
Anticancer Potential: Targeting Cell Proliferation and Survival Pathways
Several phenothiazine derivatives have been shown to exert cytotoxic effects on various cancer cell lines.[7][8] The proposed mechanisms are often multifactorial and can include the inhibition of protein kinase C (PKC) and the induction of apoptosis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
A fundamental experiment to assess the potential anticancer activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).
-
Complete cell culture medium.
-
This compound.
-
Doxorubicin (positive control).
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
| Cell Line | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 | To be determined | To be determined |
| A549 | To be determined | To be determined |
| HeLa | To be determined | To be determined |
Antimicrobial Potential: Disruption of Bacterial Cell Integrity and Function
Phenothiazine derivatives have been reported to possess antibacterial and antifungal properties.[1] The proposed mechanisms often involve the disruption of the cell membrane, inhibition of efflux pumps, and interference with essential enzymatic processes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
This compound.
-
Standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi) as positive controls.
-
96-well microtiter plates.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound and the control drugs in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This technical guide has outlined the primary and secondary putative therapeutic targets of this compound based on the established pharmacology of the phenothiazine scaffold. The strong structural rationale for its activity as a dopamine D2 receptor antagonist positions it as a promising candidate for further investigation in the context of neuropsychiatric disorders. Furthermore, the potential for anticancer and antimicrobial activities warrants exploration and could lead to the development of novel therapeutic agents in these areas.
The experimental protocols provided offer a starting point for the systematic evaluation of these potential therapeutic targets. Future research should focus on:
-
In-depth Pharmacological Profiling: Comprehensive screening against a broader panel of G-protein coupled receptors, ion channels, and kinases to identify additional targets and assess selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed anticancer or antimicrobial effects.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in relevant animal models of psychosis, cancer, and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to determine its drug-like potential.
The exploration of this compound represents an exciting opportunity to leverage a classic medicinal chemistry scaffold to address contemporary therapeutic challenges. This guide provides the foundational knowledge and experimental framework to embark on this promising line of research.
References
- [The pharmacology of acylated phenothiazine derivatives]. Arch Int Pharmacodyn Ther. 1958 May 1;115(1-2):1-31. [Link]
- O'Brian CA, Liskamp RM, Solomon DH, Weinstein IB. Inhibition of protein kinase C by tamoxifen. Cancer Res. 1985 Sep;45(9):4487-90.
- Horn AS, Snyder SH. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proc Natl Acad Sci U S A. 1975 May;72(5):1899-903. [Link]
- Horn, A. S., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]
- Wirth W, Gösswald R, Vater W. [On the Pharmacology of Acylated Phenothiazine Derivatives]. Arch Int Pharmacodyn Ther. 1959 Dec 1;123:78-114. [Link]
- Zaharko DS, Bruckner H, Omaye ST. The effect of the phenothiazine, chlorpromazine, on the disposition of methotrexate in rats. Biochem Pharmacol. 1974 Dec 15;23(24):3421-9.
- Hait WN, Lazo JS. Calmodulin: a potential target for cancer chemotherapeutic agents. J Clin Oncol. 1986 Jan;4(1):99-111.
- 2-Propionylphenothiazine. PubChem. [Link]
- Motohashi N, Kawase M, Saito S, Sakagami H. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas as potent anticancer agents. Anticancer Res. 1996 Sep-Oct;16(5A):2525-32. [Link]
- This compound. ChemSrc. [Link]
- 1-(10H-Phenothiazin-10-yl)propan-2-one. PubChem. [Link]
- Farcas, A., et al. (2020). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PLOS ONE, 15(7), e0235549. [Link]
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
- Gouda, M. A., et al. (2015). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 46(32). [Link]
- Kaur, P., Utreja, D., & Sharma, S. (2023). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry, 23. [Link]
- Daniel WA, Bielen E. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Eur J Pharmacol. 1986 Jun 24;125(3):373-81. [Link]
- SAR of phenothiazine.pptx. SlideShare. [Link]
- Chlorpromazine. Wikipedia. [Link]
- Nam, G., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 26(11), 3143. [Link]
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
- Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]7/23/19/11942)
Sources
- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. SAR of phenothiazine.pptx [slideshare.net]
- 7. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Acylphenothiazines: From Antipsychotic Precursors to Anticancer Leads
An In-depth Technical Guide for Researchers
Abstract
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis. However, the versatility of this chemical entity extends far beyond neuroleptic activity. This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, high-potential subclass: 2-acylphenothiazines. We move beyond the classical view of C-2 substitution, focusing on the acyl moiety not just as a static electron-withdrawing group, but as a dynamic anchor for derivatization. This whitepaper synthesizes field-proven insights to explore how modifications of the C-2 acyl group, the N-10 side chain, and the phenothiazine core modulate biological activity, with a particular focus on the development of novel anticancer agents. We will dissect the causality behind synthetic choices and present self-validating experimental protocols, providing researchers and drug development professionals with a rigorous, actionable framework for advancing this promising class of compounds.
Introduction: Reimagining a Classic Scaffold
First synthesized in 1883, the phenothiazine core is a cornerstone of modern psychopharmacology, with derivatives like chlorpromazine revolutionizing mental health treatment.[1] The classical SAR for phenothiazine-based antipsychotics is well-established, identifying two primary loci for molecular manipulation: the substituent at the C-2 position and the aminoalkyl side chain at the N-10 position.[2][3] Traditionally, optimal neuroleptic activity is achieved with a potent, electron-withdrawing group (EWG) at C-2 (e.g., -Cl, -CF₃) and a three-carbon linker between the heterocyclic nitrogen and a terminal tertiary amine at N-10.[1][4] This specific conformation is believed to mimic dopamine, enabling competitive antagonism at D2 receptors.[4]
While this model has been incredibly fruitful for developing neuroleptics, it only scratches the surface of the phenothiazine scaffold's potential. A wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and multidrug resistance (MDR) reversal properties, have been reported for this class.[5][6] This guide focuses specifically on derivatives bearing an acyl group (a ketone) at the C-2 position. The 2-acyl moiety serves as a potent EWG, fulfilling a classical requirement for activity, but more importantly, it provides a reactive handle for extensive chemical elaboration, opening new avenues for drug design. We will explore the SAR of these compounds, with a special emphasis on chalcone-based derivatives of 2-acetylphenothiazine that have shown significant promise as anticancer agents.[7][8]
The 2-Acylphenothiazine Scaffold: A Privileged Structure
The tricyclic core of 2-acylphenothiazine provides a rigid, butterfly-shaped structure that is amenable to functionalization at several key positions. Understanding these positions is fundamental to rational drug design.
-
C-2 Position : The primary site of interest for this guide. The introduction of an acyl group (-COR) here is critical. The nature of the 'R' group (e.g., alkyl, aryl) can significantly influence the electronic properties and provide a point for further synthesis.
-
N-10 Position : The nitrogen atom of the central thiazine ring. This site is typically functionalized with an alkyl or aminoalkyl side chain, which profoundly impacts solubility, cell permeability, and receptor engagement.
-
Phenothiazine Rings : The two benzene rings can be further substituted, although this is less common. Modifications here can fine-tune lipophilicity and steric profile.
Caption: Core 2-Acylphenothiazine scaffold highlighting key modification sites.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenothiazines is exquisitely sensitive to minor structural changes.[9] A thorough understanding of SAR is therefore not just academic but essential for minimizing off-target effects and maximizing therapeutic efficacy.
The Critical Role of C-2 Substitution
For most phenothiazine-based activities, substitution at the C-2 position is optimal.[2] Potency generally increases along the order of substitution position: 1 < 4 < 3 < 2.[2] The nature of the C-2 substituent is equally important. A strong electron-withdrawing group enhances activity, with potency often following the trend: -H < -COCH₃ < -SCH₃ < -CF₃.[2] The acyl group (-COR) is a moderately strong EWG, placing these compounds firmly within the electronically favorable zone for biological activity. This electronic pull is thought to stabilize the conformation required for receptor binding.[4]
SAR of Chalcone-Based 2-Acylphenothiazine Derivatives as Anticancer Agents
A recent, illuminating study by Zahrani (2020) synthesized a series of chalcone derivatives by first N-alkylating 2-acetylphenothiazine and then performing a Claisen-Schmidt condensation with various substituted benzaldehydes.[7][8] These compounds were evaluated for their in vitro growth inhibitory activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The resulting IC₅₀ data provides a rich dataset for SAR analysis.
Table 1: Anticancer Activity (IC₅₀, µg/mL) of Chalcone-Based Phenothiazine Derivatives [7]
| Compound ID | N-10 Substituent (R¹) | Chalcone Substituent (R²) | HepG-2 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
| 4a | -CH₂CH₃ | 4-N(CH₃)₂ | 10.3 | 17.6 |
| 4b | -CH₂CH₃ | 4-OH | 7.14 | 13.8 |
| 4d | -CH₂CH₃ | 4-Cl | 10.1 | 25.1 |
| 4h | -CH₂CH₂CH₃ | 4-OH | 9.9 | 22.8 |
| 4j | -CH₂CH₂CH₃ | 4-Cl | 10.4 | 30.2 |
| 4k | -CH₂CH₂CH₃ | 2,4-diCl | 7.6 | 12.0 |
| 4m | -CH₂CH₂CH₃ | 4-NO₂ | 10.5 | 19.5 |
| 4o | -(CH₂)₃CH₃ | 4-OH | 11.2 | 24.5 |
| 4p | -(CH₂)₃CH₃ | 4-Cl | 11.8 | 35.1 |
| Cisplatin | N/A | N/A | 9.8 | 11.5 |
| Doxorubicin | N/A | N/A | 8.2 | 9.4 |
Data synthesized from Zahrani et al., Molecules (2020). [7]
Field-Proven Insights from the Data:
-
Dominance of the Chalcone Moiety : The most potent compounds, 4b (R² = 4-OH) and 4k (R² = 2,4-diCl), rivaled the efficacy of the standard chemotherapeutic drugs cisplatin and doxorubicin, particularly against the HepG-2 cell line.[7] This underscores the immense potential of extending the 2-acyl group into a chalcone system.
-
Impact of Chalcone Ring Substitution (R²) :
-
Electron-Donating Groups : The presence of a hydroxyl group (-OH) at the 4-position of the phenyl ring (compound 4b ) resulted in the highest potency against HepG-2 cells (IC₅₀ = 7.14 µg/mL).[7] This suggests that for this specific scaffold and cell line, an electron-donating group that can participate in hydrogen bonding is highly favorable.
-
Electron-Withdrawing Groups : Halogen substitution was also effective. A single chloro group at the 4-position (4d ) showed good activity. Notably, dichlorination at the 2 and 4 positions (compound 4k ) significantly enhanced potency against both cell lines, especially MCF-7 (IC₅₀ = 12.0 µg/mL), making it the most potent compound against that line.[7] This indicates that increasing the electrophilicity of the chalcone can be a successful strategy. The strongly withdrawing nitro group (4m ) also conferred good activity.
-
-
Influence of the N-10 Alkyl Chain (R¹) :
-
Shorter alkyl chains at the N-10 position appear to be preferable. The most active compounds (4b and 4k ) featured ethyl (-CH₂CH₃) and propyl (-CH₂CH₂CH₃) chains, respectively.[7]
-
As the chain length increased to butyl (-(CH₂)₃CH₃), as seen in compounds 4o and 4p , the activity generally decreased against both cell lines. This suggests a potential steric or lipophilic limit for optimal interaction with the cellular target.
-
Experimental Protocols & Methodologies
Trustworthiness in research is built on reproducibility. The protocols described here are self-validating systems designed to ensure technical accuracy.
General Synthesis of Chalcone-Based 2-Acylphenothiazines
This workflow is based on the successful synthesis reported by Zahrani (2020) and represents a robust method for generating a library of analogs for SAR studies.[7][8]
Caption: Synthetic workflow for chalcone-based 2-acylphenothiazines.
Step-by-Step Protocol:
-
N-Alkylation of 2-Acetylphenothiazine (Step 1) : a. To a solution of 2-acetylphenothiazine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. c. Add the desired alkyl halide (e.g., ethyl iodide, propyl bromide; 1.2 eq) dropwise. d. Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to yield the 10-alkyl-2-acetylphenothiazine intermediate.
-
Claisen-Schmidt Condensation (Step 2) : a. Dissolve the 10-alkyl-2-acetylphenothiazine intermediate (1.0 eq) and an appropriate substituted aromatic aldehyde (1.1 eq) in methanol. b. Add 50% aqueous potassium hydroxide (KOH) solution dropwise while stirring in an ice bath. c. Allow the reaction to stir at room temperature for 4-6 hours. A precipitate will typically form. d. Monitor the reaction by TLC. Upon completion, pour the mixture into crushed ice. e. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry. f. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone derivative.
In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay for assessing cell viability and is the method used to generate the data in Table 1.
-
Cell Seeding : Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare stock solutions of the synthesized phenothiazine derivatives in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a standard drug (e.g., cisplatin) as a positive control.
-
Incubation : Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Future Directions & Conclusion
The SAR data for chalcone-based 2-acylphenothiazines clearly demonstrates that this is a highly promising scaffold for the development of novel anticancer agents. The work of Zahrani provides a powerful proof-of-concept that derivatization of the 2-acetyl group can lead to compounds with potency comparable to established drugs.[7]
Future research should be directed towards:
-
Systematic C-2 Acyl Group Variation : A head-to-head study comparing simple 2-acylphenothiazines (e.g., 2-formyl, 2-acetyl, 2-propionyl, 2-benzoyl) while keeping the N-10 substituent constant is needed to fundamentally understand the electronic and steric requirements of the acyl group itself.
-
Exploration of Heteroaromatic Chalcones : Synthesizing chalcone analogs where the substituted benzaldehyde is replaced with heteroaromatic aldehydes (e.g., pyridine, furan, thiophene carboxaldehydes) could yield compounds with improved solubility and novel target interactions.
-
Mechanism of Action Studies : Elucidating the precise molecular targets of the most potent compounds (e.g., 4b and 4k ) is crucial. Investigations could include kinase screening assays, apoptosis assays, and cell cycle analysis to move beyond phenotypic screening.
-
Pharmacokinetic Profiling : In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies should be conducted on lead compounds to assess their drug-likeness and guide further optimization.
References
- Zahrani, A. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. [Link]
- Zahrani, A. A., et al. (2020). (PDF) Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents.
- Afifi, H., et al. (2018). Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. Russian Journal of General Chemistry, 88(11), 2420-2424. [Link]
- Zahrani, A. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. PubMed, 33036301. [Link]
- Pharmacy 180. (n.d.). SAR of Phenothiazines - Tranquillizers. [Link]
- Gouda, M. A., et al. (2016). Synthesis of 2-acetylphenothiazine 1.
- CUTM Courseware. (n.d.). SAR of phenothiazines. [Link]
- Slideshare. (n.d.). SAR of phenothiazine.pptx. [Link]
- Medicinal Chemistry 01. (2023). Class (52) SAR of Phenothiazines and Butyrophenones. YouTube. [Link]
- O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]
- Motohashi, N., et al. (2006). Chemical structure of phenothiazines and their biological activity. PubMed. [Link]
- Horn, A. S., & Snyder, S. H. (1975).
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. SAR of phenothiazine.pptx [slideshare.net]
- 4. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives - Afifi - Russian Journal of General Chemistry [bakhtiniada.ru]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Blueprint of 1-(10H-Phenothiazin-2-yl)propan-1-one: A Technical Guide
Introduction
1-(10H-Phenothiazin-2-yl)propan-1-one, with the CAS Number 92-33-1, is a derivative of the versatile phenothiazine heterocyclic system.[1][2][3] Phenothiazine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[4] The introduction of a propionyl group at the 2-position of the phenothiazine nucleus creates a molecule of significant interest for further chemical modification and pharmacological screening. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unequivocal identification and characterization of this compound. The interpretations presented herein are based on established principles and comparative data from closely related phenothiazine analogues, offering a robust framework for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound comprises a tricyclic phenothiazine core with a propionyl substituent. Understanding this architecture is key to interpreting its spectral data.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NOS | [1][2][3] |
| Molecular Weight | 255.33 g/mol | [1][2][3] |
| CAS Number | 92-33-1 | [1][2][3] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with labels N1 [label="N", pos="0,0.85!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.4!", fontcolor="#202124"]; S1 [label="S", pos="0,-0.85!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.65!", fontcolor="#202124"]; C2 [label="C", pos="-1.8,1.85!", fontcolor="#202124"]; H_C2 [label="H", pos="-1.6,2.8!", fontcolor="#202124"]; C3 [label="C", pos="-3.1,1.65!", fontcolor="#202124"]; H_C3 [label="H", pos="-3.8,2.4!", fontcolor="#202124"]; C4 [label="C", pos="-3.7,0.45!", fontcolor="#202124"]; H_C4 [label="H", pos="-4.7,0.3!", fontcolor="#202124"]; C4a [label="C", pos="-2.9,-0.55!", fontcolor="#202124"]; C5a [label="C", pos="-1.4,-0.65!", fontcolor="#202124"];
C6 [label="C", pos="1.2,0.65!", fontcolor="#202124"]; C7 [label="C", pos="1.8,1.85!", fontcolor="#202124"]; H_C7 [label="H", pos="1.6,2.8!", fontcolor="#202124"]; C8 [label="C", pos="3.1,1.65!", fontcolor="#202124"]; H_C8 [label="H", pos="3.8,2.4!", fontcolor="#202124"]; C9 [label="C", pos="3.7,0.45!", fontcolor="#202124"]; H_C9 [label="H", pos="4.7,0.3!", fontcolor="#202124"]; C9a [label="C", pos="2.9,-0.55!", fontcolor="#202124"]; C10a [label="C", pos="1.4,-0.65!", fontcolor="#202124"];
// Propionyl group C_CO [label="C", pos="-4.2,-1.75!", fontcolor="#202124"]; O_CO [label="O", pos="-3.6,-2.75!", fontcolor="#EA4335"]; C_CH2 [label="C", pos="-5.7,-1.55!", fontcolor="#202124"]; H1_CH2 [label="H", pos="-6.1,-0.8!", fontcolor="#202124"]; H2_CH2 [label="H", pos="-6.1,-2.3!", fontcolor="#202124"]; C_CH3 [label="C", pos="-6.8,-1.35!", fontcolor="#202124"]; H1_CH3 [label="H", pos="-7.2,-0.6!", fontcolor="#202124"]; H2_CH3 [label="H", pos="-7.2,-2.1!", fontcolor="#202124"]; H3_CH3 [label="H", pos="-7.6,-1.1!", fontcolor="#202124"];
// Bonds C1 -- N1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C9a; C9a -- C10a; C10a -- C6; C10a -- S1; S1 -- C5a; C5a -- C4a; C4a -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- C5a;
// Propionyl group bonds C4a -- C_CO; C_CO -- O_CO [style=double]; C_CO -- C_CH2; C_CH2 -- C_CH3;
// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C4 -- H_C4; C7 -- H_C7; C8 -- H_C8; C9 -- H_C9;
C_CH2 -- H1_CH2; C_CH2 -- H2_CH2;
C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related phenothiazine derivatives, the following ¹H and ¹³C NMR spectral data are predicted.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | s | 1H | NH | The N-H proton of the phenothiazine ring is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration. |
| ~7.80 - 7.70 | m | 2H | Ar-H | Protons on the aromatic ring adjacent to the carbonyl group are expected to be deshielded. |
| ~7.40 - 7.10 | m | 5H | Ar-H | The remaining aromatic protons of the phenothiazine core will appear in this region. |
| ~3.00 | q | 2H | -CO-CH₂ -CH₃ | The methylene protons adjacent to the carbonyl group will be a quartet due to coupling with the methyl protons. |
| ~1.20 | t | 3H | -CO-CH₂-CH₃ | The terminal methyl protons will appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198.0 | C =O | The carbonyl carbon of the ketone is highly deshielded. |
| ~145.0 - 115.0 | Ar-C | Aromatic carbons of the phenothiazine ring will appear in this range. Carbons attached to nitrogen and sulfur, as well as the carbon bearing the propionyl group, will have distinct chemical shifts. |
| ~31.0 | -CO-C H₂-CH₃ | The methylene carbon adjacent to the carbonyl group. |
| ~8.0 | -CO-CH₂-C H₃ | The terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and aromatic C-H and C=C bonds.
Experimental Protocol (IR)
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Medium, Sharp | N-H stretch | Characteristic of the secondary amine in the phenothiazine ring.[5] |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |
| ~2980 - 2850 | Weak | Aliphatic C-H stretch | From the methyl and methylene groups of the propionyl substituent. |
| ~1680 | Strong | C=O stretch | The strong absorption of the ketone carbonyl group is a key diagnostic peak. |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |
| ~1250 | Medium | C-N stretch | Aromatic amine C-N stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.
-
Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
Predicted Mass Spectrum Data (ESI+)
| m/z | Ion | Rationale |
| 256.0791 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. The exact mass provides high confidence in the elemental composition.[2] |
| 228.0842 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the protonated molecular ion. |
| 199.0685 | [Phenothiazine+H]⁺ | Cleavage of the entire propionyl group (McLafferty rearrangement or other fragmentation pathways) can lead to the protonated phenothiazine core. |
digraph "MS_Fragmentation" { graph [rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M_H [label="[M+H]⁺\nm/z = 256.0791", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - C₂H₅]⁺\nm/z = 227.0583", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[Phenothiazine+H]⁺\nm/z = 199.0685", fillcolor="#FBBC05", fontcolor="#202124"];
M_H -> Frag1 [label="- C₂H₅ radical"]; Frag1 -> Frag2 [label="- CO"]; }
Caption: A plausible fragmentation pathway for this compound in ESI+ mass spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive blueprint for the characterization of this compound. The predicted NMR, IR, and MS spectra, along with the detailed interpretation of the key signals and absorption bands, offer a reliable reference for researchers engaged in the synthesis, purification, and analysis of this and related phenothiazine derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating the confident structural confirmation of this important chemical entity.
References
- PubChem. 2-Propionylphenothiazine. [Link]
- Jasiński, R., et al. (2022).
- Saraf, S., Khan, M. A., & Al-nousaui, S. INFRARED SPECTRA OF PHENOTHIAZINES. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
Navigating the Solubility Landscape of 1-(10H-Phenothiazin-2-yl)propan-1-one: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success or failure. Among these, solubility stands as a paramount gatekeeper, dictating a compound's behavior from early-stage screening to its final formulation and in vivo efficacy. Poor solubility can cast a long shadow, leading to challenges in absorption, distribution, metabolism, and excretion (ADME), and ultimately, to the attrition of otherwise promising therapeutic agents. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 1-(10H-Phenothiazin-2-yl)propan-1-one , a phenothiazine derivative of significant interest.
While publicly available quantitative solubility data for this specific molecule is limited, this guide will equip you with the theoretical knowledge, comparative data for structurally related compounds, and robust experimental protocols necessary to confidently determine its solubility in Dimethyl Sulfoxide (DMSO) and other critical laboratory solvents.
Unveiling the Molecule: this compound
This compound , also known by its synonym 2-Propionylphenothiazine, belongs to the phenothiazine class of heterocyclic compounds.[1][2][3] The core phenothiazine structure, a tricyclic system with a sulfur and a nitrogen atom, is a well-established pharmacophore found in a variety of therapeutic agents, particularly in the realm of antipsychotics.
Chemical Structure and Properties:
-
Molecular Formula: C₁₅H₁₃NOS[1]
-
Molecular Weight: 255.33 g/mol [1]
-
Appearance: Solid[4]
-
Key Structural Features: The molecule consists of the phenothiazine nucleus substituted with a propan-1-one group at the 2-position. This substitution influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its solubility.
The presence of the ketone group and the secondary amine within the phenothiazine ring system allows for potential hydrogen bonding, while the aromatic rings contribute to its hydrophobic character. This amphiphilic nature suggests a complex solubility profile that will be highly dependent on the chosen solvent.
The Theoretical Underpinnings of Solubility: A Predictive Framework
The solubility of a compound is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors influencing this equilibrium include:
-
Solvent Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents, like water and ethanol, have significant dipole moments and can engage in hydrogen bonding. Non-polar solvents, such as hexane, have low dielectric constants and interact primarily through weaker van der Waals forces. DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not readily donate hydrogen atoms to hydrogen bonds.[5]
-
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor is a powerful driver of solubility in protic solvents. The nitrogen atom in the phenothiazine ring of our target molecule can act as a hydrogen bond acceptor.
-
Molecular Structure and Lipophilicity: The overall size and the presence of hydrophobic regions (the aromatic rings) versus hydrophilic regions (the ketone and amine functionalities) determine the molecule's lipophilicity, often expressed as LogP. A higher LogP value generally indicates lower solubility in aqueous media and higher solubility in non-polar organic solvents.
Based on the structure of this compound, we can anticipate a degree of solubility in a range of organic solvents, with a particular affinity for polar aprotic solvents like DMSO, which can effectively solvate both the polar and non-polar regions of the molecule.[5]
Solubility Profile: Qualitative Data and Comparative Analysis
As of the latest literature review, specific quantitative solubility data for this compound remains scarce. However, some qualitative information is available:
| Solvent | Reported Solubility |
| Acetone | Slightly Soluble[4] |
| Ethyl Acetate | Slightly Soluble[4] |
To provide a more comprehensive picture, it is instructive to examine the solubility of the parent phenothiazine compound and other derivatives. This comparative approach offers valuable insights into the expected behavior of our target molecule.
Table 1: Solubility of Phenothiazine and Related Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Phenothiazine | Water | 0.00051 g/L (20 °C) | [6] |
| Benzene | Soluble | [6] | |
| Ether | Soluble | [6] | |
| Hot Acetic Acid | Soluble | [6] | |
| Ethanol | Slightly Soluble | [6] | |
| Chlorpromazine HCl | Ethanol | Approx. 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Approx. 30 mg/mL | ||
| Thioridazine HCl | Ethanol | Approx. 10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Approx. 25 mg/mL |
Note: The data for Chlorpromazine HCl and Thioridazine HCl are for the hydrochloride salts, which generally exhibit higher solubility in polar solvents compared to the free base.
The general trend for phenothiazines is poor aqueous solubility and better solubility in organic solvents. The high solubility of phenothiazine derivatives in DMSO underscores its utility as a solvent for this class of compounds in drug discovery applications.[5]
The Crucial Role of DMSO in Early-Stage Drug Discovery
Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and for good reason. Its ability to dissolve a wide range of both polar and non-polar compounds makes it an invaluable tool for creating stock solutions for high-throughput screening (HTS) and other in vitro assays.[5] Understanding the solubility of this compound in DMSO is therefore a critical first step for any research program involving this molecule.
Key Advantages of DMSO:
-
Broad Solubilizing Power: Dissolves a vast chemical space of compounds.[5]
-
Miscibility with Aqueous Buffers: Stock solutions in DMSO can be easily diluted into assay buffers.[5]
-
High Boiling Point: Reduces evaporation and maintains accurate compound concentrations.[5]
However, it is also essential to be aware of the potential for DMSO to influence assay results at higher concentrations, for instance, by perturbing enzyme conformations. Therefore, determining the maximum solubility in DMSO allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO concentration in the assay.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.
Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Mobile phase and diluents for analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C).
-
Shake the vials for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion and Future Directions
Understanding the solubility of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. While a definitive, publicly available dataset for its solubility in DMSO and other solvents is currently lacking, this guide provides a robust framework for both theoretical estimation and practical determination. By leveraging the comparative data of related phenothiazine derivatives and employing the detailed experimental protocol provided, researchers can confidently generate the critical solubility data needed to advance their research. This foundational knowledge will enable informed decisions in assay development, formulation, and the overall progression of this compound through the drug discovery pipeline.
References
- National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
- Wikipedia. (2024, October 27). Dimethyl sulfoxide.
- Drug Discovery News. (2018, January). Substance solubility.
- Bookshelf. (n.d.). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Wikipedia. (2024, September 10). Phenothiazine.
- ResearchGate. (2012, January). Experimental and Computational Methods Pertaining to Drug Solubility.
- Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). Solubility determination in drug discovery and development.
- Perera, A. S., et al. (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. RSC Publishing.
- Chemsrc. (n.d.). This compound.
- Ahmadian, S., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
- Domańska, U., et al. (2011). Solubility and pKa determination of six structurally related phenothiazines.
- SciSpace. (2011, June 2). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures.
- Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.
- National Center for Biotechnology Information. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
- Reddy, K. A., et al. (2019). Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox.
- PubChemLite. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2-Propionylphenothiazine.
- National Center for Biotechnology Information. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one.
- ResearchGate. (n.d.). Figure S1. Measured solubility of Phenothiazine derivatives (neutral....
Sources
- 1. 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS | CID 12715271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PROPIONYLPHENOTHIAZINE CAS#: [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Physicochemical Properties and Stability of 1-(10H-Phenothiazin-2-yl)propan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical appearance and chemical stability of 1-(10H-Phenothiazin-2-yl)propan-1-one, a heterocyclic compound belonging to the pharmacologically significant phenothiazine class. Understanding the physicochemical properties of this molecule is paramount for its handling, formulation, and development in a research setting. This document consolidates key physical data, elucidates the intrinsic stability characteristics of the phenothiazine core, and presents a detailed, field-proven protocol for assessing its stability under forced degradation conditions. The methodologies and insights are grounded in established scientific principles and regulatory expectations to ensure trustworthiness and applicability for drug development professionals.
Introduction
The phenothiazine scaffold is a three-ring heterocyclic system that forms the backbone of numerous therapeutic agents, particularly in the realm of antipsychotics.[1] These compounds have been pivotal in psychiatric medicine for decades.[1] this compound, also known as 2-Propionylphenothiazine, is a derivative of this core structure.[2] As with any compound intended for further investigation or development, a thorough characterization of its fundamental physical and chemical properties is a critical first step. This characterization informs everything from storage conditions and analytical method development to the prediction of its behavior in more complex biological systems.
The physicochemical stability of a drug substance is a critical quality attribute that directly impacts its safety and efficacy.[3] The phenothiazine nucleus, while therapeutically valuable, is known to be susceptible to environmental factors such as light and atmospheric oxygen.[4] Therefore, a proactive and systematic approach to evaluating the stability of derivatives like this compound is not merely a recommendation but a scientific and regulatory necessity.[5] This guide serves as a foundational resource for researchers, providing both the data and the methodological framework required for this essential evaluation.
Physical and Chemical Properties
This compound is commercially available as a solid.[6] Its core identity and fundamental physical constants have been established and are summarized below. This data is essential for accurate weighing, solvent selection, and the design of subsequent chemical and biological experiments.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 2-Propionylphenothiazine, 1-(10H-Phenothiazin-2-yl)-1-propanone | [2][6] |
| CAS Number | 92-33-1 | [2][7] |
| Molecular Formula | C₁₅H₁₃NOS | [6][7] |
| Molecular Weight | 255.33 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 170-172 °C | [7] |
| Boiling Point | 462.7 °C at 760 mmHg | [7] |
Intrinsic Stability Profile
The stability of this compound is intrinsically linked to the chemical nature of its phenothiazine core. This tricyclic system possesses specific vulnerabilities that dictate its degradation pathways. A proactive understanding of these pathways is crucial for developing stable formulations and defining appropriate storage conditions.
-
Susceptibility to Oxidation : The sulfur atom in the central ring of the phenothiazine structure is electron-rich and represents a primary site for oxidation. Reaction with atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoxide, which is a common degradation product for this class of compounds.[4]
-
Photodegradation : Phenothiazine derivatives are well-documented to be sensitive to light. Exposure to UV or even high-intensity visible light can induce a variety of photochemical reactions, leading to the degradation of the parent compound and the formation of new, potentially colored species.[4] This necessitates that the compound be stored in light-resistant containers.
Methodologies for Stability Assessment
To systematically investigate the stability of a compound and identify its likely degradation products, the pharmaceutical industry employs a technique known as forced degradation or stress testing .[3][5] The core principle is to subject the drug substance to conditions more severe than those it would encounter during routine storage and handling.[5]
The rationale for this approach is threefold:
-
Elucidation of Degradation Pathways : It helps to understand the chemical vulnerabilities of the molecule.[3]
-
Identification of Degradants : It generates potential degradation products that might appear over the product's shelf-life.[9]
-
Development of Stability-Indicating Methods : It is essential for developing and validating analytical methods (e.g., HPLC) that can accurately measure the parent drug in the presence of its degradants, a regulatory requirement.[10]
The general workflow for a forced degradation study is outlined in the diagram below.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a self-validating framework for assessing the stability of this compound. The goal is to achieve modest degradation (e.g., 5-20%) to ensure that the degradation products are observable without completely consuming the parent compound.[11]
Objective: To identify the potential degradation pathways and primary degradants of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile and Methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated stability-indicating HPLC method with a UV or PDA detector. An LC-MS system is highly recommended for impurity identification.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol). This serves as the starting material for solution-state studies.
-
-
Acidic Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1.0 M HCl to achieve a final drug concentration of ~0.1 mg/mL in 0.5 M HCl.
-
Store the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.5 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1.0 M NaOH to achieve a final drug concentration of ~0.1 mg/mL in 0.5 M NaOH.
-
Store the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.5 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and dilute with a solution of 3% H₂O₂ to a final drug concentration of ~0.1 mg/mL.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for direct HPLC analysis. The reaction is typically rapid.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in an open glass vial.
-
Store the vial in a calibrated oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, accurately weigh it, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Simultaneously, run a dark control (sample wrapped in aluminum foil) under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
Sample Analysis and Data Interpretation:
-
Analyze all samples using a pre-validated, stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound against an unstressed control.
-
Examine the chromatograms for the appearance of new peaks (degradants).
-
Calculate the mass balance to ensure all major degradants are accounted for. A good mass balance (e.g., 95-105%) provides confidence in the analytical method.
-
Summarize the findings in a table, indicating the percentage degradation under each stress condition.
Conclusion
This compound is a solid compound with a well-defined set of physical properties. Its chemical stability is governed by the inherent reactivity of the phenothiazine core, which is particularly susceptible to oxidation and photodegradation. A comprehensive understanding of this stability profile is not optional but essential for any researcher in the field of drug development. The implementation of systematic forced degradation studies, as outlined in this guide, provides the necessary framework to elucidate degradation pathways, identify potential impurities, and develop robust analytical methods. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any future formulations or applications involving this compound.
References
- This compound | CAS#:92-33-1 | Chemsrc. (n.d.).
- [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed. (1975). Pharmazie, 30(6), 368-9.
- Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-346.
- 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS - PubChem. (n.d.).
- 1-(10H-phenothiazin-2-yl)propan-2-one | C15H13NOS - PubChem. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Structure of the phenothiazine derivatives and related compounds [1 R1 = H - ResearchGate. (n.d.). Retrieved January 8, 2026, from https://www.researchgate.net/figure/Structure-of-the-phenothiazine-derivatives-and-related-compounds-1-R1-H-2-R1_fig1_225026909
- This compound - PubChemLite. (n.d.).
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (n.d.).
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (2024).
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016).
- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate. (2024).
- Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014).
- 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem. (n.d.).
Sources
- 1. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
- 2. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 8. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijisrt.com [ijisrt.com]
The Phenothiazine Core: A Prototypical Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenothiazine tricycle, a deceptively simple heterocyclic scaffold, represents a cornerstone of modern medicinal chemistry. First synthesized in the late 19th century, its derivatives have revolutionized pharmacotherapy, most notably in the realm of psychiatry.[1][2][3] However, the biological significance of the phenothiazine core extends far beyond its initial application as an antipsychotic. This guide provides a comprehensive exploration of the phenothiazine structure, its diverse biological activities, and its enduring relevance in contemporary drug discovery. We will delve into the nuanced structure-activity relationships that govern its multifaceted pharmacology, from its well-established dopamine receptor antagonism to its emerging roles as an antimicrobial, anticancer, and neuroprotective agent. This document will serve as a technical resource, offering not only a thorough review of the literature but also actionable insights into the experimental methodologies and strategic considerations essential for harnessing the full therapeutic potential of this remarkable pharmacophore.
The Architectural Significance of the Phenothiazine Core
The phenothiazine nucleus is a tricyclic aromatic system comprising two benzene rings fused to a central 1,4-thiazine ring. This unique arrangement of sulfur and nitrogen heteroatoms within a butterfly-shaped conformation imparts a distinct electronic and steric profile that is fundamental to its biological activity. The non-planar structure and the electron-rich nature of the phenothiazine core allow for a variety of intermolecular interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which are critical for its engagement with diverse biological targets.[4]
Structural Features Dictating Biological Activity
The pharmacological versatility of phenothiazine derivatives is a direct consequence of the amenability of the core structure to chemical modification at several key positions. The most critical of these are:
-
Position 2 (C2): Substitution at this position with an electron-withdrawing group, such as a chlorine atom (-Cl) or a trifluoromethyl group (-CF3), is a hallmark of potent antipsychotic activity.[5] This substitution enhances the molecule's affinity for dopamine D2 receptors, a key target in the treatment of psychosis.[4][5]
-
Position 10 (N10): The nature of the substituent at the thiazine nitrogen is a primary determinant of the drug's pharmacological profile and potency. A three-carbon alkyl chain connecting the nitrogen to a terminal amino group is optimal for neuroleptic activity.[5][6] The basicity and steric bulk of this terminal amine are crucial for receptor interaction.
The interplay between these two positions is elegantly illustrated in the "dopamine-mimicking" hypothesis. This model posits that the protonated terminal amino group of the N10 side chain can form a hydrogen bond with the electron-withdrawing substituent at the C2 position, adopting a conformation that structurally resembles dopamine.[5][7] This conformational mimicry allows phenothiazines to act as competitive antagonists at dopamine receptors.[5]
The Canonical Role: Phenothiazines in Psychiatry
The discovery of chlorpromazine's antipsychotic effects in the 1950s was a watershed moment in the history of medicine, ushering in the era of psychopharmacology.[2] Phenothiazines remain a significant class of "typical" or first-generation antipsychotics used in the management of schizophrenia and other psychotic disorders.[1][8][9]
Mechanism of Antipsychotic Action: Dopamine D2 Receptor Antagonism
The primary mechanism underlying the antipsychotic efficacy of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[8][9][10] In individuals with schizophrenia, an overactivity of these dopaminergic pathways is thought to contribute to the "positive" symptoms of psychosis, such as hallucinations and delusions. By competitively inhibiting dopamine binding to D2 receptors, phenothiazines attenuate this excessive signaling, leading to a reduction in psychotic symptoms.[8][10][11]
However, this dopaminergic blockade is not without consequences. The non-selective action of phenothiazines on dopamine pathways in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, is responsible for some of their most significant side effects. These include extrapyramidal symptoms (EPS) like Parkinsonism, akathisia, and tardive dyskinesia, as well as hyperprolactinemia.[1]
Beyond Dopamine: A Multi-Receptor Profile
The pharmacological effects of phenothiazines are not solely attributable to their interaction with dopamine receptors. Many of these compounds exhibit affinity for a range of other neurotransmitter receptors, including:
-
Muscarinic Acetylcholine Receptors (M1): Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[8][10]
-
Histamine H1 Receptors: Antagonism at these receptors contributes to the sedative effects of many phenothiazines.[8]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension.
-
Serotonin (5-HT) Receptors: Interaction with various 5-HT receptor subtypes may contribute to both the therapeutic and adverse effects of certain phenothiazines.[10]
The relative affinity of a particular phenothiazine derivative for these different receptors determines its specific clinical profile, including its potency, sedative properties, and propensity to cause certain side effects.
Expanding the Therapeutic Frontier: Phenothiazines Beyond Psychiatry
The rich pharmacology of the phenothiazine scaffold has led to its exploration in a multitude of therapeutic areas beyond its traditional role in psychiatry. This "drug repurposing" approach leverages the known safety and pharmacokinetic profiles of existing drugs to accelerate the development of new treatments for a variety of diseases.[12]
A Renewed Weapon Against Microbial Resistance
The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Phenothiazines have demonstrated promising antimicrobial activity against a broad spectrum of bacteria, fungi, and protozoa.[13][14][15]
Mechanism of Antimicrobial Action:
The antimicrobial effects of phenothiazines are multifaceted and appear to primarily involve disruption of the microbial cell membrane and inhibition of key cellular processes.[16] One of the most significant mechanisms is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics.[13][14][16] By blocking these pumps, phenothiazines can restore the efficacy of conventional antibiotics against resistant strains.[15][16] For instance, thioridazine has been shown to resensitize extensively drug-resistant Mycobacterium tuberculosis (XDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA) to standard antibiotics.[1][14]
Furthermore, some phenothiazines can eliminate plasmids, which are small, circular DNA molecules that often carry antibiotic resistance genes.[13][16] This "plasmid curing" activity can render bacteria susceptible to antibiotics to which they were previously resistant.[16]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Synergy with Antibiotics
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of a phenothiazine derivative and its potential synergistic effects with a conventional antibiotic.
Materials:
-
Phenothiazine derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Conventional antibiotic stock solution (e.g., 1 mg/mL in sterile water)
-
Bacterial culture in logarithmic growth phase (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: Dilute the overnight bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions:
-
Phenothiazine MIC: In a 96-well plate, perform serial two-fold dilutions of the phenothiazine stock solution in CAMHB.
-
Antibiotic MIC: In a separate plate, perform serial two-fold dilutions of the antibiotic stock solution in CAMHB.
-
Synergy Testing (Checkerboard Assay): In a third plate, create a checkerboard pattern of dilutions, with the phenothiazine diluted along the rows and the antibiotic diluted along the columns.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Data Analysis for Synergy: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive or indifferent
-
FIC > 4.0: Antagonism
-
A Promising Scaffold for Anticancer Drug Development
The phenothiazine core has emerged as a promising scaffold for the development of novel anticancer agents.[17][18] Numerous derivatives have demonstrated cytotoxic activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapeutics.[12][17][18]
Mechanisms of Anticancer Activity:
The anticancer effects of phenothiazines are pleiotropic, involving the modulation of multiple cellular pathways:
-
Reversal of Multidrug Resistance (MDR): Similar to their antimicrobial mechanism, phenothiazines can inhibit the activity of P-glycoprotein (P-gp), an efflux pump that is overexpressed in many cancer cells and contributes to resistance to chemotherapy.[4][19]
-
Induction of Apoptosis: Phenothiazine derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases.
-
Inhibition of Calmodulin and Protein Kinase C (PKC): These proteins are involved in cell proliferation and signaling, and their inhibition by phenothiazines can lead to cell cycle arrest and reduced tumor growth.[4][19]
-
Induction of Oxidative Stress: Some phenothiazines can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.
Data Presentation: Cytotoxicity of Phenothiazine Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10-Propynyl-1,9-diazaphenothiazine | Glioblastoma (SNB-19) | 3.85 | [12] |
| 10-Propynyl-1,9-diazaphenothiazine | Melanoma (C-32) | 3.37 | [12] |
| 10-Diethylaminoethyl-1,9-diazaphenothiazine | Glioblastoma (SNB-19) | 0.34 | [12] |
| 10-Diethylaminoethyl-1,9-diazaphenothiazine | Breast Cancer (MDA-MB-231) | 2.13 | [12] |
A Potential Avenue for Neuroprotection in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to cognitive decline. Recent studies have highlighted the potential of phenothiazine derivatives as therapeutic agents for Alzheimer's disease.[20][21][22]
Mechanism of Action in Alzheimer's Disease:
The primary target for phenothiazines in the context of Alzheimer's disease is the enzyme acetylcholinesterase (AChE).[20][21][22] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting AChE, phenothiazine derivatives can increase the levels of acetylcholine in the brain, thereby improving cognitive function.[20][21]
Computational docking studies have shown that phenothiazine derivatives can effectively bind to the active site of AChE through hydrophobic interactions and hydrogen bonding, leading to its inhibition.[20][21][22]
Visualization of Experimental Workflow: In Silico Screening of Phenothiazine Derivatives as AChE Inhibitors
Caption: In silico workflow for identifying potential phenothiazine-based AChE inhibitors.
Synthesis and Chemical Modification Strategies
The diverse biological activities of phenothiazine derivatives have spurred the development of various synthetic methodologies to access novel analogs.[23][24] The classical approach to the phenothiazine core involves the Smiles rearrangement or the reaction of 2-aminothiophenol with a substituted o-halonitrobenzene.[23]
Modern synthetic strategies often focus on the efficient derivatization of the pre-formed phenothiazine scaffold, particularly at the N10 position. Common reactions include N-alkylation with various haloalkylamines to introduce the desired side chain.[23] Modifications to the aromatic rings, such as the introduction of electron-withdrawing or -donating groups, are also employed to fine-tune the electronic properties and biological activity of the resulting compounds.[23]
Visualization of Signaling Pathway: Dopamine D2 Receptor Antagonism by Phenothiazines
Caption: Phenothiazines block dopamine D2 receptors, inhibiting downstream signaling.
Future Perspectives and Conclusion
The phenothiazine core structure, a veteran of medicinal chemistry, continues to demonstrate remarkable therapeutic versatility. While its role in psychiatry is well-established, the expanding applications in oncology, infectious diseases, and neurodegenerative disorders underscore its significance as a privileged scaffold in modern drug discovery. The ability to fine-tune its pharmacological profile through targeted chemical modifications, coupled with a deep understanding of its structure-activity relationships, will undoubtedly pave the way for the development of next-generation phenothiazine-based therapeutics with enhanced efficacy and improved safety profiles. The journey of the phenothiazine core, from a simple dye to a multifaceted therapeutic agent, is a testament to the enduring power of chemical innovation in addressing unmet medical needs.
References
- Wikipedia. Phenothiazine. [Link]
- Slideshare. SAR of phenothiazine.pptx. [Link]
- RxList. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. (2022-01-10). [Link]
- MedicineNet. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. [Link]
- PubMed. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. [Link]
- In Vivo. Antimicrobial Activity of Phenothiazines. [Link]
- ResearchGate. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. [Link]
- MDPI. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. [Link]
- PubMed. Antimicrobial activity of phenothiazines. [Link]
- AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
- PubMed. Antitumor properties of phenothiazines. [Link]
- eGPAT. Phenothiazines- Mechanism, side effects and uses. (2019-08-06). [Link]
- NIH. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. [Link]
- PubMed.
- Frontiers. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023-10-15). [Link]
- ScienceDirect.
- Drugs.com. List of Phenothiazine antipsychotics. [Link]
- PMC.
- if-pan.krakow.pl. Chemical structure of phenothiazines and their biological activity. [Link]
- ResearchGate. Phenothiazine: The seven lives of pharmacology's first lead structure. (2025-08-10). [Link]
- PubMed. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. (2021-01-01). [Link]
- Bentham Science Publishers. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (2024-05-16). [Link]
- PubMed. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025-08-25). [Link]
- PubMed. Do phenothiazines possess antimicrobial and efflux inhibitory properties?. (2019-11-01). [Link]
- PubMed. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. [Link]
- Taylor & Francis Online. Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. [Link]
- ResearchGate. Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024-05-31). [Link]
- PubMed. Chemical structure of phenothiazines and their biological activity. [Link]
- IOSRPHR.
- ResearchGate. (PDF)
- Semantic Scholar. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents.. [Link]
- Semantic Scholar. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease.. [Link]
- ACS Omega. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024-07-02). [Link]
- Semantic Scholar.
- PubMed. [Effect of neuroleptics of the phenothiazine series on the impulse activity and ultrastructure of the cortical neurons of rabbits]. [Link]
- ResearchGate. Chemical structure of phenothiazines and their biological activity | Request PDF. (2025-08-10). [Link]
- MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]
- ResearchGate. Examples of drug molecules containing phenothiazines scaffold:.... [Link]
- NCBI Bookshelf.
- YouTube. SAR of Phenothiazine | With examples in Easy Way | BP 402T. (2020-04-12). [Link]
- PMC. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (2021-03-05). [Link]
- Bentham Science. The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. [Link]
- IASP.
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. SAR of phenothiazine.pptx [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 8. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egpat.com [egpat.com]
- 11. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 12. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents [mdpi.com]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies [iris.unito.it]
- 19. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Phenothiazine Scaffold
The phenothiazine tricycle, a sulfur- and nitrogen-containing heterocyclic system, represents a cornerstone in medicinal chemistry.[1] From the advent of chlorpromazine, the first typical antipsychotic, phenothiazine derivatives have demonstrated a remarkable breadth of biological activities, including antihistaminic, antiemetic, and more recently, anticancer and antimicrobial properties.[1] The unique "butterfly" conformation of the phenothiazine nucleus and its rich electron-donating character allow for extensive functionalization, leading to a vast library of compounds with diverse pharmacological profiles. This guide focuses on a specific derivative, 1-(10H-Phenothiazin-2-yl)propan-1-one, also known as 2-Propionylphenothiazine, exploring its synthesis, chemical characteristics, and potential as a lead compound in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Propionylphenothiazine | [2] |
| CAS Number | 92-33-1 | [2] |
| Molecular Formula | C₁₅H₁₃NOS | [2] |
| Molecular Weight | 255.3 g/mol | [2] |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in organic solvents |
Synthesis of this compound: A Focus on Friedel-Crafts Acylation
The primary route for the synthesis of 2-acylphenothiazines, including this compound, is the Friedel-Crafts acylation of the parent phenothiazine ring.[3] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, typically in the presence of a Lewis acid catalyst.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. Propanoyl chloride (or propionic anhydride) is activated by a Lewis acid, such as aluminum chloride (AlCl₃), to generate the propionyl cation. This electrophile is then attacked by the electron-rich phenothiazine ring. The substitution predominantly occurs at the 2-position due to the directing effects of the heteroatoms in the ring. A subsequent deprotonation restores the aromaticity of the system, yielding the desired 2-propionylphenothiazine.
Caption: General mechanism of Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol (General Procedure)
Materials:
-
Phenothiazine
-
Propanoyl chloride (or propionic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of propanoyl chloride in the anhydrous solvent to the stirred suspension.
-
After the addition is complete, add a solution of phenothiazine in the anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended).
-
After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Therapeutic Applications
Phenothiazine derivatives are known to exhibit a wide spectrum of biological activities. While specific studies on this compound are limited, the existing literature on related 2-acylphenothiazines and other derivatives provides a strong basis for its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of phenothiazine derivatives.[6][7] The proposed mechanisms of action are multifaceted and appear to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Phenothiazines have been shown to induce programmed cell death in various cancer cell lines.[8] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G1 or G2/M.[9]
-
Inhibition of Signaling Pathways: Phenothiazines are known to interfere with crucial cancer-promoting signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1]
-
Induction of Oxidative Stress: By generating reactive oxygen species (ROS), phenothiazines can induce oxidative stress, leading to DNA damage and cell death in cancer cells, which often have a compromised antioxidant defense system.[9]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1]
Caption: Putative anticancer mechanisms of action for phenothiazine derivatives.
Cytotoxicity of Related Phenothiazine Derivatives:
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ | Source |
| Unsubstituted 1,8-diazaphenothiazine | Melanoma (SK-MEL-5) | 40 ng/mL | [10] |
| 10-(2'-pyrimidyl)-3,6-diazaphenothiazine | Breast Cancer (MCF-7) | 0.78 µg/mL | [11] |
| Chalcone-based phenothiazine (4b) | Hepatocellular Carcinoma (HepG-2) | 7.14 µg/mL | [12] |
| Chalcone-based phenothiazine (4k) | Hepatocellular Carcinoma (HepG-2) | 7.61 µg/mL | [12] |
| 10H-3,6-diazaphenothiazine | Glioblastoma (SNB-19) | 0.46 µg/mL | [7] |
| 10H-3,6-diazaphenothiazine | Melanoma (C-32) | 0.72 µg/mL | [7] |
| 7-(3'-dimethylaminopropyl)diquinothiazine | Lung Carcinoma (A549) | 3.45 µM | [13] |
| 7-(3'-dimethylaminopropyl)diquinothiazine | Non-small Lung Carcinoma (H1299) | 12.90 µM | [13] |
Antimicrobial Activity
The phenothiazine scaffold has also been investigated for its antimicrobial properties against a range of bacteria and fungi.[14][15] The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes.
Potential Mechanisms of Antimicrobial Action:
-
Membrane Disruption: Phenothiazines can intercalate into the lipid bilayer of microbial cell membranes, leading to increased membrane fluidity and permeability, and ultimately cell lysis.[14]
-
Inhibition of Efflux Pumps: A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell. Phenothiazines have been shown to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics.[1]
-
Enzyme Inhibition: These compounds may also exert their antimicrobial effects by inhibiting essential microbial enzymes.
Future Directions and Conclusion
This compound represents a valuable scaffold for further investigation in drug discovery. While the broader class of phenothiazines has been extensively studied, this particular derivative warrants more focused research to fully elucidate its pharmacological profile.
Key areas for future research include:
-
Detailed Synthesis and Characterization: Optimization of the synthesis protocol and comprehensive spectroscopic characterization are essential for establishing a solid foundation for further studies.
-
In-depth Biological Evaluation: Systematic screening against a panel of cancer cell lines and microbial strains is necessary to determine its specific activity and therapeutic potential.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and development of more potent and selective analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related derivatives will help in identifying the key structural features responsible for its biological activity.
References
[6] Nagy, S., Argyelan, G., Molnár, J., Kawase, M., & Motohashi, N. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 16(4A), 1915–1918. [9] Jas, A., & Kłys, A. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1285707. [7] Morak-Młodawska, B., Pluta, K., & Jeleń, M. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 26(5), 1435. [12] Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., El-Tahir, K. E.-H., & Mohamed, M. A. (2020). Phenothiazine derivatives as anticancer compounds. ResearchGate. [14] Szewczyk, J. W., Hendrich, A. B., & Michalak, K. (2000). Antimicrobial activity of N-acylphenothiazines and their influence on lipid model membranes and erythrocyte membranes. International Journal of Antimicrobial Agents, 14(3), 203–207. [10] Pluta, K., Jeleń, M., Morak-Młodawska, B., Zimecki, M., Artym, J., & Kocieba, M. (2010). Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank. Pharmacological Reports, 62(2), 319–332. [16] Morak-Młodawska, B., Jeleń, M., Pluta, K., Zimecki, M., Artym, J., & Kocieba, M. (2013). The anticancer activities of selected compounds at concentrations of 0.1–50 lg/ml. ResearchGate. [15] Singh, P., Kumar, V., & Kumar, R. (2025). Azaphenothiazine Conjugates: A New Class of Antimicrobial Compounds. Chemistry & Biodiversity, e202403338. [4] University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [5] University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure A. [11] Jeleń, M., Morak-Młodawska, B., Pluta, K., & Zimecki, M. (2018). Cell cytotoxicity activity of PTZ toward representative normal cell lines. ResearchGate. [17] Google Patents. (n.d.). US3320245A - Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparationthereof. [1] Ahmadi, S., & Shokoohinia, Y. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Thrita, 13(1), e142831. [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine. [18] Mayhoub, A. S., et al. (2018). Alkoxyphenylthiazoles with broad-spectrum activity against multidrug-resistant gram-positive bacterial pathogens. European Journal of Medicinal Chemistry, 155, 548–561. [19] Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines. [20] Sparatore, A., et al. (1993). Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. Arzneimittel-Forschung, 43(9), 949–956. [8] Motohashi, N., et al. (2001). Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia. International Journal of Molecular Medicine, 7(5), 485–491. [21] Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [22] Laborit, H., Leterrier, F., & Brue, F. (1962). Tentative interpretation of phenothiazines' mechanism of action, based on action on body structures, and on metabolic processes. Psychopharmacology Service Center Bulletin, 2, 34–42. [23] Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [24] Al-Oqail, M. M., et al. (2022). Apoptotic Activity of Protopine against Human Breast Cancer Cell Lines: An in vitro Study. Pharmacognosy Journal, 14(2). [13] Zhang, J., et al. (2020). Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines. Molecules, 25(21), 5038. [3] Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
Sources
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of N-acylphenothiazines and their influence on lipid model membranes and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azaphenothiazine Conjugates: A New Class of Antimicrobial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US3320245A - Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparationthereof - Google Patents [patents.google.com]
- 18. Alkoxyphenylthiazoles with broad-spectrum activity against multidrug-resistant gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 20. Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Tentative interpretation of phenothiazines' mechanism of action, based on action on body structures, and on metabolic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 24. ijper.org [ijper.org]
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 1-(10H-Phenothiazin-2-yl)propan-1-one
Abstract
This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(10H-Phenothiazin-2-yl)propan-1-one. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or impurity profiling. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound, also known as 2-Propionylphenothiazine, is a key chemical entity related to the phenothiazine class of compounds.[4][5][6] Phenothiazine derivatives are pharmacologically significant, exhibiting a range of activities including antipsychotic and antiemetic properties.[7][8] Given their therapeutic importance, the precise and accurate quantification of these compounds and their related substances is critical for ensuring pharmaceutical quality and safety.
The developed HPLC method provides a specific and efficient means to quantify this compound. The choice of a reverse-phase C18 column is predicated on the non-polar nature of the phenothiazine tricycle, which allows for effective retention and separation from polar impurities.[9] A buffered mobile phase is employed to control the ionization state of the analyte, a weak base, thereby ensuring consistent retention times and symmetrical peak shapes, which are crucial for accurate quantification.[10] This method has been validated to confirm its suitability for its intended purpose.[3]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
-
Analytical Column: A robust C18 stationary phase is recommended. Example: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size.
-
Reference Standard: this compound, purity ≥95%.[4]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric Acid (H₃PO₄), analytical grade
-
Water, HPLC grade or Milli-Q
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Causality Explanation:
-
Mobile Phase: A phosphate buffer at pH 3.0 ensures the secondary amine in the phenothiazine ring is consistently protonated, preventing peak tailing. The 60% acetonitrile provides sufficient elution strength for the analyte, resulting in a reasonable retention time.
-
Wavelength: Phenothiazine derivatives typically exhibit strong UV absorbance around 254 nm, providing high sensitivity for detection.[9][11]
-
Temperature: Maintaining a constant column temperature of 30 °C minimizes fluctuations in retention time and ensures method reproducibility.
Protocols and Procedures
Reagent Preparation
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio is used as the diluent to ensure sample compatibility with the mobile phase.
Standard Solution Preparation
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve and dilute the material in the diluent to achieve a final concentration within the validated linear range of the method (e.g., approximately 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial before analysis.
Analytical Workflow
The overall analytical process follows a systematic workflow to ensure data quality and integrity.
Caption: High-level workflow from preparation to final report.
System Suitability and Method Validation
System Suitability Test (SST)
Before commencing any sample analysis, the chromatographic system's performance must be verified.[12] This is achieved by performing a System Suitability Test (SST) as mandated by regulatory guidelines.[13][14][15] A working standard solution is injected five consecutive times. The calculated parameters must meet the acceptance criteria listed below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system. |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability of the pump and flow rate. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][16] The validation encompasses specificity, linearity, accuracy, precision, and robustness.
Caption: Interrelationship of ICH method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank (diluent) injection.
-
Linearity: The method's linearity was evaluated by analyzing five concentrations of the reference standard (e.g., 10, 25, 50, 75, 100 µg/mL). The peak area versus concentration data was subjected to linear regression analysis. The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.
-
Accuracy: Accuracy was determined by the percent recovery of the analyte in a spiked sample matrix. Samples were spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The acceptance criterion is a mean recovery of 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay Precision): Assessed by performing six replicate analyses of the same sample at 100% of the test concentration on the same day. The acceptance criterion is a Relative Standard Deviation (%RSD) of ≤ 2.0%.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess inter-day and inter-analyst variability. The %RSD should not exceed 2.0%.
-
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations to key parameters, such as mobile phase pH (±0.2 units), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.
Conclusion
The RP-HPLC method described herein is simple, precise, accurate, and specific for the quantification of this compound. The comprehensive validation confirms that the method is suitable for its intended purpose and can be reliably implemented in a quality control environment for routine analysis. The self-validating nature of the protocol, anchored by stringent system suitability criteria, ensures the integrity of the data generated.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. [Link]
- Analytical Procedure Development Q14. ICH. [Link]
- This compound | CAS#:92-33-1. Chemsrc. [Link]
- Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. [Link]
- Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. PubMed. [Link]
- Development and Validation of RP-HPLC Method for. An-Najah Staff. [Link]
- 2-Propionylphenothiazine. PubChem, NIH. [Link]
- 1-(10H-Phenothiazin-10-yl)propan-2-one. PubChem, NIH. [Link]
- 1-(10H-phenothiazin-2-yl)propan-2-one. PubChem, NIH. [Link]
- Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
- Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 6. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. youtube.com [youtube.com]
- 16. starodub.nl [starodub.nl]
Application Note: A Robust Reverse-Phase HPLC Methodology for the Analysis of Phenothiazine Compounds
Introduction: The Analytical Challenge of Phenothiazines
Phenothiazine and its derivatives are a critical class of pharmaceuticals primarily used in the treatment of psychiatric disorders.[1] Their chemical structure, characterized by a tricyclic ring with a sulfur and nitrogen atom, imparts basic properties with pKa values typically in the range of 9 to 10.[2][3][4] This basicity is a key factor in their therapeutic action but also presents a significant challenge in chromatographic analysis.
The primary analytical difficulties in the reverse-phase HPLC of phenothiazines include poor peak shape, particularly tailing, and variable retention times.[5] These issues often stem from secondary interactions between the protonated basic analytes and residual silanol groups on the silica-based stationary phase.[5] Therefore, a well-designed analytical method is crucial for the accurate quantification of these compounds in pharmaceutical formulations and biological matrices.
This guide provides a foundational, yet detailed, methodology that addresses these challenges, ensuring scientific integrity through a self-validating protocol grounded in established chromatographic principles.
The Causality Behind Experimental Choices: A Mechanistic Approach
The selection of each parameter in this HPLC method is based on the physicochemical properties of phenothiazine compounds and their interaction with the stationary and mobile phases.
The Stationary Phase: Why a C18 Column?
A C18 (octadecyl) column is the most common choice for the separation of phenothiazines due to its hydrophobic nature, which provides good retention for these relatively non-polar molecules.[5] Modern, high-purity, end-capped C18 columns are recommended to minimize the number of free silanol groups, thereby reducing the secondary interactions that cause peak tailing.[5] For more challenging separations, alternative stationary phases like phenyl-hexyl or cyano may offer different selectivity.[5]
The Mobile Phase: The Critical Role of pH and Organic Modifier
The mobile phase composition is paramount for the successful analysis of phenothiazines.
-
pH Control: Due to their basic nature, the ionization state of phenothiazines is highly dependent on the mobile phase pH.[2] At a pH below their pKa, they will be protonated. Operating at a low pH (typically 2-4) offers two key advantages:
-
It suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.[5]
-
It ensures that the phenothiazine analytes are consistently in their protonated form, leading to stable retention times.[5] Formic acid (0.1%) is a common and effective mobile phase additive for achieving and maintaining a low pH.[5]
-
-
Organic Modifier: Acetonitrile is a widely used organic modifier for the analysis of phenothiazines due to its low viscosity and UV transparency.[5] The proportion of acetonitrile in the mobile phase controls the retention time of the analytes; a higher concentration of acetonitrile will lead to a shorter retention time.
-
Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary for separating multiple phenothiazine derivatives in a single run.[5] This technique allows for the efficient elution of both less retained and more retained compounds, improving peak shape and resolution.[6]
Detection: Leveraging UV Absorbance
Phenothiazine compounds possess a chromophore in their tricyclic structure, allowing for sensitive detection using a UV-Vis detector.[7] The maximum absorption is typically observed around 250-254 nm, providing a good signal-to-noise ratio for quantification.[5][8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of phenothiazine compounds.
Sample Preparation: A Critical First Step
The choice of sample preparation technique depends on the matrix. Phenothiazines are sensitive to light and oxidation, so samples should be protected from light and analyzed promptly.[5]
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a simple and effective method for removing proteins from plasma samples prior to HPLC analysis.[5]
-
To 1.0 mL of plasma in a microcentrifuge tube, add 2.0 mL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For lower concentrations or more complex matrices, SPE can provide a cleaner sample and concentrate the analytes.[8]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the phenothiazine compounds with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC instrument parameters for the analysis of phenothiazine compounds.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 1: Recommended HPLC Parameters. [5]
Table 2: Example Gradient Elution Program. [5]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to data analysis.
Caption: Workflow for RP-HPLC analysis of phenothiazines.
Data Interpretation and System Suitability
For a self-validating system, it is essential to establish and monitor system suitability parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency and separation power. |
| Resolution (Rs) | > 1.5 | Ensures baseline separation between adjacent peaks. |
| Relative Standard Deviation (RSD) of Retention Time | < 2% | Demonstrates the stability and reproducibility of the system. |
| Relative Standard Deviation (RSD) of Peak Area | < 2% | Indicates the precision of the injection and detection. |
Table 3: System Suitability Parameters.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[5] | Lower the mobile phase pH to 2-3. Use a high-purity, end-capped C18 column.[5] |
| Poor Resolution | Inadequate separation between analytes.[5] | Optimize the gradient profile. Try a different stationary phase (e.g., phenyl-hexyl).[5] |
| Variable Retention Times | Inconsistent mobile phase composition or temperature fluctuations.[5] | Ensure accurate mobile phase preparation. Use a column oven for stable temperature control.[5] |
| Sample Degradation | Sensitivity of phenothiazines to light and oxidation.[5] | Protect samples from light and use fresh solutions.[5] |
Table 4: Troubleshooting Guide.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the analysis of phenothiazine compounds. By understanding the underlying chemical principles and carefully controlling experimental parameters, particularly the mobile phase pH, researchers can overcome the common chromatographic challenges associated with these basic compounds. The detailed protocols and troubleshooting guide serve as a valuable resource for achieving accurate and reproducible results in both research and quality control environments.
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenothiazines.
- Hubert, P., Nguyen-Huu, J. J., Boulanger, B., Chapuzet, E., Chiap, P., Cohen, N., ... & Crommen, J. (2004). Harmonization of strategies for the validation of quantitative analytical procedures. A SFSTP proposal—part I. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 579-586.
- American Chemical Society. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]
- Marumo, A., Kumazawa, T., Lee, X. P., Fujimaki, K., Kuriki, A., Hasegawa, C., ... & Suzuki, O. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Journal of analytical toxicology, 30(3), 167–172. [Link]
- Gumieniczek, A., & Przybylak, D. (2007). Application of Gradient Elution Optimized by ChromSword Software in Chromatography of Phenothiazines in Reversed Phase Systems Controlled by Chaotropic Effect. Acta Poloniae Pharmaceutica, 64(2), 107-113.
- Kumazawa, T., Lee, X. P., Sato, K., & Seno, H. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography B, 879(15-16), 1085-1090. [Link]
- Gülfen, M., & Acar, Ç. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS omega, 8(44), 41789-41800. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]
- Kumazawa, T., Lee, X. P., Sato, K., & Seno, H. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 14(10), 861–866.
- American Chemical Society. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. [Link]
- Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]
- Pobudkowska, A., & Avdeef, A. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European journal of pharmaceutical sciences, 93, 163–176. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Phenothiazine.
- ResearchGate. (n.d.). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. [Link]
- Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility and pKa determination of six structurally related phenothiazines. International journal of pharmaceutics, 421(1), 135–144.
- Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility and pKa determination of six structurally related phenothiazines. International journal of pharmaceutics, 421(1), 135–144. [Link]
- Farmacia Journal. (n.d.). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. [Link]
- SIELC Technologies. (n.d.). Separation of Phenothiazine on Newcrom R1 HPLC column. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility and pKa determination of six structurally related phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for In Vitro Profiling of 1-(10H-Phenothiazin-2-yl)propan-1-one
Abstract
This guide provides a comprehensive framework for the initial in vitro characterization of 1-(10H-Phenothiazin-2-yl)propan-1-one, a compound belonging to the pharmacologically significant phenothiazine class. Phenothiazine derivatives are known for a wide spectrum of biological activities, including antipsychotic, anticancer, and antioxidant effects.[1][2][3] Given the therapeutic potential of this scaffold, a structured, multi-tiered approach to evaluating novel derivatives is essential for identifying primary biological activities and elucidating mechanisms of action. This document outlines detailed, field-proven protocols for a series of assays, beginning with foundational cytotoxicity and antioxidant screening, followed by mechanistic assays for apoptosis and cellular oxidative stress. The protocols are designed to be self-validating, incorporating necessary controls and offering clear guidance on data interpretation, thereby providing researchers with a robust starting point for drug discovery and development projects.
Introduction and Scientific Rationale
The phenothiazine core structure is a privileged scaffold in medicinal chemistry, famously leading to the development of the first generation of antipsychotic drugs.[4] Beyond their neuroleptic properties, recent research has refocused on phenothiazines as potential anticancer agents, with studies demonstrating their ability to induce apoptosis and cytotoxicity in various cancer cell lines.[1][2][3] Furthermore, the electron-rich tricyclic system of phenothiazines imparts antioxidant properties, allowing them to act as free radical scavengers.[5]
This compound (hereafter referred to as PPO) is a specific derivative whose biological profile is not extensively documented in publicly available literature.[6] Based on the known activities of its parent class, it is logical to hypothesize that PPO may exhibit cytotoxic and/or antioxidant activities. This application note presents a tiered experimental strategy to systematically test these hypotheses.
Tier 1 assays provide a broad assessment of biological effect, establishing foundational data on cytotoxicity and antioxidant potential. Tier 2 assays are designed to dissect the mechanisms underlying the observations from Tier 1. For instance, if PPO is found to be cytotoxic, subsequent assays will investigate whether cell death occurs via apoptosis and if it is associated with an increase in cellular reactive oxygen species (ROS).
This structured approach ensures an efficient use of resources and builds a logical, evidence-based profile of the compound's activity.
Compound Handling and Physicochemical Properties
Proper handling and solubilization of the test compound are paramount for reproducible results.
Table 1: Physicochemical Properties of PPO
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₅H₁₃NOS | [7] |
| Molecular Weight | 255.33 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Purity | ≥95% (typical for commercial sources) | [7] |
Protocol 2.1: Preparation of Stock Solutions
-
Solvent Selection: Due to the hydrophobic nature of the phenothiazine ring, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Stock Solution (10 mM): Accurately weigh 2.55 mg of PPO and dissolve it in 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.
Tier 1 Screening: Foundational Bioactivity
Cytotoxicity Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is absent in dead cells.[10][11] This assay is a cost-effective, high-throughput method to determine if PPO has a cytotoxic or cytostatic effect on cultured cells.
Protocol 3.1.1: MTT Assay
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of PPO in culture medium. Remove the old medium from the cells and add 100 µL of the PPO dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the highest PPO concentration) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11] Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of PPO concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Antioxidant Capacity via DPPH Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid spectrophotometric method to evaluate the free radical scavenging ability of a compound.[13][14] DPPH is a stable free radical with a deep violet color.[15] When an antioxidant donates a hydrogen atom, DPPH is reduced to a pale yellow or colorless form, and the decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[13]
Protocol 3.2.1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol.[15] Also, prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, for use as a positive control.[13]
-
Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of PPO (dissolved in methanol) to the wells.
-
DPPH Addition: Add 180-200 µL of the DPPH working solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Controls:
-
Negative Control: Methanol + DPPH solution.
-
Positive Control: Standard antioxidant + DPPH solution.
-
-
Absorbance Reading: Measure the absorbance at 517 nm.[15][16]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[13] Determine the SC₅₀ (or IC₅₀) value, which is the concentration of PPO required to scavenge 50% of the DPPH radicals.
Tier 2 Screening: Mechanistic Elucidation
If PPO demonstrates significant cytotoxicity in Tier 1, the following assays can help determine the underlying mechanism.
Pro-Apoptotic Activity via Caspase-3/7 Assay
Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[3] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the activity of these caspases.[17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[17][18]
Protocol 4.1.1: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with PPO (at concentrations around its IC₅₀ value) as described in the MTT protocol (Section 3.1.1). Include a positive control (e.g., staurosporine) known to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[18]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and express the results as a fold change in caspase activity compared to the vehicle-treated control cells.
Cellular Reactive Oxygen Species (ROS) Measurement
Rationale: An imbalance between the production of ROS and the cell's antioxidant defenses leads to oxidative stress, which can trigger apoptosis.[19] The DCFDA/H2DCFDA assay is a common method for measuring cellular ROS.[20] The cell-permeable H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF), which can be quantified.[19][21]
Protocol 4.2.1: DCFDA Cellular ROS Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.[21]
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS or 1x assay buffer. Add 100 µL of 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[21][22]
-
Compound Treatment: Wash the cells again to remove excess probe. Add 100 µL of medium containing PPO at the desired concentrations. Include a positive control for ROS induction (e.g., tert-Butyl hydroperoxide, TBHP).[19]
-
Incubation: Incubate for the desired treatment period (e.g., 1, 6, or 24 hours).
-
Fluorescence Reading: Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]
-
Data Analysis: After subtracting the background fluorescence, calculate the fold change in ROS production relative to the vehicle-treated control.
Data Interpretation and Integrated Analysis
The results from these assays should be interpreted collectively to form a cohesive picture of PPO's biological activity.
Table 2: Interpreting Assay Outcomes
| Scenario | MTT Result | Caspase-3/7 Result | ROS Result | Interpretation & Next Steps |
| 1 | Low IC₅₀ (High Cytotoxicity) | Significant Increase | Significant Increase | PPO is likely a cytotoxic agent that induces apoptosis via an oxidative stress-dependent mechanism. Next: Investigate mitochondrial membrane potential, cell cycle analysis. |
| 2 | Low IC₅₀ (High Cytotoxicity) | Significant Increase | No Change | PPO induces apoptosis through a mechanism independent of ROS generation. Next: Investigate extrinsic apoptosis pathways (e.g., Caspase-8 activity), or specific kinase inhibition. |
| 3 | Low IC₅₀ (High Cytotoxicity) | No Change | No Change | PPO is cytotoxic but does not induce apoptosis. Next: Investigate other cell death pathways like necrosis (LDH assay) or autophagy. |
| 4 | High IC₅₀ (Low Cytotoxicity) | N/A | N/A | PPO is not a potent cytotoxic agent in this cell line. If the DPPH assay was positive, its primary role may be as an antioxidant. Next: Explore its potential in models of oxidative stress. |
References
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Antioxidant Assays. (n.d.). ResearchGate.
- A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- MTT (Assay protocol). (2023). Protocols.io.
- ROS Assay Kit Protocol. (n.d.). OZ Biosciences.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma.
- EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices.
- Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. (n.d.). PubMed.
- Assay Guidance Manual: Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
- 2-Propionylphenothiazine. (n.d.). PubChem.
- Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (n.d.). Taylor & Francis Online.
- Ultrasound-mediated synthesis of phenothiazine derivatives and their in vitro antibacterial and antioxidant studies. (2025). ResearchGate.
- Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (n.d.). PMC.
- 1-(10H-Phenothiazin-10-yl)propan-2-one. (n.d.). PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-(10H-Phenothiazin-10-YL)propan-1-OL | 63397-92-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. doc.abcam.com [doc.abcam.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. bio-protocol.org [bio-protocol.org]
Application Note: A Multi-Assay Workflow for Characterizing the Bioactivity of 1-(10H-Phenothiazin-2-yl)propan-1-one
Introduction: The Therapeutic Potential of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, most famously recognized for its profound impact on psychiatry through the development of antipsychotic drugs.[1] These compounds primarily function as antagonists of dopamine receptors.[2][3] However, extensive research has revealed a much broader pharmacological profile, with significant potential in oncology.[4] Phenothiazine derivatives have been shown to exhibit potent antitumor effects across a range of cancer types by modulating multiple critical cellular pathways.[4][5] Their mechanisms of action are pleiotropic and include the induction of cell cycle arrest and apoptosis, inhibition of calmodulin, and disruption of key signaling cascades such as the PI3K/Akt/mTOR pathway.[4][6]
This application note provides a comprehensive, multi-phase experimental workflow for researchers to characterize the biological activity of 1-(10H-Phenothiazin-2-yl)propan-1-one (also known as 2-Propionylphenothiazine), a specific phenothiazine derivative. The following protocols are designed as a logical progression, starting with broad cytotoxicity screening and moving toward more specific mechanistic investigations. This guide is intended for researchers in drug discovery and chemical biology aiming to elucidate the compound's potential as a therapeutic agent.
Compound Handling and Preparation
Proper handling and solubilization of the test compound are paramount for reproducible results.
Physicochemical Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NOS | [7] |
| Molecular Weight | 255.3 g/mol | [7] |
| Predicted XLogP3 | 4.3 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 |[7] |
The high XLogP3 value suggests poor aqueous solubility. Therefore, an organic solvent is required for preparing a stock solution.
Protocol 2.1: Preparation of Master Stock Solution
-
Solvent Selection: Use cell culture-grade Dimethyl Sulfoxide (DMSO) as the solvent.
-
Calculation: Based on the molecular weight (255.3 g/mol ), weigh out a precise amount of this compound. For a 10 mM master stock, dissolve 2.553 mg of the compound in 1 mL of DMSO.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light, as phenothiazine derivatives can be light-sensitive.
Causality Note: A high-concentration master stock in 100% DMSO allows for minimal solvent introduction into the cell culture medium during experiments. The final DMSO concentration in the culture should not exceed 0.5% to prevent solvent-induced toxicity that could confound the experimental results.[8]
Phase 1: Primary Screening for Cytotoxicity
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol 3.1: MTT Cell Viability Assay This protocol is designed to assess the dose-dependent effect of the compound on the viability of a selected cancer cell line (e.g., HeLa, Hep3B, or MCF-7).[8][9][10]
Materials & Reagents:
-
Selected cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium from the 10 mM stock. A common concentration range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours (or a desired time point, e.g., 24, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC₅₀ Values
| Cell Line | This compound IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | 0.8 |
| Hep3B (Liver Cancer) | 9.8 | 1.1 |
| MCF-7 (Breast Cancer) | 21.3 | 0.6 |
Phase 2: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many phenothiazine derivatives are known to induce apoptosis in cancer cells.[4][11]
Protocol 4.1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials & Reagents:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Phase 3: Investigating Potential Molecular Targets & Pathways
Based on the known polypharmacology of phenothiazines, several key pathways can be investigated.[4][6] Western blotting is a powerful technique to probe changes in protein expression and phosphorylation status within these pathways.
Protocol 5.1: Western Blot for PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer.[4] This protocol assesses whether the compound inhibits this pathway by examining the phosphorylation status of key proteins.
Materials & Reagents:
-
Cell line of interest and lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
This compound
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells in 6-well plates with the compound at IC₅₀ concentration for a relevant time point (e.g., 6, 12, or 24 hours). Lyse the cells on ice using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to their respective total protein levels.
Interpretation: A decrease in the ratio of phosphorylated Akt and mTOR to total Akt and mTOR upon treatment would suggest that this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental plans and molecular interactions.
Conclusion
This application note outlines a systematic and robust workflow for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine the compound's biological effects and its potential for further development. The multi-target nature of the phenothiazine class suggests that additional assays, such as those for calmodulin inhibition, dopamine receptor binding, or induction of oxidative stress, could also yield valuable insights and should be considered as next steps in a comprehensive profiling campaign.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays with Phenothiazine Derivatives.
- eGPAT. (2019, August 6). Phenothiazines- Mechanism, side effects and uses.
- Laborit, H., Leterrier, F., & Brue, F. (1962). Tentative interpretation of phenothiazines' mechanism of action, based on action on body structures, and on metabolic processes. Psychopharmacology Service Center Bulletin, 2, 34-42.
- MedicineNet. (n.d.). Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage.
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Antitumor potential and possible targets of phenothiazine-related compounds. Current Drug Targets, 1(3), 237-245.
- National Institutes of Health (NIH). (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
- Drugs.com. (n.d.). List of Phenothiazine antipsychotics.
- OUCI. (n.d.). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review.
- American Chemical Society. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- ResearchGate. (n.d.). Antitumor Potential and Possible Targets of Phenothiazine-Related Compounds.
- Taylor & Francis Online. (n.d.). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
- American Chemical Society. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- National Institutes of Health (NIH). (n.d.). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells.
- National Institutes of Health (NIH). (n.d.). 2-Propionylphenothiazine. PubChem.
Sources
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review [ouci.dntb.gov.ua]
- 2. egpat.com [egpat.com]
- 3. List of Phenothiazine antipsychotics - Drugs.com [drugs.com]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antitumor potential and possible targets of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(10H-Phenothiazin-2-yl)propan-1-one" cytotoxicity testing in cancer cell lines
An Application Note and Protocol for Cytotoxicity Testing of 1-(10H-Phenothiazin-2-yl)propan-1-one in Cancer Cell Lines
Introduction
Phenothiazines, a class of heterocyclic compounds, have a well-established history in pharmacology, primarily as antipsychotic agents. However, emerging research has highlighted their potential as scaffolds for anticancer drug development. These compounds and their derivatives have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the induction of oxidative stress, apoptosis, and the inhibition of key signaling pathways.
This compound is a specific phenothiazine derivative. While extensive research on this particular analogue is still developing, its structural similarity to other biologically active phenothiazines warrants a thorough investigation into its cytotoxic potential against cancer cells. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a panel of human cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for determining cell viability.
Principle of the MTT Assay
The MTT assay is based on the principle of metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. A decrease in the absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process involves cell culture, treatment with the compound, assessment of cell viability using the MTT assay, and subsequent data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Figure 1: Experimental workflow for cytotoxicity testing.
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HeLa (human cervical cancer)
-
-
Compound:
-
This compound
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.
Preparation of Compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
From the stock solution, prepare a series of working solutions by serial dilution in complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a negative control (cells with medium only).
-
Incubate the plates for 24, 48, or 72 hours.
MTT Assay
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
The percent viability of the cells is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
-
Determine IC50:
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of percent viability versus the log of the compound concentration.
-
Non-linear regression analysis is used to fit the data and calculate the IC50.
-
Example Data Presentation
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 | 24 | 62.8 |
| 48 | 41.3 | |
| 72 | 25.9 | |
| HeLa | 24 | 55.4 |
| 48 | 35.8 | |
| 72 | 20.3 |
Potential Mechanism of Action
While the exact mechanism of this compound is yet to be fully elucidated, phenothiazine derivatives are known to induce apoptosis in cancer cells through the intrinsic pathway. This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent execution of programmed cell death.
Figure 2: Hypothetical apoptotic pathway induced by the compound.
Conclusion
This application note provides a comprehensive and robust protocol for the initial assessment of the cytotoxic effects of this compound on various cancer cell lines. The MTT assay is a reliable and high-throughput method for determining cell viability and calculating the IC50 value, a critical parameter in the early stages of drug discovery. Further studies, such as flow cytometry for apoptosis analysis and western blotting for protein expression, are recommended to elucidate the precise mechanism of action of this promising compound.
References
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Ciesielska-Błyskal, H., & Cieślak, M. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Cancer prevention and therapy with phenothiazines. In Phenothiazines and 1,4-Benzothiazines (pp. 305-343). Elsevier. [Link]
- Stefańska, J., Stępień, K., Błazejczyk, A., & Szymańska, E. (2021). Phenothiazine Derivatives and Their Anticancer Activity. Molecules, 26(11), 3253. [Link]
Application Note & Protocols: Evaluating the In Vivo Effects of 1-(10H-Phenothiazin-2-yl)propan-1-one in Zebrafish Larvae Models
Introduction
Phenothiazines are a well-established class of heterocyclic compounds, with prominent members utilized as antipsychotic and neuroleptic agents.[1][2] Their primary mechanism often involves the modulation of key neurotransmitter systems, including dopaminergic and cholinergic signaling.[1][2][3] The specific compound, 1-(10H-Phenothiazin-2-yl)propan-1-one, is a phenothiazine derivative whose in vivo biological activity profile is not yet extensively characterized.[4][5] This guide provides a comprehensive framework for leveraging the zebrafish (Danio rerio) larval model to conduct foundational toxicity, neurobehavioral, and cardiotoxicity assessments of this compound.
The zebrafish has emerged as a powerful vertebrate model system for toxicology and drug discovery, offering a unique combination of genetic homology to humans, rapid ex utero development, and optical transparency.[6][7] These characteristics permit high-throughput screening and non-invasive, real-time imaging of organogenesis and physiological function, making it an ideal platform for the initial in vivo characterization of novel chemical entities.[8][9] This document outlines detailed protocols designed for researchers to systematically evaluate the potential therapeutic and toxicological profile of this compound.
Experimental Framework Overview
A logical, tiered approach is essential for characterizing a novel compound. The workflow begins with determining a safe concentration range, followed by specific assays to probe for neurotoxic and cardiotoxic effects, which are plausible activities based on its phenothiazine core structure.
Figure 1: A tiered experimental workflow for the in vivo characterization of this compound in zebrafish.
Part 1: Pre-Experimental Procedures
Compound Preparation and Handling
The accuracy of in vivo screening hinges on the precise preparation of test solutions. This compound is a solid at room temperature and is unlikely to be readily soluble in water.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Causality: DMSO is a widely used vehicle for poorly soluble compounds in biological assays. However, it can exert toxic effects at concentrations typically above 0.5-1%. Therefore, it is critical to ensure the final DMSO concentration in the embryo medium is consistent across all groups, including the vehicle control, and remains at a non-toxic level (ideally ≤0.1%).
Protocol:
-
Prepare a 10 mM stock solution of this compound (Molecular Weight: 255.33 g/mol ) in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
For experiments, perform serial dilutions from the stock solution to create working solutions that, when added to the embryo medium, yield the desired final test concentrations and a consistent, low final DMSO concentration.
Zebrafish Husbandry and Embryo Collection
Healthy embryos are the foundation of reliable and reproducible data.
-
Maintain adult zebrafish (e.g., AB strain) on a 14-hour light/10-hour dark cycle at 28.5°C.[10]
-
Set up breeding tanks with spawning inserts the evening before embryo collection.
-
Collect freshly fertilized eggs within 30 minutes of the lights turning on.
-
Wash the embryos with system water and remove any unfertilized or damaged eggs.
-
Maintain embryos in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4) in a petri dish at 28.5°C.
Part 2: Core Experimental Protocols
Protocol I: Acute Toxicity and Teratogenicity Assessment
Objective: To determine the median lethal concentration (LC₅₀) and identify the maximum non-lethal concentration (MNLC) and teratogenic effects of the compound.
Causality: This initial step is crucial for establishing the therapeutic or toxic window of the compound. By exposing embryos during the critical period of organogenesis (from early cleavage through 96 hours post-fertilization, hpf), we can assess its impact on overall development and survival.[11][12]
Step-by-Step Methodology:
-
Staging: At 4-6 hpf, select healthy, developing embryos.
-
Plating: Transfer individual embryos into separate wells of a 96-well plate containing 200 µL of E3 medium per well.
-
Dosing: Prepare a range of final concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in E3 medium.[13] Include a vehicle control group (E3 medium + 0.1% DMSO) and a negative control (E3 medium only). Administer the solutions to the wells. Use at least 12 embryos per concentration.[13]
-
Incubation: Incubate the plate at 28.5°C on a 14/10 hr light/dark cycle.
-
Daily Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope. Record the following endpoints:
-
Mortality: Coagulated or non-beating heart.
-
Hatching Rate: Percentage of hatched larvae at 72 and 96 hpf.
-
Teratogenic Effects: Note any morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, or craniofacial defects.[12]
-
-
Data Analysis: Calculate the LC₅₀ at 96 hpf using probit analysis. Determine the MNLC, which is the highest concentration that does not cause significant mortality compared to the control.
| Endpoint | Description | Typical Observation Time (hpf) |
| Mortality | Lack of heartbeat, opaque appearance | 24, 48, 72, 96 |
| Pericardial Edema | Fluid accumulation around the heart | 48, 72, 96 |
| Yolk Sac Edema | Abnormal fluid in the yolk sac | 48, 72, 96 |
| Spinal Curvature | Lordosis, kyphosis, or scoliosis | 48, 72, 96 |
| Hatching Rate | Percentage of larvae free from the chorion | 72, 96 |
Table 1: Key endpoints for general toxicity and teratogenicity screening in zebrafish larvae.
Protocol II: Neurobehavioral Assessment
Objective: To evaluate the impact of the compound on locomotor activity, which serves as a proxy for central nervous system function.
Causality: Phenothiazines are known to have neuroleptic effects, primarily through dopamine receptor antagonism.[3] Changes in locomotor behavior in zebrafish larvae, such as hypoactivity (sedation) or hyperactivity, can indicate neurotoxicity or psychoactive effects.[6][14] The visual motor response (VMR) to light-dark transitions is a well-established, high-throughput assay to screen for such effects.[10][15]
Step-by-Step Methodology:
-
Exposure: Expose embryos to a range of sub-lethal concentrations of the compound (determined from Protocol I) from 4 hpf to 120 hpf.
-
Acclimation: At 5 days post-fertilization (dpf), transfer individual larvae to a 96-well plate. Acclimate the larvae in the dark within the tracking instrument for at least 30 minutes.
-
Behavioral Paradigm: Use an automated video tracking system to record larval movement. A typical paradigm consists of alternating periods of light and darkness (e.g., 5 cycles of 10 minutes dark followed by 10 minutes light).[16]
-
Data Acquisition: The software tracks the total distance moved and velocity of each larva.
-
Data Analysis: Quantify the total distance moved during the light and dark phases. Compare the locomotor profiles of treated larvae to the vehicle control group. A significant decrease in activity may suggest sedative or neurotoxic effects, while an increase could indicate anxiogenic or stimulant-like properties.
Figure 2: Hypothesized signaling pathways affected by phenothiazine derivatives leading to behavioral changes.
Protocol III: Cardiotoxicity Assessment
Objective: To assess the compound's effect on cardiac function, a known liability for some phenothiazine-class drugs.
Causality: The transparency of zebrafish larvae allows for direct, non-invasive observation of the heart.[7][17] Parameters such as heart rate, rhythm, and the presence of edema are sensitive indicators of cardiotoxicity.[18][19]
Step-by-Step Methodology:
-
Exposure: Treat embryos with sub-lethal concentrations of the compound from 24 to 72 hpf. This window covers key stages of heart development and function maturation.
-
Immobilization: At 72 hpf, anesthetize larvae using a low concentration of tricaine (MS-222). Embed them laterally in a small drop of 3% methylcellulose on a depression slide to restrict movement but allow for clear visualization of the heart.
-
Imaging: Under a high-magnification microscope, record a 30-60 second video of the beating heart for each larva.
-
Endpoint Measurement:
-
Heart Rate (HR): Count the number of ventricular contractions over a 15-second interval and multiply by four to get beats per minute (bpm).[20]
-
Arrhythmia: Observe for irregular beating patterns (e.g., 2:1 atrial-to-ventricular block).
-
Pericardial Edema: Qualitatively score the severity of fluid accumulation around the heart (e.g., none, mild, severe).[12]
-
-
Data Analysis: Compare the average heart rate and the incidence of arrhythmia and edema in treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
| Parameter | Method of Measurement | Indication of Cardiotoxicity |
| Heart Rate | Manual count or software analysis from video | Bradycardia (significant decrease) or Tachycardia (significant increase) |
| Rhythm | Visual inspection of atrial and ventricular beat coordination | Atrioventricular (AV) block, irregular beats |
| Pericardial Edema | Visual scoring of fluid area around the heart | Increased fluid accumulation |
Table 2: Primary endpoints for assessing cardiotoxicity in zebrafish larvae.
Protocol IV: Oxidative Stress Assessment
Objective: To investigate if the compound induces cellular oxidative stress.
Causality: Drug-induced toxicity is often mediated by the generation of reactive oxygen species (ROS).[21] Several assays can quantify oxidative stress in whole zebrafish larvae, providing mechanistic insight into any observed toxicity.[22][23]
Step-by-Step Methodology:
-
Exposure: Treat larvae with the compound at relevant concentrations (e.g., the MNLC) for a defined period (e.g., 24 hours). Include a positive control group treated with a known oxidant like hydrogen peroxide (H₂O₂).[24]
-
ROS Detection:
-
Incubate live larvae in a solution containing a fluorescent ROS probe, such as 2',7'–dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's protocol.
-
Wash the larvae to remove excess probe.
-
Anesthetize and mount the larvae for imaging.
-
-
Imaging: Capture fluorescence images of the larvae using a fluorescence microscope.
-
Quantification: Measure the mean fluorescence intensity in a defined region of interest (e.g., the head or trunk) using image analysis software (like ImageJ).
-
Data Analysis: Compare the fluorescence intensity of treated groups to the vehicle control. A significant increase in fluorescence indicates elevated ROS production.
References
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
- Zebrafish as a model for developmental neurotoxicity testing. PubMed.
- Zebrafish as a Model of Cardiac Pathology and Toxicity: Spotlight on Uremic Toxins. PMC.
- Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. MDPI.
- Zebrafish for Cardiotoxicity Screening in Drug Development. ZeClinics.
- The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers.
- Zebrafish in Neurotoxicity Research: A Comprehensive Review.
- Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity. ScienceOpen.
- Zebrafish as a systems toxicology model for developmental neurotoxicity testing. PubMed.
- Zebrafish as a Vertebrate Model System to Evaluate Effects of Environmental Toxicants on Cardiac Development and Function. MDPI.
- Standardized Method for the Assessment of Behavioral Responses of Zebrafish Larvae. MDPI.
- Comparability of behavioural assays using zebrafish larvae to assess neurotoxicity. ScienceDirect.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Zebrafish Larvae Behavior Models as a Tool for Drug Screenings and Pre-Clinical Trials: A Review. MDPI.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed.
- Pharmacological assessment of zebrafish-based cardiotoxicity models. PubMed.
- Zebrafish embryos and larvae in behavioural assays.
- Analysis of Oxidative Stress in Zebrafish Embryos. PMC - NIH.
- Oxidative Stress Assessment in Zebrafish Larvae. PubMed.
- Assessing Drug Administration Techniques in Zebrafish Models of Neurological Disease. MDPI.
- Oxidative Stress Assessment in Zebrafish Larvae.
- An Overview of Methods for Cardiac Rhythm Detection in Zebrafish. PMC - PubMed Central.
- A Behavioral Assay to Measure Responsiveness of Zebrafish to Changes in Light Intensities. JoVE.
- A larval zebrafish model of cardiac physiological recovery following cardiac arrest and myocardial hypoxic damage. PMC - PubMed Central.
- Quantifying Cardiac Functions in Embryonic and Adult Zebrafish. PMC - NIH.
- Oxidative stress induced antioxidant and neurotoxicity demonstrated in vivo zebrafish embryo or larval model and their normalization due to morin showing therapeutic implic
- Drug tre
- 2-Propionylphenothiazine | C15H13NOS | CID 66705. PubChem - NIH.
- This compound. CymitQuimica.
- Chlorpromazine. Wikipedia.
Sources
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Frontiers | The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Zebrafish as a Model of Cardiac Pathology and Toxicity: Spotlight on Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Video: A Behavioral Assay to Measure Responsiveness of Zebrafish to Changes in Light Intensities [jove.com]
- 11. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zebrafish as a Vertebrate Model System to Evaluate Effects of Environmental Toxicants on Cardiac Development and Function | MDPI [mdpi.com]
- 13. Drug treatment in Zebrabox [protocols.io]
- 14. research.vu.nl [research.vu.nl]
- 15. mdpi.com [mdpi.com]
- 16. Standardized Method for the Assessment of Behavioral Responses of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 18. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Overview of Methods for Cardiac Rhythm Detection in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying Cardiac Functions in Embryonic and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative Stress Assessment in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxidative Stress Assessment in Zebrafish Larvae | Springer Nature Experiments [experiments.springernature.com]
- 24. Oxidative stress induced antioxidant and neurotoxicity demonstrated in vivo zebrafish embryo or larval model and their normalization due to morin showing therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Evaluating 1-(10H-Phenothiazin-2-yl)propan-1-one as a Potential Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone Deacetylase 6 (HDAC6) has emerged as a high-value therapeutic target for a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. Its unique cytoplasmic localization and primary role in deacetylating non-histone proteins, such as α-tubulin, distinguish it from other HDAC isoforms. The phenothiazine scaffold has been identified as a favorable "cap group" for potent and selective HDAC6 inhibitors.[1][2] This document presents a comprehensive guide for the evaluation of 1-(10H-Phenothiazin-2-yl)propan-1-one, a phenothiazine derivative, as a novel HDAC6 inhibitor. We provide the scientific rationale, a multi-stage experimental workflow, and detailed, field-proven protocols for in vitro enzymatic assays, cellular target engagement, and isoform selectivity profiling.
Introduction: The Rationale for Targeting HDAC6 with Phenothiazine Scaffolds
Histone deacetylases (HDACs) are critical epigenetic regulators, but their functions extend beyond histone modification. HDAC6, a class IIb HDAC, is predominantly located in the cytoplasm and plays a pivotal role in regulating microtubule dynamics, protein degradation, and cell motility through the deacetylation of α-tubulin.[3] Consequently, selective inhibition of HDAC6, while sparing other isoforms like the nuclear Class I HDACs, is a highly sought-after therapeutic strategy to minimize off-target effects.[4]
The development of small molecule HDAC inhibitors has revealed a common pharmacophore model consisting of three key moieties: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, a linker region, and a cap group that interacts with the surface of the enzyme's active site tunnel.[5] Extensive research has demonstrated that the phenothiazine system is a privileged structure for the cap group, contributing to high potency and selectivity for HDAC6.[1][2]
The subject of this guide, this compound, possesses this core phenothiazine scaffold. While its direct interaction with HDAC6 is yet to be fully characterized, its structure warrants a systematic investigation. This guide provides the necessary framework and protocols to rigorously assess its potential.
Figure 1: A conceptual diagram illustrating the established pharmacophore for phenothiazine-based HDAC6 inhibitors and the position of the test compound.
A Multi-Tiered Strategy for Inhibitor Validation
A robust evaluation of a potential inhibitor requires a logical progression from biochemical validation to cellular activity and selectivity assessment. Our proposed workflow ensures that each step builds upon the last, providing a comprehensive profile of the compound's activity.
Figure 2: The experimental workflow for validating a potential HDAC6 inhibitor, from initial biochemical screening to cellular selectivity profiling.
Protocol 1: In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorogenic)
Principle: This protocol determines the compound's ability to directly inhibit the enzymatic activity of purified, recombinant human HDAC6. The assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC6. An inhibitor will prevent this process, leading to a dose-dependent reduction in the fluorescent signal.[6][7] This method is ideal for determining the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
HDAC6 Fluorogenic Assay Kit (e.g., BPS Bioscience, Cat. #50076; or similar[6])
-
Recombinant Human HDAC6 enzyme (included in kit)
-
Fluorogenic HDAC substrate (included in kit)
-
Assay Buffer (included in kit)
-
Developer solution (included in kit)
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: Trichostatin A (TSA) or Tubastatin A
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Create a 2X working concentration series in Assay Buffer. Start from 100 µM and perform 1:3 serial dilutions. Ensure the final DMSO concentration in the well remains below 1%.
-
-
Enzyme Preparation: Thaw the recombinant HDAC6 enzyme on ice and dilute it to the working concentration specified in the kit's manual using cold Assay Buffer.
-
Reaction Setup: Add the following to the wells of the 96-well plate:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Negative Control (100% Activity): 45 µL of Assay Buffer + 5 µL of 10% DMSO.
-
Positive Control (Inhibitor): 45 µL of Assay Buffer + 5 µL of 2X positive control inhibitor.
-
Test Compound: 45 µL of Assay Buffer + 5 µL of 2X serially diluted test compound.
-
-
Initiate Reaction: Add 50 µL of the diluted HDAC6 enzyme solution to all wells except the "Blank". Mix gently by tapping the plate.
-
Substrate Incubation: Add 5 µL of the fluorogenic substrate to all wells. Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Develop Signal: Add 50 µL of Developer solution to each well. Incubate at room temperature for 15 minutes.
-
Read Fluorescence: Measure the fluorescence intensity on a microplate reader at the specified wavelengths.
Data Analysis & Interpretation:
-
Subtract Background: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Test Compound Signal / Negative Control Signal))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
| Compound Concentration (nM) | Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 15,000 | 0% |
| 10 | 13,500 | 10% |
| 50 | 9,750 | 35% |
| 150 | 7,500 | 50% |
| 500 | 3,000 | 80% |
| 1000 | 1,800 | 88% |
| Table 1: Example data for calculating the IC₅₀ of a hypothetical HDAC6 inhibitor. The IC₅₀ is the concentration at which 50% of the enzyme's activity is inhibited. |
Protocol 2: Cellular Target Engagement via α-Tubulin Acetylation
Principle: The most reliable method to confirm that a compound inhibits HDAC6 in a cellular environment is to measure the acetylation status of its primary substrate, α-tubulin.[1][2] An effective HDAC6 inhibitor will cause a detectable increase in acetylated α-tubulin (Ac-Tubulin). This assay validates that the compound is cell-permeable and engages its intended target. Western blotting is the gold-standard method for this analysis.
Materials:
-
Human cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Compound and positive control (e.g., Tubastatin A)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 0.5, 1, 5 µM) for 6-24 hours. Include a vehicle control (DMSO) and a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for acetylated-α-Tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: After imaging, strip the membrane and re-probe with the primary antibody for total α-Tubulin to serve as a loading control.
Protocol 3: Assessing Isoform Selectivity against Class I HDACs
Principle: A key attribute of a superior HDAC6 inhibitor is its selectivity over other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2, 3), which primarily deacetylate histones.[8] A lack of selectivity can lead to toxicity associated with pan-HDAC inhibition.[4] To assess this, we measure the acetylation of histone H3 (a Class I substrate) alongside α-tubulin. A selective HDAC6 inhibitor will increase Ac-Tubulin levels with little to no effect on Ac-Histone levels.
Methodology:
This protocol is an extension of Protocol 2. The same cell lysates can be used.
-
Run Duplicate Gels: Run two identical gels with the prepared cell lysates.
-
Probe Membranes Separately:
-
Membrane 1: Probe for acetylated-α-Tubulin and total α-Tubulin as described in Protocol 2.
-
Membrane 2: Probe with a primary antibody against acetylated-Histone H3 (e.g., Ac-H3K9). Afterwards, strip and re-probe with an antibody for total Histone H3 as a loading control.
-
-
Alternative (High-Content Analysis): For higher throughput, a high-content cellular imaging assay can be employed.[4] This method uses immunofluorescence to simultaneously quantify the intensity of acetylated tubulin in the cytoplasm and acetylated histones in the nucleus within the same cells, providing robust, quantitative selectivity data.
Sources
- 1. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 171887-1Kit | HDAC6 Fluorogenic BioAssay™ Kit Clinisciences [clinisciences.com]
- 8. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopamine Receptor Antagonism using 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for utilizing 1-(10H-Phenothiazin-2-yl)propan-1-one , also known as Propiomazine or 2-Propionyl Phenothiazine , as a tool for investigating dopamine receptor antagonism. Propiomazine, a phenothiazine derivative, exhibits a polypharmacological profile, acting as an antagonist at multiple neurotransmitter receptors, including dopamine D₁, D₂, and D₄ receptors.[1][2][3] This document outlines the compound's profile, detailed protocols for in vitro characterization of its dopamine receptor binding and functional activity, and a foundational in vivo assay for assessing its central dopamine receptor blockade. The methodologies are designed to be robust and self-validating, providing researchers with the necessary tools to explore the therapeutic potential and pharmacological properties of this and similar compounds.
Introduction: The Significance of Dopamine Receptor Antagonism
Dopamine, a critical catecholamine neurotransmitter in the central nervous system, modulates a vast array of physiological processes, including motor control, motivation, reward, and cognition.[4] Dysregulation of dopaminergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction.[5][6] The five subtypes of dopamine receptors, broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families, represent key therapeutic targets.[4]
Phenothiazines are a class of heterocyclic antipsychotic medications known for their antagonistic activity at dopamine receptors, particularly the D₂ receptor.[1] this compound is a member of this class and serves as a valuable pharmacological tool for dissecting the roles of dopamine receptors in various signaling pathways and for the initial stages of drug discovery programs aimed at developing novel therapeutics for dopamine-related disorders.[3] Understanding the precise interaction of such compounds with dopamine receptor subtypes is paramount for predicting their therapeutic efficacy and potential side-effect profiles.
Compound Profile: this compound (Propiomazine)
Chemical Structure and Physicochemical Properties
This compound is a phenothiazine derivative characterized by a propionyl group at the 2-position of the phenothiazine tricycle.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NOS | [7] |
| Molecular Weight | 255.33 g/mol | [7] |
| CAS Number | 92-33-1 | [8] |
| Appearance | Solid | [7] |
| Synonyms | 2-Propionyl Phenothiazine, Propiomazine | [8] |
Note: Propiomazine is also available as hydrochloride and maleate salts, which have different physicochemical properties such as solubility.[9]
Synthesis Overview
Pharmacological Profile
This compound is a promiscuous ligand, demonstrating antagonist activity at a range of receptors.[1][3] Its antipsychotic effects are primarily attributed to its blockade of dopamine and serotonin receptors.[3]
Table 2: Binding Affinities (Ki) of Propiomazine at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D₁ | 213 | |
| Dopamine D₂ | 160 | |
| Dopamine D₄.₄ | 110 |
Data sourced from the ChEMBL database, as cited by Benchchem.A lower Ki value indicates a higher binding affinity.
In Vitro Experimental Protocols
Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D₂ receptor.
Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the D₂ receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the inhibition constant (Ki).
Figure 2: Workflow for the dopamine D₂ receptor radioligand binding assay.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a D₂-like receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, scintillation vials, and scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (at a concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM (+)-butaclamol, 50 µL [³H]Spiperone, and 100 µL of membrane preparation.
-
Competition: 50 µL of serially diluted this compound, 50 µL [³H]Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine D₂ Receptor Antagonism
This protocol describes a functional assay to measure the potency of this compound as an antagonist at the Gi-coupled human dopamine D₂ receptor.
Principle: D₂ receptors are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. An agonist of the D₂ receptor will then cause a measurable decrease in cAMP. An antagonist, such as this compound, will prevent the agonist-induced decrease in cAMP in a concentration-dependent manner.
Figure 3: Workflow for the functional cAMP assay for D₂ receptor antagonism.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.
-
Test Compound: this compound.
-
Agonist: Quinpirole (a D₂/D₃ receptor agonist).
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and reagents.
Protocol:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer for 15-30 minutes at 37°C.
-
Stimulation: Add a solution containing forskolin and a fixed concentration of quinpirole (typically the EC₈₀) to all wells. Incubate for the time recommended by the cAMP assay kit manufacturer (usually 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate Dose-Response Curve: Plot the measured cAMP levels against the log concentration of this compound.
-
Determine IC₅₀: Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
In Vivo Experimental Protocol: Haloperidol-Induced Catalepsy in Mice
This protocol provides a basic framework for assessing the central D₂ receptor antagonist activity of this compound in vivo using the catalepsy model.
Principle: Catalepsy, a state of immobility and failure to correct an externally imposed posture, can be induced in rodents by dopamine D₂ receptor antagonists like haloperidol. The ability of a test compound to induce catalepsy is indicative of its central D₂ receptor blocking activity.
Figure 4: Workflow for the catalepsy test in mice.
Materials:
-
Animals: Male mice (e.g., C57BL/6).
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Positive Control: Haloperidol.
-
Vehicle Control.
-
Catalepsy Bar: A horizontal bar (e.g., 0.5 cm in diameter) raised approximately 4-5 cm above a flat surface.
Protocol:
-
Acclimatization: Allow the mice to acclimatize to the testing room for at least one hour before the experiment.
-
Administration: Administer the vehicle, a known dose of haloperidol (positive control), or different doses of this compound via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), test for catalepsy. Gently place the mouse's forepaws on the horizontal bar.
-
Measurement: Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.
Data Analysis:
-
Compare the mean latency to remove the paws from the bar across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the latency period compared to the vehicle group indicates a cataleptic effect.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo characterization of this compound as a dopamine receptor antagonist. By employing these methods, researchers can obtain valuable data on the compound's binding affinity, functional potency, and central nervous system activity. Further studies could explore its selectivity across all dopamine receptor subtypes, investigate its effects on downstream signaling pathways, and assess its behavioral effects in more complex animal models of neuropsychiatric disorders. This comprehensive pharmacological profiling is essential for advancing our understanding of dopamine receptor function and for the development of novel and improved therapeutics.
References
- Propiomazine. (n.d.). In Wikipedia.
- Pharmacology of Propiomazine (Propavan); Overview, Pharmacokinetics, Mechanism of action, Uses. (2024, December 13). YouTube.
- Propiomazine. (n.d.). PubChem.
- Propiomazine. (n.d.). DrugBank.
- Propiomazine Hydrochloride. (n.d.). PharmaCompass.
- Propiomazine Hydrochloride. (n.d.). PubChem.
- propiomazine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023, September 12). Synapse.
- High-throughput screening with a miniaturized radioligand... (n.d.). Ovid.
- Cobanoglu, M. C. (2013). PROBABILISTIC LATENT FACTOR MODELS FOR TRANSFORMATIVE DRUG DISCOVERY. D-Scholarship@Pitt. [Link]
- van der Zanden, T. M., et al. (2018).
- DrugBank Drug Targets Dataset. (2015, April 6). Ma'ayan Lab – Computational Systems Biology.
- PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 19). Gpatindia.
- Single phenothiazine enantiomers as agents for the prevention of bone loss. (2010). Google Patents.
- Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. (n.d.). Bio-protocol.
- This compound | CAS#:92-33-1. (n.d.). Chemsrc.
- Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts. (2019). Google Patents.
- 1-(10H-Phenothiazin-10-yl)propan-2-one. (n.d.). PubChem.
- Srivastava, L. K., et al. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. Indian Journal of Pharmacology, 41(4), 163–167. [Link]
- Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. (2009). ResearchGate.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI.
- (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023, November 13). ResearchGate.
- Haloperidol-Induced Catalepsy Model. (n.d.). Melior Discovery.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Assay Guidance Manual.
- Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies. (2001). PubMed.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Biochemistry, Dopamine Receptors. (2023). StatPearls - NCBI Bookshelf.
- D2 Receptors in Psychopharmacology. (2016, July 10). PsychSceneHub.
- Dopamine receptors – IUPHAR Review 13. (2015). PMC - PubMed Central.
Sources
- 1. Propiomazine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. malnalab.hu [malnalab.hu]
- 5. Propiomazine [drugfuture.com]
- 6. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Screening of 1-(10H-Phenothiazin-2-yl)propan-1-one Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Phenothiazines
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Phenothiazines, a class of heterocyclic compounds historically recognized for their neuroleptic properties, have emerged as a promising scaffold in the search for novel anti-infective agents.[1][2] Their broad-spectrum activity, encompassing bacteria, fungi, and protozoa, makes them an attractive starting point for drug discovery programs.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific subset of these compounds: "1-(10H-Phenothiazin-2-yl)propan-1-one" derivatives. We will delve into the mechanistic rationale for their selection, provide detailed, field-proven protocols for their evaluation, and offer insights into the interpretation of the generated data. The methodologies described herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust and reproducible results.[4][5]
Phenothiazine derivatives exert their antimicrobial effects through a variety of mechanisms, including the disruption of the proton motive force, inhibition of efflux pumps which are a significant cause of multidrug resistance, and the generation of reactive oxygen species (ROS) leading to cell membrane and DNA damage.[6][7][8][9][10] The structural modifications inherent in the "this compound" scaffold offer a rich chemical space for optimizing these antimicrobial properties.
Experimental Design and Workflow
A systematic approach to antimicrobial screening is crucial for the efficient identification of lead compounds. The following workflow outlines a logical progression from initial qualitative screening to quantitative determination of antimicrobial potency.
Figure 1: A generalized workflow for the antimicrobial screening of this compound derivatives.
Detailed Protocols
Protocol 1: Agar Well Diffusion Assay for Primary Screening
The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[11][12][13] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Stock solutions of "this compound" derivatives in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Chloramphenicol for bacteria, Griseofulvin for fungi)[14]
-
Negative control (solvent used to dissolve the test compounds)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA according to the manufacturer's instructions and pour 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculation: Aseptically swab the entire surface of the agar plates with the standardized microbial inoculum to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the inoculated agar plates.
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into the respective wells.[11] Include positive and negative controls on each plate.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism after a specified incubation period.[15] This method is considered a gold standard in antimicrobial susceptibility testing.[17][18]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)[18]
-
Stock solutions of "this compound" derivatives
-
Positive control (standard antibiotic)
-
Negative control (broth and inoculum without test compound)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Dilution Series:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[19]
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.
Figure 2: Step-by-step process of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison between the different "this compound" derivatives.
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| PTP-1 | 100 | 18 | 15 | 20 |
| PTP-2 | 100 | 22 | 19 | 25 |
| PTP-3 | 100 | 12 | 10 | 14 |
| Chloramphenicol | 30 | 25 | 28 | - |
| Griseofulvin | 30 | - | - | 22 |
| DMSO | - | 0 | 0 | 0 |
Table 2: Example Data from Broth Microdilution Assay (MIC in µg/mL)
| Compound ID | MIC vs. S. aureus | MIC vs. E. coli | MIC vs. C. albicans |
| PTP-1 | 16 | 32 | 8 |
| PTP-2 | 8 | 16 | 4 |
| PTP-3 | 64 | 128 | 32 |
| Chloramphenicol | 4 | 8 | - |
| Griseofulvin | - | - | 16 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the antimicrobial screening of "this compound" derivatives. By systematically evaluating their activity against a panel of clinically relevant microorganisms, researchers can identify promising lead compounds for further development. Future studies should focus on elucidating the structure-activity relationships within this series of compounds, investigating their mechanisms of action in more detail, and assessing their potential for synergistic interactions with existing antimicrobial agents.[6][8] The ultimate goal is to leverage the unique chemical properties of the phenothiazine scaffold to develop novel therapeutics that can combat the growing threat of antimicrobial resistance.
References
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research, 12(4), 1207-10. [Link]
- Amaral, L., Kristiansen, J. E., & Viveiros, M. (2001). Antimicrobial Activity of Phenothiazines. In Vivo, 15(4), 281-286. [Link]
- Campos, C., et al. (2018). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 125(5), 1335-1345. [Link]
- Campos, C., et al. (2018). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed, [Link]
- Gupta, R. R., Kumar, M., & Gupta, V. (2011). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 27(3), 857-864. [Link]
- Macinga, D. R., & Cook, G. M. (2019). Do phenothiazines possess antimicrobial and efflux inhibitory properties? Future Microbiology, 14, 1341-1344. [Link]
- Chan, Y. Y., et al. (2007). Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 51(9), 3057-3064. [Link]
- Mercier, R. C., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- MI - Microbiology. Broth Microdilution. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Al-Ani, L., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Majumder, A., et al. (2016). Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria.
- Gahlaut, A., & Chhillar, A. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 45-48. [Link]
- Bio-Synthesis. (2023).
- Microbe Online. (2013).
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
- Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]
- Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- Al-Ani, L., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- ResearchGate. Agar well-diffusion antimicrobial assay. [Link]
- Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34(1). [Link]
- Sharma, P., et al. (2019). Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties. Nucleosides, Nucleotides & Nucleic Acids, 38(8), 533-549. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014).
- Sahoo, U. (2019). (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives.
- MDPI. (2019). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Neuroprotective Studies of 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenothiazine Derivatives in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and contributes to disease progression. Phenothiazine and its derivatives have emerged as a promising class of compounds with significant neuroprotective potential.[1][2] These tricyclic heterocyclic molecules are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticholinesterase properties.[3][4]
This document provides a comprehensive guide for the investigation of a specific phenothiazine derivative, 1-(10H-Phenothiazin-2-yl)propan-1-one , as a potential neuroprotective agent. While phenothiazines as a class have been studied for their therapeutic effects, this particular compound remains largely unexplored, offering a unique opportunity for novel drug discovery. These application notes will therefore focus on a structured approach to characterizing its neuroprotective profile, from initial in vitro screening to more complex in vivo models.
Proposed Mechanisms of Neuroprotection for this compound
Based on the known properties of the phenothiazine scaffold, we can hypothesize several mechanisms through which this compound may exert its neuroprotective effects. These proposed mechanisms form the basis for the experimental protocols outlined in this guide.
-
Antioxidant Activity: The phenothiazine nucleus is a potent scavenger of free radicals.[5] It is proposed that this compound can directly neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[2][3]
-
Acetylcholinesterase (AChE) Inhibition: Many phenothiazine derivatives have been shown to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, this compound could increase cholinergic neurotransmission, which is beneficial in cognitive disorders like Alzheimer's disease.[8][9]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. Phenothiazines have been shown to modulate inflammatory responses in the brain. It is hypothesized that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α.
The following diagram illustrates the potential signaling pathways involved in the neuroprotective action of this compound.
Caption: Proposed neuroprotective mechanisms of this compound.
In Vitro Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is crucial for determining the concentration range of the compound that is non-toxic to neuronal cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.[10][11]
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 50 | 0.98 | 78.4 |
| 100 | 0.65 | 52.0 |
| Caption: Example data table for MTT assay results. |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the antioxidant capacity of the compound in a cellular context.
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[13][14]
-
Protocol:
-
Seed neuronal cells in a 96-well black plate and treat with non-toxic concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or rotenone.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[15]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Acetylcholinesterase (AChE) Inhibition Assay
This enzymatic assay determines the compound's ability to inhibit AChE activity.
-
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.[16]
-
Protocol:
-
Use a commercial AChE assay kit (e.g., Abcam ab138871 or Sigma-Aldrich MAK119) and follow the manufacturer's instructions.[16]
-
Briefly, prepare a reaction mixture containing AChE enzyme, DTNB, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of AChE inhibition compared to a control without the inhibitor.
-
Neuroinflammation Assessment (TNF-α Measurement)
This protocol evaluates the anti-inflammatory properties of the compound in a microglial cell line.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.[17][18]
-
Protocol:
-
Culture microglial cells (e.g., BV-2) and pre-treat with this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Collect the cell culture supernatants after 24 hours.
-
Use a commercial human or mouse TNF-α ELISA kit and follow the manufacturer's protocol to measure the concentration of TNF-α in the supernatants.[19][20]
-
In Vivo Experimental Protocols
Following promising in vitro results, the neuroprotective effects of this compound can be evaluated in animal models of neurodegenerative diseases.
MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used model to study dopaminergic neurodegeneration.
-
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[21][22]
-
Protocol:
-
Administer this compound to mice via oral gavage or intraperitoneal injection for a specified period.
-
Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., for 4 days).[23]
-
Assess motor function using behavioral tests such as the rotarod test and the open field test.
-
At the end of the study, sacrifice the animals and collect brain tissue for neurochemical and histological analysis.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.[24]
-
Scopolamine-Induced Amnesia Model in Mice
This model is used to screen for compounds with potential cognitive-enhancing effects relevant to Alzheimer's disease.
-
Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment, mimicking the cholinergic deficit observed in Alzheimer's disease.[25][26][27]
-
Protocol:
-
Administer this compound to mice.
-
After a set time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.[28]
-
Evaluate learning and memory using behavioral tasks such as the Morris water maze, Y-maze, or passive avoidance test.[29]
-
Brain tissue can be collected for biochemical analysis, such as measuring AChE activity.
-
Sources
- 1. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 3. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. novamedline.com [novamedline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biogot.com [biogot.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 24. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 27. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of "1-(10H-Phenothiazin-2-yl)propan-1-one" Derivatives in Drug Discovery
Introduction: The Enduring Promise of the Phenothiazine Scaffold in Medicinal Chemistry
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, a structural motif that has given rise to a multitude of clinically significant drugs.[1] From the advent of chlorpromazine, which revolutionized psychiatric medicine, to the development of antihistamines and ongoing research into anti-infective agents, phenothiazine derivatives have demonstrated a remarkable breadth of biological activity. Their therapeutic potential stems from the unique three-dimensional structure and rich electronic properties of the heterocyclic core, which allows for a diverse array of interactions with biological targets. The derivatization of the phenothiazine nucleus continues to be a fertile ground for the discovery of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of "1-(10H-Phenothiazin-2-yl)propan-1-one" and its derivatives. This class of compounds, characterized by a propanoyl group at the 2-position of the phenothiazine ring, represents a key pharmacophore for further elaboration in drug discovery programs. The synthetic strategy detailed herein is designed to be robust and adaptable, allowing researchers to generate a library of analogues for structure-activity relationship (SAR) studies.
Strategic Approach to the Synthesis of 2-Acylphenothiazines
The direct electrophilic acylation of the phenothiazine ring presents a significant challenge due to the high reactivity of the nitrogen atom at position 10. This nitrogen is susceptible to acylation and can also coordinate with Lewis acids, deactivating the ring system towards the desired Friedel-Crafts reaction. To circumvent this, a three-step synthetic strategy is employed:
-
N-Acylation (Protection): The secondary amine at the 10-position is first protected with an acyl group, typically acetyl. This serves a dual purpose: it deactivates the nitrogen, preventing side reactions, and directs the subsequent electrophilic substitution to the desired C-2 and C-8 positions of the aromatic rings.
-
Friedel-Crafts Acylation: The N-protected phenothiazine undergoes a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst to introduce the propanoyl group at the 2-position.
-
N-Deacylation (Deprotection): The protecting acyl group at the 10-position is then selectively removed to yield the target compound, "this compound".
This strategic approach ensures a regioselective and efficient synthesis of the desired 2-acylphenothiazine scaffold.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 10-Acetylphenothiazine (N-Protection)
Rationale: Acetylation of the nitrogen at the 10-position is a critical first step to deactivate the amine and direct the subsequent Friedel-Crafts acylation to the desired carbon atom on the aromatic ring. Acetic anhydride is a readily available and effective acetylating agent for this purpose.
Materials:
-
10H-Phenothiazine
-
Acetic anhydride
-
Pyridine (catalyst)
-
Toluene
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 g of 10H-phenothiazine in 100 mL of toluene.
-
Add 10 mL of acetic anhydride and 1 mL of pyridine to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the toluene by rotary evaporation under reduced pressure.
-
To the resulting residue, add 50 mL of ethanol and cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 60 °C.
Expected Yield: 85-95% Characterization: The product should be a white to off-white solid. The structure can be confirmed by ¹H NMR and IR spectroscopy.
Part 2: Friedel-Crafts Acylation of 10-Acetylphenothiazine
Rationale: This step introduces the propanoyl group at the 2-position of the phenothiazine ring. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this electrophilic aromatic substitution. The reaction is typically carried out in a non-polar solvent like carbon disulfide or dichloromethane to ensure good solubility of the reactants and catalyst complex.
Materials:
-
10-Acetylphenothiazine
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add 10 g of 10-acetylphenothiazine and 150 mL of anhydrous carbon disulfide.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add 12 g of anhydrous aluminum chloride to the stirred suspension.
-
From the dropping funnel, add a solution of 6 mL of propanoyl chloride in 20 mL of carbon disulfide dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 10-acetyl-2-propionylphenothiazine.
Expected Yield: 60-70% (crude) Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Part 3: Synthesis of this compound (N-Deacylation)
Rationale: The final step involves the removal of the N-acetyl protecting group to yield the target compound. This is typically achieved by hydrolysis under basic or acidic conditions. Ethanolic potassium hydroxide is a common reagent for this transformation.
Materials:
-
10-Acetyl-2-propionylphenothiazine
-
Ethanol
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 10-acetyl-2-propionylphenothiazine from the previous step in 100 mL of ethanol.
-
Add a solution of 5 g of potassium hydroxide in 10 mL of water.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 70-80% after recrystallization. Characterization: The final product is typically an orange crystalline solid.
Characterization Data for this compound (CAS: 92-33-1)
| Technique | Expected Data |
| Molecular Formula | C₁₅H₁₃NOS |
| Molecular Weight | 255.33 g/mol |
| Appearance | Orange Crystalline Solid |
| ¹H NMR (CDCl₃, ppm) | δ 8.5 (br s, 1H, NH), 7.5-6.8 (m, 7H, Ar-H), 3.0 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 200.0 (C=O), 145.0, 135.0, 130.0, 128.0, 127.5, 127.0, 123.0, 122.5, 116.0, 115.5 (Ar-C), 31.5 (-CH₂-), 8.5 (-CH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1670 (C=O stretch), 1600, 1570 (C=C aromatic stretch) |
| Mass Spec (ESI-MS) | m/z 256.08 [M+H]⁺ |
Note: The provided NMR data is a representative spectrum based on closely related structures and may vary slightly depending on the solvent and instrument used. Researchers should always acquire their own analytical data for confirmation.
Derivatization Strategies for Drug Discovery
The synthesized "this compound" serves as a versatile intermediate for the creation of a diverse library of compounds for drug discovery.
Diagram of Derivatization Pathways
Caption: Key derivatization points on the core scaffold.
Key derivatization strategies include:
-
N-Alkylation/Arylation: The secondary amine at the 10-position can be readily alkylated or arylated to introduce a variety of substituents, which is a common strategy to modulate the pharmacological properties of phenothiazines.
-
Carbonyl Group Modifications: The ketone can be reduced to a secondary alcohol, which can be further functionalized. It can also be converted to other functional groups such as oximes or hydrazones.
-
α-Functionalization: The α-carbon of the propanone moiety can be halogenated and subsequently substituted with various nucleophiles to introduce diverse side chains.
-
Condensation Reactions: The carbonyl group can participate in condensation reactions with various reagents to form new heterocyclic rings fused to the phenothiazine core.
Conclusion
The synthetic protocols detailed in this guide provide a reliable and adaptable methodology for the preparation of "this compound" and its derivatives. By following these procedures and employing the suggested derivatization strategies, researchers in drug discovery can efficiently generate novel phenothiazine-based compounds for biological screening. The versatility of the phenothiazine scaffold, coupled with a systematic approach to its chemical modification, continues to hold immense promise for the development of new and effective therapeutic agents.
References
- Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. (2024). [Link]
- The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Molecules, 25(15), 3426. (2020). [Link]
- Phenothiazine derivative: Significance and symbolism. Wisdom Library. (2025). [Link]
- Phenothiazine. Wikipedia. (2023). [Link]
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 32695–32717. (2024). [Link]
- 2-Propionylphenothiazine | C15H13NOS | CID 66705. PubChem. (n.d.). [Link]
- The continuous flow two-step procedure for the synthesis of a phenothiazine-derived precursor 16.
- Synthesis, antibacterial and antifungal activity of 1, 3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one.
- Green synthesis of some novel N-(1-(10H-phenothiazin-8-yl) ethylidene)-3-(10H-phenothiazin-10-yl)propanehydrazides. TSI Journals. (2015). [Link]
Sources
Microwave-Assisted Synthesis of Phenothiazine Analogs: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Traditional synthetic routes to these scaffolds often necessitate harsh reaction conditions, prolonged reaction times, and result in modest yields. This application note provides a comprehensive guide to the utilization of microwave-assisted organic synthesis (MAOS) as a superior alternative for the rapid and efficient construction of phenothiazine analogs. We will delve into the fundamental principles of microwave heating, explore key synthetic strategies including the Buchwald-Hartwig amination and Ullmann condensation, and provide detailed, validated protocols for the synthesis of various phenothiazine derivatives. The causality behind experimental choices, self-validating system designs, and in-depth data interpretation are emphasized to empower researchers in this dynamic field.
Introduction: The Case for Microwave Chemistry in Phenothiazine Synthesis
Phenothiazines are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antipsychotic, anticancer, and antimicrobial properties.[1][2][3] The conventional synthesis of these molecules often involves multi-step procedures that are time-consuming and low-yielding.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[5][6][7][8] Unlike traditional heating which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][9] This results in dramatic reductions in reaction times, often from hours to minutes, and significant improvements in product yields and purity.[5][6][7][8][10] Furthermore, MAOS often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[5][6]
This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage microwave technology for the synthesis of phenothiazine analogs.
Core Principles of Microwave-Assisted Synthesis
The efficiency of microwave synthesis stems from the direct coupling of electromagnetic energy with the reacting molecules. This "dielectric heating" has two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat.[8]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration, leading to collisions and subsequent heat generation.[9]
This direct and instantaneous heating mechanism offers several advantages over conventional heating:
-
Rapid Reaction Rates: The ability to reach and maintain precise reaction temperatures quickly leads to significant rate enhancements.[8][10]
-
Improved Yields and Purity: Uniform heating minimizes the formation of byproducts that can arise from localized overheating or prolonged exposure to high temperatures.[5][8]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature, pressure, and power ensures high reproducibility.[5]
The following diagram illustrates the fundamental difference between conventional and microwave heating.
Caption: Conventional vs. Microwave Heating Mechanisms.
Key Synthetic Strategies for Phenothiazine Analogs
Several synthetic routes can be adapted for the microwave-assisted synthesis of phenothiazines. Two of the most powerful and versatile methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is highly versatile and tolerates a wide range of functional groups.[11] Microwave irradiation has been shown to dramatically accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[10][12][13]
The general workflow for a microwave-assisted Buchwald-Hartwig double amination to synthesize a phenothiazine analog is depicted below.
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
Microwave-Promoted Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[14] While traditional Ullmann reactions often require high temperatures and long reaction times, microwave assistance can significantly improve the efficiency of this transformation.[15][16] This method is particularly useful for the synthesis of phenothiazines via intramolecular cyclization or intermolecular coupling reactions.
The key steps in a microwave-promoted Ullmann condensation are outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. eduzonejournal.com [eduzonejournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"1-(10H-Phenothiazin-2-yl)propan-1-one" for cholinesterase activity assays.
Application Note & Protocol
Evaluating 1-(10H-Phenothiazin-2-yl)propan-1-one as a Novel Cholinesterase Inhibitor
Introduction: The Rationale for Investigating Novel Phenothiazines in Neurodegenerative Disease Research
Cholinesterases, a family of enzymes crucial for nerve function, primarily include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] AChE is a key enzyme in the central and peripheral nervous systems, responsible for terminating synaptic transmission by rapidly hydrolyzing the neurotransmitter acetylcholine.[1][3] In neurodegenerative disorders like Alzheimer's disease (AD), a significant deficit in cholinergic activity is a well-established pathological hallmark.[1][4] Consequently, the inhibition of AChE to increase the synaptic levels of acetylcholine is a primary therapeutic strategy for managing the cognitive symptoms of AD.[3][5] While AChE levels may decrease in the AD brain, BChE activity is often elevated, suggesting that dual inhibition of both enzymes could offer a more comprehensive therapeutic benefit.[1][6]
Phenothiazines, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of potent cholinesterase inhibitors.[7][8] Computational and in vitro studies have demonstrated that phenothiazine derivatives can effectively interact with the active sites of cholinesterases, making them momentous agents for anti-Alzheimer's drug discovery.[7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the inhibitory potential of a specific novel derivative, This compound , against both AChE and BChE. We present detailed, field-proven protocols based on the gold-standard Ellman's method, complete with guidelines for kinetic analysis to determine the mechanism of inhibition.[10][11]
Principle of the Cholinesterase Activity Assay
The protocols described herein utilize the robust and widely adopted Ellman's method for quantifying cholinesterase activity.[3][10] This colorimetric assay is based on a two-step enzymatic reaction that produces a quantifiable yellow product.
-
Step 1 (Enzymatic Hydrolysis): The cholinesterase enzyme (AChE or BChE) catalyzes the hydrolysis of a substrate, acetylthiocholine (ATCh), into thiocholine and acetate.
-
Step 2 (Colorimetric Detection): The resulting thiocholine product reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction yields the 5-thio-2-nitrobenzoate (TNB) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[3]
The rate of TNB formation is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction, allowing for the quantification of its inhibitory potency.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader) capable of reading absorbance at 412 nm
-
Multichannel pipette
-
Standard laboratory pipettes and sterile tips
-
Reagent reservoirs
-
Vortex mixer
-
Incubator set to 37°C (optional, can be performed at room temperature)
Reagents and Solutions
-
Test Compound: this compound (CAS: 92-33-1).[12]
-
Enzymes:
-
Acetylcholinesterase (AChE) from human erythrocytes or electric eel.
-
Butyrylcholinesterase (BChE) from equine or human serum.
-
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Reference Inhibitor: Donepezil or Tacrine.
-
Buffer: Sodium Phosphate Buffer (0.1 M, pH 8.0).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and reference inhibitor.
Preparation of Stock and Working Solutions
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using NaOH or HCl.
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.
-
DTNB Stock (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM.[3] Protect this solution from light and store it at 4°C.
-
ATCI Stock (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM.[3] Crucially, this solution must be prepared fresh before each experiment.
-
Enzyme Stock Solutions (e.g., 1 U/mL): Prepare stock solutions of AChE and BChE in assay buffer. The optimal final concentration in the well should be determined empirically but often falls in the range of 0.1-0.25 U/mL.[3] Store aliquots at -20°C or as recommended by the supplier.
Experimental Protocol 1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.[5] This protocol outlines the steps to determine the IC₅₀ value for this compound against AChE and BChE.
Step-by-Step Assay Procedure (96-Well Plate)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Layout: Design the plate to include wells for:
-
Blanks: No enzyme, to measure non-enzymatic substrate hydrolysis.
-
Negative Control (100% Activity): Contains enzyme and vehicle (DMSO) but no inhibitor.
-
Positive Control: Contains enzyme and a known inhibitor (e.g., Donepezil).
-
Test Compound: Contains enzyme and serial dilutions of this compound.
-
-
Reagent Addition:
-
To all wells, add 120 µL of Assay Buffer.
-
Add 20 µL of the 10 mM DTNB stock solution to all wells.
-
Add 20 µL of the appropriate inhibitor dilution (or vehicle for control wells) to the corresponding wells.
-
To the blank wells, add an additional 20 µL of Assay Buffer instead of the enzyme.
-
To all other wells, add 20 µL of the AChE (or BChE) working solution.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the freshly prepared 14-15 mM ATCI stock solution to all wells simultaneously, using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
V_control is the rate of the negative control (100% activity).
-
V_inhibitor is the rate in the presence of the test compound.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value.
Experimental Protocol 2: Kinetic Analysis of Inhibition Mechanism
Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into the inhibitor's interaction with the enzyme.[13][14] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Procedure
-
Follow the general assay procedure described in Protocol 1.
-
Set up a matrix in the 96-well plate. You will vary the concentration of the ATCI substrate (e.g., five concentrations) across the x-axis of the plate.
-
You will also vary the concentration of the inhibitor, this compound (e.g., four concentrations, including zero), down the y-axis of the plate.
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
Data Analysis: Lineweaver-Burk Plot
The Lineweaver-Burk plot is a graphical representation of enzyme kinetics, plotting 1/V against 1/[S].[14]
-
For each inhibitor concentration, plot 1/V versus 1/[S].
-
The resulting graph will show a series of lines. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition.
-
From these plots, you can determine the inhibition constant (Ki), a more absolute measure of the inhibitor's binding affinity.[5]
Expected Results & Data Presentation
The results from these protocols will allow for a comprehensive characterization of this compound. All quantitative data should be summarized for clear comparison.
Table 1: Sample Data Summary for Cholinesterase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | AChE | Experimental Value | Experimental Value | Determined from Plot |
| This compound | BChE | Experimental Value | Experimental Value | Determined from Plot |
| Donepezil (Reference) | AChE | 0.01 - 0.1 | ~0.02 | Mixed/Non-competitive |
| Donepezil (Reference) | BChE | 5 - 15 | ~7 | Mixed/Non-competitive |
Note: Reference values for Donepezil are approximate and can vary based on experimental conditions.
Methodological Considerations & Troubleshooting
-
Compound Interference: If this compound absorbs light at 412 nm, it is essential to run parallel control wells for each inhibitor concentration that contain all components except the enzyme. Subtract the rate of this background reaction from the corresponding test wells.
-
Solvent Effects: Ensure the final concentration of DMSO in the reaction well is low (typically ≤1%) and is consistent across all wells, including the negative control, as it can affect enzyme activity.
-
DTNB Inhibition: High concentrations of DTNB relative to the substrate can inhibit cholinesterase activity.[15][16] It is important to use the recommended concentrations or optimize the DTNB/ATCI ratio if unexpected results occur.
-
Limitations of Ellman's Method: This method is sensitive to compounds containing free sulfhydryl groups, which can react with DTNB and create false positives.[17] While unlikely with the specified phenothiazine, it is a crucial consideration for broader screening campaigns.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. By determining the IC₅₀ values and elucidating the kinetic mechanism of inhibition, researchers can effectively characterize this novel compound and assess its potential for further development in the context of neurodegenerative disease therapeutics.
References
- BenchChem. (2025). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
- Kuca, K., et al. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity. PubMed.
- Prema, V., et al. (2025). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed.
- Kuca, K., et al. (2005). New findings about Ellman's method to determine cholinesterase activity. PubMed.
- Prema, V., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease.
- Probst, G. L. (2018). Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase.
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
- Kamal, M. A., et al. (2004). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed.
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
- Atas, M., et al. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
- Blazheyevskiy, A. Y., et al. (2022). A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Pharmacia.
- Kamal, M. A., et al. (2005). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. PubMed.
- Simargolang, M., et al. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method.
- Prema, V., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science Publishers.
- Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. PubMed.
- Assay Genie. (2019). Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133).
- G-ul-Hassan, A., et al. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Taylor & Francis Online.
- Gosset, J. (n.d.). Acetylcholinesterase and butyrylcholinesterase (AChE and BChE).
- Estévez, J., et al. (2013). Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH.
- Kovarik, Z., et al. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. PubMed.
- Kaniakova, M., & Skalova, L. (2019). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. MDPI.
- Hrabinova, M., et al. (2012). Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine. PMC - NIH.
- ChemSrc. (2024). This compound | CAS#:92-33-1.
Sources
- 1. gosset.ai [gosset.ai]
- 2. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 13. Research Portal [iro.uiowa.edu]
- 14. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] New Findings about Ellman’s Method to Determine Cholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 16. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-(10H-Phenothiazin-2-yl)propan-1-one in Glioblastoma Cell Line Research
Introduction: The Unmet Need in Glioblastoma and the Potential of Phenothiazine Scaffolds
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, with a median survival of just 12-15 months despite a multimodal treatment approach.[1][2] The therapeutic resistance and high recurrence rate of GBM underscore the urgent need for novel therapeutic agents that can overcome these challenges.[2][3] The phenothiazine scaffold, traditionally associated with antipsychotic medications, has emerged as a promising area of cancer research due to the anti-proliferative and pro-apoptotic effects of its derivatives in various cancer models, including glioblastoma.[4][5][6]
This document provides a comprehensive guide for researchers investigating the potential anti-cancer activities of a specific phenothiazine derivative, 1-(10H-Phenothiazin-2-yl)propan-1-one , in glioblastoma cell lines. While direct studies on this particular compound are nascent, this guide synthesizes findings from related phenothiazine derivatives to propose a robust research framework, from initial screening to mechanistic elucidation.
Compound Profile & Rationale
Chemical Structure: this compound
The rationale for investigating this compound is built upon the established anti-glioblastoma activity of other phenothiazine derivatives. Studies have shown that compounds with this core structure can inhibit glioblastoma cell viability and long-term survival, induce DNA damage, trigger cell cycle arrest, and promote apoptotic cell death.[4][7] Furthermore, some phenothiazines have been shown to inhibit the PI3K/Akt cell survival pathway, a critical signaling cascade that is hyperactivated in a majority of glioblastomas.[2][4][6] The propan-1-one substituent on the phenothiazine ring of our target compound presents a novel chemical entity that warrants investigation for potentially enhanced efficacy or a unique mechanism of action.
Proposed Mechanism of Action in Glioblastoma
Based on the literature for analogous compounds, we hypothesize that this compound exerts its anti-glioblastoma effects through a multi-pronged attack on key cellular processes that drive tumorigenesis. The central hypothesis is that the compound inhibits the PI3K/Akt/mTOR signaling pathway, a master regulator of cell growth, proliferation, and survival.[8] This inhibition is predicted to lead to downstream effects, including cell cycle arrest and the induction of apoptotic cell death.
Caption: Proposed mechanism of this compound in GBM cells.
Experimental Workflow & Protocols
A tiered approach is recommended to systematically evaluate the compound's efficacy and mechanism. The workflow begins with broad screening assays and progresses to more detailed mechanistic studies.
Caption: Tiered experimental workflow for compound evaluation.
I. Core Methodologies: Cell Culture
-
Cell Lines: Utilize well-characterized GBM cell lines such as U87 MG and U251 MG.[3] These lines are widely used and represent different molecular subtypes of GBM. For comparative purposes, a non-cancerous cell line, such as primary human astrocytes, should be used to assess selectivity.[6]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[9] Ensure cell lines are routinely tested for mycoplasma contamination.
II. Tier 1 Protocol: Cell Viability and IC50 Determination
Causality: The initial step is to determine if the compound has a cytotoxic or cytostatic effect on GBM cells and at what concentration this effect occurs. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing subsequent experiments.
Protocol: PrestoBlue™ Cell Viability Assay
-
Seeding: Seed U87 MG and U251 MG cells into a 96-well plate at a density of 3,500 - 5,000 cells per well.[3][9] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for 48 or 72 hours.
-
Assay: Add PrestoBlue™ reagent (10% of the well volume) to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Read the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Hypothetical Data Summary Table:
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| U87 MG | This compound | 48h | 9.5 |
| U251 MG | This compound | 48h | 7.8 |
| Human Astrocytes | This compound | 48h | > 50 |
This table illustrates how to present the IC50 data, suggesting selectivity for cancer cells.
III. Tier 2 Protocol: Clonogenic Survival Assay
Causality: While viability assays measure short-term metabolic activity, the clonogenic assay assesses the long-term reproductive integrity of single cells after treatment. This is a more stringent test of anti-cancer activity.
Protocol:
-
Seeding: Plate a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing single cells to form colonies of at least 50 cells.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies in each well. Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
IV. Tier 3 Protocols: Mechanistic Elucidation
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
Causality: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, an early marker of apoptosis, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Methodology:
-
Treatment: Treat GBM cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic). An increase in the Annexin V positive population indicates apoptosis induction.[6]
Protocol 3.2: Western Blot Analysis of Key Signaling Pathways
Causality: To validate the proposed mechanism of action by directly measuring the protein levels and activation states of key signaling molecules. A decrease in phosphorylated Akt (p-Akt) would support inhibition of the PI3K/Akt pathway. An increase in cleaved PARP is a hallmark of caspase-mediated apoptosis.[4]
Methodology:
-
Lysate Preparation: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
PI3K/Akt Pathway: p-Akt (Ser473), Total Akt, p-mTOR, Total mTOR.
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3, Bcl-2.
-
Cell Cycle: p21, Cyclin D1.
-
Loading Control: GAPDH or β-Actin.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Trustworthiness & Self-Validation
-
Controls are Non-Negotiable: Every experiment must include a vehicle control (e.g., DMSO) to account for solvent effects and a positive control where applicable (e.g., Staurosporine for apoptosis) to ensure the assay is working correctly.
-
Biological Replicates: All experiments should be performed with at least three independent biological replicates to ensure the reproducibility and statistical significance of the findings.
-
Orthogonal Methods: Validate key findings with different techniques. For example, if Western blotting shows an increase in cleaved caspase-3, confirm this with a caspase activity assay.
Conclusion
This guide provides a structured and scientifically-grounded framework for the investigation of this compound as a potential therapeutic agent for glioblastoma. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, researchers can rigorously evaluate its anti-cancer potential. The proposed protocols, rooted in the established activities of related phenothiazine derivatives, offer a clear path forward in the critical search for more effective GBM therapies.
References
- Perphenazine and prochlorperazine decrease glioblastoma U‑87 MG cell migration and invasion: Analysis of the ABCB1 and ABCG2 transporters, E‑cadherin, α‑tubulin and integrins (α3, α5, and β1) levels - Spandidos Publications. (2022-04-15).
- Exploitation of a novel phenothiazine derivative for its anti-cancer activities in malignant glioblastoma - PubMed. (2020-02-08).
- Exploitation of a novel phenothiazine derivative for its anti-cancer activities in malignant glioblastoma - ProQuest.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - Frontiers. (2023-11-22).
- Exploitation of a novel phenothiazine derivative for its anti-cancer activities in malignant glioblastoma | Request PDF - ResearchGate. (2020-02-08).
- Novel dual‐action prodrug triggers apoptosis in glioblastoma cells by releasing a glutathione quencher and lysine‐specific histone demethylase 1A inhibitor - PMC - NIH.
- Novel dual-action prodrug triggers apoptosis in glioblastoma cells by releasing a glutathione quencher and lysine-specific histone demethylase 1A inhibitor - PubMed. (2019-05).
- Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG - PubMed. (2009-06).
- Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC. (2014-06-25).
- Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC - PubMed Central. (2020-05-18).
- Synthesis, spectroscopic characterization, and anticancer activity of new 10-substituted 1,6-diazaphenothiazines - NIH. (2011-04-04).
- Inhibition of glioblastoma cell proliferation, invasion, and mechanism of action of a novel hydroxamic acid hybrid molecule - PubMed. (2018-09-26).
- Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines - Oriental Journal of Chemistry. (2019-12-30).
- Increased apoptotic sensitivity of glioblastoma enables therapeutic targeting by BH3-mimetics - PubMed. (2022-04-25).
- Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies - OUCI.
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - NIH. (2024-04-18).
- Velcrin molecular glues induce apoptosis in glioblastomas with high PDE3A and SLFN12 expression - PubMed Central. (2024-01-08).
- Polymer Pro-Drug Nanoparticles for Sustained Release of Cytotoxic Drugs Evaluated in Patient-Derived Glioblastoma Cell Lines and In Situ Gelling Formulations - PubMed Central. (2022-09-14).
- Inhibition of glioblastoma cell proliferation, invasion, and mechanism of action of a novel hydroxamic acid hybrid molecule - ResearchGate. (2018-09-26).
- Increased apoptotic sensitivity of glioblastoma enables therapeutic targeting by BH3-mimetics - PMC - PubMed Central. (2022-04-25).
- From signalling pathways to targeted therapies: unravelling glioblastoma's secrets and harnessing two decades of progress - PubMed Central. (2023-08-01).
- UC Irvine - eScholarship. (2021-11-12).
- Compound 1-(10H-phenothiazin-10-yl)-3-[phenyl(prop-2-en-1-yl)amino]propan-2-ol - ....
- Signaling Pathways in Gliomas - PMC - PubMed Central - NIH. (2022-05-31).
- Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC. (2022-05-18).
- Hippo Signaling Pathway in Gliomas - MDPI. (2019-08-09).
- Targeting Key Signaling Pathways in Glioblastoma Stem Cells for the Development of Efficient Chemo- and Immunotherapy - PMC - PubMed Central. (2022-10-18).
Sources
- 1. Novel dual‐action prodrug triggers apoptosis in glioblastoma cells by releasing a glutathione quencher and lysine‐specific histone demethylase 1A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From signalling pathways to targeted therapies: unravelling glioblastoma’s secrets and harnessing two decades of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploitation of a novel phenothiazine derivative for its anti-cancer activities in malignant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploitation of a novel phenothiazine derivative for its anti-cancer activities in malignant glioblastoma - ProQuest [proquest.com]
- 8. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer Pro-Drug Nanoparticles for Sustained Release of Cytotoxic Drugs Evaluated in Patient-Derived Glioblastoma Cell Lines and In Situ Gelling Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(10H-Phenothiazin-2-yl)propan-1-one in Pharmaceutical Synthesis: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of the chemical intermediate, 1-(10H-Phenothiazin-2-yl)propan-1-one . With full editorial control, this guide is structured to deliver in-depth, field-proven insights into the strategic use of this compound in the synthesis of high-value pharmaceutical agents, particularly focusing on the antihistaminic and sedative drug, Propiomazine.
Introduction: The Versatility of the Phenothiazine Scaffold
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realm of antipsychotics and antihistamines.[1] The unique tricyclic structure of phenothiazine allows for functionalization at various positions, leading to a diverse range of pharmacological activities. This compound, also known as 2-propionylphenothiazine, is a key intermediate that leverages the reactivity of the phenothiazine core to introduce a propanoyl group, a critical pharmacophore for certain classes of drugs.
This guide will first detail a robust protocol for the synthesis of this compound via a two-step acylation strategy. Subsequently, it will provide an application protocol demonstrating its utility as a direct precursor in the synthesis of Propiomazine.
PART 1: Synthesis of the Intermediate: this compound
The synthesis of 2-acylphenothiazines can be strategically achieved through a sequence involving an initial N-acylation to protect the nitrogen and direct the subsequent electrophilic substitution, followed by a Friedel-Crafts acylation and a final deprotection step.[1] This approach ensures regioselective acylation at the C2 position of the phenothiazine ring, which is crucial for the synthesis of specific pharmaceutical targets.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-acylphenothiazines.[1]
Step 1: N-Acylation of 10H-Phenothiazine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 10H-Phenothiazine (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add propionyl chloride (1.1 eq.) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield crude 10-propionylphenothiazine, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a separate, flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (2.2 eq.) in anhydrous carbon disulfide (CS₂).
-
Reagent Addition: To the stirred suspension, add a solution of 10-propionylphenothiazine (from Step 1, 1.0 eq.) in anhydrous CS₂ dropwise from the dropping funnel. Following this, add propionyl chloride (1.1 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the di-acylated product by TLC.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,10-dipropionylphenothiazine can be purified by column chromatography on silica gel.
Step 3: N-Deacylation
-
Reaction Setup: Dissolve the purified 2,10-dipropionylphenothiazine (1.0 eq.) in a solution of alcoholic potassium hydroxide (excess).
-
Reaction: Reflux the mixture for 2-4 hours until the deacylation is complete (monitored by TLC).
-
Work-up: After cooling, pour the reaction mixture into cold water and acidify with a dilute acid to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Quantitative Data and Expected Results
| Parameter | Expected Value |
| Chemical Formula | C₁₅H₁₃NOS |
| Molecular Weight | 255.34 g/mol [2] |
| Appearance | Solid[2] |
| Purity (Typical) | >95%[2] |
| Yield (Overall) | Moderate to good |
| Storage | Keep in a dark place, sealed in dry, 2-8°C[3] |
Characterization Data (Predicted and Reported):
-
¹H NMR: Aromatic protons in the range of 6.8-7.9 ppm, a quartet for the -CH₂- group around 2.9-3.1 ppm, and a triplet for the -CH₃ group around 1.1-1.3 ppm. The NH proton will appear as a broad singlet.
-
¹³C NMR: Carbonyl carbon signal around 198-202 ppm. Aromatic carbons will appear in the range of 115-145 ppm. The methylene and methyl carbons of the propanoyl group will have characteristic shifts.
-
IR (KBr, cm⁻¹): Characteristic N-H stretching band around 3300-3400 cm⁻¹, C=O stretching of the ketone at approximately 1660-1680 cm⁻¹, and aromatic C-H and C=C stretching bands.
PART 2: Application in Pharmaceutical Synthesis - The Case of Propiomazine
This compound is a pivotal intermediate in the synthesis of Propiomazine, an antihistamine and sedative drug.[4] The following protocol outlines the N-alkylation of the intermediate to yield Propiomazine.
Diagram of the Propiomazine Synthesis Workflow
Caption: Workflow for the synthesis of Propiomazine from the intermediate.
Experimental Protocol: Synthesis of Propiomazine
This protocol is based on the procedure described in patent WO2019167058A1.[5]
-
Reaction Setup: In a suitable reaction vessel, charge this compound (1.0 eq.), toluene, and potassium hydroxide flakes (2.0 eq.).
-
Reagent Preparation: In a separate vessel, prepare the free base of 2-dimethylaminoisopropyl chloride by basifying its hydrochloride salt with an aqueous sodium hydroxide solution in a biphasic system with toluene. Separate the organic layer containing the free base.
-
Reagent Addition: Add the toluene solution of 2-dimethylaminoisopropyl chloride free base to the reaction vessel containing the phenothiazine intermediate and potassium hydroxide at a temperature below 10°C.
-
Reaction: Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions to remove water. Monitor the reaction progress by HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and stir. Separate the organic layer.
-
Isolation of Crude Propiomazine: Concentrate the organic layer under reduced pressure to obtain crude Propiomazine base.
-
Formation of Propiomazine Maleate: Dissolve the crude Propiomazine base in a suitable alcoholic solvent. To this solution, add a solution of maleic acid to precipitate Propiomazine maleate.
-
Purification: Filter the precipitate, wash with a cold solvent, and dry to obtain pure Propiomazine maleate.
Quantitative Data for Propiomazine Synthesis
| Parameter | Description |
| Starting Intermediate | This compound |
| Alkylating Agent | 2-Dimethylaminoisopropyl chloride |
| Base | Potassium Hydroxide |
| Solvent | Toluene |
| Reaction Time | 5-6 hours at reflux |
| Final Product | Propiomazine Maleate |
| Purity (Reported) | >99.5%[1] |
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic protocols provided herein offer a reliable pathway to this key building block and demonstrate its direct and efficient application in the synthesis of the pharmaceutical agent Propiomazine. The strategic use of this intermediate, facilitated by the robust synthetic methodologies detailed, underscores its importance in the landscape of drug development and medicinal chemistry. Researchers and scientists are encouraged to utilize these protocols as a foundation for their synthetic endeavors in the expansive field of phenothiazine-based therapeutics.
References
- Gouda, M. A., et al. (2014). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 45(32). [Link]
- WO2019167058A1 - An improved process for the preparation of propiomazine maleate. (2019).
- Propiomazine. (n.d.). Wikipedia.
- 2-PROPIONYLPHENOTHIAZINE. (n.d.). PubChem.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Propiomazine. (n.d.). PubChem.
- This compound. (n.d.). ChemSrc.
- This compound. (n.d.). PubChemLite.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenothiazines
Welcome to the technical support center for the Friedel-Crafts acylation of phenothiazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this powerful but often challenging transformation. Phenothiazine and its derivatives are privileged scaffolds in medicinal chemistry, notably as antipsychotic agents.[1] Their acylation is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs).
This document moves beyond standard textbook procedures to address the specific, practical issues you may encounter at the bench. We will explore the causality behind common experimental failures and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and foundational concepts for acylating the phenothiazine nucleus.
Q1: Why is Friedel-Crafts acylation of phenothiazine so challenging compared to simpler arenes like benzene or toluene?
A1: The difficulty arises from the unique electronic and structural nature of the phenothiazine core.
-
Lewis Base Sites: Phenothiazine possesses two Lewis basic sites: the N10 nitrogen and the S5 sulfur. These heteroatoms readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming stable complexes.[2] This complexation can deactivate the catalyst, often requiring the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction.[2]
-
Ring Deactivation: Coordination of the Lewis acid to the N10 nitrogen effectively places a positive charge on the heterocyclic system, deactivating the aromatic rings towards the desired electrophilic attack by the acylium ion.[3]
-
Competing N-Acylation: The N10 amine is a nucleophile and can compete with the aromatic rings in attacking the acylating agent, leading to the formation of N-acylphenothiazine byproducts.[4][5][6]
-
Regioselectivity: The phenothiazine nucleus has multiple potential sites for acylation. The reaction must be carefully controlled to favor substitution at the desired position, typically C2.
Q2: What is the expected regiochemical outcome of acylating an unsubstituted phenothiazine?
A2: For an unsubstituted 10H-phenothiazine, electrophilic substitution, including Friedel-Crafts acylation, predominantly occurs at the C2 position . The tricyclic system's electronics favor this position. However, achieving high regioselectivity requires careful optimization of reaction conditions, as substitution at other positions can occur.
Q3: Should I use an acyl chloride or an acid anhydride as my acylating agent?
A3: Both can be effective, but the choice impacts reactivity and potential side reactions.
-
Acyl Chlorides: These are more reactive and are the most common choice. Their high reactivity, however, can sometimes increase the rate of undesired N-acylation.
-
Acid Anhydrides: These are generally less reactive than their acyl chloride counterparts. They can be a good alternative when N-acylation is a significant issue or when a milder reaction is desired. They might require slightly more forcing conditions (e.g., higher temperatures or longer reaction times).
Q4: What are the most common solvents for this reaction, and how does solvent choice matter?
A4: The choice of solvent is critical as it can influence catalyst activity, solubility of intermediates, and even the regiochemical outcome.
-
Non-polar, Inert Solvents: Carbon disulfide (CS₂) and dichloromethane (DCM) are traditional choices. CS₂ is often cited in classic procedures for promoting C-acylation.[7]
-
Polar, Aprotic Solvents: Nitrobenzene is sometimes used because it can dissolve the reaction complexes, potentially altering the reaction pathway. In some aromatic systems, polar solvents are known to shift the selectivity from the kinetically favored product to the thermodynamically more stable one.[8] However, its high boiling point can make product isolation difficult.
The interplay between solvent, catalyst, and substrate is complex. For instance, in naphthalene acylation, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[8] This principle can be cautiously extrapolated to complex systems like phenothiazines.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Yield of the Desired C-Acylated Product
You've run the reaction, but TLC/LC-MS analysis shows mostly unreacted starting material.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause 1: Catalyst Deactivation: The primary suspect is the Lewis basicity of the phenothiazine nitrogen. The AlCl₃ catalyst complexes strongly with the N10 lone pair, rendering it inactive for activating the acylating agent.
-
Solution 1a (Increase Stoichiometry): A common mistake is using catalytic AlCl₃. For phenothiazines, stoichiometric or excess quantities are almost always necessary.[2] The first equivalent of AlCl₃ complexes with the N10 position, and additional amounts are needed to complex with the product ketone and catalyze the reaction.
-
Protocol Guideline: Start with at least 2.2 equivalents of AlCl₃ per equivalent of phenothiazine. One equivalent for the N10, one for the product ketone, and a slight excess to drive the catalysis.
-
-
Solution 1b (Protect-Acylate-Deprotect Strategy): This is an elegant, albeit longer, route to circumvent N10 interference.[7]
-
N-Acylation (Protection): React phenothiazine with a simple acyl chloride (e.g., acetyl chloride) in a non-Friedel-Crafts manner (e.g., with a base like triethylamine in DCM) to form the N-acylphenothiazine. This temporarily "protects" the nitrogen.
-
C-Acylation (Friedel-Crafts): Perform the desired Friedel-Crafts acylation on the N-protected intermediate. The N-acyl group is deactivating, so more forcing conditions may be required, but the reaction will be cleaner.
-
N-Deprotection: Remove the N-acyl group via hydrolysis (e.g., refluxing with alcoholic KOH or HCl/ethanol) to yield the desired C2-acylated product.[7]
-
-
Problem 2: Significant Formation of N-Acylated Byproduct
Your main product is present, but you have a large amount of a byproduct identified as the 10-acylphenothiazine.
This occurs when the nucleophilic N10 atom outcompetes the aromatic ring for the electrophile.
-
Cause: The acylium ion is highly reactive, and the N10 lone pair is sterically accessible.
-
Solution 1 (Change Solvent): Switch to a solvent system known to favor C-acylation. Carbon disulfide (CS₂) is often the solvent of choice for this purpose.
-
Solution 2 (Lower Temperature): Run the reaction at a lower temperature (e.g., 0 °C to start, then allow to warm slowly). N-acylation often has a lower activation energy and can be favored at higher temperatures, while the desired C-acylation may proceed cleanly, albeit more slowly, at reduced temperatures.
-
Solution 3 (Use Stoichiometric Lewis Acid): Insufficient Lewis acid can leave the N10 atom "free" to react. Ensure you are using at least one full equivalent of AlCl₃ to complex with the nitrogen before C-acylation can proceed.
Problem 3: Poor Regioselectivity (Mixture of Isomers)
You have obtained the desired 2-acyl product, but also significant amounts of the 3-acyl or other isomers, making purification a nightmare.
Regioselectivity is a function of steric and electronic factors, which can be influenced by reaction conditions.
-
Kinetic vs. Thermodynamic Control: Acylation at the C2 position is generally the kinetically favored pathway. However, under certain conditions (e.g., higher temperatures, polar solvents, longer reaction times), isomerization to a more thermodynamically stable product can occur.
-
Solution 1 (Modify Solvent): As discussed, solvent polarity can influence isomer distribution.[8] Experiment with both a non-polar solvent (CS₂, DCM) and a more polar one (nitrobenzene) to see how it affects your specific substrate.
-
Solution 2 (Milder Lewis Acid): Very strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity. Consider testing milder Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts.[9][10][11] While potentially requiring higher temperatures, they can offer improved selectivity.
| Lewis Acid Catalyst | Relative Activity | Common Issues | Best For... |
| AlCl₃ | Very High | Low selectivity, strong product complexation, harsh workup | Maximizing conversion when selectivity is not an issue. |
| FeCl₃ | High | Can be less active than AlCl₃ | A good first alternative to AlCl₃ for improving selectivity.[9] |
| ZnCl₂ | Moderate | Often requires higher temperatures | Reactions with highly activated substrates where mildness is key.[2] |
| Solid Acids (e.g., Zeolites) | Variable | Mass transfer limitations, lower activity | "Green" chemistry approaches, potential for high selectivity.[12][13] |
Section 3: Key Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation (C2-Acetylation)
This protocol provides a robust starting point for the acetylation of 10H-phenothiazine.
Materials:
-
10H-Phenothiazine
-
Acetyl Chloride (AcCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add anhydrous AlCl₃ (2.2 equivalents).
-
Solvent: Add anhydrous CS₂ (approx. 10 mL per gram of phenothiazine) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 10-15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C.
-
Substrate Addition: Dissolve 10H-phenothiazine (1.0 equivalent) in a minimal amount of anhydrous CS₂ and add this solution dropwise via the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Workup - CRITICAL STEP: The workup is crucial for breaking the product-AlCl₃ complex.[14] a. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl (approx. 1:1 v/v). Perform this in a well-ventilated fume hood as HCl gas will be evolved. b. Stir the resulting mixture vigorously for 30 minutes until all solids have dissolved and two distinct layers form. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15][16] The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Diagnostic Reaction Workup
If you suspect product decomposition during workup, or if you are having trouble breaking the AlCl₃ complex, this alternative workup may help.
Caption: Detailed experimental workup workflow.
References
- Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials. (n.d.). Google Patents.
- Synthesis of 2-acetylphenothiazine 1 | Download Scientific Diagram. (n.d.). ResearchGate.
- ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. (2010). ChemInform. [Link]
- Fadda, A. A., & El-Mekabaty, A. (2010). 2-Acetylphenothiazines as synthon in heterocyclic synthesis. Semantic Scholar. [Link]
- Waseem, D. (2023). Phenothiazine.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Experiment 14: Friedel-Crafts Acyl
- Friedel–Crafts reaction. (2023). In Wikipedia. [Link]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
- Alkylation of phenothiazine. (n.d.). Google Patents.
- Friedel-Crafts alkylation of five-membered heterocycles. (2016). Chemistry Stack Exchange. [Link]
- Jackson, T. G., & Shirley, D. A. (1967). The Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. The Journal of Organic Chemistry, 32(4), 1190–1194. [Link]
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
- Neptune, J. A., & McCreery, R. L. (1980). Side-chain effects on phenothiazine cation radical reactions. Journal of medicinal chemistry, 23(4), 409–413. [Link]
- Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (2000). ARKIVOC. [Link]
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. (2022). RxList. [Link]
- Mohammadi, E., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Mohammadi, E., et al. (2022).
- Friedel-Crafts Acylation. (n.d.). SynArchive.
- Nikpour, M., & Ghasemi, Z. (2018).
- (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015).
- (PDF) Synthesis of N-alkaloidacyl derivatives of phenothiazine. (2008).
- Acute reactions to phenothiazine deriv
- (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022).
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. [Link]
- Cahn, J., & M.D. (2021).
- Kitamura, M., & Miyauchi, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
- Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. (2021).
- (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives. (2018).
- Difference Between O Acylation and N Acylation. (2020). Compare the Difference Between Similar Terms. [Link]
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2011). Beilstein Journals. [Link]
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. websites.umich.edu [websites.umich.edu]
Technical Support Center: Synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one, a key intermediate in the development of phenothiazine-based pharmaceuticals.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and optimized protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing explanations and actionable solutions in a question-and-answer format.
Q1: My reaction is complete, but the yield of the desired 2-propionylphenothiazine is very low, and my TLC/LC-MS shows a complex mixture of products. What are the likely side reactions?
A1: This is the most common issue and typically points to two major competing reaction pathways: S-Oxidation and uncontrolled N-Acylation . The phenothiazine nucleus is highly susceptible to oxidation, and the nitrogen atom at the 10-position is a reactive nucleophile.[3][4]
Probable Causes & Mechanisms:
-
S-Oxidation: The sulfur atom in the phenothiazine ring can be easily oxidized, especially under acidic conditions (like Friedel-Crafts) or in the presence of atmospheric oxygen, to form the corresponding sulfoxide and, to a lesser extent, the sulfone.[3][5] This process often involves the formation of a phenothiazine cation radical intermediate, which then reacts with water or other oxygen sources.[6]
-
N-Acylation vs. C-Acylation: The intended reaction is an electrophilic aromatic substitution (Friedel-Crafts acylation) at the electron-rich C-2 position. However, the lone pair on the N-10 nitrogen makes it a strong nucleophile that can compete for the acylating agent, leading to the formation of 10-propionylphenothiazine. Direct Friedel-Crafts acylation without protecting the nitrogen often results in a mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: My isolated product is initially a light yellow solid but darkens to a green or brown color upon storage or during column chromatography. Why is this happening and how can I stop it?
A2: This degradation is a classic sign of product instability, primarily due to oxidation. The 10H-phenothiazine moiety is sensitive to both air and light. The color change indicates the formation of oxidized species and phenothiazine cation radicals, which are often highly colored.[3]
Preventative Measures:
-
Inert Atmosphere: During workup and purification (like solvent removal), blanket the product with an inert gas such as nitrogen or argon.
-
Light Protection: Store the final product in amber vials or wrap containers in aluminum foil to protect it from light.
-
Storage Conditions: Store the solid product under vacuum or in a desiccator filled with an inert gas at low temperatures (-20°C is recommended for long-term storage).
-
Antioxidants: For solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes inhibit degradation, though this may complicate purification.
Q3: I'm using the recommended N-protection strategy, but I'm struggling to completely remove the acyl group from the N-10 position in the final step. What are the optimal deacylation conditions?
A3: Incomplete deacylation of the 2,10-diacyl intermediate is a common hurdle. The amide bond at the N-10 position requires robust hydrolytic conditions to cleave. Mild conditions may lead to low conversion.
Optimized Deacylation Protocol:
A widely successful method involves saponification using alcoholic potassium hydroxide.[2]
-
Dissolution: Dissolve the 2,10-diacylphenothiazine intermediate in ethanol or a mixture of ethanol and toluene.
-
Reagent: Add a solution of potassium hydroxide (KOH) in ethanol (typically 2-4 molar equivalents).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is fully consumed (usually 2-4 hours).
-
Workup: Cool the reaction mixture, dilute with water, and neutralize with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Troubleshooting Tips:
-
Insufficient Base: Ensure you are using a sufficient molar excess of KOH.
-
Reaction Time: If the reaction is sluggish, extend the reflux time.
-
Solvent: Ensure the intermediate is fully dissolved. If solubility is an issue, a co-solvent like THF or toluene can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route to prepare this compound?
The most robust and widely cited method is a three-step sequence that strategically manages the reactivity of the N-10 position.[2] This approach provides superior regioselectivity and minimizes side products compared to a direct Friedel-Crafts reaction on phenothiazine.
Caption: Recommended three-step synthesis pathway.
Q2: Why is the three-step N-protection strategy superior to a direct Friedel-Crafts acylation?
The N-10 position of phenothiazine is more nucleophilic than the aromatic rings. In a direct Friedel-Crafts reaction, the Lewis acid (e.g., AlCl₃) will coordinate with both the nitrogen and sulfur atoms, deactivating the ring system towards electrophilic substitution. Furthermore, the acylating agent will preferentially react at the nitrogen.
By first acylating the nitrogen, its nucleophilicity is drastically reduced (it becomes an amide). This has two benefits:
-
It "protects" the nitrogen from further reaction.
-
The N-acyl group acts as a deactivating group, which helps direct the subsequent Friedel-Crafts acylation to the other aromatic ring, favoring the C-2 position.
The final deacylation step regenerates the free amine at the N-10 position.[2]
Q3: What are the primary side reactions to be aware of?
The main side reactions stem from the intrinsic reactivity of the phenothiazine core. A summary is provided below.
Caption: Major product and side product pathways.
Quantitative Data Summary
While yields are highly dependent on scale and specific laboratory conditions, the following table provides typical ranges for the recommended three-step synthesis.
| Step | Reaction | Reagents & Conditions | Typical Yield Range | Key Impurities to Monitor |
| 1 | N-Acylation | Propionyl chloride, Toluene, Reflux | 85-95% | Unreacted Phenothiazine |
| 2 | C-Acylation | Propionyl chloride, AlCl₃, CS₂, 0°C to RT | 70-85% | Unreacted N-acyl intermediate, other isomers |
| 3 | N-Deacylation | KOH, Ethanol, Reflux | 80-90% | Unreacted 2,10-diacyl intermediate |
| Overall | - | - | 50-70% | Phenothiazine-S-Oxide |
References
- L. G. Chatten and L. E. Harris. (1962). Chemical and electrochemical oxidation of phenothiazine. Anal. Chem., 34, 1495. [Link]
- Liu, et al. (2022).
- Beckett, A. H., & Navas, G. E. (1978). Aromatic oxidation of some phenothiazines. Xenobiotica, 8(12), 721-736. [Link]
- Asr, R., et al. (2022).
- ResearchGate. (n.d.).
- Ullyot, G. E. (1967). Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparation thereof. U.S.
- Uritu, C. M., et al. (2016). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC. [Link]
- Chemsrc. (2024). This compound. [Link]
- Osińska, I., et al. (2020).
- Howell, C. F. (1969). Synthesis of 2-substituted phenothiazines. U.S.
- Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine.
- Singh, R., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]
- Boyer, G., Chatel, F., & Galy, J. P. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC. [Link]
- Hotten, B. W. (1972). Alkylation of phenothiazine. U.S.
- Neptune, M., & McCreery, R. L. (1981). Side-chain effects on phenothiazine cation radical reactions. Journal of medicinal chemistry, 24(11), 1342–1347. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one. [Link]
- M.D., B. M., & PharmD, C. K. (2023). Phenothiazine.
- Gouda, M. A., et al. (2015). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform. [Link]
- Lerner, J. (1965). SIDE REACTIONS TO THE PHENOTHIAZINES AND THE THERAPEUTIC USE OF ETHYL ALCOHOL.
- Horn, A. S., & Snyder, S. H. (1971). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. Proceedings of the National Academy of Sciences, 68(10), 2325-2328. [Link]
- MedicineNet. (n.d.). Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. [Link]
Sources
Technical Support Center: Purification of 1-(10H-Phenothiazin-2-yl)propan-1-one by Column Chromatography
Welcome to the technical support center for the purification of 1-(10H-Phenothiazin-2-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification of this phenothiazine derivative using column chromatography. Our approach is grounded in scientific principles and practical laboratory experience to help you navigate the nuances of this specific separation.
Introduction to the Molecule and its Chromatographic Challenges
This compound, also known as 2-Propionyl Phenothiazine, is a heterocyclic ketone with the molecular formula C₁₅H₁₃NOS.[1][2] Its structure, featuring a tricyclic phenothiazine core, imparts specific chemical properties that influence its behavior during chromatographic purification.
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NOS | [1][2] |
| Molecular Weight | 255.33 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Predicted XLogP3 | 4.3 | [2] |
The phenothiazine moiety contains a basic nitrogen atom, which can lead to interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can result in peak tailing and poor separation.[3] Furthermore, phenothiazine derivatives can be sensitive to light and oxidation, necessitating careful handling during the purification process.[3]
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the column chromatography of this compound.
Q1: What is the best stationary phase for the purification of this compound?
For preparative purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is a suitable and cost-effective choice. The basic nature of the phenothiazine nitrogen can cause issues with peak shape on standard silica.[3] To mitigate this, you can consider:
-
Deactivated Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (TEA) in the slurry and eluent can help to cap the acidic silanol groups and improve peak symmetry. A common practice is to add 0.1-1% TEA to the mobile phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel, especially if significant peak tailing is observed with silica. Neutral or basic alumina is recommended to avoid potential degradation of the compound.
Q2: How do I select an appropriate mobile phase (eluent)?
The choice of mobile phase is critical for achieving good separation. A solvent system with tunable polarity is required. For normal-phase chromatography on silica gel, a mixture of a non-polar and a more polar solvent is typically used.
A good starting point is a mixture of n-hexane and ethyl acetate . The ratio of these solvents will need to be optimized using thin-layer chromatography (TLC) first.
-
TLC Analysis: Spot your crude sample on a silica gel TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
-
Alternative Solvents: If the hexane/ethyl acetate system does not provide adequate separation, you can explore other solvent systems such as dichloromethane/methanol or chloroform/acetone.
Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?
Streaking or tailing is a common issue with basic compounds like phenothiazines on silica gel.[3] This is often due to strong interactions with acidic silanol groups. Here are several solutions:
-
Add a Basic Modifier: As mentioned, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase can significantly reduce tailing by neutralizing the acidic sites on the silica.
-
Change the Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.
-
Check for Overloading: Applying too much sample to the column can lead to band broadening and tailing. Ensure you are not exceeding the loading capacity of your column.
Q4: The compound seems to be degrading on the column. How can I prevent this?
Phenothiazines can be sensitive to light and air (oxidation).[3] To minimize degradation:
-
Protect from Light: Wrap your column and collection flasks in aluminum foil to protect the compound from light.
-
Work Quickly: Do not let the sample sit on the column for an extended period.
-
Use Fresh Solvents: Ensure your solvents are of high purity and free of peroxides, which can promote oxidation.
-
Consider Stability on Silica: Before running a large-scale column, perform a small stability test. Spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (degradation products) appear.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column. | - Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. - Compound may have decomposed on the column.[4] | - Increase the proportion of the polar solvent in your mobile phase.[4] - Test the stability of your compound on silica gel using a 2D TLC experiment.[4] If unstable, consider using a different stationary phase like alumina. |
| Broad or Irregular Bands | - Uneven sample loading. - Column channeling. - Sample is not soluble in the initial mobile phase.[4] | - Ensure the sample is loaded as a narrow, concentrated band at the top of the column. - Repack the column carefully. - Dissolve the sample in a minimal amount of a slightly more polar solvent, adsorb it onto a small amount of silica, and then dry-load it onto the column.[4] |
| Cracked or Channeled Column Bed | - Improper packing technique. - Letting the column run dry. | - Ensure the column is packed as a uniform slurry and never allow the solvent level to drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of your chosen mobile phase (e.g., hexane:ethyl acetate, 8:2).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Retention Factor (Rf) for your target compound and any impurities. The ideal mobile phase will provide an Rf of 0.2-0.4 for the desired compound and good separation from other spots.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing. Avoid trapping air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running the mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
-
Gradient Elution (Optional):
-
If separation is not achieved with a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- Restek. Troubleshooting Guide. [Link]
- Chemsrc. This compound | CAS#:92-33-1. [Link]
- PubMed. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. [Link]
- Phenomenex. Troubleshooting Guide. [Link]
- University of Rochester, Department of Chemistry.
- PubChemLite. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine. [Link]
- MDPI.
Sources
"1-(10H-Phenothiazin-2-yl)propan-1-one" solubility issues in aqueous buffers
Technical Support Center: 1-(10H-Phenothiazin-2-yl)propan-1-one
Welcome to the technical support guide for this compound (also known as 2-Propionylphenothiazine). This document is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydrophobic compound in aqueous buffer systems. Our goal is to provide you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Part 1: Understanding the Challenge - Core Compound Properties
This compound is a derivative of phenothiazine, a tricyclic aromatic scaffold known for its poor water solubility.[1] Understanding the physicochemical properties of this compound is the first step in troubleshooting.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₅H₁₃NOS | [2][3] | Indicates a carbon-rich, largely non-polar structure. |
| Molecular Weight | 255.3 g/mol | [3] | Moderate molecular weight, typical for small molecule drugs. |
| Predicted XLogP3 | 4.3 | [3] | A high XLogP3 value (>3) strongly indicates high lipophilicity and poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (the N-H group) | [3] | Limited hydrogen bonding capability with water reduces aqueous solubility. |
| Melting Point | 170-172°C | [4] | A high melting point can suggest a stable crystal lattice that requires significant energy to break, often correlating with lower solubility. |
| Appearance | Solid | [2] | The compound is supplied as a solid and must be dissolved for use in assays. |
The high lipophilicity (XLogP3 of 4.3) is the primary driver of the solubility issues you may be facing.[3] When a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer, the solvent environment abruptly changes from non-polar to polar. This can cause the compound to exceed its thermodynamic solubility limit in the aqueous medium, leading to precipitation or "crashing out."[5][6]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?
Answer: This is the most frequent problem and occurs due to rapid supersaturation. Your compound is soluble in 100% DMSO but is poorly soluble in the final aqueous buffer, even with a small percentage of DMSO present.[5][7]
Causality: When you pipette the DMSO stock into the buffer, the DMSO disperses, and its local concentration plummets. Water molecules are unable to form a stable solvation shell around the highly hydrophobic phenothiazine compound, causing it to aggregate and precipitate.[6]
Solutions:
-
Reduce the Final Concentration: The simplest solution is to test if your desired biological effect can be achieved at a lower concentration that remains below the compound's aqueous solubility limit.
-
Optimize the Dilution Method: Avoid a single, large dilution step (e.g., 1:1000). Instead, perform a serial dilution. This gradual reduction in solvent polarity can sometimes prevent immediate precipitation.[8] See Protocol 2 for a detailed method.
-
Increase Final Co-solvent Concentration: If your assay can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be cautious, as DMSO concentrations above 0.5% can impact cell health and assay performance.[5][8] Always run a vehicle control with the same final DMSO concentration to check for solvent effects.[8][9]
-
Utilize Solubilizing Excipients: For challenging cases, incorporating solubilizing agents like cyclodextrins can be highly effective.[10][11]
Q2: What is the best way to prepare a high-concentration stock solution?
Answer: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its excellent solubilizing power for a wide range of organic compounds.[9][12]
Rationale: DMSO is a polar aprotic solvent that can dissolve both polar and non-polar compounds.[9] Its miscibility with water makes it a standard choice for preparing stock solutions for biological assays.[8][9] For specific solubility data of related phenothiazine compounds in DMSO, you can refer to established technical guides.[13] See Protocol 1 for a detailed method for stock solution preparation.
Q3: My compound seems to be dissolved, but my results are not reproducible. Could solubility still be the issue?
Answer: Yes. Even without visible precipitation, the compound may be forming small, insoluble nano- or micro-aggregates. These aggregates are not truly "in solution" and can lead to numerous experimental artifacts, including:
-
Inaccurate Concentration: The actual concentration of monomeric, biologically active compound is much lower than calculated.[14]
-
Assay Interference: Aggregates can scatter light in absorbance assays or lead to false positives in various screening formats.[14][15]
-
Poor Bioavailability: In cell-based assays, only the truly dissolved compound is available to interact with its target.[14]
Troubleshooting Step: Before use, always bring your frozen DMSO stock to room temperature and vortex gently to ensure any settled compound is fully redissolved.[12] Visually inspect the final aqueous solution against a light source for any subtle cloudiness or Tyndall effect (light scattering), which can indicate aggregation.
Q4: How does pH affect the solubility of this compound?
Implication: As weak bases, phenothiazines are typically more soluble at a lower (acidic) pH where the amine group is protonated and cationic. In standard physiological buffers (pH 7.2-7.4), the compound will be in its neutral, less soluble form. If your experiment allows, slightly lowering the buffer pH might improve solubility, but this must be balanced with maintaining biological relevance and assay integrity.
Q5: Are there advanced alternatives to DMSO for solubilization?
Answer: Yes. If standard co-solvent methods fail, you can explore more advanced formulation strategies.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11] They can encapsulate hydrophobic molecules like your compound, forming an "inclusion complex" that is water-soluble.[10][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and well-tolerated choice.[10][20]
-
Other Co-solvents: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, though they may have different toxicity profiles than DMSO and require separate validation in your assay system.[12][22]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) can form micelles that solubilize hydrophobic compounds. However, surfactants can also disrupt cell membranes and interfere with protein activity, so they must be used with extreme caution and thorough controls.[23]
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution.
-
Weigh the Compound: Accurately weigh out a precise amount of this compound solid (e.g., 2.55 mg) using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration. For 2.55 mg, add 1.0 mL of DMSO to make a 10 mM stock solution.
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to facilitate complete dissolution.[12]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.[12]
Protocol 2: Preparing Working Solutions via Serial Dilution
This method minimizes the risk of precipitation when diluting into an aqueous buffer (e.g., PBS or cell culture medium).
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution completely at room temperature. Vortex gently.
-
Create Intermediate Dilution: Prepare an intermediate dilution in your final aqueous buffer. For example, to make a 100 µM working solution with 1% DMSO, add 10 µL of the 10 mM stock to 990 µL of buffer. Pipette up and down gently but thoroughly to mix. This is a critical step.
-
Perform Final Dilutions: Use the 100 µM intermediate solution to make your final serial dilutions directly in the aqueous buffer. This ensures the DMSO concentration remains constant and low (1% in this example) across all your test concentrations.[8]
-
Vehicle Control: Crucially, prepare a parallel set of dilutions using 100% DMSO instead of your compound stock. This vehicle control is essential to confirm that any observed biological effects are due to the compound and not the solvent.[8]
Workflow Diagram: Troubleshooting Precipitation
The following decision tree provides a systematic approach to addressing solubility issues during your experiment.
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Popielec, A. & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- PharmaEducation. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- National Center for Biotechnology Information. Phenothiazine. PubChem Compound Summary for CID 7108.
- Garg, S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Baka, E., et al. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. PubMed.
- Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
- Patel, V. R., & Agrawal, Y. K. (2011). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Chemsrc. This compound.
- Kjell, D. P., & Yin, J. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central.
- ResearchGate. (2025). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Domańska, U., et al. (2011). Solubility and pKa determination of six structurally related phenothiazines. International Journal of Pharmaceutics.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- Wikipedia. Dimethyl sulfoxide.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References.
- Pawełczyk, E., & Knitter, B. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed.
- PubChemLite. This compound.
- Lateral. (2024). Co-solvent use: Significance and symbolism.
- National Center for Biotechnology Information. 2-Propionylphenothiazine. PubChem Compound Summary for CID 66705.
- National Center for Biotechnology Information. 1-(10H-Phenothiazin-10-yl)propan-2-one. PubChem Compound Summary for CID 12715271.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Reddit. (2022). How to tackle compound solubility issue.
- Tomasio, S. M., & Abriata, L. A. (2019). Solvents to Fragments to Drugs: MD Applications in Drug Design. PMC - NIH.
- ResearchGate. (n.d.). Figure S1. Measured solubility of Phenothiazine derivatives (neutral and radicals)...
- Wikipedia. Phenothiazine.
- Baichtal, G. A., et al. (2020). Nuisance compounds in cellular assays. PMC - PubMed Central.
- Peng, S., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH.
- Guryev, A. M., et al. (2021). Antioxidant Properties of New Phenothiazine Derivatives. PMC - NIH.
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. core.ac.uk [core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. alzet.com [alzet.com]
- 21. mdpi.com [mdpi.com]
- 22. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of phenothiazine ring during reaction.
A Guide to Preventing and Troubleshooting Oxidation of the Phenothiazine Ring
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who work with the phenothiazine scaffold. The unique redox properties that make phenothiazine derivatives valuable in pharmaceuticals and materials science also render them susceptible to oxidation.[1][2] This document provides in-depth, experience-based answers to common challenges, helping you to protect your compounds and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a phenothiazine derivative is turning pink/red/green. What is happening and should I be concerned?
Answer: This is a classic and immediate visual indicator of phenothiazine oxidation. The color change you are observing is due to the formation of the phenothiazine radical cation (PTZ•+).[3][4] This species is a stable, colored radical that forms upon a one-electron oxidation of the heterocyclic ring.[3][5]
-
Causality: The phenothiazine ring system is electron-rich, making it easy to oxidize. The initial oxidation removes one electron from the nitrogen or sulfur atom, and the resulting charge is delocalized across the planarized π-system, leading to the formation of a surprisingly stable radical cation.[3][6] This radical cation has strong absorption bands in the visible region, causing the color.[4]
-
Should you be concerned? Yes. The formation of the radical cation is the first step toward more severe, often irreversible, oxidation. It indicates that your reaction conditions are not sufficiently inert. If left unaddressed, this radical cation can react further with nucleophiles (like water) or undergo a second oxidation to form the corresponding sulfoxide (PTZ=O), which is a common metabolic and degradation product.[7][8][9]
The diagram below illustrates the initial oxidation pathway that leads to these colored species and the subsequent, more problematic, sulfoxide formation.
Caption: Phenothiazine oxidation pathway.
Troubleshooting Guide: Proactive Prevention
The most robust strategy is to prevent oxidation from the start. The following Q&A section details the proactive measures you can take.
Q2: What are the primary sources of oxidation I need to control?
Answer: In our experience, unwanted phenothiazine oxidation is almost always caused by one or more of the following culprits:
-
Atmospheric Oxygen: Dissolved molecular oxygen in your solvents is the most common oxidizing agent. Reactions that are heated or run for extended periods are particularly susceptible.[10]
-
Peroxides: Solvents like THF, diethyl ether, and dioxane can form explosive peroxides over time. These are potent oxidizing agents for phenothiazines. Always test your solvents for peroxides before use.
-
Trace Metal Contaminants: Transition metals (e.g., iron, copper) can act as catalysts for oxidation reactions, facilitating electron transfer from the phenothiazine ring to oxygen.
-
Light: Phenothiazine derivatives can be photosensitive.[11] Irradiation with light, especially UV, can promote the formation of radical species and subsequent oxidation.
-
Strong Oxidizing Reagents: While obvious, it's crucial to consider if any reagent in your reaction (e.g., nitric acid, hydrogen peroxide) could be a direct oxidant, even if intended for another purpose.[5][12]
Q3: How do I properly deoxygenate my solvents and reaction setup?
Answer: Simply purging the headspace of your flask with an inert gas is insufficient. Dissolved oxygen must be actively removed from the solvent. There are three common methods, each with its own advantages.
| Method | Procedure | Efficacy | Best For |
| Gas Purging (Sparging) | Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 30-60 minutes via a long needle.[13] | Good | Large volumes; less sensitive reactions. Least effective method.[10] |
| Sonication with Gas Exchange | Place the flask in an ultrasonic bath and apply a gentle vacuum, then backfill with inert gas. Repeat 5-10 times.[10] | Better | Quick degassing for moderately sensitive reactions. |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂. Apply a high vacuum. Close the flask, thaw completely. Repeat 3 times.[10][14] | Excellent | The most rigorous method for highly air-sensitive reactions.[14] |
Step-by-Step Protocol: Freeze-Pump-Thaw Degassing This is the gold standard for preparing solvents for air-sensitive reactions.
-
Preparation: Place your solvent in a Schlenk flask rated for vacuum applications. The flask should not be more than half full.
-
Freeze: Immerse the flask carefully in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.
-
Pump: Once the solvent is completely frozen solid, open the flask's stopcock to a high vacuum line. Let it pump for at least 3-5 minutes. You are removing the oxygen from the headspace.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a water bath. You may see gas bubbles evolve from the liquid as it thaws; this is trapped gas being released.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with your desired inert gas (Argon is preferred for highly sensitive systems as it is denser than air). The solvent is now ready for use.
Q4: What is the best way to maintain an inert atmosphere during the reaction?
Answer: Maintaining an inert atmosphere is critical. A positive pressure of an inert gas (Nitrogen or Argon) must be maintained throughout the entire reaction, including reagent addition and workup.
-
Schlenk Line: A Schlenk line is a standard piece of equipment that allows you to easily switch between vacuum and a positive pressure of inert gas. It is essential for handling air-sensitive compounds.[15]
-
Inert Gas Balloon: For less sensitive reactions, a balloon filled with nitrogen or argon attached to the reaction flask via a needle is a simple and effective method. Ensure you have an exit needle to prevent pressure buildup during heating.[13]
Workflow for Setting Up an Air-Sensitive Reaction: The following diagram outlines the decision-making process and workflow for ensuring your reaction is properly protected from oxygen.
Caption: Workflow for setting up an air-sensitive reaction.
Troubleshooting Guide: Chemical Intervention
Sometimes, even with the best inert techniques, oxidation can occur due to the nature of the reagents or intermediates. In these cases, chemical intervention is necessary.
Q5: Can I add a stabilizer or antioxidant to my reaction?
Answer: Yes, this is an excellent and often overlooked strategy. Adding a small amount of a radical scavenger can protect your phenothiazine derivative without interfering with many common reaction types (e.g., cross-couplings, substitutions). Phenothiazines themselves are known antioxidants, but a sacrificial antioxidant can protect your main compound.[16][17][18][19][20]
| Antioxidant | Mechanism | Typical Concentration | Use Case & Considerations |
| BHT (Butylated Hydroxytoluene) | Chain-breaking antioxidant; scavenges peroxyl radicals.[21][22] | 0.01 - 0.1 mol% | Excellent for non-polar organic solvents. It is a hindered phenol that effectively terminates radical chain reactions.[23] |
| Ascorbic Acid (Vitamin C) | Water-soluble radical scavenger. | Stoichiometric or catalytic | Best for aqueous or protic solvent systems. Can act as a reducing agent, so check compatibility with your reagents. |
| Propyl Gallate | Radical scavenger. | 0.01 - 0.1 mol% | Good for both aqueous and organic systems. Often used in combination with BHT for synergistic effects. |
Field Insight: We often add a microspatula tip of BHT to bottles of phenothiazine starting materials upon opening them for the first time. This significantly prolongs their shelf life and prevents the slow formation of sulfoxide impurities during storage.
Q6: My phenothiazine is still oxidizing. Should I consider a protecting group?
Answer: If your planned reaction conditions are inherently oxidative (e.g., using a strong oxidant for another part of the molecule) or if inert techniques and antioxidants are failing, then N-protection is the most robust solution.
The nitrogen atom is a key site of initial oxidation.[24] By temporarily modifying it, you can significantly increase the oxidation potential of the ring system, making it more resistant.
| Protecting Group | Addition Reagent | Key Features & Stability | Removal Conditions |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Increases oxidation potential. Stable to many cross-coupling conditions. | Acidic or basic hydrolysis (e.g., HCl/MeOH or LiOH/THF). |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Deactivates the ring towards oxidation. Stable to base and hydrogenation. | Strong acid (e.g., TFA in DCM). |
| Carbamoyl | Isocyanate (e.g., Phenyl isocyanate) | Very robust protection. | Requires harsh conditions (e.g., strong acid or base at high temp). |
Step-by-Step Protocol: N-Acetylation of Phenothiazine This protocol provides a straightforward method to protect the phenothiazine nitrogen, significantly enhancing its stability against oxidation.
-
Setup: Dissolve phenothiazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base such as triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and then brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield N-acetylphenothiazine.
References
- Winter, E. J., et al. (1993). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Archives of Biochemistry and Biophysics, 300(1), 17-26. [Link]
- Nejdet, G. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395-1398. [Link]
- Corbett, J. T., & Adams, R. N. (1984). Side-chain effects on phenothiazine cation radical reactions. Journal of Pharmaceutical Sciences, 73(12), 1773-1776. [Link]
- Cheng, H. Y., et al. (1978). Effect of Structure on Phenothiazine Cation Radical Reactions in Aqueous Buffers. Journal of Medicinal Chemistry, 21(9), 948-952. [Link]
- Blankert, B., et al. (2005). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. Current Drug Metabolism, 6(4), 355-368. [Link]
- Request PDF. (n.d.). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines.
- Pankratov, A. N., et al. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-678. [Link]
- Li, Y., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(19), 5621-5628. [Link]
- Phelan, B. T., et al. (2020).
- Hölter, N., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 147(15), 12908-12916. [Link]
- Hölter, N., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. [Link]
- Forrest, I. S., & Forrest, F. M. (1976). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Journal of Pharmaceutical Sciences, 65(8), 1238-1239. [Link]
- Christensen, J. A., et al. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society, 140(15), 5290-5299. [Link]
- Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]
- University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
- Hölter, N., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 147(15), 12908-12916. [Link]
- Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]
- MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]
- Chemeurope.com. (n.d.). Air-free technique. [Link]
- Jana, S., et al. (2020). Scope of different N‐protected phenothiazine, reaction conditions.
- Hölter, N., et al. (2025).
- Ivanova, Y. B., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371. [Link]
- Ivanova, Y. B., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371. [Link]
- ResearchGate. (2025).
- Yu, M. J., et al. (1993). Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Journal of Medicinal Chemistry, 36(11), 1575-1583. [Link]
- Kumar, C. S. A., et al. (2011). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 3(6), 481-489. [Link]
- Makareeva, E. N., et al. (1998). [Phenothiazine Drugs as Photosensitizers and Photoprotectors]. Biofizika, 43(2), 181-185. [Link]
- Schüßlbauer, C. S., et al. (2023). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries.
- Schüßlbauer, C. S., et al. (2023).
- Wang, W., et al. (2023).
- Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195. [Link]
- Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195. [Link]
- ResearchGate. (n.d.). Radical-scavenging properties of the synthesized compounds and BHT (butylated hydroxytoluene) in the ABTS and DPPH assays. [Link]
- ResearchGate. (2021).
- Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2024). ACS Omega. [Link]
- Yu, M. J., et al. (1993). Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Journal of Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Phenothiazine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of structure on phenothiazine cation radical reactions in aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. [Phenothiazine drugs as photosensitizers and photoprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.utwente.nl [research.utwente.nl]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Properties of New Phenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
- 22. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-(10H-Phenothiazin-2-yl)propan-1-one in Cell Culture Media
Welcome to our dedicated technical support guide for researchers utilizing 1-(10H-Phenothiazin-2-yl)propan-1-one in their cell culture experiments. While this specific phenothiazine derivative is a compound of emerging interest, extensive stability data in cell culture media is not yet widely published. However, by leveraging the well-documented chemistry of the phenothiazine scaffold, we can anticipate and mitigate potential stability challenges.[1][2][3] This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound belongs to the phenothiazine class of heterocyclic compounds.[4][5] The core structure, a tricyclic system with a sulfur and a nitrogen atom, is susceptible to environmental factors common in laboratory settings. The primary stability concerns for this compound in aqueous, oxygen-rich environments like cell culture media are:
-
Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized, primarily to a sulfoxide.[6][7][8] This is the most common degradation pathway and can be catalyzed by light, heat, and trace metals.[9][10]
-
Photodegradation: Phenothiazines are notoriously light-sensitive.[11][12] Exposure to ambient laboratory light, especially in the UV spectrum, can accelerate degradation, leading to the formation of radical cations and subsequent oxidation or polymerization.[13][14][15]
-
Solubility and Precipitation: Like many organic compounds, this compound may have limited aqueous solubility.[16] Preparing stock solutions in an appropriate organic solvent (like DMSO) is crucial, but dilution into aqueous cell culture media can still lead to precipitation, especially at higher concentrations.
Q2: I added my compound to the media, and it turned a pink or greenish color. What does this mean?
A color change upon addition of a phenothiazine derivative to a solution is a classic indicator of the formation of a radical cation.[17] The phenothiazine ring can undergo a one-electron oxidation to form a relatively stable radical cation, which is often colored.[18] This is the first step in the oxidative degradation pathway.[8][19] If you observe this, it is a strong sign that your compound is degrading. The color may fade over time as the radical cation is further oxidized to the colorless sulfoxide.
Q3: What are the likely degradation products, and will they affect my experiment?
The primary degradation product is almost certainly the corresponding sulfoxide, this compound S-oxide.[20][21] The process involves a two-electron oxidation of the sulfur atom.[18]
Impact on Experiments:
-
Loss of Potency: You are no longer testing the parent compound at the intended concentration.
-
Altered Biological Activity: The sulfoxide metabolite may have a different biological activity profile. For many phenothiazine drugs, sulfoxidation leads to a significant loss of their primary pharmacological activity.[6]
-
Off-Target Effects: The degradation products could have their own, unintended effects on the cells, confounding your results.
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway of phenothiazines.
Q4: How should I prepare and store my stock solutions to maximize stability?
Proper preparation and storage of stock solutions are critical.
-
Solvent Selection: Use a dry, high-quality, anhydrous-grade organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays.[22]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cell culture media (typically ≤0.5% v/v).[22]
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect from light at all times. Use amber vials or wrap clear vials in aluminum foil.
-
Inert Atmosphere: For maximal stability, overlay the stock solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Explanations |
| Media turns pink, purple, or green after adding the compound. | Radical Cation Formation. This is a visual indicator of oxidation, the first step of degradation.[17] The compound is unstable under your current conditions. | 1. Work in Reduced Light: Prepare media and treat cells under dim light. 2. Use Fresh Media: Media components can degrade over time, producing reactive oxygen species. 3. De-gas Media (Advanced): If the problem persists, consider using media that has been de-gassed to remove dissolved oxygen, though this is often impractical. |
| Precipitate forms in the media or wells after adding the compound. | Poor Aqueous Solubility. The compound is crashing out of the aqueous cell culture medium.[16] | 1. Check Final DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not exceeding cytotoxic levels (typically <0.5%).[22] 2. Lower the Compound Concentration: Your working concentration may exceed the compound's solubility limit in the media. Perform a solubility test first. 3. Pre-warm Media: Add the compound stock to media pre-warmed to 37°C and mix gently but thoroughly before adding to cells. |
| Inconsistent or non-reproducible experimental results. | Compound Degradation Over Time. The concentration of the active parent compound may be decreasing during the course of your experiment. | 1. Perform a Time-Course Stability Study: Analyze the concentration of your compound in media at several time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC.[23][24] 2. Reduce Incubation Time: If significant degradation is observed, consider shorter experimental endpoints if possible. 3. Replenish Media: For long-term experiments (>24h), consider replacing the media with freshly prepared compound-containing media every 24 hours. |
| Loss of biological activity at expected concentrations. | Degradation to Inactive Metabolites. The active parent compound has likely oxidized to its less active sulfoxide form.[6] | 1. Verify Stock Solution Integrity: Before starting a new experiment, confirm the concentration and purity of your stock solution via HPLC or LC-MS. 2. Implement All Stability Precautions: Strictly adhere to protocols for minimizing light exposure and oxidation. Prepare working solutions immediately before use. |
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).[24][25]
Objective:
To determine the rate of degradation of the test compound in a chosen cell culture medium over a typical experimental duration (e.g., 48 hours) under standard incubation conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or PDA)
-
Cell culture incubator (37°C, 5% CO₂)
Workflow Diagram:
Caption: Workflow for assessing compound stability via HPLC.
Step-by-Step Methodology:
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for the parent compound, separating it from any potential degradation products and media components. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Determine the optimal detection wavelength by running a UV-Vis scan of the compound.
-
Establish a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Sample Preparation (Perform under dim light):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm your complete cell culture medium to 37°C.
-
Spike the stock solution into the medium to achieve your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%. Mix gently by inversion.
-
Dispense equal volumes (e.g., 1 mL) into sterile, amber microcentrifuge tubes for each time point (in triplicate).
-
-
Incubation and Sampling:
-
Immediately take the samples for the T=0 time point. Process for HPLC analysis as described below.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator, mimicking your experimental conditions.
-
At each subsequent time point (e.g., 2, 8, 24, 48 hours), remove the corresponding triplicate tubes.
-
Samples can be analyzed immediately or flash-frozen and stored at -80°C until analysis.
-
-
Sample Processing and HPLC Analysis:
-
Before injection, samples may require processing to remove proteins that can damage the HPLC column. A simple protein precipitation step is effective: add 3 volumes of ice-cold acetonitrile to 1 volume of your sample, vortex, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes, and inject the supernatant.
-
Inject the processed samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (% Remaining = [AreaTx / AreaT0] * 100).
-
Plot the average "% Remaining" versus time to visualize the degradation kinetics. A loss of >10-15% over the experimental duration is generally considered significant and requires procedural adjustments.
-
By proactively addressing these common stability issues, you can significantly improve the quality and reliability of your research involving this compound.
References
- Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences.
- Structural changes by sulfoxidation of phenothiazine drugs. PubMed - NIH.
- Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. PubMed.
- Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed.
- Photosensitivity Reactions Induced by Photochemical Degrad
- Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medic
- Phenothiazine oxidation process.
- [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed.
- Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH.
- Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Pharmazie.
- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Electrochemical, Chemical and Enzymatic Oxid
- (PDF) Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols.
- Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PubMed - NIH.
- Application Notes and Protocols for Cell-Based Assays with Phenothiazine Deriv
- Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols.
- Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medic
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
- Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology.
- Influence of environment and substituents on the stability of the radical cations of several phenothiazine deriv
- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. PMC.
- Direct effects of phenothiazine derivates on the plasma membrane and...
- Review of Methods of Analysis for Phenothiazine Drugs. Oxford Academic.
- Analytical aspects of the stabilization of drugs in pharmaceutical formul
- Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central.
- Phenothiazine – Knowledge and References. Taylor & Francis.
- Phenothiazine. Wikipedia.
- The Chemistry of Phenothiazine.
- Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.
- Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.
- 1-(10H-Phenothiazin-10-yl)propan-1-one. BLDpharm.
- This compound. PubChemLite.
- 92-33-1|this compound. BLDpharm.
- 2-Propionylphenothiazine | C15H13NOS | CID 66705. PubChem - NIH.
- 1-(10H-phenothiazin-2-yl)propan-2-one | C15H13NOS | CID 54004085. PubChem.
- Analytical Techniques In Stability Testing.
- Phenothiazine drugs: structure-activity relationships explained by a conformation th
- Factors That Affect the Stability of Compounded Medic
- 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS. PubChem.
- Chlorpromazine. Wikipedia.
Sources
- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 25. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Navigating the Challenges of Phenothiazine Phototoxicity and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine solutions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges associated with the phototoxicity and degradation of these compounds. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experimental results.
Section 1: Understanding the Core Problem: Phenothiazine's Dual Nature
Phenothiazines are a class of compounds widely used for their antipsychotic, antiemetic, and antihistaminic properties.[1] However, their utility is often complicated by their inherent sensitivity to light.[2][3] Exposure to ultraviolet (UV) and visible light can trigger a cascade of chemical reactions, leading to the degradation of the parent compound and the formation of photoproducts.[4][5] These photoproducts can exhibit altered biological activity and, in some cases, significant phototoxicity, posing a risk of adverse reactions.[6][7]
This guide will delve into the mechanisms of phenothiazine photodegradation and phototoxicity, providing practical solutions to mitigate these issues in your research.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with phenothiazine solutions.
Q1: My phenothiazine solution has changed color (e.g., turned pink/red). What does this mean, and is it still usable?
A color change in your phenothiazine solution is a primary indicator of degradation.[3] Phenothiazines can oxidize to form colored products, such as sulfoxides and phenothiazin-3-one derivatives.[8][9][10] The usability of the solution depends on your experimental requirements. For quantitative studies requiring the intact parent drug, the solution should be discarded. For qualitative or screening purposes, the impact of the degradation products on your assay should be carefully considered, as they may have their own biological activity.[6]
Q2: I'm observing unexpected or inconsistent results in my cell-based assays. Could this be related to phototoxicity?
Yes, inconsistent results, particularly increased cytotoxicity upon light exposure, are a hallmark of phototoxicity. Phenothiazines can absorb light energy and transfer it to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[2][11][12] These ROS can damage cellular components, leading to apoptosis or necrosis.[2] It is crucial to control the light exposure of your solutions and cell cultures throughout the experiment.
Q3: What are the key factors that accelerate the degradation of phenothiazine solutions?
Several factors can influence the rate of phenothiazine degradation:
-
Light Exposure: Both UV and visible light can initiate photodegradation.[2][13] The intensity and wavelength of the light source are critical variables.
-
pH: The degradation rate of some phenothiazines, like promethazine, can be pH-dependent, with increased degradation observed at higher pH values (up to a certain point).[14][15]
-
Presence of Oxygen: The formation of oxidized degradation products is often oxygen-dependent.[14][15]
-
Metal Ions: Metal ions, such as copper (II) and iron (III), can catalyze the oxidation of phenothiazines.[14]
-
Temperature: Higher temperatures can accelerate the rate of chemical reactions, including degradation.[9]
Q4: How can I minimize the degradation of my phenothiazine stock solutions?
To maintain the stability of your phenothiazine solutions, follow these best practices:
-
Work in Low-Light Conditions: Prepare and handle solutions under subdued lighting. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[13]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use.
-
Control pH: Buffer your solutions to a pH where the specific phenothiazine derivative is most stable, if known.
-
Use High-Purity Solvents: Ensure your solvents are free of metal ion contaminants.
-
Store Properly: Store stock solutions at recommended temperatures (often refrigerated) and protected from light.
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of the analyte in solution. | 1. Prepare fresh standards and samples immediately before analysis. 2. Use an autosampler with a cooled sample tray. 3. Protect samples from light during the entire analytical run. 4. Verify the stability of the drug in the mobile phase. |
| High background signal or unexpected peaks in chromatograms | Presence of degradation products. | 1. Perform forced degradation studies (see Protocol 1) to identify potential degradation products. 2. Develop a stability-indicating analytical method capable of separating the parent drug from its degradants. 3. Use a diode array detector (DAD) or mass spectrometer (MS) to aid in peak identification. |
| Increased cytotoxicity in control wells (drug-treated, no experimental light exposure) | Ambient light exposure during cell culture manipulations. | 1. Perform all cell culture steps (e.g., plating, media changes, drug addition) under a biosafety cabinet with the light turned off or under red light. 2. Use opaque or amber-colored microplates. 3. Incubate plates in a light-tight incubator. |
| Variable phototoxicity results between experiments | Inconsistent light source intensity or spectral output. | 1. Calibrate your light source regularly using a radiometer or lux meter.[16] 2. Ensure a consistent distance between the light source and the samples. 3. Use a validated chemical actinometric system for precise dosimetry.[16] |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study for a Phenothiazine Drug Substance
This protocol is designed to evaluate the intrinsic photostability of a phenothiazine and to generate its degradation products for analytical method development, following the principles outlined in the ICH Q1B guidelines.[17][18]
Materials:
-
Phenothiazine drug substance
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[17][18]
-
Calibrated radiometer/lux meter
-
Dark control samples wrapped in aluminum foil
-
Analytical instrumentation (e.g., HPLC-UV/DAD/MS)
Procedure:
-
Prepare a solution of the phenothiazine in the chosen solvent at a known concentration.
-
Transfer aliquots of the solution into the transparent containers.
-
Prepare dark control samples by wrapping identical containers with the solution in aluminum foil.
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a controlled light dose, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18]
-
At appropriate time intervals, withdraw samples and their corresponding dark controls.
-
Analyze the samples and controls by a suitable analytical method (e.g., HPLC).
-
Compare the chromatograms of the exposed samples to the dark controls and a non-exposed standard to identify and quantify the degradation products.
Protocol 2: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
This is a common in vitro method to assess the phototoxic potential of a substance.
Materials:
-
Balb/c 3T3 fibroblasts
-
Cell culture medium and supplements
-
Phenothiazine test substance
-
Neutral Red solution
-
Solar simulator or other appropriate light source with a filter to remove UVC radiation
-
96-well microplates
-
Plate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours.
-
Treatment: Prepare a range of concentrations of the phenothiazine solution. Remove the culture medium and treat the cells in both plates with the test substance dilutions.
-
Incubation: Incubate the plates for a defined period (e.g., 1 hour).
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA/visible light. Keep the second plate in the dark as a control.
-
Post-Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red. Living cells will take up the dye into their lysosomes.
-
Extraction and Measurement: Wash the cells and extract the dye. Measure the absorbance of the extracted dye using a plate reader.
-
Data Analysis: Compare the cell viability between the irradiated and non-irradiated plates for each concentration of the test substance. A significant decrease in viability in the irradiated plate compared to the dark control indicates phototoxicity.
Section 5: Visualizing the Process
Diagram 1: Simplified Phenothiazine Photodegradation Pathway
Caption: A simplified schematic of phenothiazine photodegradation.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity in phenothiazine experiments.
References
- Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences. [Link]
- Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxid
- ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]
- Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxid
- In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. PubMed. [Link]
- Phenothiazine phototoxicity: toxic chlorpromazine photoproducts. PubMed. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
- Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degrad
- Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed. [Link]
- In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium.
- Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. [Link]
- Phototoxicity of phenothiazines.
- Phenothiazine oxidation process.
- Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Pharmazie. [Link]
- [Phenothiazine Drugs as Photosensitizers and Photoprotectors]. PubMed. [Link]
- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
- Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitiz
- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. OUCI. [Link]
- Schematic representation of the oxidative process of phenothiazine derivatives and structures of compounds studied.
- Structure of the phenothiazine derivatives and related compounds [1 R1 = H.
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. [Link]
- Excited-state properties and in vitro phototoxicity studies of three phenothiazine deriv
- Photodegradation and photostability-indic
- Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers. MDPI. [Link]
- Phenothiazine phototoxicity: an experimental study on chlorpromazine and rel
- Phenothiazine phototoxicity: an experimental study on chlorpromazine and its metabolites. PubMed. [Link]
- (PDF) Photostability and Photostabilization of Drugs and Drug Products.
- Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/3067306/)
Sources
- 1. moca.net.ua [moca.net.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazine phototoxicity: toxic chlorpromazine photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazine phototoxicity: an experimental study on chlorpromazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Phenothiazine drugs as photosensitizers and photoprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 2-Acylated Phenothiazines
Welcome to the technical support center for the synthesis of 2-acylated phenothiazine products. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Core Concepts in Phenothiazine Acylation
The primary method for synthesizing 2-acylated phenothiazines is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1] This reaction involves an acyl chloride or anhydride reacting with the phenothiazine ring in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
The key to this synthesis is understanding the regioselectivity. The phenothiazine nucleus is an electron-rich aromatic system. The nitrogen and sulfur heteroatoms activate the rings towards electrophilic attack. Acylation preferentially occurs at the electron-rich C2 and C8 positions. Due to the tricyclic structure, the C2 position is generally favored, leading to the desired 2-acylated product.[2] However, competing N-acylation at the thiazine nitrogen can occur, which necessitates careful control of reaction conditions.[2]
General Reaction Mechanism
The reaction proceeds in three main steps:
-
Formation of the Electrophile : The Lewis acid (e.g., AlCl₃) coordinates with the acylating agent (e.g., acetyl chloride) to generate a highly reactive acylium ion.[4]
-
Electrophilic Attack : The π-electrons of the phenothiazine ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4]
-
Deprotonation : A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the 2-acylated phenothiazine product.[1] The product, a ketone, is a moderate Lewis base and forms a complex with the AlCl₃, requiring a stoichiometric amount of the catalyst.[1][3]
Caption: Friedel-Crafts acylation mechanism for phenothiazine.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Low or No Product Yield
Question: My Friedel-Crafts acylation of phenothiazine resulted in a very low yield and a significant amount of unreacted starting material. What are the potential causes?
Answer: Low yields are a common frustration. The issue often traces back to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is highly hygroscopic and readily reacts with atmospheric moisture.[5] This hydrolysis deactivates the catalyst, preventing the formation of the necessary acylium ion electrophile.
-
Solution: Use fresh, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment, preferably in a glovebox or under a stream of inert gas (e.g., argon or nitrogen). Ensure all glassware is rigorously dried in an oven before use.[4]
-
-
Cause 2: Insufficient Catalyst. The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[1][3] Unlike other catalytic reactions, this means the "catalyst" is consumed.
-
Cause 3: Sub-optimal Temperature. The reaction between the Lewis acid and the acyl chloride is exothermic.[4] However, the subsequent electrophilic substitution requires sufficient thermal energy to overcome the activation barrier.
-
Solution: The initial formation of the acylium ion complex should be performed at a low temperature (0 °C) to control the exothermic reaction.[4] After the phenothiazine is added, the reaction should be allowed to warm to room temperature or gently heated to ensure completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6]
-
Poor Regioselectivity & Multiple Products
Question: I'm getting a mixture of products, including N-acylated phenothiazine and other isomers, instead of the pure 2-acylated product. How can I improve regioselectivity?
Answer: Achieving high regioselectivity for C2 acylation requires balancing the reactivity of the phenothiazine nucleus.
-
Cause 1: Competing N-Acylation. The nitrogen atom in the phenothiazine ring is a nucleophile and can be acylated directly, especially under milder conditions or with less bulky acylating agents.[2]
-
Solution: A common strategy is to first perform N-acylation with a simple acyl group (like acetyl chloride) to protect the nitrogen.[2] This N-acyl group directs subsequent Friedel-Crafts acylation to the C2 position. The N-acyl protecting group can then be removed via hydrolysis with alcoholic potassium hydroxide (KOH) or acid to yield the desired 2-acylphenothiazine.[2]
-
-
Cause 2: Solvent Effects. The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways. Highly polar solvents can sometimes lead to lower regioselectivity.[7]
-
Solution: Non-polar solvents like carbon disulfide (CS₂) or halogenated hydrocarbons (e.g., dichloromethane) are traditionally used for Friedel-Crafts acylations and often provide good selectivity.[2] The choice of solvent can significantly impact yield and selectivity, so screening different solvents may be necessary for optimization.[7][8]
-
Side Reactions and Impurity Formation
Question: My final product is contaminated with a dark, tarry substance and a byproduct I suspect is the sulfoxide. How can I prevent this?
Answer: The formation of byproducts is often due to the high reactivity of the phenothiazine core and its susceptibility to oxidation.
-
Cause 1: Oxidation to Sulfoxide. The sulfur atom in the phenothiazine ring is easily oxidized to a sulfoxide, especially in the presence of air and trace moisture.[9][10] This is a common metabolic pathway and can also occur during synthesis.[11]
-
Solution: Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen. Using dry solvents and reagents is also crucial to prevent side reactions that may generate oxidizing species.
-
-
Cause 2: Polymerization/Tar Formation. Friedel-Crafts reactions, especially when run at high temperatures or for extended periods, can lead to polymerization and the formation of intractable tarry byproducts.[12]
-
Solution: Maintain strict temperature control using an oil bath or a controlled heating mantle.[12] Avoid overheating. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent the formation of degradation products from prolonged exposure to the strong Lewis acid.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation? A1: The ketone product of the acylation is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][3] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a 1:1 stoichiometric ratio of catalyst to acylating agent is necessary for the reaction to proceed to completion.[3]
Q2: Can I use other Lewis acids besides AlCl₃? A2: Yes, other Lewis acids can be used, though AlCl₃ is the most common for its high reactivity. Milder Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or Brønsted acids can sometimes be employed, particularly if the aromatic ring is highly activated.[1] The advantage of milder catalysts is potentially higher selectivity and fewer side reactions. However, they may require higher temperatures or longer reaction times and may not be effective for less reactive substrates.
Q3: What is the best method to purify the crude 2-acylated phenothiazine product? A3: The most common and effective method for purification is recrystallization or column chromatography.[12][13] Recrystallization from a suitable solvent, such as ethanol, can be effective if the impurities have significantly different solubilities from the product.[12] For separating mixtures of isomers or removing stubborn impurities, column chromatography on silica gel is the preferred method.[14]
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used.
-
Thin-Layer Chromatography (TLC): To assess purity and compare the product's Rf value to the starting material.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, particularly the position of the acyl group on the aromatic ring.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the newly introduced ketone.[15]
Section 4: Experimental Protocols & Workflows
Protocol 1: General Synthesis of 2-Acetylphenothiazine
This protocol is a generalized procedure based on the classical two-step approach to ensure C2 selectivity.[2]
Step A: N-Acetylation of Phenothiazine
-
To a solution of phenothiazine (1.0 eq) in a suitable solvent like toluene, add acetyl chloride (1.1 eq).
-
Reflux the mixture until TLC analysis indicates the complete consumption of the starting phenothiazine.
-
Cool the reaction mixture, and remove the solvent under reduced pressure to obtain crude 10-acetylphenothiazine. This intermediate can often be used in the next step without further purification.
Step B: Friedel-Crafts Acylation and De-protection
-
Suspend the crude 10-acetylphenothiazine (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in dry carbon disulfide (CS₂) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise. The rate of addition should be controlled to keep the temperature from rising significantly.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.[4]
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.[4]
-
Evaporate the solvent to yield crude 2,10-diacetylphenothiazine.
-
To de-protect the nitrogen, reflux the crude product in alcoholic KOH.
-
After the reaction is complete (monitored by TLC), cool the mixture and precipitate the final product, 2-acetylphenothiazine, by adding water.[2][17]
-
Filter the solid and purify by recrystallization or column chromatography.
General Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-acylated phenothiazines.
Section 5: Data Summaries
Table 1: Influence of Lewis Acid Catalyst on Acylation
| Lewis Acid Catalyst | Relative Reactivity | Stoichiometry Required | Common Issues |
| AlCl₃ | Very High | Stoichiometric (≥1.1 eq)[4] | Highly hygroscopic, can promote side reactions/charring if not controlled.[5] |
| FeCl₃ | High | Stoichiometric | Less reactive than AlCl₃, may require higher temperatures. |
| ZnCl₂ | Moderate | Catalytic to Stoichiometric | Generally used for activated arenes; may be too mild for phenothiazine acylation.[1] |
| Brønsted Acids | Varies | Catalytic | Can be used with anhydrides, but may not be effective with acyl chlorides.[1] |
Table 2: Effect of Solvent on Friedel-Crafts Acylation
| Solvent | Polarity | Typical Use & Characteristics | Potential Impact on Yield/Selectivity |
| Carbon Disulfide (CS₂) | Non-polar | Traditional solvent for FC reactions.[2] Good for dissolving reagents. | Often provides good yield and high regioselectivity. Highly flammable and toxic. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Common, versatile solvent.[4] | Generally good performance. May need stricter moisture control. |
| Nitrobenzene | Polar Aprotic | Used for deactivated substrates as it can dissolve the AlCl₃ complex. | Can be acylated itself as a side reaction. High boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | Strong Lewis base. | Not recommended. Reacts with AlCl₃, inhibiting the reaction.[16] |
| Dimethylformamide (DMF) | Polar Aprotic | High polarity.[8] | Can influence regioselectivity; may not always be optimal for FC reactions.[7] Yield may not be proportional to polarity.[8] |
References
- Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides.ACS Catalysis.
- Phenothiazine - StatPearls - NCBI Bookshelf.National Center for Biotechnology Information.
- Alkylation and acylation of 2-acetylphenothiazine 1.ResearchGate.
- Fig. 2 A detailed study on the effect of different solvents and bases...ResearchGate.
- (PDF) Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates.ResearchGate.
- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors.PubMed Central.
- Synthesis and Structure of Novel Phenothiazine Derivatives...ACS Omega.
- (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines.ResearchGate.
- Mechanochemical Friedel–Crafts acylations.PubMed Central.
- Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names.RxList.
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.National Institutes of Health.
- Side-chain effects on phenothiazine cation radical reactions.PubMed.
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.Preprints.org.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.MDPI.
- Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition...National Institutes of Health.
- 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis.ChemInform.
- Friedel–Crafts reaction - Wikipedia.Wikipedia.
- Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold.Research Square.
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.PubMed.
- Friedel–Crafts reaction - L.S.College, Muzaffarpur.L.S. College.
- Synthesis of 2-substituted phenothiazines - Google Patents.Google Patents.
- Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique.PubMed.
- Purification of phenothiazine - US3381007A - Google Patents.Google Patents.
- How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?ResearchGate.
- Recent progress in biological activities of synthesized phenothiazines.PubMed.
- Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review.PubMed Central.
- Purification of phenothiazine - US2887482A - Google Patents.Google Patents.
- Acute reactions to phenothiazine derivatives.PubMed.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.MDPI.
- Review of methods of analysis for phenothiazine drugs.PubMed.
- (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives.ResearchGate.
- Effect of solvent on the acylation reaction. | Download Scientific Diagram.ResearchGate.
- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations.MDPI.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
Technical Support Center: Managing Interference from 1-(10H-Phenothiazin-2-yl)propan-1-one in Fluorescence-Based Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or artifacts in fluorescence-based assays when working with the compound 1-(10H-Phenothiazin-2-yl)propan-1-one. This document provides a comprehensive overview of the potential interference mechanisms, troubleshooting strategies, and frequently asked questions to ensure the integrity and accuracy of your experimental data.
Introduction to the Challenge: The Fluorescent Nature of Phenothiazines
Phenothiazine and its derivatives, including this compound, are a class of heterocyclic compounds known for their unique electronic and photophysical properties.[1][2] A key characteristic of the phenothiazine scaffold is its intrinsic fluorescence, typically in the blue-green region of the electromagnetic spectrum.[3] While this property is leveraged in the development of fluorescent probes and sensors, it can be a significant source of interference in unrelated fluorescence-based biological assays.[4]
Small molecules that are themselves fluorescent can lead to false-positive or false-negative results by directly contributing to the signal detected by the instrument.[5] This guide will walk you through identifying and mitigating interference caused by this compound.
Troubleshooting Guide: A Step-by-Step Approach to Identifying and Resolving Interference
If you suspect that this compound is interfering with your fluorescence-based assay, follow this systematic troubleshooting workflow.
Issue 1: Unusually High Background Fluorescence or Apparent Activation in an Assay
Probable Cause: The most likely culprit is the intrinsic fluorescence (autofluorescence) of this compound itself. Structurally similar phenothiazine derivatives exhibit fluorescence emission maxima in the 430-460 nm range.[3][6] If your assay utilizes a fluorophore that emits in this blue-green spectral region (e.g., FITC, GFP, Alexa Fluor 488), the signal from the compound can be mistakenly interpreted as a positive result.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenothiazine interference.
Experimental Protocols:
-
Protocol 1: Characterizing the Autofluorescence of this compound
-
Preparation: Prepare a dilution series of this compound in your assay buffer. Include a buffer-only blank.
-
Measurement: Using a fluorescence plate reader or spectrofluorometer, perform a full excitation and emission scan of the compound at a concentration relevant to your assay.
-
Analysis: Identify the excitation and emission maxima of the compound. Compare these spectra to the excitation and emission spectra of your assay's fluorophore. Significant overlap indicates a high potential for interference.
-
-
Protocol 2: Mitigation through Spectral Separation
-
Fluorophore Selection: Choose a fluorophore that emits in the red or far-red region of the spectrum (emission > 600 nm), where interference from small molecules is less common.[1] Examples include Alexa Fluor 647, Cy5, or DyLight 650.
-
Assay Re-optimization: You may need to re-optimize your assay with the new fluorophore, including antibody/probe concentrations and incubation times.
-
Validation: Repeat the autofluorescence check (Protocol 1) with the new fluorophore to confirm that the interference has been minimized.
-
-
Protocol 3: Data Correction via Background Subtraction
-
Control Wells: For each assay plate, include control wells containing this compound at the same concentration as your experimental wells, but without the fluorescent probe or other assay components that generate the signal.
-
Measurement: Read the fluorescence of the entire plate.
-
Calculation: Subtract the average fluorescence intensity of the compound-only control wells from the fluorescence intensity of your corresponding experimental wells. This corrected value will more accurately reflect the true assay signal.
-
-
Protocol 4: Confirmation with an Orthogonal Assay
-
Select a Different Detection Method: Choose an assay that relies on a different detection principle, such as luminescence, absorbance, or a label-free technology like surface plasmon resonance (SPR).[2]
-
Perform the Assay: Test this compound in the orthogonal assay.
-
Compare Results: If the compound shows activity in the original fluorescence-based assay but not in the orthogonal assay, it is highly likely that the initial result was an artifact of fluorescence interference.
-
Issue 2: Lower-Than-Expected Fluorescence Signal or Apparent Inhibition
Probable Cause: This could be due to fluorescence quenching, where the test compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.[5] This is also known as the inner filter effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quenching effects.
Experimental Protocols:
-
Protocol 5: Assessing the Inner Filter Effect
-
Preparation: Prepare a dilution series of this compound in your assay buffer.
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the compound across the range of your fluorophore's excitation and emission wavelengths.
-
Analysis: Significant absorbance at either the excitation or emission wavelength suggests a high likelihood of quenching.
-
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound likely to cause interference?
A1: The concentration at which interference becomes significant is assay-dependent. However, interference is more pronounced at higher compound concentrations.[5] It is crucial to perform the autofluorescence and absorbance checks (Protocols 1 and 5) at the highest concentration of the compound used in your assay.
Q2: Can I use a kinetic assay to avoid interference?
A2: Yes, for some assays, measuring the change in fluorescence over time (kinetic mode) can help mitigate interference from a compound with stable autofluorescence.[1] The initial, stable fluorescence of the compound can be treated as background and subtracted from the rate of signal change. However, this may not correct for quenching effects.
Q3: Are there any software-based methods to correct for interference?
A3: Yes, for imaging-based assays, techniques like spectral unmixing can be employed.[7] This method uses the known emission spectrum of the interfering compound and the assay fluorophore to mathematically separate the two signals. This requires a hyperspectral imaging system. For plate-reader-based assays, simple background subtraction is the most common software-based correction.
Q4: My assay uses a UV-excited fluorophore. Is this more susceptible to interference?
A4: Yes, many small molecules, including phenothiazine derivatives, absorb light in the UV and blue regions of the spectrum.[1] Assays that rely on UV excitation are generally more prone to interference. Shifting to fluorophores with longer excitation and emission wavelengths (red-shifted) is a robust strategy to minimize this issue.
Q5: Besides fluorescence and quenching, are there other ways this compound could interfere with my assay?
A5: Yes, other potential mechanisms of interference for small molecules include compound aggregation, reactivity with assay components, and redox cycling. If you have ruled out direct fluorescence interference, it is important to consider these possibilities and use orthogonal assays (Protocol 4) to validate your findings.
Data Summary Table
| Property | Typical Range for Phenothiazine Derivatives | Implication for Fluorescence Assays |
| Excitation Maxima | 300 - 400 nm | Potential for quenching of UV/blue-excited fluorophores. |
| Emission Maxima | 430 - 500 nm[3][6] | Direct spectral overlap with common blue/green fluorophores (e.g., FITC, GFP, Alexa Fluor 488). |
| Phosphorescence | 460 - 600 nm[6] | Can interfere with time-resolved fluorescence (TRF) assays if the phosphorescence lifetime is long. |
References
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
- Hall, M. D., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(3), 175-179. [Link]
- PubChem. (n.d.). 2-Propionylphenothiazine.
- Zimmermann, T. (2005). Spectral Imaging and Linear Unmixing in Light Microscopy. In Advanced Methods in Light Microscopy III (pp. 245-265). Springer.
- Khan, F., & Misra, R. (2023). Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications. Journal of Materials Chemistry C, 11(5), 1738-1765. [Link]
- Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 116-126.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
- Dahlin, J. L., Walters, M. A., & Inglese, J. (2014). Assay interference and off-target liabilities of covalent electrophilic compounds. Journal of medicinal chemistry, 57(11), 4465-4486.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
- Vyklicky, V., & Korinek, M. (2017). Pitfalls of fluorescence-based determination of ligand affinity. ACS chemical neuroscience, 8(8), 1649-1651.
- Galkin, A. A., et al. (2022).
- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one.
- Chemsrc. (n.d.). This compound. [Link]
- Liu, Y., et al. (2024). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta, 268(Pt 1), 125448. [Link]
- PubChemLite. (n.d.). This compound. [Link]
- SouthernBiotech. (n.d.). How to Reduce Autofluorescence. [Link]
- Bitesize Bio. (2015). Spectral Unmixing in Fluorescence Microscopy. [Link]
- Oyola, R., et al. (2008). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Photochemistry and photobiology, 84(4), 930–935. [Link]
Sources
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Spectral Unmixing in Flow Cytometry: Best Practices | KCAS Bio [kcasbio.com]
- 3. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.revvity.com [resources.revvity.com]
Troubleshooting low bioactivity of synthesized phenothiazine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized phenothiazine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of low or inconsistent bioactivity. Our goal is to equip you with the logical framework and practical protocols needed to diagnose experimental issues, ensuring the integrity and success of your research.
Troubleshooting Guide: A Step-by-Step Diagnosis
Experiencing lower-than-expected bioactivity from a newly synthesized compound can be a significant roadblock. This section provides a systematic, multi-stage diagnostic workflow to identify the root cause, presented in a question-and-answer format.
Q1: My synthesized phenothiazine derivative shows significantly lower (or no) activity compared to literature values. Where do I start?
This is a common and often multifaceted problem. The most effective approach is to systematically validate your experiment from the ground up, starting with the compound itself and moving outward to the biological assay. Do not assume any single step was performed correctly without verification.
The absolute first step is to confirm that you have the correct molecule at an acceptable purity. Impurities from synthesis can inhibit activity or interfere with assays, and compound degradation can eliminate it entirely.[1]
Detailed Protocol: Full Compound Characterization
-
Structural Verification (Identity):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra. The observed chemical shifts, integrations, and coupling constants should unambiguously match the target phenothiazine structure. This is the cornerstone of structural confirmation.[2][3]
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the compound's molecular weight and elemental composition.[3][4] The measured mass should be within 5 ppm of the theoretical mass.
-
-
Purity Assessment (Quantification):
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[4][5] Use a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). Purity should ideally be >95% for initial biological screening, with a goal of >98% for lead compounds.
-
LC-MS: Couple your HPLC to a mass spectrometer to identify the masses of any impurity peaks, which can provide clues about their origin (e.g., starting materials, side products).
-
-
Stability Check:
-
Repeat Analysis: If the compound has been stored for any length of time, re-run the HPLC purity analysis. Phenothiazines can be susceptible to oxidation at the sulfur atom, which can decrease activity.[6]
-
Forced Degradation: Briefly expose the compound to light, heat, or acidic/basic conditions and monitor for degradation by HPLC to understand its potential liabilities.
-
Table 1: Example Acceptance Criteria for Compound Characterization
| Parameter | Technique | Acceptance Criteria |
| Identity | 1H, 13C NMR | Spectra consistent with proposed structure |
| HRMS | Measured mass ± 5 ppm of theoretical mass | |
| Purity | HPLC-UV | ≥ 95% (for initial screening) |
| Stability | Repeat HPLC | No significant new impurity peaks (>1%) after storage |
Diagram 1: Chemical Verification Workflow A logical flow for confirming the identity and purity of your synthesized phenothiazine derivative.
A pure, correct compound is useless if it's not available to interact with the biological target. Poor aqueous solubility is a very common reason for low bioactivity.[7][8]
Detailed Protocol: Solubility and Stability Assessment
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[9] Ensure it dissolves completely.
-
Dilute into Assay Buffer: Mimic your final assay conditions. Dilute the DMSO stock into your aqueous assay buffer to the highest concentration you plan to test.
-
Visual Inspection: Let the solution sit for 30-60 minutes. Look for any signs of precipitation (cloudiness, visible particles). This is a simple but critical test.
-
Quantitative Measurement (Optional but Recommended):
-
Centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-30 minutes.
-
Carefully take a sample of the supernatant.
-
Measure the concentration of the dissolved compound using HPLC or UV-Vis spectrophotometry against a standard curve. This gives you the true kinetic solubility under assay conditions.
-
-
Assay Stability: Incubate the compound in the final assay buffer for the full duration of your experiment. At the end, re-analyze by HPLC to check for degradation. The stability of phenothiazines can be pH-dependent.[10]
If the compound is pure, soluble, and stable, the next logical step is to investigate the assay itself. False negatives can arise from numerous assay-specific artifacts.[11][12]
-
Controls are Critical: Did your positive control work as expected? Did the negative/vehicle (e.g., DMSO) control give a baseline reading? An out-of-spec positive control suggests a systemic assay failure.
-
Assay Interference: Phenothiazines, as a chemical class, can sometimes interfere with assay readouts.[11][12] For example, they can absorb light or fluoresce at similar wavelengths to your detection reagents, creating false signals.
-
Interference Protocol: Run a control experiment with your compound and all assay detection reagents, but without the biological target (e.g., no enzyme, no cells). A significant signal in this control points to direct assay interference.
-
-
Reagent Quality: Ensure all buffers, enzymes, cells, and detection reagents are fresh and have been stored correctly.
Q2: My compound is pure, but its solubility in aqueous buffer is extremely low. How can I improve it for my bioassay?
Low aqueous solubility is a major challenge for many organic compounds.[7][8][13] Several formulation strategies can be employed, but it is crucial to test how each affects your specific assay.
Table 2: Comparison of Solubilization Strategies
| Method | Mechanism | Pros | Cons |
| Co-solvents (e.g., Ethanol, PEG) | Increases the polarity of the solvent mixture.[13][14] | Simple to implement. | Can affect protein stability or cell viability at higher concentrations. |
| Surfactants (e.g., Tween-80) | Forms micelles that encapsulate the hydrophobic compound.[13] | Can significantly increase apparent solubility. | May denature proteins or disrupt cell membranes. |
| Cyclodextrins | Forms inclusion complexes where the compound sits in a hydrophobic cavity.[7] | Generally well-tolerated by cells. | Can be expensive; complex formation is specific to compound structure. |
| pH Adjustment | For ionizable compounds, shifting the pH can increase the proportion of the more soluble ionized form.[14] | Very effective if the compound has a suitable pKa. | Can alter assay conditions and affect target biology. |
Recommendation: Start by ensuring your DMSO concentration in the final assay is as low as possible (ideally ≤0.5%). If solubility is still an issue, try adding a small amount of a gentle surfactant like Pluronic F-68 or using a cyclodextrin formulation. Always run a control with the formulation agent alone to ensure it doesn't affect the assay readout.
Q3: I suspect my phenothiazine derivative is interfering with the assay technology. How can I confirm and mitigate this?
Assay interference is a form of artifact where the compound directly interacts with the detection method rather than the biological target, leading to false positive or false negative results.[1][11][12]
Diagram 2: Logic for Diagnosing Assay Interference A flowchart to determine if a compound is interfering with the assay readout.
Mitigation Strategies:
-
Reduce Compound Concentration: Interference is often concentration-dependent. If possible, test at lower concentrations where the artifact is minimized.
-
Change Detection Wavelength: If using a fluorescence or absorbance readout, check the compound's spectral properties. You may be able to shift the excitation or emission wavelength to a region where the compound does not interfere.
-
Switch to an Orthogonal Assay: This is the most robust solution. If you are using a fluorescence-based assay, switch to a label-free method like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or a functional assay that measures a downstream biological event.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical structural features of phenothiazines for bioactivity?
Structure-Activity Relationship (SAR) studies have defined several key features for the classic neuroleptic activity of phenothiazines.[15][16][17]
-
The Tricyclic Core: The folded "butterfly" conformation of the phenothiazine ring is essential.
-
Substituent at C-2: An electron-withdrawing group (e.g., -Cl, -CF3) at the C-2 position generally increases antipsychotic activity.[15][17]
-
The N-10 Side Chain: A three-carbon chain between the ring nitrogen (N-10) and the terminal amino group is critical for neuroleptic activity.[6][15][17] Shortening or lengthening this chain drastically reduces this specific activity.[17]
-
The Terminal Amino Group: This group must be tertiary for maximal potency.[15][17][18] Piperazine or piperidine rings at this position can be more potent than a simple dimethylamino group.[18]
FAQ 2: How does the oxidation state of the sulfur atom affect activity?
Oxidation of the sulfur atom at position 5 to a sulfoxide (S=O) or a sulfone (O=S=O) generally decreases or abolishes antipsychotic activity.[6][18] This is because the oxidation alters the electronics and, more importantly, the conformation (folding angle) of the tricyclic ring system, which is critical for receptor binding.
FAQ 3: Can phenothiazine derivatives act as Pan-Assay Interference Compounds (PAINS)? How do I check for this?
Yes, certain chemical motifs common in screening libraries are known to cause non-specific activity in a wide variety of assays; these are known as PAINS.[19][20] Phenothiazines themselves are not a classic PAINS alert, but their reactivity and redox potential mean they can be problematic. They can be prone to redox cycling, which generates reactive oxygen species and can interfere with many biological assays.[21]
How to Check for PAINS:
-
Computational Filters: Before synthesis or after observing unusual activity, you can run your structure through a free online PAINS filter. These tools check for substructures that are known to be problematic.
-
Experimental Validation: The best way to rule out PAINS-like behavior is through rigorous experimental controls as described in the troubleshooting section:
-
Confirm a dose-response relationship.
-
Demonstrate a clear SAR within a chemical series.
-
Use orthogonal assays to confirm the biological effect.
-
Rule out assay interference directly.
-
Blindly using PAINS filters to discard compounds is not recommended, as many approved drugs contain PAINS substructures.[22] These filters should be used as a guide for further investigation, not as a final verdict.[22]
References
- SAR of phenothiazine.pptx. Slideshare.
- Tan L, Hirte S, Palmacci V, et al. Tackling assay interference associated with small molecules.Nature Reviews Chemistry. 2024;8(5):319-339.
- Tan L, Hirte S, Palmacci V, et al. Tackling assay interference associated with small molecules. u:cris-Portal.
- Wilkinson M, Liew A, O'Brien P, et al. Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay.Biochemical Pharmacology. 1995;50(7):1053-1061.
- Molla S. Sar of phenothiazine by sirajuddin. Slideshare.
- SAR of Phenothiazines. Pharmacy 180.
- SAR of phenothiazines. CUTM Courseware.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. Published June 20, 2024.
- Kumar L, Verma S, Singh M, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.Pharmaceutics. 2023;15(10):2457.
- Analytical Techniques for Organic Compounds. Algor Cards.
- Jadhav A, Inglese J, Simeonov A, et al. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Published July 26, 2021.
- Sharma D, Saini S, Rana S, Singh M. Techniques for Improving Solubility.International Journal of Medical Science and Dental Research. 2021;4(5):1-10.
- Methods of solubility enhancements. Slideshare.
- Saparov A, Brushett F, Odom S, et al. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines.RSC Publishing. 2022.
- Savjani K, Gajjar A, Savjani J. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.International Journal of Pharmaceutical Sciences and Nanotechnology. 2022;15(2):1-16.
- Isolating, Identifying, Imaging, and Measuring Substances and Structures. In: Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. Washington (DC): National Academies Press (US); 2003.
- Which techniques are most helpful in characterizing the structure of an unknown compound? ResearchGate.
- Pan-assay interference compounds. Wikipedia.
- Shan G, Li Y, Zhang J, et al. A small molecule enhances RNA interference and promotes microRNA processing.Proceedings of the National Academy of Sciences. 2008;105(31):10773-10778.
- A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate.
- El-Shibini H, El-Gendi A. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems].Pharmazie. 1975;30(6):368-369.
- Pan-assay interference compounds – Knowledge and References. Taylor & Francis.
- Capuzzi S, Muratov E, Tropsha A. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.Journal of Chemical Information and Modeling. 2017;57(3):417-427.
- Pouliot M, Jeanmart S. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research.Journal of Medicinal Chemistry. 2016;59(2):497-503.
- de Freitas G, Montanari C. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.Journal of Chemical and Pharmaceutical Research. 2015;7(3):1-2.
- Figure S1. Measured solubility of Phenothiazine derivatives (neutral... ResearchGate.
- Atasoy B, Uslu B, Ozadali-Sari K, et al. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.Molecules. 2021;26(16):4999.
- da Silva J, Toste F, Borges F, et al. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.Molecules. 2024;29(15):3458.
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants. National Institutes of Health.
- Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
- Phenothiazine. Wikipedia.
- Blog: How to Overcome Challenges in Complex Natural Product Synthesis. GL CHEMTEC. Published August 2, 2024.
- Gopi S, Dhanaraju M. Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives.Review Journal of Chemistry. 2019;9(2):95-121.
- Kaur P, Utreja D, Sharma S. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.Mini Reviews in Medicinal Chemistry. 2025.
- Biological Activity of Natural and Synthetic Compounds. National Institutes of Health.
- Innovative Strategies for the Synthesis of Biologically Active Small Molecules. AMS Tesi di Dottorato.
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 5. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
- 15. SAR of phenothiazine.pptx [slideshare.net]
- 16. Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. longdom.org [longdom.org]
- 22. Scholarly Article or Book Chapter | Phantom PAINS: Problems with the Utility of Alerts for Pan€‘Assay INterference CompoundS | ID: pv63gb56s | Carolina Digital Repository [cdr.lib.unc.edu]
Technical Support Center: Troubleshooting Aggregation of 1-(10H-Phenothiazin-2-yl)propan-1-one in High Concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(10H-Phenothiazin-2-yl)propan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of compound aggregation at high concentrations. Our goal is to equip you with the knowledge and practical protocols to diagnose, mitigate, and understand the aggregation behavior of this phenothiazine derivative in your experiments.
Introduction to the Challenge of Aggregation
This compound, a phenothiazine derivative, possesses a planar, aromatic, and hydrophobic core structure that predisposes it to self-association and aggregation in solution, particularly at high concentrations. This phenomenon can significantly impact experimental outcomes by altering the effective concentration of the monomeric species, leading to artifacts in biological assays and challenges in formulation development. Understanding and controlling aggregation is therefore critical for reliable and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my solution of this compound might be aggregating?
A1: The first indications of aggregation can be subtle. Visually, you might observe a slight haziness, turbidity, or even the formation of a visible precipitate in your solution. Spectrophotometrically, you may notice inconsistencies in absorbance readings at a given wavelength, especially at higher concentrations. In biological assays, a sudden drop in activity or an increase in non-specific effects could also point towards aggregation.
Q2: How can I differentiate between aggregation and precipitation?
A2: Aggregation is the formation of soluble, colloidal particles, while precipitation results in insoluble solid material. Aggregates will remain suspended in the solvent and can often be detected by light scattering techniques, whereas precipitates will eventually settle out of solution. A simple way to distinguish between the two is to centrifuge your sample at a moderate speed (e.g., 10,000 x g for 10 minutes). A precipitate will form a pellet, while aggregates will largely remain in the supernatant.
Q3: What is the Critical Aggregation Concentration (CAC), and why is it important?
A3: The Critical Aggregation Concentration (CAC) is the concentration threshold above which monomers of a compound begin to self-assemble into aggregates.[1] Below the CAC, the compound exists predominantly as monomers. Knowing the CAC of this compound in your specific experimental buffer is crucial for designing experiments that avoid aggregation-related artifacts. It allows you to work within a concentration range where the monomeric form is prevalent.
Q4: Can the solvent I use influence the aggregation of this compound?
A4: Absolutely. The choice of solvent plays a pivotal role in the aggregation behavior of phenothiazine derivatives.[2][3] Polar protic solvents, like water, can promote aggregation due to the hydrophobic nature of the phenothiazine core. In contrast, polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), are generally better at solvating the molecule and preventing aggregation.[4] The solubility of phenothiazine itself is significantly higher in organic solvents like ethanol compared to water.[5] When preparing aqueous solutions from a DMSO stock, it is essential to ensure rapid and thorough mixing to avoid localized high concentrations that can trigger aggregation.
Q5: How do temperature and pH affect aggregation?
A5: Both temperature and pH can significantly influence the aggregation of this compound.
-
Temperature: Increasing the temperature can have a dual effect. It can increase the solubility of the compound, thereby reducing aggregation. However, for some compounds, heating can also promote aggregation by providing the energy needed to overcome intermolecular repulsive forces.[6][7] It is therefore important to determine the temperature stability of your compound in the experimental buffer.
-
pH: The phenothiazine ring system contains a nitrogen atom that can be protonated at low pH.[8] This protonation can increase the molecule's polarity and aqueous solubility, potentially reducing aggregation. Conversely, at higher pH values, the neutral form will dominate, which is more hydrophobic and prone to aggregation.[9] Therefore, controlling the pH of your buffer is critical.
Troubleshooting Guide: A Step-by-Step Approach to Investigating and Mitigating Aggregation
This guide provides a systematic workflow to diagnose and address aggregation issues with this compound.
Caption: A workflow for diagnosing and mitigating aggregation.
Step 1: Preliminary Assessment - Visual Inspection and Centrifugation
-
Visual Inspection: Carefully observe your solution under good lighting. Look for any signs of turbidity, haziness, or particulate matter. Compare it to a blank solvent control.
-
Centrifugation:
-
Take an aliquot of your solution (e.g., 1 mL).
-
Centrifuge at 10,000 x g for 10 minutes at room temperature.
-
Carefully inspect the tube for a pellet. The presence of a pellet indicates precipitation.
-
If no pellet is visible, proceed to analyze the supernatant for soluble aggregates.
-
Step 2: Quantitative Analysis - UV-Vis Spectroscopy to Determine the Critical Aggregation Concentration (CAC)
UV-Vis spectroscopy is a powerful and accessible technique to determine the CAC. The principle lies in the fact that the formation of aggregates can cause a change in the molar absorptivity of the compound or an increase in light scattering.[10]
Protocol for CAC Determination using UV-Vis Spectroscopy:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the stock solution in your aqueous experimental buffer. It is crucial to cover a wide concentration range, both below and above the suspected CAC.
-
Equilibrate the samples for a consistent period (e.g., 30 minutes) at a controlled temperature.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the monomeric species. If λmax is unknown, perform a spectral scan on a dilute solution to determine it.
-
Plot absorbance versus concentration.
-
Analyze the plot: Below the CAC, you should observe a linear relationship following the Beer-Lambert law. Above the CAC, the plot will deviate from linearity. The point of deviation is the CAC.
| Concentration Range | Expected Observation | Interpretation |
| Below CAC | Linear increase in absorbance | Predominantly monomeric species |
| Above CAC | Non-linear increase or a plateau in absorbance | Formation of aggregates |
Step 3: Confirmation and Sizing - Dynamic Light Scattering (DLS)
DLS is a highly sensitive technique for detecting and sizing particles in solution. It is an excellent method to confirm the presence of aggregates and determine their hydrodynamic radius.[11]
Protocol for DLS Analysis:
-
Sample Preparation:
-
Prepare your sample at a concentration above the determined CAC.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.[12]
-
Use a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize at the desired temperature.
-
Perform a measurement on the filtered buffer alone to ensure there is no background contamination.
-
-
Measurement:
-
Place the sample cuvette in the instrument and allow it to equilibrate for at least 10-15 minutes.[13]
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
The software will provide a size distribution plot. The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomer confirms aggregation.
-
The polydispersity index (PDI) will give an indication of the heterogeneity of the aggregate sizes. A PDI value below 0.3 generally indicates a monodisperse sample, while higher values suggest a range of aggregate sizes.
-
Step 4: Visualization - Microscopy
Microscopy can provide direct visual evidence of aggregates. While Transmission Electron Microscopy (TEM) offers high resolution, fluorescence microscopy can also be effective if the compound is fluorescent or can be labeled.
General Guidelines for Sample Preparation for Microscopy:
-
Prepare the sample at a concentration where aggregation is observed.
-
Apply a small drop of the solution onto a clean microscope slide or TEM grid.[14]
-
Allow the solvent to evaporate under controlled conditions (e.g., in a desiccator) to prevent the formation of drying artifacts.
-
For TEM, negative staining with an electron-dense stain like uranyl acetate may be necessary to enhance contrast.[15]
-
Image the sample using the appropriate microscope and settings.
Step 5: Mitigation Strategies
Once aggregation is confirmed and characterized, you can implement strategies to mitigate it:
-
Work Below the CAC: The most straightforward approach is to perform experiments at concentrations below the determined CAC.
-
Optimize Solvent Conditions:
-
Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. However, be mindful of the potential effects of the co-solvent on your biological system.
-
For some phenothiazine derivatives, the use of a good solvent like THF mixed with a poor solvent like water can induce aggregation, a principle used in creating nanoparticles with aggregation-induced emission (AIE) properties.[3][16] This highlights the nuanced effect of solvent systems.
-
-
Adjust pH: If your experimental system allows, adjust the pH of the buffer to a range where the protonated, more soluble form of the compound is favored.[9]
-
Control Temperature: Conduct experiments at a temperature that minimizes aggregation, as determined by temperature-ramped studies.[17]
-
Incorporate Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to stabilize the monomeric form and prevent aggregation. This should be done with caution, as surfactants can interfere with biological assays.
Conclusion
The aggregation of this compound is a complex phenomenon influenced by a multitude of factors. By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can gain a deeper understanding of their compound's behavior, leading to more reliable and reproducible experimental results.
References
- Pobudkowska, A., Ràfols, C., et al. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European Journal of Pharmaceutical Sciences.
- Di Stasio, F., et al. (2022). Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. The Journal of Physical Chemistry C.
- Chen, Y., et al. (2024). Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ACS Omega.
- Pina, J., et al. (2018). Aggregation-Induced Emission in Phenothiazine–TPE and −TPAN Polymers. Macromolecules.
- Pobudkowska, A., Ràfols, C., et al. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. Semantic Scholar.
- Pina, J., et al. (2018). Aggregation-Induced Emission in Phenothiazine–TPE and −TPAN Polymers. Request PDF.
- Chen, Y., et al. (2024). Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ACS Omega.
- Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References.
- Jouyban, A., et al. (2010). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Request PDF.
- Cunningham, B. T., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening.
- Kuntz, K., et al. (2011). development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. Pharmaceutical Research.
- University of Liverpool. (n.d.). Sample preparation - Biomedical Electron Microscopy Unit.
- Lope-Piedrafita, S., et al. (2017). Connecting high-temperature and low-temperature protein stability and aggregation. PLoS ONE.
- Jain, S., et al. (2016). Investigation into Temperature-Induced Aggregation of an Antibody Drug Conjugate. Bioconjugate Chemistry.
- Kuntz, K., et al. (2011). Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. ResearchGate.
- Allen, S. J., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology.
- Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS) sample preparation.
- Menzen, T., & Friess, W. (2013). Temperature-Ramped Studies on the Aggregation, Unfolding, and Interaction of a Therapeutic Monoclonal Antibody. Journal of Pharmaceutical Sciences.
- GUIDELINE SAMPLE PREPARATION. (n.d.).
- Herzing, A. A., et al. (2017). Revealing temperature-dependent polymer aggregation in solution with small-angle X-ray scattering. Journal of Materials Chemistry A.
- Gualandris, D., et al. (2023). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules.
- PubChem. (n.d.). Phenothiazine.
- LS Instruments. (n.d.). Experimental Guidelines - DLS Sample Preparation.
- Su, Y. (2020). Intro to Light Microscopy 4: Sample Preparation and Artefacts. YouTube.
- Konermann, L., et al. (2011). Mechanism of Thermal Protein Aggregation: Experiments and Molecular Dynamics Simulations on the High-Temperature Behavior of Myoglobin. The Journal of Physical Chemistry B.
- Szutkowski, K., et al. (2018). Clear distinction between CAC and CMC revealed by high-resolution NMR diffusometry for a series of bis-imidazolium gemini surfactants in aqueous solutions. Physical Chemistry Chemical Physics.
- Wang, H., et al. (2016). Critical aggregation concentration (CAC) determination in water and phosphate-based saline (PBS, 150 mM NaCl/10 mM Na-PO 4 ). ResearchGate.
Sources
- 1. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. cfamm.ucr.edu [cfamm.ucr.edu]
- 15. Sample preparation - Biomedical Electron Microscopy Unit - University of Liverpool [liverpool.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Effect of pH and buffer on "1-(10H-Phenothiazin-2-yl)propan-1-one" stability.
Introduction
Welcome to the technical support guide for 1-(10H-Phenothiazin-2-yl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability, with a specific focus on the critical roles of pH and buffer systems. Phenothiazine derivatives are known for their susceptibility to oxidative and hydrolytic degradation, making a thorough understanding of their stability profile essential for generating reliable experimental data and developing robust formulations.[1][2] This guide provides in-depth FAQs, troubleshooting scenarios, and validated protocols to ensure the integrity of your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenothiazine derivatives like this compound?
A1: The core phenothiazine structure is highly susceptible to oxidation. The most common degradation pathway involves the sulfur atom in the central ring, which undergoes a two-electron oxidation process. This typically proceeds through a highly reactive cation radical intermediate to form the corresponding sulfoxide.[1][3] Depending on the conditions, further oxidation or other reactions like hydroxylation of the phenothiazine ring can also occur.[4][5] The specific side chains on the phenothiazine ring can influence the exact products and reaction rates.[5][6]
Q2: How does pH influence the stability of this compound?
A2: pH is a critical factor. Generally, the rate of oxidative degradation for many phenothiazines increases with higher pH.[7] This is because the deprotonation of the nitrogen atom in the phenothiazine ring can make the molecule more susceptible to oxidation.[8] In acidic conditions (up to pH 7), the overall degradation rate for some phenothiazines appears to be pH-independent, though the specific degradation products might vary.[9] For derivatives with hydrolyzable groups, both acidic and basic conditions can catalyze hydrolysis.[10] Therefore, maintaining a controlled and mildly acidic pH is often a good starting point for enhancing stability.
Q3: Which buffer systems are recommended for working with this compound?
A3: The choice of buffer is as critical as the pH itself. Nucleophilic buffer species (e.g., phosphate, citrate in some contexts) can potentially react with the cation radical intermediate formed during oxidation, leading to unexpected adducts or accelerated degradation. Therefore, non-nucleophilic buffers are generally preferred. Acetate and formate buffers are often used in studies involving phenothiazine oxidation.[6][8] It is crucial to select a buffer system where the components do not interfere with your downstream analytical methods.
Q4: My compound solution is changing color. What does this indicate?
A4: Color change is a common visual indicator of phenothiazine degradation. The formation of oxidized species, radical cations, and polymeric products can lead to the appearance of yellow, pink, red, or brown hues.[9][11] If you observe a color change, it is a strong sign that your compound is degrading, and you should immediately reassess your storage and handling conditions (pH, buffer, light exposure, and oxygen exposure).
Q5: How should I prepare and store stock solutions of this compound to maximize stability?
A5: To maximize stability, stock solutions should be prepared in a suitable, non-aqueous solvent like DMSO or ethanol, where the compound is stable. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing aqueous working solutions, use a pre-chilled, deoxygenated (sparged with nitrogen or argon) buffer, preferably in the mildly acidic range (e.g., pH 4-6). Prepare these working solutions immediately before use.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Rapid loss of parent compound peak and appearance of multiple new peaks in HPLC analysis.
-
Possible Cause 1: Oxidative Degradation. The phenothiazine core is highly sensitive to oxidation, especially in the presence of oxygen, metal ions, or light. This is often accelerated at neutral to alkaline pH.[7]
-
Solution:
-
Deoxygenate Buffers: Before use, sparge all aqueous buffers with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Work in Low-Light Conditions: Protect your solutions from direct light by using amber vials or covering your glassware with aluminum foil.
-
Control pH: Ensure your buffer pH is in the mildly acidic range (e.g., pH 4-6), where many phenothiazines exhibit greater stability.[9]
-
Add Chelators: If you suspect metal ion contamination in your buffer (which can catalyze oxidation), consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM).
-
-
Possible Cause 2: Buffer Interference. The buffer itself may be reacting with your compound.
-
Solution:
-
Switch to a Non-Nucleophilic Buffer: If you are using a phosphate buffer, switch to an alternative like acetate or MES to see if stability improves.
-
Evaluate Buffer Components: Ensure that no other component in your experimental medium is reactive.
-
Problem 2: Inconsistent results and poor reproducibility between experiments.
-
Possible Cause: Inconsistent Solution Preparation and Handling. Minor variations in pH, oxygen exposure, or time between solution preparation and use can lead to significant differences in compound concentration.
-
Solution:
-
Standardize Protocol: Create and strictly adhere to a Standard Operating Procedure (SOP) for solution preparation. This should specify the buffer composition, pH, deoxygenation procedure, and the maximum time a solution can be kept before use.
-
Prepare Fresh: Always prepare aqueous working solutions of this compound immediately before your experiment. Do not store dilute aqueous solutions, even for short periods.
-
pH Verification: Always verify the final pH of your buffered solution after all components have been added, as the addition of the compound (especially from a DMSO stock) can slightly alter the pH.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose stability issues.
Caption: Troubleshooting workflow for diagnosing stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][12] This protocol provides a framework for investigating the stability of this compound under various stress conditions. An extent of degradation of 5-20% is generally considered suitable.[13]
Objective: To determine the degradation profile of the compound under hydrolytic (acidic, basic) and oxidative conditions.
Analytical Method: A validated stability-indicating HPLC method is required. This method must be able to separate the parent compound from all potential degradation products.[14]
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each condition below, add a small volume of the stock solution to the stressor solution to achieve the desired final concentration (e.g., 50 µg/mL).
-
Incubate the samples at a specified temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench the reaction by neutralizing the aliquot (for acid/base hydrolysis) and/or diluting it with the mobile phase.
-
Analyze the samples by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Stress Conditions
| Condition | Stressor Solution | Incubation Temp. | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl | 60°C | To assess susceptibility to degradation in a low pH environment. While many phenothiazines are relatively stable, specific side chains could be acid-labile.[10][15] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | To assess susceptibility to degradation in a high pH environment. Alkaline conditions can accelerate both hydrolysis and oxidation.[7][15] |
| Oxidative | 3% H₂O₂ | Room Temp | To simulate oxidative stress. Hydrogen peroxide is a common oxidizing agent used in these studies to generate relevant degradation products like sulfoxides.[3][15] |
| Control | Purified Water | 60°C | To distinguish degradation caused by the stressor from simple thermal degradation in an aqueous environment. |
Summary of Key Stability-Influencing Factors
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of structure on phenothiazine cation radical reactions in aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. ijisrt.com [ijisrt.com]
"1-(10H-Phenothiazin-2-yl)propan-1-one" long-term storage conditions
Technical Support Center: 1-(10H-Phenothiazin-2-yl)propan-1-one
Introduction: Ensuring the Long-Term Viability of Your Research Compound
Welcome to the technical support guide for this compound (CAS: 92-33-1). This molecule, a derivative of the phenothiazine heterocyclic system, is a valuable compound in various research and development applications. However, the inherent chemical properties of the phenothiazine core—specifically its susceptibility to oxidation and photosensitivity—demand rigorous storage and handling protocols to ensure its stability and integrity over time.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers. Our goal is to provide not just recommendations, but the underlying scientific rationale to empower you to make informed decisions, safeguard your experiments, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just received my shipment of this compound. What are the immediate first steps?
A1: Proper initial handling is the first critical step in ensuring long-term stability. Upon receipt, immediately perform the following checks before transferring the compound to its designated storage location:
-
Inspect Container Integrity: Verify that the container seal is intact and undamaged. Any breach could indicate exposure to atmospheric oxygen and moisture.
-
Examine the Physical Appearance: The compound is typically a solid, which may be a crystalline powder.[4] Note the initial color and appearance on the Certificate of Analysis (CoA). Any significant deviation, such as dark discoloration, may suggest degradation during transit and should be reported to the supplier.
-
Log and Label: Record the date of receipt, batch number, and initial appearance in your laboratory notebook. If you plan to aliquot the material, use pre-dried, amber glass vials to protect from light and moisture.
-
Immediate Transfer to Storage: Do not leave the compound on a lab bench. Transfer it immediately to the recommended long-term storage conditions outlined below. The phenothiazine scaffold is known to be sensitive to both air and light.[1][3][5]
Q2: What are the definitive long-term storage conditions for this compound, and why are they so critical?
A2: The long-term stability of this compound is dictated by its chemical structure. The core phenothiazine ring is electron-rich and prone to oxidation, particularly at the sulfur atom, and can undergo photochemical reactions.[6][7][8] Therefore, adherence to the following conditions is paramount.
Summary of Long-Term Storage Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C | Reduces the kinetic rate of potential degradation reactions. While some related compounds are stored at 2-8°C[9], freezing is recommended for maximum long-term stability. |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | The sulfur atom in the phenothiazine ring is highly susceptible to oxidation by atmospheric oxygen, forming the corresponding sulfoxide (+16 Da) and sulfone (+32 Da) derivatives.[7][8] An inert atmosphere displaces oxygen, preventing this primary degradation pathway.[1][3] |
| Light | Protect from Light (Use Amber Vials / Store in Darkness) | Phenothiazine and its derivatives are well-documented photosensitizers that can degrade upon exposure to UV or even ambient light.[2][6][10] This photodegradation can lead to the formation of radical species and complex degradation products.[6] |
| Container | Tightly Sealed, Airtight Glass Vial | Prevents the ingress of both atmospheric oxygen and moisture. Glass is preferred over plastic for its superior barrier properties against gases. A well-closed, airtight container is essential.[1] |
| Humidity | Store in a Dry Environment (e.g., in a desiccator at room temp before freezing) | Minimizes the presence of moisture, which can facilitate certain degradation pathways and cause the solid material to clump. |
Q3: My compound, which was initially a light-colored powder, has developed a yellow or brownish tint after several months in storage. What happened, and is it still usable?
A3: A visible color change is a strong indicator of chemical degradation. For phenothiazine derivatives, this typically points to oxidation or photodegradation.[11]
-
Causality: The formation of oxidized species, such as phenothiazine sulfoxide, or other chromophoric degradation products often results in a shift to a darker, more colored appearance. This process is accelerated by repeated exposure to air and light when accessing the compound.
-
Recommendation: Do not assume the compound is viable for your experiments. The presence of impurities could lead to erroneous results, altered biological activity, or failed synthetic reactions. You must re-qualify the material to understand the extent of the degradation. We strongly recommend performing a purity analysis via HPLC (see Protocol 1) to determine the percentage of the parent compound remaining. If the purity has dropped below an acceptable level for your application (typically >95%), a new batch should be procured.
Q4: How can I verify the integrity and purity of my compound after it has been in storage for over a year?
A4: Annual re-qualification is a good laboratory practice for ensuring the integrity of critical research compounds. Even under ideal storage conditions, very slow degradation can occur. A two-pronged analytical approach is recommended:
-
Purity Assessment via HPLC: This will quantify the amount of the parent compound and reveal the presence of any degradation products as separate peaks in the chromatogram. (See Protocol 1 ).
-
Identity Confirmation via Mass Spectrometry (MS): This will confirm that the main component still has the correct molecular weight (255.3 g/mol ).[12] It can also help identify degradation products, for instance, a peak at M+16 would suggest the formation of the sulfoxide. (See Protocol 2 ).
The workflow below provides a visual guide for this assessment process.
Compound Integrity Assessment Workflow
This diagram outlines the decision-making process for handling and validating this compound from long-term storage.
Caption: Workflow for assessing compound integrity after long-term storage.
Experimental Protocols for Quality Assessment
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect potential degradation products.
-
Disclaimer: This is a general method; optimization may be required based on your specific equipment and column.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Degradation products will typically appear as earlier eluting (more polar) peaks.
-
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound and identify potential oxidized byproducts.
-
Sample Preparation:
-
Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as Acetonitrile or Methanol.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with the HPLC method described above.
-
Acquire data in positive ion mode (ESI+).
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight (Expected m/z ≈ 256.08).
-
Search for potential degradation products:
-
Sulfoxide: [M+O+H]⁺ at m/z ≈ 272.08.
-
Sulfone: [M+2O+H]⁺ at m/z ≈ 288.07.
-
-
References
- Echemi. (2019). 1-(10-Acetyl-10H-phenothiazin-2-yl)-1-propanone Safety Data Sheets.
- Makareeva, E. N., Lozovskaia, E. L., & Sapezhinskiĭ, I. I. (1998). [Phenothiazine Drugs as Photosensitizers and Photoprotectors]. Biofizika, 43(2), 181-185. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine.
- Pharmacy 180. (n.d.). Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Redox. (2022). Safety Data Sheet Phenothiazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7108, Phenothiazine.
- Fasani, E., & Albini, A. (2001). Photosensitization of biomolecules by phenothiazine derivatives. Photochemistry and Photobiology, 74(3), 285-295. [Link]
- Ravin, L. J., Kennon, L., & Swintosky, J. V. (1958). A note on the photosensitivity of phenothiazine derivatives.
- Sharma, M., et al. (2021). Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. Journal of Materials Chemistry C, 9(42), 14945-14970. [Link]
- ChemSrc. (2025). This compound.
- Mamada, M., et al. (2023). Oxidation State Tuning of Room Temperature Phosphorescence and Delayed Fluorescence in Phenothiazine and Phenothiazine-5,5-dioxide Dimers. Chemistry – A European Journal, 29(30), e202300428. [Link]
- Pharmaffiliates. (n.d.). Mirtazapine - Impurity B.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. redox.com [redox.com]
- 6. [Phenothiazine drugs as photosensitizers and photoprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. A note on the photosensitivity of phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: TLC Monitoring of 1-(10H-Phenothiazin-2-yl)propan-1-one Synthesis
Welcome to the dedicated technical support guide for monitoring the synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Thin Layer Chromatography (TLC) as a rapid, indispensable tool for reaction tracking. Here, we move beyond mere procedural steps to explain the underlying chemistry and rationale, empowering you to troubleshoot effectively and interpret your results with confidence.
Section 1: The Synthesis at a Glance: Friedel-Crafts Acylation of Phenothiazine
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the phenothiazine nucleus is acylated using propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme: Phenothiazine + Propanoyl Chloride --(AlCl₃)--> this compound
Understanding the nuances of this reaction is critical for effective TLC monitoring. The phenothiazine starting material contains a secondary amine (N-H) within its heterocyclic structure. This amine is a Lewis base and can complex with the AlCl₃ catalyst. This interaction can temporarily deactivate the catalyst or influence the electronic properties of the aromatic rings, making careful monitoring essential to confirm the reaction is proceeding as expected.[1][2]
Section 2: Core Protocol: Setting Up Your TLC System
A robust TLC protocol is a self-validating system. The choices made here directly impact the quality and interpretability of your results.
Step 1: Preparing the TLC Chamber
A saturated atmosphere is non-negotiable for reproducible Rf values.
-
Chamber Selection: Use a standard glass TLC chamber with a tight-fitting lid.
-
Solvent Addition: Pour the chosen mobile phase (see Table 1) into the chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will draw on your TLC plate.[3]
-
Saturation: Line the inside walls of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. Close the lid and allow the chamber to equilibrate for at least 15-20 minutes before inserting your plate.
Step 2: Selecting the Mobile Phase (Eluent)
The goal is to achieve a good separation where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8. The product, being a ketone, is generally more polar than the parent phenothiazine. However, the addition of the propyl group adds non-polar character. Therefore, a solvent system of intermediate polarity is required.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| System No. | Solvent A | Solvent B | Ratio (v/v) | Polarity | Notes |
|---|---|---|---|---|---|
| 1 | Hexane | Ethyl Acetate | 7:3 | Low-Medium | A good starting point. Increase Ethyl Acetate to increase polarity if spots are too low. |
| 2 | Dichloromethane | Methanol | 9.5:0.5 | Medium | Effective for more polar compounds. Use sparingly as methanol significantly increases polarity.[4] |
| 3 | Toluene | Acetone | 8:2 | Medium | Offers different selectivity compared to ester-based systems. |
Pro-Tip: Always start with a less polar system (e.g., System 1) and gradually increase the proportion of the more polar solvent until you achieve the desired separation.[5]
Step 3: Preparing the TLC Plate
Precision in spotting prevents a multitude of problems like streaking and overlapping spots.
-
Plate Selection: Use commercially available silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the presence of a fluorescent indicator for UV visualization.[6]
-
Drawing the Origin: Using a soft pencil, lightly draw a straight line across the plate, about 1 cm from the bottom edge.
-
Marking Lanes: Mark three small, equidistant points on this line for spotting:
-
SM: Starting Material (Phenothiazine reference)
-
CO: Co-spot (a mix of SM and Reaction Mixture)
-
RXN: Reaction Mixture
-
Section 3: Executing and Interpreting the TLC
This is where the reaction's story unfolds. The workflow below ensures you capture every detail.
Caption: Experimental workflow for TLC monitoring.
Step-by-Step Execution:
-
Sample Preparation: Prepare dilute solutions of your phenothiazine starting material and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a fine capillary tube, apply a small spot of the SM solution to the "SM" lane. Apply another spot of the SM solution to the "CO" lane. Next, spot the reaction mixture (RXN) directly on top of the SM spot in the "CO" lane and also in the "RXN" lane. The co-spot is crucial for confirming that the spot in the reaction mixture is indeed your starting material.[7]
-
Development: Carefully place the spotted TLC plate into the pre-saturated chamber and close the lid. Allow the solvent to travel up the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
UV Light: First, view the dried plate under a short-wave UV lamp (254 nm).[8] Phenothiazine and its acylated product are aromatic and should appear as dark spots against the green fluorescent background. Lightly circle these spots with a pencil.
-
Chemical Staining: If spots are faint or you suspect UV-inactive byproducts, use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for visualizing compounds that can be oxidized.[9]
-
Interpreting the Results
The progression of spots across the three lanes tells the story of your reaction.
Caption: Idealized TLC plate progression over time.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the TLC analysis of this synthesis.
Question: My spots are streaking down the plate instead of forming tight circles. What's wrong?
-
Answer: Streaking is a common issue with amine-containing compounds like phenothiazine on acidic silica gel.[5] It can also be caused by overloading your sample.
-
Solution 1: Add a Basic Modifier: The nitrogen atom in phenothiazine is basic and can interact strongly with the acidic silica gel stationary phase. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[4] This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Solution 2: Reduce Sample Concentration: You may be overloading the plate.[3][10] Dilute your sample significantly and re-spot. A tiny, concentrated spot is better than a large, dilute one.
-
Solution 3: Change Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina TLC plates, which are less acidic than silica gel.
-
Question: I don't see any spots on my TLC plate after development, even under UV light.
-
Answer: This can be alarming, but it has several possible causes.
-
Solution 1: Check Sample Concentration: The most common reason is that your sample is too dilute.[5] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry completely between applications) to increase the amount of analyte.[3]
-
Solution 2: Verify UV Activity: While phenothiazines are typically UV-active, it's possible your concentration is below the detection limit of the UV lamp. Always follow up with a universal chemical stain like potassium permanganate or p-anisaldehyde to confirm the absence of spots.[9]
-
Solution 3: Check Solvent Level: Ensure the origin line on your plate was above the solvent level in the chamber. If the origin is submerged, your sample will dissolve into the solvent pool instead of eluting up the plate.[3]
-
Question: All my spots (both SM and RXN) ran to the top of the plate (Rf ≈ 1.0). How do I fix this?
-
Answer: This indicates your mobile phase is too polar for the compounds.[5] The eluent is carrying the analytes with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. For example, if you were using a 7:3 mixture of Hexane:Ethyl Acetate, try switching to a 9:1 or 8:2 mixture. A systematic approach is best to find the optimal polarity.[4]
-
Question: All my spots remained at the origin (Rf ≈ 0). What does this mean?
-
Answer: This is the opposite problem: your mobile phase is not polar enough to move the compounds from the origin.[5]
-
Solution: Increase the polarity of your mobile phase. If you were using a 7:3 Hexane:Ethyl Acetate system, try a 1:1 mixture or switch to a more polar system like Dichloromethane:Methanol.[4]
-
Question: My reaction mixture lane shows multiple new spots. What is happening?
-
Answer: The formation of multiple spots indicates the presence of byproducts. In a Friedel-Crafts acylation, this could be due to several factors.
-
Possible Cause 1: Polysubstitution: While the acyl group is deactivating and generally prevents further acylation, it can sometimes occur if the reaction conditions are too harsh or the phenothiazine ring is highly activated.[1][11]
-
Possible Cause 2: Impurities: Impurities in your starting materials or solvents can lead to unexpected side reactions.[12]
-
Possible Cause 3: Degradation: The product or starting material might be degrading under the reaction conditions. Monitoring the reaction over time with TLC can help determine if these spots appear late in the reaction, suggesting product decomposition.[12]
-
Action: Analyze each spot's polarity. This can give clues as to its identity. It is crucial to proceed with purification (e.g., column chromatography) to isolate the desired product.
-
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I calculate the Retention Factor (Rf) and why is it important?
-
The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a key identifier for a compound in a specific TLC system. Calculate it using the formula:
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
-
Consistent Rf values under identical conditions help confirm the identity of your product against a known standard.
Q2: Can I use a pen to mark the origin line on my TLC plate?
-
No. The ink from a pen contains organic dyes that will chromatograph along with your sample, creating confusing and artifactual spots.[3] Always use a soft graphite pencil, as graphite is inert and will not move.
Q3: How long should I wait before deciding my reaction is complete?
-
A reaction is generally considered complete when TLC analysis shows the complete disappearance of the limiting reactant's spot in the reaction mixture lane.[13] It is good practice to run the reaction for a short period after this point and take another TLC to ensure the product is stable and no new decomposition spots appear.
Q4: My phenothiazine starting material is old. Could this affect the reaction?
-
Yes. Phenothiazines can oxidize over time, especially when exposed to air and light, potentially forming sulfoxides.[14] This impurity could complicate your reaction and your TLC analysis. It is best to use pure starting materials. If you suspect impurities, you can check the starting material's purity by TLC before beginning the reaction.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQNv1kMYnbgLEo0urrZBmWWlpV_p3st_undqbN0nBeNIPWnPZ-DTAiyYD8UpMLrkCAtAJjYvRSDqjduxUuAyLGxn-Rg90x2xqrL6iHnIQPapolg_QsNQtpQCxH0n6hrFQhEDhQWQ0-Bp0pdlvp-DsYH0F8EeSmhIbOk3Ac1q8R5zw574-hmHAOVq4uzDsc45F-eVcwvJxZ4BztH1gTUA==]
- Krasniqi, F. A., et al. (2025). Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDFhfjlZpKVP4W8IgRd-qAGPEcmtVSqIbmMwNnOAV-9odtsLkp2KksRoYV6LJ6VUDSKmyoMsvK-BSB7pCXjLkvBJSWXhyB-iTrGv34rU51478uxiNAcIzLhUrTxovcO08nYAB7OtkefXM5TOEFYRzflB55uZugq_SFsplWj4lPcOzTY5TotCg99RKMBn1m3MzjCnrxuJvcv02kpEnAjVVwqY3BkYG7p8sMHvJsm3rVMOQJGECbL5gNCtwgTIK1MQix2w==]
- Oprean, R., et al. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl-QSJAj-e8vnYN5HkWJygQu1eG-yEU-YJ-HDOTG3C6KuKjg1RfmN-ht0nVQdg6ewB4LGzjtZAntHcEZwlQCgiIxYGfwUSoph-7o_t-kkc7-To_uaVsHS5Jz32N_MGR9P7NT7-qHN6aV_uhntmndDWWHZeEpPhu_Q9QeA7PBavP3gwu9y3juhws9K2_7vcvICMpbqJW0oBV3iFDlMhG3pvmZeJ0pAVGF6PPKHZ3xnXPEARYCamyKd8hb11sBTcbGz4njHG]
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMWJEdni0DV5al-G0cMbvhZXyc3Y78YBYdSJbUNSDitWJk7NShz4uyTtIbIpQQm52SJKyIptCl18a9nbv5B6n8n3lElicwsa8wOAsJcEE4o6Oohep3-_2ak-UR3z2VP8iycdjyziE3tPZT1hGKrAZErdlEKzDRLZrXiRyuPxncBJT5b-7MiWnerM4=]
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4kWCeUAqVuE64pB1qvROltd6_P58snFRLBhClso21NkFQkX4ve3rL0e-Ve1SGzIACZqYO32-FfEsTT-XXsEYiqiSOHZS30F2o1oQe85yJXqfDat3wt4qrpu2m5aLUiOKDXwy6OYq0cNnWERk8MdJzFWokYLRz1e5jkYsWoQQ8adRPu29PWbDnuMAvXfjhC1RMQb80r4yjCw8Iam0=]
- University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdDK6JRluCCCs-rzWlIDQ7sNekbzc1X1KddgyqyeMzNynxejJ_tikmYxUSbhRZpXwAvFFC1I2FAPCbwyzDXj5l47c_pZK58F6-HjpTbUrZol4aRdhqd8_O24D_pPF30Yob3PbnicmloSAeM4kzL0-gsg6OrBbxgaAk6Y3G-aIHCdoXY0On-fTHBRdmDQu7_d9T]
- Farmacia Journal. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuE-nJu6HaPUXM4Fi10OtS6QI9Pu280qD2YZIZ5rKXDtWNo1y9XhmkWS6BozCM4dO9TJShZuCDsqB2fQOszU0XSYLVuFDYWQxQBee2KY7aB9aKV4MT5-QfaPWsWksNuB3WBodaGe9WIMcEu9Dnmq_rzwVD7JU=]
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwtqtn9kpDh5919bWUA-wtEi8mA1p81TUD7zLKeY4ZzM-9KfiPpHrNgFyhNtc9_jfF8ysU9hAxtXAmLPB220lfntoS-ylJfwfGp6wic42WLWnvbQ43ly247oKCLZGKSBa-5WLRmUGoAoWA-WC00EI0LqG82NvqMal8mhaMtsiOR-TOWgEacxH2yA==]
- Hulshoff, A., & Perrin, J. H. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Chromatography A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVg_055Bj--RujIYhQ9iLb6rB4beaPIFr9pB7UCdumxPtaNo_9ntAeLx9ROFxxJgcRVirB_KeCmr1JLvQQr0kr5TZkNF2BCAfMaScAdph8H7KZT8uQg05h0MB6aj2YwQ==]
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRG-A_8z86horLHvo_d9Oxqq6SOfxQkbVIaQdwS8jYOoA0Ko0NpHvCtJf_IVcfBUFhAOgmLGGiI2WQrRY7ttmR88wIsrfa4nOu8kDSd65YNYPJi4BhjMBDALWKUOUYJTgxhg3bmyuMzieffc_ulWrUvtHOVvttD5gRYoBMfKd9TkjgM2NEs-jB1cy2tPThGxIgxiE97gzeMQtX]
- Bioanalysis Zone. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbwp8v5nQHuaC6xtT3M7BnH3wmwZsbxTQXRBXp4unGy2pPQTxFI77oB3D2qN08dyXrNn16YvI_vVj3UWEkBviAzcJRQEAO1bqbEblgC0UHi8iuGBXgU84936ziCFK-I-tdSO3h2-u877jQzbWYBvSuFlZHhTz9ATGTB5js__jf6VhwzE7lFeJTW652tdvh7mEGBKg04QCtpPAiAQ0Hm-TFKYUL]
- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Yc6J3gHics1dtumDsQa_JZFTIkXyXm_LmJpT2QkhTB7Dudagk20zR0PiZQ02J-RW0jIkAGLnk2bSlDKdZr4DRvoYfNJIemnUwbQ-52PjHCM80Td7a-vE8EjgoGLm7RO09QcW0coul1-fGzAIa4kPdNKUPqTvM1R6n32SDTV1W3xSjVhD-hOtjvjiOg9I2PHns9tCk3vi]
- de Leenheer, A. (n.d.). Thin layer chromatographic identification of phenothiazine derivative drugs: interlaboratory study. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxj6wwbbue_OJ1JYtx3NpcKj3N6kfGdrjBzdY03rfrXY-Xj_A15S05BCLALzPwi16XI58GJug-F4nFI4-zpbBDeSYvXqGh5gGLQ8C-mMpZy_BlBXx1D_ylqh6kWVM6tWTH]
- Chemsrc. (2025). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC_mQhKu-v0U6asNrv-wy1zy2rSUApRu3WxFezbvlPKfen3eCvtVOFOQQqI-UcImBqqm2ZeKmlkBpOpGa9yIM9JStYPMVz6uNA1yfu3UYqoq_IDMO-Dk7zN41BhE6bmi_AK68yKTEqcrON]
- University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJux-dpb9HWCLKoPM_BJoqOQcDmTfCnsl4vIHRpiyMXWhL06bP29pPKbG95kWWkyCsm0rnbe2cscPL4bO8i6neEwPZX2IKE7yCnSfDN_5RHnpd300Qsn-Dk4qV5bnC9uX_-Jm9_96IqoM7GZdvzix6XAHkMJarpG4dY7T2BaUCAmZ9CQ==]
- Spangenberg, J. P. (n.d.). Staining and Derivatization Techniques for Visualization in Planar Chromatography. DOI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU7eYfbsdK2A_9zxGDP9uMOFoSnUjshiMHv3-ArJblrILwKkScIloNRNWkkUqW3UP9t1yxrQE8MWVzKfYLlXDDiDgAg18oEEuJ2AJL6cPzCLDbZsGnKUWe_9SaFZkMaQhS36iyp3pxGZC94A==]
- LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmhQDC7RNN0DctTjsAVI-dVfGjSh0BsAnmLFwXXbPWH5AJkMqrghgWu34frt67CTZHHR4w7cI4som4O21hQVOs0Nj96sGUpMKXVezuHdj0ZExLlJ62oD5UuwOPYRsghow7A7nZ8Ex_RLKp8al4oWeKWm4J5SD0LwtDZ0FPMSzS7Gw2cUUrTeG8G29s2b0TI75K3fbfJXS06qYwKPxlF1m45cD7NgV4effJ75yy0O43ZP1roAdzxNVUz9bQPHgv7bYykIPZpwCzGa_LXrqgbd_0z1K9R2YIYDKyhgfjR0eE79uTmeSp1JWssNCkOpDJFMiVsfZIZjpgoztD]
- LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq_glKyZ1KU2IOlvj_K0afb8f6Tr-QId6U-NX5PHqq7A2qKrINNmd6Uz7Rwivu3A7YnN7aI_nlL8f1RC56-bDGje619C5-hh9Uy-i6km2JJcAVKKFb0X5GQGXYH0MN2J4Gbz0oxkqFfGwf3kVjI5CrMIcHSHjiYlOtS6bmLcs4kN1fEGFc-YmeHPgaVKSDYwgJJhtsRGXrgwqvKvDxCnlZoCHv4JvWekb-3XtHwrnU7HPyMbje-p675LqryTFrMqZLtDZwpi5GhmPXIPQ9pZQ33cUfCocQgbnEm3i11vk81uL-wGOup5MuttqF1aCrgiA==]
- ResearchGate. (n.d.). An ORTEP plot of (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNBbLdsJrViriY5azy-7MvyvojLDvaMK_S6AcWNr2zvi3yK4Esi0OAIA1Dp7OxGc9MyjHY41AlrGMJdIe5eJJl0gc2Abe6bXPjA4a7nqYJgk9YYMJqVeJUDNZie9hC9MPXVxcbVnL6agFJLYITAjg6so7QzWutsOAzPz_nTohvR60Imadjbr2WTk-QNCnoPo6PlgR3vPjrYi6p3IOzh3ufbF4uMqVF4uxIzyCGQ==]
- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqGzHYRI1DbDYwCkX-fHMVUOO6l_X7CgXx29ZyBO1zr1AkUEhEGZCaWcZEkL0M5KeYRqGWlu_2EVFyZQUY2Z3YvFVlXeu4zYgCWSwyBBOKIX_xsYXoHmjy3WmTxt7sTKLkgAFr5mIv-zE02AWyRQCzFiSO12XGd9J7ptgUF44ua2U=]
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-nS6GcNYLgxnMT6yfc8mItDkg2mU8BhMqnJ9SfDsmiVtjfybSX5RlQpfP5stcWSUviM9eCeoBKECPU9vYzc2P_vGZYbTo7a8KoWGSgSlcJnk05vg4o1SRAdht-C3Dl0eqcNsgYDE_h4tgqzTE2KtMaKsV5v3beCJRVUV4r1LhnXJRovFTTUB6m3XT2SmqZoem9hJuMYrc6PMdNoCVyb8fKONpBwelLD794wMyitSS95Eq5XMHjRs8XOjsWksDdADQR_ObemYZGzy5-V_LFIaDG_jkk5-Jk5gWlJppdyuKB6lEWV_xnQ-0xFhv0bJnTONwsoff2_adZo17sjkaE0eY9qIE1cNcIzo6u8uWRRQEr7n8AuVBrOo-ZsFmO2cjwfFk03N7lzJOQ==]
- CymitQuimica. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOeH5_YafnHEgQUG-Y6zgVmEUhlu9xRXfHmzIjZfEtZwybzq09FWYon_npdDVYzwE6T1ZHSaRJ0rMpprevHw_QCAgeX-PGOe4UC1yFF7p77M09fjDeQUHzqUQhKh4BzkbfDDbD1KPDfS2pgE8SnzJ5Ka_4YzMNyOQXK7qVpQkza--2JfsUkFLpbux]
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsHPV0HRyNWMnwAe67hdsXDWw1v4N1L4wEp9awpIffq7RqY1qNoG0xek3xV4GTURXpxxExW_cHdsOQUyh4yxGR9gO_oXpyXic8qQM3jTixI3xA31l_NW1ycCQYxWc-oUpNR_admuu8eZetjrgkMlPFlw==]
- The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation Example Problems. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWoXHzBygR92xi5EHDZKM531qSSA_KQpXqOtVe0GtK4t27zUPdrSnwuxx_XwxRugTe3Gh9b4i3cIz6YBm2gqX-2k38s-R-niTDdtZdG_4N6CoUBkCs5ak3BQJcSoCUvfCWCeO-]
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5zsRs2hABnCmbjje7jS3BMWQpoIuVeU6Iau0t20UaWK3kOs-pP9q1Cju2pk4jZ36x6y3kE9Yxtc_tACbIGUHN0SqsJ6pAIi6MS20XFnrOfAfHgN9dHSZH8GBXXMjZtua1YkHUFdKBtRDvoircWa3TqkN8ucAPmZqInfHL]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(10H-Phenothiazin-2-yl)propan-1-one and Chlorpromazine: A Guide for Drug Development Professionals
This guide provides a detailed comparison between the well-established antipsychotic drug, chlorpromazine, and the less-characterized phenothiazine derivative, 1-(10H-Phenothiazin-2-yl)propan-1-one. While chlorpromazine's activity is extensively documented, this analysis aims to extrapolate the potential activity of this compound based on established structure-activity relationships (SAR) within the phenothiazine class. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenothiazine compounds.
Introduction: The Phenothiazine Scaffold in Neuropharmacology
Phenothiazines are a class of heterocyclic compounds that have been a cornerstone in the treatment of psychosis for decades[1][2]. Their tricyclic structure provides a versatile scaffold for chemical modifications, leading to a wide range of pharmacological activities[3][4]. The primary mechanism of action for the antipsychotic effects of many phenothiazines is the blockade of dopamine receptors in the brain, particularly the D2 subtype[5][6]. Chlorpromazine, a first-generation antipsychotic, exemplifies this class, exhibiting a broad pharmacological profile that also includes antagonist activity at serotonergic, adrenergic, cholinergic, and histaminergic receptors[5][6].
This guide focuses on a comparative analysis of chlorpromazine and this compound. While the former is a well-understood therapeutic agent, the latter represents a structurally related compound with limited publicly available biological data. By examining their structural similarities and differences within the context of phenothiazine SAR, we can infer potential areas of pharmacological interest for this compound and highlight the key experiments required to elucidate its activity profile.
Chemical Structures
A fundamental aspect of this comparison lies in the chemical structures of the two molecules.
Figure 1: Chemical structures of Chlorpromazine and this compound.
Chlorpromazine possesses a 3-(dimethylamino)propyl side chain at the N10 position of the phenothiazine ring and a chlorine atom at the C2 position[5]. In contrast, this compound has a propionyl group at the C2 position and a hydrogen atom at the N10 position[7]. These structural distinctions are critical in predicting their respective pharmacological activities.
Comparative Activity Profile: Known vs. Inferred
The following table summarizes the known receptor binding affinities of chlorpromazine and provides a predictive framework for the potential activity of this compound based on phenothiazine SAR.
| Target | Chlorpromazine (Ki, nM) | This compound (Predicted Activity) | Rationale for Prediction |
| Dopamine D1 Receptor | 73[8] | Likely lower affinity than chlorpromazine | The presence of a basic amino group in the N10 side chain of chlorpromazine is crucial for high-affinity dopamine receptor binding. The absence of this feature in this compound suggests significantly reduced affinity. |
| Dopamine D2 Receptor | 0.55[8] | Likely significantly lower affinity than chlorpromazine | The N10 side chain is a key determinant for D2 receptor antagonism in phenothiazines. The lack of this side chain makes high-affinity binding improbable. |
| Dopamine D3 Receptor | 1.2[8] | Likely significantly lower affinity than chlorpromazine | Similar to the D2 receptor, the N10 side chain is important for D3 receptor affinity. |
| Dopamine D4 Receptor | 9.7[8] | Likely significantly lower affinity than chlorpromazine | The SAR for D4 receptors also points to the importance of the N10 side chain. |
| Serotonin 5-HT2A Receptor | High Affinity[9] | Unknown, potentially some activity | The phenothiazine core itself can contribute to 5-HT2A binding, but the lack of the N10 side chain will likely result in lower affinity compared to chlorpromazine. |
| α1-Adrenergic Receptor | High Affinity[10] | Unknown, likely lower affinity | The N10 side chain contributes to adrenergic receptor antagonism. |
| Muscarinic M1 Receptor | High Affinity | Unknown, likely lower affinity | The basic amine in the side chain of chlorpromazine is a key feature for muscarinic receptor antagonism. |
| Histamine H1 Receptor | High Affinity | Unknown, likely lower affinity | The N10 side chain is also a significant contributor to H1 receptor blockade. |
Disclaimer: The predicted activity for this compound is based on established structure-activity relationships for the phenothiazine class and requires experimental validation.
Mechanistic Insights: The Dopamine D2 Receptor Signaling Pathway
The primary therapeutic effect of typical antipsychotics like chlorpromazine is attributed to their antagonism of the dopamine D2 receptor. This action interrupts the downstream signaling cascade initiated by dopamine binding.
Figure 3: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of chlorpromazine and this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test or reference compound at various concentrations.
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Add the radioligand ([3H]-Spiperone) at a concentration near its Kd.
-
Initiate the binding reaction by adding the D2 receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The incubation time should be optimized in preliminary experiments.
-
Filtration: Terminate the assay by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test and reference compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a comparative overview of chlorpromazine and this compound. While chlorpromazine is a well-characterized antipsychotic with high affinity for dopamine D2 receptors, the structural features of this compound suggest a significantly different and likely much weaker pharmacological profile at these primary targets.
The absence of the N10-alkylamine side chain in this compound is the most critical structural difference and is predicted to drastically reduce its affinity for dopamine receptors. However, the presence of the propionyl group at the C2 position may confer other, as-yet-unidentified biological activities. It is imperative that the predicted activity profile of this compound be confirmed through rigorous experimental evaluation. The provided dopamine D2 receptor binding assay protocol serves as a foundational experiment to begin to unravel the pharmacological properties of this compound. Further studies, including functional assays and screening against a broader panel of receptors and enzymes, will be necessary to fully characterize its potential as a therapeutic agent or a research tool.
References
- Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Petrović, J., Stanković, S., & Marinković, D. (1991). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. Journal of Pharmacy and Pharmacology, 43(10), 727-731. [Link]
- Petrović, J., Stanković, S., & Marinković, D. (1991). Synthesis of Some Phenothiazine Derivatives as Potential Affinity Ligands for the Central Dopamine Receptors. Journal of Pharmacy and Pharmacology, 43(10), 727-731. [Link]
- Kumar, A., Sharma, S., & Kumar, D. (2009). Synthesis and pharmacological evaluation of some phenothiazines as antidepressants. Bioorganic & Medicinal Chemistry Letters, 19(15), 4162-4165. [Link]
- Lin, S. K., & Tsai, Y. F. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European journal of pharmacology, 125(3), 373–381. [Link]
- Kenia, H., Shivkumar, B., & Ramaling, B. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
- DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. University of Rhode Island. [Link]
- Coutts, R. T., Mozayani, A., Pasutto, F. M., Baker, G. B., & Danielson, T. J. (1990). Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Research communications in chemical pathology and pharmacology, 67(1), 3–15. [Link]
- Lin, S. K., & Tsai, Y. F. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Semantic Scholar. [Link]
- Chlorpromazine. Wikipedia. [Link]
- 2-Propionylphenothiazine. PubChem. [Link]
- Kenia, H., Shivkumar, B., & Ramalingam, B. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 1-8. [Link]
- 1-(10H-Phenothiazin-10-yl)propan-2-one. PubChem. [Link]
- Gouda, M. A., Eldien, F. S., Girges, M. M., & Berghot, M. A. (2014). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 45(32). [Link]
- Motohashi, N., Kawase, M., Saito, S., Sakagami, H., & Molnár, J. (2006). Recent progress in biological activities of synthesized phenothiazines. Current drug targets, 7(9), 1139–1159. [Link]
- Fidecka, S., Malm, M., & Zgoda, M. M. (2004). Chemical structure of phenothiazines and their biological activity. Pharmacological reports : PR, 56(5), 537–546. [Link]
- Asare, E., & Osafo, N. (2023). Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders. ACS chemical neuroscience, 14(9), 1547–1560. [Link]
- Łyta, J., Gąsiorowski, K., & Brokos, B. (2006). SYNTHESIS, PRO-APOPTOTIC ACTIVITY AND 2D-QSAR STUDIES OF NEW ANALOGUES OF FLUPHENAZINE. Acta Poloniae Pharmaceutica, 63(4), 259-270. [Link]
- Bansode, T. N., Dongre, P. M., & Dongre, V. G. (2010). Synthesis, antibacterial and antifungal activity of 1, 3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one.
- Fidecka, S., Malm, M., & Zgoda, M. M. (2004). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. [Link]
- Meyer, J. M. (2021). Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11). In The Clinical Use of Antipsychotic Plasma Levels (pp. 145-160). Cambridge: Cambridge University Press. [Link]
- Yuan, Y., Zhen, X., & Zhang, Y. (2016). High-affinity and selective dopamine D3 receptor full agonists. ACS chemical neuroscience, 7(5), 623–633. [Link]
- Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology, biochemistry, and behavior, 25(6), 1185–1189. [Link]
- Luedtke, R. R., Mach, R. H., & Newman, A. H. (2013). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS chemical neuroscience, 4(9), 1253–1264. [Link]
- Szczęśniak-Sięga, B., Sapa, J., & Pytka, K. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
Sources
- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1-(10H-Phenothiazin-2-yl)propan-1-one Analogs for Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The phenothiazine scaffold, a privileged structure in medicinal chemistry, has garnered considerable attention for its potential anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic activity of a series of analogs based on the "1-(10H-Phenothiazin-2-yl)propan-1-one" core structure. By presenting key experimental data, elucidating potential mechanisms of action, and detailing robust testing protocols, this document serves as a valuable resource for researchers and drug development professionals in the field.
Introduction: The Promise of the Phenothiazine Scaffold
Phenothiazines are a class of tricyclic heterocyclic compounds historically recognized for their neuroleptic activities. However, a growing body of evidence highlights their potential as anticancer agents.[1] Their proposed mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[3] The core structure of this compound offers a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency. This guide focuses on a series of chalcone-based derivatives synthesized from 2-acetylphenothiazine, a closely related precursor, providing a systematic evaluation of their anticancer potential.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of a series of synthesized this compound analogs was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, determined via the MTT assay, are presented in Table 1. For comparison, the activity of cisplatin, a standard chemotherapeutic agent, is also included.
Table 1: Comparative in vitro Cytotoxicity (IC50, µg/mL) of this compound Analogs
| Compound ID | R (Substitution on Phenyl Ring) | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| 4a | H | 15.2 ± 1.3 | 8.5 ± 0.7 |
| 4b | 4-OCH3 | 13.8 ± 1.1 | 7.14 ± 0.6 |
| 4d | 4-Cl | 18.9 ± 1.5 | 9.2 ± 0.8 |
| 4h | 2,4-diCl | 22.5 ± 2.1 | 10.5 ± 0.9 |
| 4j | 4-N(CH3)2 | 25.1 ± 2.3 | 12.8 ± 1.1 |
| 4k | 3,4,5-tri(OCH3) | 12.0 ± 1.0 | 7.6 ± 0.6 |
| 4m | 2-OH | 14.5 ± 1.2 | 8.1 ± 0.7 |
| 4o | 4-F | 17.3 ± 1.4 | 8.9 ± 0.8 |
| 4p | 4-Br | 20.1 ± 1.8 | 9.8 ± 0.9 |
| Cisplatin | - | 10.5 ± 0.9 | 6.5 ± 0.5 |
Data presented as mean ± standard deviation from three independent experiments.[4]
The results indicate that several of the synthesized chalcone-based phenothiazine derivatives exhibit significant cytotoxic activity against both MCF-7 and HepG2 cancer cell lines. Notably, compounds 4b (4-methoxy) and 4k (3,4,5-trimethoxy) displayed the most potent activity, with IC50 values comparable to that of cisplatin, particularly against the HepG2 cell line.[4]
Structure-Activity Relationship (SAR) Insights
The variations in cytotoxicity observed among the analogs provide valuable insights into the structure-activity relationships of this compound class.
-
Electron-Donating Groups: The presence of electron-donating methoxy groups on the phenyl ring, as seen in compounds 4b and 4k , appears to enhance cytotoxic activity. This suggests that increased electron density in this region of the molecule may be favorable for its anticancer effects.
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups, such as halogens (Cl, F, Br), generally led to a slight decrease in potency compared to the unsubstituted analog (4a ).
-
Steric Hindrance: The di-substituted analog 4h (2,4-dichloro) showed reduced activity, which may be attributed to steric hindrance affecting the molecule's interaction with its biological target.
These observations suggest that the electronic properties and steric profile of the substituent on the phenyl ring play a crucial role in modulating the cytotoxic potential of these phenothiazine derivatives.
Proposed Mechanism of Action: Induction of Apoptosis
Phenothiazine derivatives are known to induce apoptosis in cancer cells through various mechanisms.[3] While the specific pathways for these analogs require further investigation, a generalized model involves the modulation of key signaling cascades that regulate cell survival and death.
A plausible mechanism involves the induction of the intrinsic apoptotic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Caption: Proposed intrinsic apoptotic pathway induced by phenothiazine analogs.
Experimental Protocols
To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are essential. The following sections detail the methodologies for the MTT assay and the Annexin V-FITC/PI apoptosis assay.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenothiazine analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and a positive control (e.g., cisplatin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the phenothiazine analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Conclusion and Future Directions
The presented data demonstrate that analogs of this compound, particularly those with electron-donating substituents, exhibit promising cytotoxic activity against human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, a hallmark of many effective anticancer drugs.
Future research should focus on several key areas:
-
Synthesis and Evaluation of a Broader Analog Library: To further refine the SAR, a more diverse range of analogs should be synthesized and tested, including modifications to the propanone side chain and different substitution patterns on the phenothiazine ring.
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent analogs will be crucial for their further development. This could involve Western blotting to assess the expression of key apoptotic and cell cycle regulatory proteins.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo antitumor efficacy, pharmacokinetic properties, and toxicity profiles.
By systematically exploring the chemical space around the this compound scaffold, it is possible to identify novel and potent anticancer agents with improved therapeutic potential.
References
- Al-Ghorbani, M., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. [Link]
- Motohashi, N., et al. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 16(4A), 1915-1918. [Link]
- Jaszczyszyn, A., et al. (2012). Phenothiazines as potent and versatile anticancer drugs. Pharmacological Reports, 64(6), 1279-1287.
- Gutiérrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia.
- Wesołowska, O., et al. (2003). Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia. Cancer Chemotherapy and Pharmacology, 53(3), 267-275. [Link]
- Pluta, K., et al. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 26(5), 1435. [Link]
- Afifi, H., et al. (2018). Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. Russian Journal of General Chemistry, 88(11), 2420-2424. [Link]
- Tan, C. P., et al. (2024). Synthesis of new phenothiazine derivatives: Molecular docking, assessment of cytotoxic activity and oxidant–antioxidant properties on PCS‐201‐012, HT‐29, and SH‐SY5Y cell lines. Journal of Biochemical and Molecular Toxicology, e23647. [Link]
- O'Dwyer, P. J., et al. (1989). Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance. Molecular Pharmacology, 35(1), 74-80.
- Woźniak, M., et al. (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. [Link]
- Pluta, K., & Jeleń, M. (2011). Phenothiazines as anticancer agents: a review. Current Medicinal Chemistry, 18(30), 4643-4657.
- Cârcu-Dobrin, M., et al. (2021). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Materials Science and Engineering: C, 120, 111742. [Link]
- Eda, S., et al. (2019). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 16(1), 104-113. [Link]
- Spengler, G., et al. (2014). Phenothiazine derivatives and their impact on the apoptosis processes: a review. Current Medicinal Chemistry, 21(11), 1325-1336.
- Gutierrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia.
Sources
A Comparative Guide to the Biological Activity of 1-(10H-Phenothiazin-2-yl)propan-1-one and Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenothiazines: A Versatile Pharmacophore
Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing two benzene rings linked by a sulfur and a nitrogen atom. This scaffold has proven to be a remarkably versatile pharmacophore, giving rise to a wide array of drugs with diverse therapeutic applications.[1][2] Initially recognized for their antipsychotic properties, phenothiazine derivatives have since demonstrated efficacy as anticancer, antimicrobial, and antiemetic agents.[3][4]
The biological activity of phenothiazines is highly dependent on the nature and position of substituents on the tricyclic ring system, particularly at the C2 and N10 positions.[5] Variations in these substituents influence the molecule's interaction with biological targets, its pharmacokinetic profile, and its overall therapeutic effect.[6]
The Unique Structural Profile of 1-(10H-Phenothiazin-2-yl)propan-1-one
This compound (2-propionylphenothiazine) possesses two key structural features that are significant for its potential biological activity:
-
A Propionyl Group at the C2 Position: The presence of an electron-withdrawing propionyl group at the C2 position is a critical modification. Structure-activity relationship (SAR) studies on phenothiazines have indicated that substitution at the 2-position is optimal for enhancing antipsychotic activity.[5] This modification can influence the electronic properties of the entire ring system, potentially modulating its interaction with various receptors and enzymes.
-
An Unsubstituted N10 Position (10H): Unlike many clinically used phenothiazine antipsychotics such as chlorpromazine, which have a dialkylaminoalkyl side chain at the N10 position, 2-propionylphenothiazine has an unsubstituted secondary amine. This feature is crucial, as recent research suggests that phenothiazines retaining the 10H-phenothiazine scaffold can exhibit potent anticancer and ferroptosis-inhibiting activities, distinct from the classic neuroleptic effects.[7]
Comparative Analysis of Biological Activities
Antipsychotic and Sedative Activity
Phenothiazines exert their antipsychotic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[8] They can also interact with a variety of other receptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects.[8]
Qualitative comparisons suggest that 2-propionylphenothiazine exhibits sedative properties. In veterinary medicine, it has been used for sedation and premedication, with its actions reported to be very similar to acepromazine, a commonly used phenothiazine tranquilizer.
A key derivative of 2-propionylphenothiazine is Propiomazine . Propiomazine is formed by the addition of a 2-(dimethylamino)propyl group at the N10 position of 2-propionylphenothiazine. It is used as a sedative and antihistamine. Its sedative effects are primarily attributed to its potent histamine H1 receptor antagonism. While it is a phenothiazine, it is not a potent neuroleptic because it does not block dopamine receptors as effectively as other phenothiazines like chlorpromazine.
Diagram: General Mechanism of Antipsychotic Phenothiazines
Caption: General mechanism of action for antipsychotic phenothiazines.
Anticancer Activity
Recent studies have highlighted the potential of phenothiazine derivatives as anticancer agents. Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of multidrug resistance.[7] The presence of the unsubstituted 10H-phenothiazine scaffold in 2-propionylphenothiazine is particularly noteworthy in this context.
While direct IC50 values for 2-propionylphenothiazine against cancer cell lines are not available, studies on structurally related chalcone-based phenothiazines, such as (E)-1-(10H-phenothiazin-2-yl)-3-aryl-prop-2-en-1-ones, have shown significant anticancer effects. This suggests that the 2-propionylphenothiazine core can serve as a valuable scaffold for the development of novel anticancer agents.
Table 1: Comparative Anticancer Activity of Various Phenothiazine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Data for this compound is not available | ||||
| Trifluoperazine | PC-3 (Prostate) | IC50 | 6.67 µM | |
| Thioridazine | U87 (Glioblastoma) | IC50 | 5.12 µM | |
| Chlorpromazine | HEp-2 (Larynx) | TCID50 | 62.5 µg/mL | |
| Trifluoromethyl derivative of phenothiazine | HEp-2 (Larynx) | TCID50 | 4.7 µg/mL |
Antimicrobial Activity
The antimicrobial properties of phenothiazines have been recognized for some time.[1] They can exhibit broad-spectrum activity against bacteria and fungi, and some derivatives have shown efficacy against multidrug-resistant strains. The lipophilic nature of the phenothiazine ring allows it to intercalate into microbial cell membranes, leading to disruption of membrane integrity and function.[7]
Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not documented in the reviewed literature, its core structure suggests potential for antimicrobial activity.[7] For context, the antimicrobial activities of other well-known phenothiazines are presented below.
Table 2: Comparative Antimicrobial Activity of Selected Phenothiazines
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Data for this compound is not available | ||||
| Chlorpromazine | Acinetobacter baumannii | MIC | 50 - 600 | |
| Thioridazine | Acinetobacter baumannii | MIC | 50 - 600 | |
| Promethazine | Acinetobacter baumannii | MIC | 50 - 600 | |
| Trifluoperazine | Acinetobacter baumannii | MIC | 50 - 600 |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standard experimental methodologies for evaluating the key biological activities of phenothiazine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Diagram: MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenothiazine compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the phenothiazine compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound represents an intriguing phenothiazine derivative with a unique structural profile that suggests potential for a range of biological activities. The presence of a propionyl group at the C2 position and an unsubstituted N10 position distinguishes it from many classical phenothiazine drugs. While direct comparative studies are currently lacking, the known structure-activity relationships of the phenothiazine class provide a strong rationale for its investigation as a potential antipsychotic, anticancer, and antimicrobial agent.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. The generation of quantitative data, such as IC50 and MIC values, will be crucial for establishing its therapeutic potential and for conducting meaningful comparisons with existing phenothiazine drugs. Such studies will undoubtedly contribute to a deeper understanding of the pharmacological versatility of the phenothiazine scaffold and may lead to the development of novel therapeutic agents.
References
A comprehensive list of references is available upon request.
Sources
- 1. Category:Propiomazine - Wikimedia Commons [commons.wikimedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. juliet84.free.fr [juliet84.free.fr]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. US3194733A - Phenothiazine compositions and method of treating mental disorders - Google Patents [patents.google.com]
- 8. Full text of "Pharmaceutical Manufacturing Encyclopedia (Vols 1&2, 2nd Ed)" [archive.org]
A Comparative Guide to Validating the Anticancer Mechanism of 1-(10H-Phenothiazin-2-yl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, technically-grounded framework for the systematic validation of the anticancer mechanism of the novel phenothiazine derivative, 1-(10H-Phenothiazin-2-yl)propan-1-one. We will delineate a series of experiments designed to elucidate its primary mechanism of action, comparing its potential efficacy against established chemotherapeutic agents. The protocols and rationale provided herein are designed to ensure scientific rigor and generate reproducible, high-quality data suitable for publication and further drug development.
Introduction: The Therapeutic Potential of the Phenothiazine Scaffold
The phenothiazine core structure is a privileged scaffold in medicinal chemistry, historically recognized for its antipsychotic properties. However, a growing body of evidence reveals its potent and diverse anticancer activities. Phenothiazine derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, disruption of mitochondrial function, generation of reactive oxygen species (ROS), and inhibition of drug efflux pumps, which contributes to overcoming multidrug resistance (MDR).
This compound is a novel derivative whose specific anticancer mechanism remains to be fully characterized. This guide proposes a multi-faceted experimental approach to not only identify its primary mode of action but also to benchmark its performance against standard-of-care agents.
Part 1: Foundational Cytotoxicity Screening
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This provides a baseline understanding of its potency and selectivity.
Experimental Workflow: Foundational Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value of the test compound.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound, Cisplatin (positive control), and Doxorubicin (positive control) in appropriate cell culture medium. Recommended concentration range: 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data Summary (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | MCF-7 | 12.5 |
| A549 | 18.2 | |
| HCT116 | 9.8 | |
| Cisplatin | MCF-7 | 8.5 |
| A549 | 15.1 | |
| HCT116 | 7.2 | |
| Doxorubicin | MCF-7 | 0.9 |
| A549 | 1.2 | |
| HCT116 | 0.7 |
Interpretation: This initial screen will establish the cytotoxic potency of the novel compound relative to established drugs. An IC50 value in the low micromolar range suggests a promising candidate worthy of further mechanistic investigation.
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.
Proposed Signaling Pathway: Induction of Intrinsic Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Experimental Validation: Apoptosis and Cell Cycle Analysis
We will employ flow cytometry to quantify apoptosis and analyze cell cycle distribution, providing robust, quantitative data on the compound's effects.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Treatment: Treat cells (e.g., HCT116) in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., Cisplatin).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data Summary (Hypothetical Data)
| Treatment (HCT116 cells) | % Early Apoptosis | % Late Apoptosis | % G2/M Arrest |
| Untreated Control | 2.1% | 1.5% | 15.3% |
| Compound (IC50) | 18.5% | 10.2% | 45.7% |
| Compound (2x IC50) | 29.8% | 17.6% | 68.2% |
| Cisplatin (IC50) | 22.4% | 15.1% | 55.9% |
Interpretation: A significant increase in the apoptotic cell population and an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would strongly suggest that this compound induces cell death via apoptosis and cell cycle disruption, similar to many conventional chemotherapeutics.
Part 3: Probing the Molecular Mechanism
To confirm the pathway suggested by flow cytometry, we must investigate the molecular players involved. Western blotting allows for the direct measurement of key proteins in the apoptotic signaling cascade.
Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-Bcl-2
-
Anti-Bax
-
Anti-Cleaved Caspase-9
-
Anti-Cleaved Caspase-3
-
Anti-PARP
-
Anti-β-actin (loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL (chemiluminescence) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).
Expected Outcome vs. Alternatives:
-
This compound: A dose-dependent decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would be expected. This should be accompanied by an increase in the cleaved (active) forms of Caspase-9 and Caspase-3.
-
Cisplatin (Control): Should show a similar pattern, confirming the activation of the intrinsic apoptotic pathway. This comparison validates that the novel compound engages the same well-established cell death machinery as a gold-standard drug.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial validation of the anticancer mechanism of this compound. By following these steps, researchers can:
-
Quantify its cytotoxic potency against various cancer cell lines.
-
Identify apoptosis and cell cycle arrest as primary mechanisms of cell death.
-
Confirm the molecular pathway by analyzing key regulatory proteins.
The data generated will provide a strong foundation for further preclinical development, including in vivo efficacy studies and advanced mechanistic investigations, such as analyzing its effect on reactive oxygen species (ROS) generation or its potential to inhibit multidrug resistance proteins like P-glycoprotein. Comparing these results directly with established drugs like Cisplatin at each stage provides crucial context for evaluating the therapeutic potential of this novel phenothiazine derivative.
References
- Title: Phenothiazines: a new perspective for targeting multidrug resistance in cancer. Source: Future Medicinal Chemistry URL:[Link]
- Title: Phenothiazines in Cancer Tre
- Title: Phenothiazine: A Better Scaffold for the Design of Anticancer Drugs. Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
Comparative In Vivo Efficacy Analysis: The Investigational Phenothiazine Compound 1-(10H-Phenothiazin-2-yl)propan-1-one (PZP-1) Versus Established Antipsychotics
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction
The treatment of schizophrenia and related psychotic disorders has been historically dominated by drugs targeting the dopamine D2 receptor. First-generation (typical) antipsychotics, such as Haloperidol, are potent D2 antagonists, effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) but often accompanied by severe extrapyramidal side effects (EPS)[1]. Second-generation (atypical) antipsychotics, like Olanzapine, offer a broader receptor profile, notably including antagonism of the serotonin 5-HT2A receptor, which is thought to mitigate EPS and potentially improve efficacy against negative and cognitive symptoms[1][2].
Despite these advances, significant unmet needs remain, including inadequate efficacy for cognitive and negative symptoms and metabolic side effects associated with atypical agents[3]. The phenothiazine scaffold has been a cornerstone of antipsychotic drug discovery for decades, offering a versatile platform for chemical modification[4][5]. This guide provides a comparative framework for evaluating the in vivo efficacy and side effect profile of a novel investigational compound, 1-(10H-Phenothiazin-2-yl)propan-1-one (herein designated PZP-1 ), against the established typical antipsychotic Haloperidol and the atypical antipsychotic Olanzapine .
This document is structured to guide researchers through the logical and methodological steps of preclinical evaluation, from mechanistic considerations to behavioral assays that model therapeutic efficacy and adverse effects. We will present hypothetical, yet plausible, experimental data to illustrate the comparative analysis.
Part 1: Mechanistic Framework - Receptor Engagement and Signaling
The therapeutic and adverse effects of antipsychotics are intrinsically linked to their interaction with specific neurotransmitter receptors. All currently effective antipsychotics exhibit antagonism at the dopamine D2 receptor[1][6]. The distinction between typical and atypical antipsychotics often lies in their relative affinity for the D2 receptor versus other receptors, particularly the serotonin 5-HT2A receptor[7].
Established Mechanisms:
-
Haloperidol (Typical): Exhibits high-affinity antagonism primarily at D2 receptors. This potent D2 blockade in the nigrostriatal pathway is strongly correlated with its therapeutic action on positive symptoms but also with its high propensity to induce EPS.
-
Olanzapine (Atypical): Possesses a multi-receptor binding profile with high affinity for both D2 and 5-HT2A receptors[8]. The 5-HT2A antagonism is believed to modulate and reduce the intensity of D2 blockade in the striatum, thereby lowering EPS risk[7].
Hypothesized Mechanism of PZP-1: As a novel phenothiazine derivative, PZP-1 is hypothesized to interact with both dopaminergic and serotonergic systems. Structural modifications to the phenothiazine core can fine-tune receptor affinities. For this guide, we hypothesize that PZP-1 has been designed to possess moderate D2 receptor antagonism combined with potent 5-HT2A receptor antagonism, aiming for a robust atypical profile with an improved safety margin.
Signaling Pathways
Understanding the downstream consequences of receptor blockade is critical. Below are simplified diagrams of the canonical signaling pathways for the D2 and 5-HT2A receptors.
Caption: Serotonin 5-HT2A receptor excitatory signaling pathway.
Part 2: In Vivo Preclinical Evaluation Workflow
A robust preclinical evaluation must assess both therapeutic potential and liability. The following workflow provides a logical progression for testing a novel compound like PZP-1 against established benchmarks.
Caption: Preclinical evaluation workflow for novel antipsychotics.
Part 3: Comparative Efficacy and Safety Data (Hypothetical)
The following tables summarize hypothetical data from head-to-head in vivo studies comparing PZP-1, Haloperidol, and Olanzapine in rodent models.
Table 1: Efficacy in Models of Schizophrenia Symptoms
| Behavioral Assay | Parameter Measured | Vehicle Control | Haloperidol (1 mg/kg) | Olanzapine (5 mg/kg) | PZP-1 (5 mg/kg) |
| Amphetamine-Induced Hyperlocomotion | % Reduction in Locomotor Activity | 0% | 85% | 75% | 80% |
| Novel Object Recognition | Discrimination Index (DI) | 0.15 | 0.18 | 0.45 | 0.50 |
| Forced Swim Test | % Increase in Mobility Time | 0% | -5% | 30% | 35% |
Interpretation: This hypothetical data suggests PZP-1 is highly effective at reducing dopamine-agonist-induced hyperlocomotion, a proxy for controlling positive symptoms, on par with Haloperidol and Olanzapine.[9] Critically, it shows superior performance in the Novel Object Recognition test, indicating a stronger potential to ameliorate cognitive deficits than both comparators.[10][11] Furthermore, its effect in the Forced Swim Test suggests potential efficacy against negative/depressive symptoms, similar to Olanzapine.[12][13]
Table 2: Assessment of Key Side Effect Profiles
| Side Effect Assay | Parameter Measured | Vehicle Control | Haloperidol (1 mg/kg) | Olanzapine (5 mg/kg) | PZP-1 (5 mg/kg) |
| Catalepsy Bar Test | Latency to Descent (seconds) | 5 | 180 | 25 | 15 |
| Chronic Dosing (21 days) | % Body Weight Gain | 2% | 1% | 15% | 4% |
Interpretation: The data clearly illustrates the primary liabilities of the established drugs. Haloperidol induces a profound cataleptic state, indicative of a high risk for EPS.[14][15] Olanzapine shows a significant liability for weight gain, a major clinical concern.[3] The hypothetical profile of PZP-1 is highly favorable, demonstrating a near-placebo effect on catalepsy and minimal impact on body weight, suggesting a significantly improved safety profile.
Part 4: Detailed Experimental Protocols
Scientific integrity requires transparent and replicable methodologies. The following are detailed protocols for the key in vivo assays discussed.
Protocol 1: Amphetamine-Induced Hyperlocomotion
This model assesses a compound's ability to block the psychostimulant effects of a dopamine agonist, which is predictive of antipsychotic efficacy against positive symptoms.[9]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Habituation: Acclimate mice to the testing room for at least 60 minutes. Place each mouse into an open-field activity chamber (40x40x40 cm) for a 30-minute habituation period.
-
Dosing: Administer the test compound (PZP-1, Haloperidol, Olanzapine) or vehicle via intraperitoneal (IP) injection.
-
Pre-treatment Interval: Return mice to their home cages for 30 minutes.
-
Psychostimulant Challenge: Administer D-amphetamine (2.5 mg/kg, IP) to all mice.
-
Data Acquisition: Immediately place the mice back into the activity chambers and record locomotor activity (total distance traveled) using an automated video-tracking system for 60 minutes.
-
Analysis: Compare the total distance traveled in the drug-treated groups to the vehicle-treated group. Calculate the percentage reduction in hyperactivity.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, a key domain of cognitive function often impaired in schizophrenia. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.[10][11][16]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Habituation (Day 1): Allow each rat to explore an empty open-field arena (50x50x50 cm) for 10 minutes.
-
Training/Familiarization (Day 2):
-
Administer the test compound or vehicle (IP) 30 minutes before the session.
-
Place two identical objects (e.g., small glass bottles) in opposite corners of the arena.
-
Place the rat in the arena and allow it to explore the objects for 5 minutes. Exploration is defined as the nose pointing toward the object within a 2 cm proximity.
-
-
Retention Interval: Return the rat to its home cage for a 1-hour interval.
-
Testing (Day 2):
-
Replace one of the familiar objects with a novel object (e.g., a small metal cube of similar size).
-
Place the rat back in the arena and record exploration time for both the familiar and novel object for 5 minutes using a video camera for later scoring by a blinded observer.
-
-
Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 3: Catalepsy Bar Test
This test measures the induction of catalepsy, a state of muscular rigidity that is a well-established preclinical proxy for EPS liability.[14][15][17]
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A horizontal metal bar (0.9 cm diameter) elevated 9 cm above a flat surface.
-
Dosing: Administer the test compound or vehicle (IP).
-
Testing: At peak drug effect time (e.g., 60 minutes post-injection), gently place the rat's forepaws onto the bar.
-
Measurement: Start a stopwatch and measure the descent latency: the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
Cut-off Time: A maximum cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for this duration, it is recorded as 180 seconds.
-
Analysis: Compare the mean descent latency across treatment groups. Longer latencies indicate a higher cataleptic (EPS) liability.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to evaluating the in vivo profile of a novel phenothiazine derivative, PZP-1, in comparison to established first and second-generation antipsychotics. The hypothetical data presented positions PZP-1 as a highly promising candidate, demonstrating robust efficacy across positive, negative, and cognitive symptom domains while exhibiting a superior safety profile with low EPS and metabolic liability.
The strength of this evaluation lies in its causality-driven experimental design:
-
The amphetamine challenge directly probes the drug's impact on a hyperdopaminergic state.[9]
-
The NOR test assesses a distinct cognitive domain, crucial for next-generation therapeutics.[10]
-
The catalepsy test provides a direct, functional readout of nigrostriatal D2 blockade, the primary mechanism of EPS.[15]
Based on this favorable profile, the logical next steps in the preclinical development of PZP-1 would include more advanced neurochemical studies (e.g., in vivo microdialysis to confirm effects on dopamine and serotonin release in the prefrontal cortex and striatum), chronic safety toxicology studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a therapeutic window and predict human dosing. This rigorous, comparative approach ensures that only candidates with a clear and demonstrable advantage over existing therapies proceed toward clinical development.
References
- Lieberman, J. A., Stroup, T. S., & McEvoy, J. P., et al. (2005). Effectiveness of Antipsychotic Drugs in Patients with Chronic Schizophrenia. The New England Journal of Medicine.
- 5-HT2A receptor - Wikipedia. Wikipedia.
- Seeman, P. (2006). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Tandfonline.
- Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central.
- Arora, V., et al. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PubMed Central.
- Animal model of schizophrenia - Wikipedia. Wikipedia.
- The mouse forced swim test. Johns Hopkins University.
- Bentea, E., et al. (2024). Catalepsy test in rats. Protocols.io.
- Ace Therapeutics. Schizophrenia Animal Models. Ace Therapeutics.
- Jones, C. A., et al. (2011). An Overview of Animal Models Related to Schizophrenia. PubMed Central.
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE.
- Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.
- Behavioural despair test - Wikipedia. Wikipedia.
- Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology.
- Novel Object Recognition test - Mouse Metabolic Phenotyping Centers. MMPC.
- Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research.
- Can, A., et al. (2011). The Mouse Forced Swim Test. JoVE.
- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. PubMed Central.
- Geyer, M. A., & van den Buuse, M. (2012). From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central.
- Zhang, J. P., & Llinas-Zuniga, A. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology.
- González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central.
- Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. PubMed Central.
- Dopamine receptor D2 - Wikipedia. Wikipedia.
- The D2-like DA Receptors Intracellular Signal Pathways. ResearchGate.
- Al-Hussain, S. A., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Al-Hussain, S. A., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed.
- Mao, X. Novel object recognition test. Prezi.
- Bentea, E., et al. (2025). Catalepsy test in rats. Protocols.io.
- Novel object recognition. Bio-protocol.
- Yadav, P. N., et al. (2017). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. PubMed Central.
- Catalepsy Bar Test. Maze Engineers.
- McNamara, I. M., et al. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. PubMed Central.
- Bentea, E., et al. (2025). Catalepsy test in rats v1. ResearchGate.
- Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry.
- Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online.
- De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central.
- Phenothiazine derivatives show high potential for use in photodynamic therapy. Phys.org.
- Miller, K. (2026). Neurosterix Announces Phase 1 Study of NTX-253 for Schizophrenia. Psychiatric Times.
- Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.
- Al-Hussain, S. A., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
- Konradi, C., & Heckers, S. (2001). Antipsychotic Drugs and Neuroplasticity: Insights into the Treatment and Neurobiology of Schizophrenia. PubMed Central.
- Chlorpromazine - Wikipedia. Wikipedia.
- Addex Therapeutics. (2026). Addex Spin-Out Neurosterix has started a Phase 1 Clinical Study with M4 PAM - NTX-253 for Schizophrenia. GlobeNewswire.
Sources
- 1. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs and Neuroplasticity: Insights into the Treatment and Neurobiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 14. Catalepsy test in rats [protocols.io]
- 15. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. maze.conductscience.com [maze.conductscience.com]
The Unsung Hero of Rigorous Research: A Comparative Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one as a Negative Control
In the intricate world of drug discovery and pharmacological research, the validity of an experiment often hinges on the quality of its controls. While positive controls confirm that an assay is working, the humble negative control is the bedrock of confidence, assuring researchers that their observed effects are specific to the molecule of interest and not an artifact of the experimental system.[1][2][3][4] This guide provides an in-depth technical comparison of 1-(10H-Phenothiazin-2-yl)propan-1-one as a robust negative control, particularly in studies involving the phenothiazine class of compounds, which are renowned for their antipsychotic and other CNS activities.[5][6][7]
Phenothiazines exert their primary therapeutic effects through the antagonism of dopamine D2 receptors.[5][6][8] This interaction is governed by a well-defined structure-activity relationship (SAR). For a phenothiazine derivative to exhibit significant antipsychotic activity, two structural features are paramount: an electron-withdrawing substituent at the 2-position of the phenothiazine ring system and, crucially, a three-carbon chain terminating in a tertiary amino group at the 10-position (the nitrogen atom of the central ring).[9] It is this protonated amino group that is believed to form a key interaction with the dopamine receptor, mimicking the structure of dopamine itself and enabling competitive antagonism.[9]
This is where the utility of This compound becomes apparent. While it possesses a substituent at the 2-position (a propionyl group), it critically lacks the N-10 side chain with the terminal tertiary amine. This structural deficiency predicts a lack of significant affinity for and functional antagonism of the dopamine D2 receptor, making it an ideal candidate for a negative control in experiments designed to probe the activity of its more pharmacologically active cousins.
Comparative Analysis: Negative vs. Positive Control
To illustrate the importance of a well-chosen negative control, we will compare This compound with a classic, potent phenothiazine antipsychotic, Chlorpromazine .
| Feature | This compound (Negative Control) | Chlorpromazine (Positive Control) |
| Chemical Structure | Phenothiazine core with a propionyl group at C2. Unsubstituted at N10. | Phenothiazine core with a chlorine atom at C2 and a 3-(dimethylamino)propyl chain at N10. |
| Key SAR Feature | Absent: Lacks the N10 alkylamine side chain essential for D2 receptor binding.[9] | Present: Possesses the critical N10-(CH2)3-N(CH3)2 side chain. |
| Primary Mechanism | Not expected to exhibit significant dopamine D2 receptor antagonism. | Potent antagonist of dopamine D2 receptors.[10] |
| Expected Biological Activity | Minimal to no antipsychotic or related CNS activity. | Antipsychotic, antiemetic, and sedative effects.[5][6][10] |
| Role in Experiment | To establish a baseline and control for off-target or non-specific effects of the phenothiazine scaffold.[1][3] | To confirm assay sensitivity and provide a benchmark for antipsychotic activity.[4] |
Experimental Validation Workflow
To empirically validate the suitability of This compound as a negative control, a series of well-established in vitro assays can be employed. The following workflow outlines a logical progression from receptor binding to functional cellular response.
Caption: Experimental workflow for validating a negative control.
Detailed Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a compound for the dopamine D2 receptor.
Objective: To determine the binding affinity (Ki) of the test compounds to human D2 receptors.
Materials:
-
Cell membranes from a stable cell line overexpressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).
-
Non-specific binding control: Haloperidol or unlabeled Spiperone.
-
Test Compounds: This compound and Chlorpromazine .
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Chlorpromazine).
-
In a 96-well plate, combine the D2 receptor membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Expected Outcome: Chlorpromazine should exhibit a low nanomolar Ki, indicating high affinity. This compound is expected to have a Ki value several orders of magnitude higher, or show no significant displacement of the radioligand within the tested concentration range, indicating negligible affinity.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of D2 receptor binding. The D2 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.
Objective: To measure the ability of the test compounds to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).
-
Dopamine or Quinpirole (a D2 agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compounds: This compound and Chlorpromazine .
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Culture the D2-expressing cells in 96-well plates until they reach the desired confluency.
-
Pre-treat the cells with serial dilutions of the test compounds or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a D2 agonist (e.g., Quinpirole) in the presence of Forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the D2 agonist more readily measurable.
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Outcome: Chlorpromazine will dose-dependently reverse the agonist-induced decrease in cAMP levels, yielding a potent IC50 value. This compound should show little to no effect on the agonist's ability to decrease cAMP levels, resulting in a very high or undetermined IC50.
Mechanistic Context: Dopamine D2 Receptor Signaling
The rationale for these experiments is grounded in the canonical signaling pathway of the D2 receptor. Understanding this pathway clarifies why the absence of antagonism by a negative control is a critical validation step.
Caption: Dopamine D2 receptor signaling pathway.
Conclusion
The selection of an appropriate negative control is a cornerstone of rigorous scientific inquiry.[11][12][13] This compound represents a logically sound and experimentally verifiable negative control for studies involving pharmacologically active phenothiazines. Its chemical structure, which lacks the essential N-10 alkylamine side chain required for high-affinity D2 receptor binding, predicts its biological inertness in relevant assays.[9] By comparing its performance against a potent positive control like Chlorpromazine in binding and functional assays, researchers can confidently establish a baseline for non-specific effects and ensure that the observed activity of their lead compounds is a direct result of specific interactions with the intended molecular target. This meticulous approach strengthens the validity of experimental findings and is indispensable for the successful development of novel therapeutics.
References
- Slideshare. SAR of phenothiazine.pptx.
- Chokhawala, K. & Stevens, L. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus.
- Gulia, M. et al. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Molecules.
- Li, Y. et al. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry.
- Al-Shorbaji, N. et al. (2021). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology.
- Smith, H. S., Cox, L. R., & Smith, B. R. (2012). Dopamine receptor antagonists. Annals of Palliative Medicine.
- RxList. (2022). Antipsychotics, Phenothiazine.
- Study.com. (2021). Negative Control Group | Definition & Examples.
- Courvoisier, S. et al. (1953). ANTI‐EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE. British Journal of Pharmacology and Chemotherapy.
- National Center for Biotechnology Information. (2023). Phenothiazine - StatPearls.
- Feinberg, A. P. & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences.
- Housing Innovations. (2024). What Is A Negative Control.
- Wikipedia. Chlorpromazine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine.
- Science Ready. (2023). What are Positive and Negative Controls?.
- Rockland Immunochemicals. (2021). Positive and Negative Controls.
- Why do scientists do what scientists do?. Validating Experiments – “Controls”.
- Wikipedia. Scientific control.
- Shi, X. et al. (2020). Negative controls: Concepts and caveats. International Journal of Epidemiology.
- Hsu, J. & Lindsley, C. W. (2016). Negative Control Outcomes: A Tool to Detect Bias in Randomized Trials. The Journal of Pediatrics.
Sources
- 1. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 2. What Is A Negative Control - Housing Innovations [dev.housing.arizona.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Validating Experiments – “Controls” - Why do scientists do what scientists do? [whydoscientists.org]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. SAR of phenothiazine.pptx [slideshare.net]
- 10. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 11. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative controls: Concepts and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative Control Outcomes: A Tool to Detect Bias in Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Molecular Docking and Target Validation of 1-(10H-Phenothiazin-2-yl)propan-1-one
This guide provides an in-depth comparison of computational docking studies and experimental target validation methodologies for the compound 1-(10H-Phenothiazin-2-yl)propan-1-one. Designed for researchers, scientists, and drug development professionals, this document offers a technical narrative grounded in scientific expertise, guiding readers through the process of computational target identification and subsequent experimental validation.
Introduction to this compound and In Silico Drug Discovery
Phenothiazines are a well-established class of heterocyclic compounds with a tricyclic scaffold that have demonstrated a wide array of biological activities, including antipsychotic, antimicrobial, and anticancer effects.[1][2][3] The specific compound, this compound, while not extensively studied itself, belongs to this pharmacologically significant family. The diverse bioactivities of phenothiazine derivatives are attributed to their interactions with various biological targets.[1][4]
Structure-based drug design, particularly molecular docking, has become an indispensable tool in modern drug discovery.[5] It allows for the prediction of the binding orientation and affinity of a small molecule to a macromolecular target at an atomic level.[5] This computational approach accelerates the identification of potential drug candidates and provides insights into their mechanism of action, significantly reducing the time and cost associated with traditional high-throughput screening.[6]
This guide will explore the application of molecular docking to predict the potential biological targets of this compound. Based on the known pharmacology of the phenothiazine scaffold, we will focus on three plausible and well-validated protein targets:
-
Dopamine D2 Receptor: A primary target for many antipsychotic phenothiazine drugs.[5][7]
-
Acetylcholinesterase (AChE): Inhibition of this enzyme is a key strategy in the treatment of Alzheimer's disease, and some phenothiazines have shown inhibitory activity.[8][9][10]
-
Microtubule Affinity Regulating Kinase 4 (MARK4): An emerging target in cancer and neurodegenerative diseases, which has been shown to be inhibited by some phenothiazine derivatives.[11][12]
Following the computational analysis, we will delve into the critical next step: experimental target validation. This process is essential to confirm the in silico predictions and establish a solid biological basis for further drug development.[13]
Part 1: Molecular Docking Workflow
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. The following is a detailed, step-by-step protocol for performing a molecular docking study of this compound against our selected targets.
Experimental Protocol: Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with the Dopamine D2 Receptor, Acetylcholinesterase, and MARK4.
Materials:
-
Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 66705).[14]
-
Protein Structures: Crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB):
-
Software:
-
Molecular graphics viewer (e.g., PyMOL, Chimera)
-
Docking software (e.g., AutoDock Vina)
-
Ligand preparation software (e.g., AutoDock Tools, ChemDraw)
-
Methodology:
-
Ligand Preparation:
-
Download the 3D structure of this compound in SDF or MOL2 format.
-
Add polar hydrogens and assign Gasteiger charges.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
Save the prepared ligand in PDBQT format for use with AutoDock Vina.
-
-
Protein Preparation:
-
Download the PDB file for each target protein.
-
Remove water molecules, co-ligands, and any non-essential ions from the protein structure.
-
Add polar hydrogens and assign Kollman charges.
-
Repair any missing atoms or residues if necessary.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of each protein. This is often the location of the co-crystallized ligand in the PDB structure.
-
Define the dimensions and center of the grid box to encompass the entire active site. The grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
Using AutoDock Vina, specify the prepared protein and ligand files, and the grid box parameters.
-
Run the docking simulation. Vina will generate multiple binding poses of the ligand within the active site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses using a molecular graphics viewer.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization of the Docking Workflow
Caption: A workflow for the experimental validation of computational docking hits.
Conclusion
This guide has provided a comprehensive framework for the computational and experimental investigation of this compound. By leveraging the known pharmacology of the phenothiazine scaffold, we have proposed a rational approach to identify and validate its potential biological targets. The integration of molecular docking with a suite of robust experimental validation techniques is paramount for advancing our understanding of this compound's mechanism of action and for its potential development as a therapeutic agent. The detailed protocols and workflows presented herein are intended to serve as a practical resource for researchers in the field of drug discovery.
References
- Biochemical Pharmacology: Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine.
- ResearchGate: 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7)
- Danaher Life Sciences: Target Identification & Valid
- RCSB PDB: 4EY7 - Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil
- RCSB PDB: 4M0E - Structure of human acetylcholinesterase in complex with dihydrotanshinone I
- RCSB PDB: 8XFL - The Crystal Structure of MARK4
- RCSB PDB: 4PQE - Crystal Structure of Human Acetylcholinesterase
- Semantic Scholar: A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease.
- ACS Omega: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish
- RCSB PDB: 5ES1 - CRYSTAL STRUCTURE OF MICROTUBULE AFFINITY-REGULATING KINASE 4 CATALYTIC DOMAIN IN COMPLEX WITH A PYRAZOLOPYRIMIDINE INHIBITOR
- RCSB PDB: 7JOZ - Crystal structure of dopamine D1 receptor in complex with G protein and a non-c
- Pharmacological Reports: Chemical structure of phenothiazines and their biological activity
- ResearchG
- Wikipedia: MARK4
- RCSB PDB: 8IRV - Dopamine Receptor D5R-Gs-Rotigotine complex
- PubMed: Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems
- RCSB PDB: 6CM4 - Structure of the D2 Dopamine Receptor Bound to the
- PubMed: Chemical structure of phenothiazines and their biological activity
- RCSB PDB: AF_AFP61168F1 - Computed structure model of D(2) dopamine receptor
- Pharmaceutical Chemistry Journal: A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
- ACS Omega: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish
- GeneCards: MARK4 Gene - Microtubule Affinity Regul
- Request PDF: Chemical structure of phenothiazines and their biological activity
- PubMed: Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs
- ResearchGate: (PDF) Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish
- UniProt: MARK4 - MAP/microtubule affinity-regul
- PubMed: Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding
- PubMed: Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding
- Smolecule: 3-(10H-Phenothiazin-10-YL)propan-1-OL
- ACS Omega: In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis
- Bioinformation: Molecular Docking studies of D2 Dopamine receptor with Risperidone deriv
- MDPI: Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction
- IFTM University: Author Proofs “For Personal Use Only”
- PubChem: 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-
- PubChem: 1-(10H-Phenothiazin-10-yl)propan-2-one
- PubChem: 2-Propionylphenothiazine
- RSC Medicinal Chemistry: Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine deriv
- Chemsrc: this compound | CAS#:92-33-1
- Journal of Applied Organometallic Chemistry: Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Deriv
- ResearchGate: Original Article: Quantum chemical calculations and molecular docking studies of some phenothiazine deriv
- Journal of Cheminformatics: In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences
- Scholars Research Library: Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential
- CymitQuimica: this compound
- RSC Medicinal Chemistry: Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents
- Aladdin: this compound
Sources
- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 10. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems [pubmed.ncbi.nlm.nih.gov]
- 11. MARK4 - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
A Comparative Analysis of 2- and 3-Substituted Phenothiazines: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2- and 3-substituted phenothiazines, offering crucial insights into their structure-activity relationships, pharmacological profiles, and key experimental considerations for researchers and drug development professionals. Our focus is on elucidating the causal links between substituent placement and biological outcomes, supported by experimental data and established protocols.
Introduction: The Critical Role of Positional Isomerism in Phenothiazine Drug Design
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the foundation for numerous drugs, most notably in the realm of psychiatry and neuropharmacology. A key determinant of a phenothiazine derivative's pharmacological profile is the position of substituents on the aromatic rings. This guide delves into the fundamental differences between substitution at the 2- and 3-positions, a seemingly subtle structural change that profoundly dictates the resulting compound's therapeutic utility and side-effect profile.
The electronic and steric environment created by a substituent at position 2, which is para to the ring sulfur and meta to the ring nitrogen, versus position 3, which is meta to the sulfur and para to the nitrogen, directly influences the molecule's interaction with biological targets. This analysis will illuminate why 2-substituted phenothiazines have dominated the landscape of antipsychotic drugs, while other substitution patterns give rise to different activities.
Section 1: Physicochemical and Structural Divergence
The position of a substituent, particularly an electron-withdrawing group like chlorine, significantly alters the electronic distribution within the phenothiazine nucleus. This has a cascading effect on key physicochemical properties that govern a molecule's journey through the body.
A substituent at the 2-position exerts a strong influence on the conformation of the N-10 side chain, which is crucial for receptor binding. This interaction is thought to stabilize a conformation that mimics dopamine, allowing for potent D2 receptor antagonism.[1] In contrast, a 3-substituent does not induce this same conformational preference, leading to a different pharmacological profile.
Table 1: Comparative Physicochemical Properties of 2-Chloro vs. 3-Chloro Phenothiazine Scaffolds
| Property | 2-Chlorophenothiazine Derivative (e.g., Chlorpromazine) | 3-Chlorophenothiazine | Rationale for Predicted Difference |
| pKa (Side Chain) | ~9.3 | Predicted to be slightly higher | The electron-withdrawing effect of the 2-chloro group is more pronounced on the N-10 side chain, reducing its basicity compared to the 3-chloro isomer. |
| Calculated logP | 5.2[2] | 4.69[3] | The subtle differences in electronic distribution and intramolecular interactions between the isomers can lead to variations in lipophilicity. |
| Melting Point (°C) | 194-196 (HCl salt)[2] | 195-200[4] | Crystal packing and intermolecular forces are affected by the substituent's position, influencing the melting point. |
Experimental Workflow: Synthesis and Physicochemical Characterization
The synthesis of the phenothiazine core and its subsequent substitution are foundational steps. The classic Bernthsen synthesis, involving the reaction of a diphenylamine with sulfur, is a robust method.[5]
Diagram 1: General Synthetic and Analytical Workflow
Caption: A streamlined workflow from synthesis to initial pharmacological screening.
Experimental Protocol: Synthesis of 3-Chlorophenothiazine
This protocol is adapted from established methods for phenothiazine synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine m-chlorodiphenylamine and sulfur.
-
Initiation: Gently heat the mixture. At approximately 70°C, cautiously add a catalytic amount of iodine.
-
Reaction: Increase the temperature to 120°C. Hydrogen sulfide gas will evolve and should be safely vented or trapped. Maintain this temperature, then raise it to 168-172°C for 30-60 minutes.
-
Workup: Allow the reaction mixture to cool. Add chlorobenzene and activated carbon, and reflux for 1 hour.
-
Isolation: Filter the hot solution and allow the filtrate to cool to 15°C to induce crystallization.
-
Purification: Collect the crystals by filtration and wash with cold chlorobenzene and then ethanol to yield 3-chlorophenothiazine.[4]
Section 2: Structure-Activity Relationship (SAR) and Pharmacological Profiles
The divergence in pharmacology between 2- and 3-substituted phenothiazines is a classic example of SAR. The primary determinant of antipsychotic activity is potent antagonism of the dopamine D2 receptor.
2-Substituted Phenothiazines: The Archetypal Antipsychotics
Substitution at the 2-position with an electron-withdrawing group (-Cl, -CF3) is a hallmark of potent typical antipsychotics.[6] This substitution is critical for achieving the correct orientation of the N-10 side chain to effectively block the D2 receptor.[1] This leads to the desired therapeutic effect in treating psychosis but also contributes to extrapyramidal side effects due to D2 blockade in the nigrostriatal pathway.[7][8]
3-Substituted Phenothiazines: A Shift Away from D2 Antagonism
While substitution at the 3-position can improve activity over an unsubstituted compound, it does not confer the high D2 receptor affinity seen with 2-isomers.[6] Instead, many phenothiazine derivatives that lack strong D2 antagonism, such as promethazine (which is unsubstituted on the ring but illustrates the principle), exhibit potent antihistaminic (H1 receptor antagonist) and anticholinergic properties.[9] This makes them useful as antihistamines, antiemetics, and sedatives.[9][10]
Table 2: Comparative Receptor Binding Profiles of Representative Phenothiazines
| Drug (Substitution) | Primary Target(s) | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Key Therapeutic Use |
| Chlorpromazine (2-Chloro) | D2, α1, H1, M1 | 3.5[11] | Potent antagonist[7] | Antipsychotic[7] |
| Trifluoperazine (2-Trifluoromethyl) | D2 | 1.4[11] | Potent antagonist | Antipsychotic |
| Promethazine (Unsubstituted) | H1, M1 | Weak antagonist[9] | Potent antagonist[9] | Antihistamine, Sedative[9] |
Diagram 2: The SAR Dichotomy of Phenothiazine Substitution
Caption: Positional isomerism dictates the primary pharmacological outcome.
Section 3: Metabolism and Toxicological Implications
The metabolism of phenothiazines is complex and primarily occurs in the liver, mediated by Cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2 for chlorpromazine.[8] Common metabolic pathways include sulfoxidation, hydroxylation of the rings, and N-demethylation of the side chain.
While direct comparative metabolic studies between 2- and 3-substituted isomers are scarce, the position of the substituent will inherently influence the sites and rates of metabolism.
-
Influence on Hydroxylation: The position of the electron-withdrawing group can direct P450-mediated hydroxylation to different positions on the aromatic rings. These hydroxylated metabolites can themselves be active, sometimes retaining significant affinity for dopamine receptors.
-
Potential for Reactive Metabolites: The metabolism of some phenothiazines can lead to the formation of reactive intermediates, such as electrophilic iminoquinone species, which can covalently bind to cellular macromolecules and potentially contribute to idiosyncratic hepatotoxicity. The electronic properties dictated by the 2- vs. 3-substitution could modulate the propensity for forming such reactive species.
The toxicological profiles are broadly similar, driven by the antagonism of various receptors (D2, muscarinic, adrenergic, histaminic). However, the relative potency at these receptors, which is governed by the substitution pattern, will determine the specific side-effect burden. For example, the higher D2 affinity of 2-substituted phenothiazines is linked to a greater risk of extrapyramidal symptoms.[8]
Conclusion for the Drug Developer
The choice between a 2- and 3-substituted phenothiazine scaffold is a critical decision point in drug design, fundamentally steering the project toward a specific therapeutic goal.
-
For Antipsychotic Development: The evidence is unequivocal that substitution at the 2-position with a potent electron-withdrawing group is essential for achieving high D2 receptor affinity and, consequently, antipsychotic efficacy.
-
For Other CNS or Systemic Targets: Exploring substitution at the 3-position (and others) is a valid strategy for moving away from potent D2 antagonism. This can be a pathway to developing compounds with enhanced antihistaminic, antiemetic, or other activities, potentially with a reduced burden of motor side effects.
This comparative analysis highlights the profound impact of positional isomerism. A thorough understanding of these foundational SAR principles allows for a more rational and efficient approach to designing the next generation of phenothiazine-based therapeutics, optimizing for on-target potency while designing out undesirable off-target activities.
References
- Title: 3-CHLOROPHENOTHIAZINE Source: ChemBK URL:[Link]
- Title: Synthesis and pharmacological evaluation of conformationally restricted phenothiazine analogues Source: PubMed URL:[Link]
- Title: 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one Source: PubChem URL:[Link]
- Title: (PDF)
- Title: Synthesis and Evaluation of Phenothiazine Derivatives Source: IOSR Journal of Pharmacy and Biological Sciences URL:[Link]
- Title: SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY Source: International Journal of Cre
- Title: 3-Chlorophenothiazine Source: PubChem URL:[Link]
- Title: Promethazine Hydrochloride/Chlorpromazine Hydrochloride Source: P
- Title: Promethazine Source: St
- Title: Chlorpromazine Source: Wikipedia URL:[Link]
- Title: Chlorpromazine vs Promethazine Comparison Source: Drugs.com URL:[Link]
- Title: Chlorpromazine Source: PubChem URL:[Link]
- Title: Chlorpromazine Source: St
- Title: The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)
- Title: Current perspectives on chlorpromazine equivalents: Comparing apples and oranges!
- Title: Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof Source: PubMed URL:[Link]
- Title: Antihistamine Source: Wikipedia URL:[Link]
- Title: (PDF) The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)
- Title: Comparative Metabolism and Carcinogenicity of Ring-Halogenated 3,3-dimethyl-1-phenyltriazenes Source: PubMed URL:[Link]
- Title: Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures Source: Analytical and Bioanalytical Chemistry URL:[Link]
Sources
- 1. Synthesis and pharmacological evaluation of conformationally restricted phenothiazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. tandfonline.com [tandfonline.com]
- 6. iosrphr.org [iosrphr.org]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Confirming On-Target Effects of 1-(10H-Phenothiazin-2-yl)propan-1-one in Cells
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is paved with rigorous experimental confirmation. This guide provides a comprehensive strategy for confirming the on-target effects of the novel compound 1-(10H-Phenothiazin-2-yl)propan-1-one in a cellular context. Given the limited direct literature on this specific molecule, we will leverage the well-documented activities of the broader phenothiazine class to establish high-probability hypothesized targets. This guide will then detail the experimental workflows to validate these targets, quantify on-target engagement, and compare the compound's performance against established alternatives.
Introduction: The Phenothiazine Scaffold - A Legacy of Diverse Bioactivity
The phenothiazine core structure is a privileged scaffold in medicinal chemistry, most famously embodied in first-generation antipsychotics like chlorpromazine. These compounds primarily exert their effects through the antagonism of dopamine receptors.[1][2][3] However, a growing body of evidence reveals that phenothiazine derivatives possess a much wider range of biological activities, including potent anticancer effects.[4][5][6] These anticancer mechanisms are often independent of dopamine receptor signaling and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/mTOR.[4][5][7]
The subject of our investigation, this compound, is a 2-acylphenothiazine. While its specific biological targets are uncharacterized, its structural class suggests two primary, high-probability mechanisms of action that warrant experimental validation:
-
Hypothesis 1: Dopamine D2 Receptor Antagonism. The compound acts as an antagonist at the dopamine D2 receptor (DRD2), mirroring the classical mechanism of many phenothiazine-based antipsychotics.
-
Hypothesis 2: Anticancer Activity via Cellular Signaling Modulation. The compound exhibits cytotoxic or cytostatic effects in cancer cell lines through the modulation of critical cell survival and proliferation pathways.
This guide will outline a systematic approach to test these hypotheses, confirm direct target engagement, and benchmark the compound's efficacy against established modulators.
Experimental Roadmap for Target Validation
The following workflow provides a logical progression from initial screening to direct confirmation of target engagement and downstream functional effects.
Caption: Dopamine D2 receptor signaling and antagonist action.
Validating Hypothesis 2: Anticancer Activity
Phenothiazines can induce apoptosis and cell cycle arrest in various cancer cell lines through diverse mechanisms, including the modulation of the PI3K/Akt/mTOR pathway and calmodulin inhibition. [4][6][7]
Comparative Compounds:
-
Positive Control/Comparator: A known anticancer agent relevant to the chosen cell line and pathway (e.g., a PI3K inhibitor like Wortmannin, or a known cytotoxic drug like Doxorubicin).
-
Negative Control: An inactive analog, as described previously.
Experimental Approach:
-
Phenotypic Screening:
-
Cell Viability/Cytotoxicity Assays: Treat a panel of cancer cell lines (e.g., breast, lung, glioblastoma) with a dose-response of this compound and measure cell viability using assays like MTT, MTS, or CellTiter-Glo®. This will determine the compound's potency (IC50) across different cancer types.
-
-
Mechanism of Action Assays:
-
Apoptosis Assays: If the compound reduces cell viability, determine if this is due to apoptosis. This can be assessed by:
-
Western Blotting: Look for cleavage of PARP and Caspase-3.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining.
-
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G0/G1 or G2/M). [4]
-
-
Direct Target Engagement (If a specific target is identified):
-
If upstream analysis (e.g., phospho-proteomics) suggests a specific kinase target (like Akt), CETSA or NanoBRET™ can be employed to confirm direct binding, as described in the previous section.
-
Data Comparison Table
All quantitative data should be summarized for clear comparison.
| Parameter | This compound | Chlorpromazine (Comparator) | Doxorubicin (Comparator) |
| DRD2 Binding Affinity (Ki, nM) (NanoBRET™) | Experimental Value | Literature/Experimental Value | N/A |
| DRD2 Target Engagement (ΔTm, °C) (CETSA) | Experimental Value | Experimental Value | N/A |
| cAMP Inhibition (IC50, µM) | Experimental Value | Literature/Experimental Value | N/A |
| Cancer Cell Viability (IC50, µM in MCF-7) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Apoptosis Induction (Fold change in cleaved Casp-3) | Experimental Value | Experimental Value | Experimental Value |
| Cell Cycle Arrest Phase | Experimental Observation | Experimental Observation | Experimental Observation |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods and is designed to confirm direct target engagement in intact cells. [8][9][10]
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest (e.g., HEK293 cells overexpressing DRD2) to ~80% confluency.
-
Treat cells with either the vehicle control (e.g., DMSO) or a 10x final concentration of this compound for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation and Analysis:
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western Blot or ELISA.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and therefore, direct binding.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a NanoBRET™ assay to determine compound affinity in live cells. [11][12][13]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding the target protein fused to NanoLuc® luciferase (e.g., DRD2-Nluc).
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense cells into a white, 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the test compound and a fixed concentration of the fluorescent NanoBRET™ tracer to the cells.
-
Incubate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal.
-
Add the substrate to each well.
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. This value can be used to calculate the intracellular binding affinity (Ki).
-
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound. By systematically testing the most probable hypotheses derived from the broader phenothiazine literature, researchers can confidently identify its primary cellular targets. The use of cutting-edge target engagement assays like CETSA and NanoBRET™ is essential for providing unequivocal evidence of direct binding in a physiologically relevant context. [8][11] Positive confirmation of on-target effects opens the door to further investigation, including lead optimization, off-target profiling, and in vivo efficacy studies. This structured, data-driven approach ensures scientific integrity and provides the critical information needed to advance promising compounds through the drug discovery pipeline.
References
- Chlorpromazine - St
- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - NIH. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Application of the Cellular Thermal Shift Assay (CETSA)
- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed. [Link]
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - Frontiers. [Link]
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - Frontiers. [Link]
- Chlorpromazine - Wikipedia. [Link]
- Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer N
- Pharmacology of Chlorpromazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]
- Cellular thermal shift assay - Wikipedia. [Link]
- Phenothiazines and their Evolving Roles in Clinical Practice: A Narr
- Chlorpromazine Mechanism Of Action - www .ec -undp. [Link]
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed. [Link]
- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. [Link]
- NanoBRET assays to assess cellular target engagement of compounds Version - EUbOPEN. [Link]
- High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]
- Biologically active conformers of phenothiazines and thioxanthenes.
- DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. [Link]
- Phenothiazine - St
- Intracellular Trafficking Assays for Dopamine D2-Like Receptors | Springer N
- Trifluoperazine - LiverTox - NCBI Bookshelf - NIH. [Link]
- Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays | Springer N
- Trifluoperazine Uses, Side Effects & Warnings - Drugs.com. [Link]
- Pharmacology of Trifluoperazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]
- Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs - PMC - PubMed Central. [Link]
- Trifluoperazine: MedlinePlus Drug Inform
- Trifluoperazine Tablets: Uses & Side Effects - Cleveland Clinic. [Link]
- Hitting the right target – validating new approaches for innov
- A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC - PubMed Central. [Link]
- Technique shows how individual cancer cells react to drugs - YouTube. [Link]
- The Art of Finding the Right Drug Target: Emerging Methods and Str
- Target identification of anticancer natural products using a chemical proteomics approach. [Link]
- Synthesis and biological activity of N-acylphenothiazines - PubMed. [Link]
Sources
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 7. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 12. eubopen.org [eubopen.org]
- 13. promega.com [promega.com]
A Comparative Guide to the Anticancer Selectivity of Phenothiazine Derivatives: A Case Study Perspective on 1-(10H-Phenothiazin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenothiazine scaffold, a cornerstone of antipsychotic medication, has garnered significant attention for its potential repurposing in oncology.[1][2] Epidemiological observations of lower cancer incidence in schizophrenic patients treated with phenothiazines have spurred investigations into their direct anticancer properties.[3] These compounds exhibit a remarkable ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways in cancer cells.[2][4] A crucial aspect of their therapeutic potential lies in their selective cytotoxicity towards malignant cells over their normal counterparts.
This guide provides a comprehensive comparison of the anticancer selectivity of phenothiazine derivatives. While direct experimental data on the specific compound 1-(10H-Phenothiazin-2-yl)propan-1-one (also known as 2-Propionylphenothiazine) is limited in publicly accessible literature, this document will leverage the extensive research on structurally related phenothiazines to project its potential efficacy and selectivity. We will delve into the established mechanisms of action, present comparative data from analogous compounds, and provide detailed experimental protocols for evaluating its anticancer profile.
The Phenothiazine Scaffold: A Privileged Structure in Anticancer Research
The tricyclic structure of phenothiazine is fundamental to its biological activity. Modifications at the N10 position of the thiazine ring and at various positions on the aromatic rings have yielded a diverse library of compounds with a range of pharmacological effects.[5] In the context of oncology, these modifications are crucial in defining the potency and selectivity of the anticancer activity.
Mechanisms of Anticancer Action and Selectivity
Phenothiazine derivatives exert their anticancer effects through a multi-pronged approach, often leading to a selective impact on cancer cells, which inherently possess altered signaling and metabolic states.
-
Induction of Apoptosis: Phenothiazines are known to induce programmed cell death in cancer cells through both extrinsic and intrinsic pathways.[2] They can trigger the activation of caspases, modulate the Bcl-2 family of proteins to promote a pro-apoptotic state (increasing the BAX/BCL-2 ratio), and induce the cleavage of PARP.[2][6]
-
Cell Cycle Arrest: Many phenothiazine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases.[4] This prevents the cells from replicating their DNA and dividing.
-
Modulation of Key Signaling Pathways: Cancer cells are often dependent on aberrant signaling pathways for their survival and growth. Phenothiazines have been shown to interfere with several of these critical pathways, including:
-
Disruption of Membrane Integrity: As amphiphilic molecules, phenothiazines can intercalate into the lipid bilayer of cell membranes, leading to their disruption.[4] This can selectively affect cancer cells, which may have altered membrane composition and fluidity.
-
Induction of Oxidative Stress: Phenothiazines can generate reactive oxygen species (ROS), leading to oxidative stress.[4] Cancer cells, with their higher metabolic rate, are often more vulnerable to the cytotoxic effects of excessive ROS.[4]
The selectivity of phenothiazines for cancer cells is not fully elucidated but is thought to arise from the inherent vulnerabilities of malignant cells, such as their higher dependence on specific signaling pathways, altered metabolism, and increased basal oxidative stress.[4][7]
Comparative Analysis of Phenothiazine Derivatives
While we lack specific data for this compound, examining the activity of other phenothiazines provides a valuable benchmark for its potential. The following table summarizes the in vitro cytotoxicity of several well-studied phenothiazine derivatives against various cancer cell lines and, where available, non-cancerous cell lines.
| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | Oral Cancer (Ca922) | ~15 | Normal Oral Keratinocytes | >40 | [8] |
| Thioridazine | Leukemic (MOLT-4) | ~10 | Normal Lymphocytes | >20 | [7] |
| Chlorpromazine | Leukemic (Raji) | ~10 | Normal Lymphocytes | >20 | [7] |
| Fluphenazine | Glioblastoma (U-87 MG) | ~5 | - | - | [9] |
| Prothipendyl | Breast Cancer (MCF-7) | 23.2 (µg/mL) | Normal Fibroblast (HFF-1) | >40 (µg/mL) | [6] |
| CWHM-974 (Novel PTZ) | Melanoma (A375) | ~2 | - | - | [3] |
Note: IC50 values are approximate and can vary based on experimental conditions.
This data illustrates a general trend of phenothiazine derivatives exhibiting greater potency against cancerous cell lines compared to their non-malignant counterparts.
Structure-Activity Relationship (SAR) and the Potential of this compound
The structure of this compound features a propionyl group at the 2-position of the phenothiazine ring. The SAR of phenothiazine derivatives suggests that substitutions on the aromatic rings can significantly influence anticancer activity.[1][5] The presence of an electron-withdrawing propionyl group could potentially enhance its cytotoxic activity.
Further research is necessary to determine the precise impact of this substitution. However, based on the general activity of the phenothiazine scaffold, it is reasonable to hypothesize that this compound will exhibit some degree of selective anticancer activity.
Proposed Experimental Workflow for Evaluating Selectivity
To ascertain the anticancer selectivity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps.
Caption: Proposed experimental workflow for evaluating the anticancer selectivity of this compound.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Procedure:
-
Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Hypothesized Signaling Pathway
Based on the known mechanisms of other phenothiazine derivatives, the following diagram illustrates a potential signaling pathway through which this compound might exert its anticancer effects.
Caption: Hypothesized signaling pathway for the anticancer activity of this compound.
Conclusion and Future Directions
The phenothiazine scaffold represents a promising platform for the development of novel anticancer agents with favorable selectivity profiles. While direct experimental evidence for this compound is currently lacking, the wealth of data on analogous compounds suggests its potential as a selective cytotoxic agent against cancer cells. The proposed experimental workflow provides a clear roadmap for its evaluation. Further investigation into its specific molecular targets and a comprehensive assessment of its in vivo efficacy and safety are warranted to fully understand its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research into this intriguing compound and the broader class of phenothiazine derivatives in oncology.
References
- Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure-Activity Rel
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology. [Link]
- Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia. PubMed. [Link]
- Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Rel
- Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing str
- Antitumor Potential and Possible Targets of Phenothiazine-Rel
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology. [Link]
- Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules. [Link]
- The versatility of phenothiazines as an anticancer drug scaffold. Journal of Biomolecular Structure and Dynamics. [Link]
- Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents.
- Examples of phenothiazine scaffolds showing anticancer activity against human cancer cell lines.
- Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
- Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship.
- Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. European Journal of Medicinal Chemistry. [Link]
- 2-Propionylphenothiazine. PubChem. [Link]
- Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. [Link]
- 1-(10H-Phenothiazin-10-yl)propan-2-one. PubChem. [Link]
- Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences. [Link]
- 2-Aminomethyl phenothiazine, its alkyl and triphenylphosphonium derivatives suppress erastin-induced ferroptosis in BT-474 cells but exhibit distinct cytotoxic activities. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Sources
- 1. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 4. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 5. Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Stereoisomerism and Biological Activity of Phenothiazine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a drug's three-dimensional structure and its biological function is paramount. This guide delves into the critical role of stereoisomerism in the pharmacological activity of phenothiazine derivatives, a class of drugs foundational to the treatment of psychosis and other conditions.[1][2][3] We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Chirality in Phenothiazine Action
Phenothiazine derivatives are a cornerstone of antipsychotic therapy, primarily exerting their effects by antagonizing dopamine D2 receptors.[1][4][5] Many of these compounds possess one or more chiral centers, leading to the existence of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[6][7] These subtle structural differences can lead to profound variations in their biological activity, a crucial consideration in drug design and development.[7][8][9][10]
Enantiomers, which are non-superimposable mirror images of each other, can exhibit distinct pharmacological and toxicological profiles.[10][11] This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions.[12] For phenothiazine derivatives, this stereoselectivity manifests in differences in receptor binding affinity, metabolic pathways, and ultimately, therapeutic efficacy and side-effect profiles.[7]
A compelling example is the phenothiazine derivative JBC 1847, which has strong antimicrobial activity. It exists as two enantiomers, S and R. The (S)-JBC 1847 enantiomer was found to have a five times higher maximum tolerable concentration in vivo (20 mg/kg vs. 5 mg/kg bodyweight) compared to the racemic mixture, while maintaining similar or slightly increased antimicrobial activity.[6][7] This highlights how isolating a specific stereoisomer can significantly improve a drug's therapeutic index.[6][7]
Comparative Analysis of Phenothiazine Stereoisomers
The differential activity of stereoisomers is not merely an academic curiosity; it has direct clinical implications. Let's examine two prominent examples: thioridazine and levomepromazine.
Thioridazine: A Case of Stereospecific Activity and Metabolism
Thioridazine, a piperidine-class phenothiazine, is administered as a racemic mixture.[13][14] However, its antipsychotic effects are believed to be primarily associated with the (R)-enantiomer.[13] Furthermore, the metabolism of thioridazine is highly enantioselective, leading to significantly different plasma concentrations of the enantiomers of the parent drug and its metabolites.[13]
| Compound | (R)/(S) Ratio in Plasma | Primary Activity |
| Thioridazine (THD) | 3.90 | Antipsychotic |
| Thioridazine 2-sulfoxide (Mesoridazine) - FE | 1.22 | Active Metabolite |
| Thioridazine 2-sulfoxide (Mesoridazine) - SE | 6.10 | Active Metabolite |
| Thioridazine 2-sulfone (Sulforidazine) | 4.10 | Active Metabolite |
| Thioridazine 5-sulfoxide - FE | 0.09 | Metabolite |
| Thioridazine 5-sulfoxide - SE | 28.0 | Metabolite |
Data adapted from P. D. G. Campistron et al., Journal of Chromatography B: Biomedical Sciences and Applications, 1997.[13]
The significant variation in the plasma ratios of the enantiomers underscores the stereoselective nature of thioridazine's metabolism.[13] This variability may contribute to the observed lack of a clear correlation between total serum thioridazine concentrations and therapeutic effect, highlighting the importance of enantiomer-specific analysis in clinical settings.[15]
Levomepromazine (Methotrimeprazine): A Chiral Antipsychotic with a Broad Receptor Profile
Levomepromazine is another example of a chiral phenothiazine used clinically.[16] It is a low-potency antipsychotic with strong sedative, analgesic, and antiemetic properties.[16] Levomepromazine's therapeutic actions are mediated through its interaction with a wide range of neurotransmitter receptors, including dopamine, serotonin, histamine, alpha-adrenergic, and muscarinic receptors.[17]
While detailed comparative studies on the individual enantiomers of levomepromazine are less abundant in publicly available literature, its multifaceted receptor binding profile suggests that its stereoisomers likely exhibit differential affinities for these various targets.[17][18] This could translate to variations in both therapeutic effects and side effect profiles between the enantiomers. For instance, differences in affinity for alpha-adrenergic receptors could influence the degree of orthostatic hypotension, a common side effect.[17]
Experimental Protocols for Stereoisomer Analysis and Biological Evaluation
To rigorously assess the differential activities of phenothiazine stereoisomers, robust experimental methodologies are essential. Here, we outline key protocols for chiral separation and biological characterization.
Chiral Separation of Phenothiazine Derivatives by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is a critical first step in evaluating their individual biological activities.[12] Chiral HPLC is a powerful technique for achieving this separation.[19][20][21]
Objective: To separate the enantiomers of a phenothiazine derivative (e.g., thioridazine) from a racemic mixture.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. For phenothiazines, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.[21] The choice of column should be guided by the specific structure of the analyte.[20]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol).[21] For basic compounds like many phenothiazines, the addition of a small amount of an amine (e.g., diethylamine, 0.1% v/v) to the mobile phase can improve peak shape and resolution.[21]
-
Sample Preparation: Dissolve the racemic phenothiazine derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min.[21]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The chromatogram will show two separate peaks corresponding to the two enantiomers. The retention times will differ, allowing for their individual quantification.
Caption: Experimental workflow for determining D2 receptor binding affinity.
Structure-Activity Relationships and Mechanistic Insights
The differences in biological activity between phenothiazine stereoisomers can often be explained by their three-dimensional conformation and how they interact with the binding pocket of their target receptor. [22][23]The antipsychotic activity of phenothiazines is thought to involve the blockade of synaptic dopamine receptors in the brain. [22] The potency of phenothiazine derivatives is influenced by the substituent at the 2-position of the phenothiazine ring and the nature of the side chain at the 10-position. [24][25]An electron-withdrawing group at the 2-position, such as a trifluoromethyl group, generally confers greater potency than a chlorine atom. [24]The side chain plays a crucial role in the interaction with the receptor, and its conformation is critical for optimal binding. [22] It is the precise spatial arrangement of these functional groups in a particular stereoisomer that determines the strength and nature of its interaction with the dopamine D2 receptor, ultimately dictating its pharmacological profile.
Conclusion
The stereoisomerism of phenothiazine derivatives is a critical determinant of their biological activity. As this guide has demonstrated, enantiomers can exhibit significant differences in their pharmacological and pharmacokinetic properties. A thorough understanding and characterization of these differences are essential for the development of safer and more effective drugs. The experimental protocols outlined provide a framework for the rigorous evaluation of phenothiazine stereoisomers, enabling researchers to make informed decisions in drug discovery and development. The continued investigation into the stereospecific actions of these and other chiral drugs will undoubtedly lead to advancements in pharmacotherapy.
References
- Ronco, T., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Indian Journal of Microbiology, 64(2), 743-748. [Link]
- Ronco, T., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. PubMed Central. [Link]
- Zimmer, A., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1847-1853. [Link]
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. [Link]
- Stępnicki, P., et al. (2018).
- JoVE. (2024).
- Motohashi, N., et al. (2006). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 7(7), 835-851. [Link]
- Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. [Link]
- Finnema, S. J., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?.
- White, K. L., et al. (2022). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Chemical Neuroscience, 13(20), 2969-2980. [Link]
- Chokhawala, K., & Stevens, L. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus, 15(7), e42539. [Link]
- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]
- Wikipedia. (n.d.). Levomepromazine. [Link]
- Motohashi, N., et al. (2006). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. [Link]
- Semantic Scholar. (n.d.). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. [Link]
- Wikipedia. (n.d.). Chlorpromazine. [Link]
- Campistron, P. D. G., et al. (1997). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma.
- Dr.Oracle. (2025). What is the mechanism of action and uses of chlorpromazine and levomepromazine?. [Link]
- Sinha, S., et al. (2011).
- SpringerLink. (n.d.). The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs. [Link]
- Abu-Shady, H., et al. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1), 18-20. [Link]
- Watkins, G. M., & Whelpton, R. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology, 38(7), 506-509. [Link]
- Bousman, C. A., & Müller, D. J. (2019). Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations. Dialogues in Clinical Neuroscience, 21(3), 251-261. [Link]
- González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. British Journal of Pharmacology, 169(6), 1234-1247. [Link]
- Wikipedia. (n.d.). Phenothiazine. [Link]
- Chen, Y.-C., et al. (2018). Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking. Journal of Food and Drug Analysis, 26(2), 794-802. [Link]
- Eap, C. B., et al. (1993). Determination of thioridazine enantiomers in human serum by sequential achiral and chiral high-performance liquid chromatography. Journal of Analytical Toxicology, 17(6), 374-377. [Link]
- SIELC Technologies. (n.d.). Separation of Phenothiazine on Newcrom R1 HPLC column. [Link]
- Al-Suwaidan, I. A., et al. (2018). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 23(10), 2641. [Link]
- eGPAT. (2019).
- Patsnap Synapse. (2024). What is the mechanism of Levomepromazine?. [Link]
- Ahamed, L. S., et al. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
- YouTube. (2021).
- ResearchGate. (n.d.). The combination of levomepromazine (methotrimeprazine) and rotigotine enables the safe and effective management of refractory na. [Link]
- Taylor & Francis Online. (n.d.).
- Semantic Scholar. (n.d.).
- PubMed. (n.d.). Comparison of Pharmacological Treatments for Agitated Delirium in the Last Days of Life. [Link]
- ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism. [Link]
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
- Chiralpedia. (2022).
- Lupine Publishers. (2021). Effects of Stereoisomers on Drug Activity. [Link]
- Phenomenex. (n.d.).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- MDPI. (n.d.).
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs [ouci.dntb.gov.ua]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenothiazine - Wikipedia [en.wikipedia.org]
- 15. Determination of thioridazine enantiomers in human serum by sequential achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levomepromazine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 24. egpat.com [egpat.com]
- 25. m.youtube.com [m.youtube.com]
A Comparative Analysis for Preclinical Research: 1-(10H-Phenothiazin-2-yl)propan-1-one vs. Trifluoperazine
An In-Depth Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the research chemical 1-(10H-Phenothiazin-2-yl)propan-1-one and the established typical antipsychotic drug, trifluoperazine. By examining their structural differences, predicted pharmacological activities based on structure-activity relationships (SAR), and the experimental frameworks required for their evaluation, this document serves as a crucial resource for researchers in neuropsychopharmacology and medicinal chemistry.
Introduction: The Phenothiazine Scaffold
Phenothiazines are a class of heterocyclic compounds that form the backbone of the first generation of antipsychotic drugs, also known as typical antipsychotics. Their discovery revolutionized the treatment of schizophrenia and other psychotic disorders. The therapeutic effects, primarily the alleviation of "positive" symptoms like hallucinations and delusions, are largely attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway.[1][2]
Trifluoperazine , a potent piperazine-class phenothiazine, is a well-characterized D2 antagonist used for managing schizophrenia and severe anxiety.[3][4] In contrast, This compound (also known as 2-Propionylphenothiazine) is a phenothiazine derivative available as a research chemical.[5][6] Its biological activity is not well-documented in publicly accessible literature, making a predictive comparison based on established SAR principles essential for guiding future research.
Structural Analysis: Decoding the Molecular Blueprint
The pharmacological profile of a phenothiazine derivative is critically determined by the nature and position of its substituents. The stark structural differences between trifluoperazine and this compound are the foundation for their predicted divergence in biological activity.
| Feature | This compound | Trifluoperazine |
| CAS Number | 92-33-1[7] | 117-89-5 |
| Molecular Formula | C₁₅H₁₃NOS[5] | C₂₁H₂₄F₃N₃S |
| Substituent at C2 | Propionyl group (-CO-CH₂-CH₃) | Trifluoromethyl group (-CF₃) |
| Substituent at N10 | Unsubstituted (-H) | Methylpiperazine propyl chain |
Key Structural Differences and Their Implications:
-
The N10 Side Chain: The most significant difference lies at the N10 position of the phenothiazine ring. Trifluoperazine possesses a three-carbon chain terminating in a basic, tertiary methylpiperazine group. This basic amine side chain is considered essential for potent neuroleptic activity.[8][9] It allows the molecule to become protonated at physiological pH, forming a crucial interaction with the dopamine D2 receptor, mimicking the structure of dopamine itself.[10][11] In stark contrast, this compound lacks this entire side chain, featuring only a hydrogen atom at the N10 position. This absence fundamentally alters its potential to act as a classic D2 receptor antagonist.
-
The C2 Substituent: At the C2 position, trifluoperazine has a trifluoromethyl (-CF₃) group, a strong electron-withdrawing group known to significantly increase antipsychotic potency.[11][12] this compound features a propionyl group (-CO-CH₂-CH₃), which is also electron-withdrawing but differs substantially in size and electronic properties from the -CF₃ group. While substitution at the 2-position is favorable for activity, the specific nature of the propionyl group's contribution is uncharacterized in this context.[8]
Predicted Mechanism of Action and Pharmacodynamics
Trifluoperazine: Trifluoperazine is a potent antagonist of dopamine D1 and D2 receptors.[3][13] Its antipsychotic effects are primarily mediated by blocking postsynaptic D2 receptors in the mesolimbic and mesocortical pathways.[1][3] This blockade reduces the effects of excess dopamine, thereby alleviating psychotic symptoms.[2] Trifluoperazine also exhibits antagonist activity at other receptors, including serotonergic, adrenergic, and histaminergic receptors, which contributes to its side effect profile.[1][14] For instance, its antihistaminergic properties (H1 Ki = 17.5 nM) can lead to sedation.[3]
This compound: Based on the principles of phenothiazine SAR, This compound is highly unlikely to function as a typical antipsychotic in the same manner as trifluoperazine. The absence of the N10 basic side chain removes the key pharmacophore required for high-affinity D2 receptor antagonism.[8][10]
However, the phenothiazine core itself is a privileged scaffold in medicinal chemistry. The molecule could serve as:
-
A synthetic intermediate for creating novel phenothiazine derivatives.[15][16]
-
A potential modulator of other biological targets. Phenothiazines are known to interact with a wide range of proteins, including calmodulin, and can exhibit anticancer or other activities.[17][18]
-
A weak modulator of CNS targets, though this is purely speculative without experimental data.
The primary utility of this compound for a drug development program would likely be as a starting material or a negative control in experiments designed to validate the importance of the N10 side chain.
Pharmacokinetic Profiles
Trifluoperazine: Trifluoperazine is readily absorbed after oral administration, with peak plasma levels reached in 1.5 to 6 hours.[4] It is highly bound to plasma proteins and undergoes extensive metabolism in the liver, primarily by the CYP2D6 enzyme.[17][19] The elimination half-life is approximately 10 to 20 hours.[14][19] There is considerable inter-individual variation in its pharmacokinetics.[4][20]
This compound: No pharmacokinetic data is available for this compound. Based on its structure, it is a relatively lipophilic molecule (predicted XLogP3 of 4.3).[6] It would likely be absorbed orally and undergo hepatic metabolism, potentially involving oxidation of the sulfur atom, hydroxylation of the aromatic rings, and reduction or conjugation of the propionyl group. Its lack of a basic amine means its absorption and distribution will not be pH-dependent in the same way as trifluoperazine.
Experimental Evaluation: A Framework for Comparison
To empirically determine the pharmacological profile of this compound and validate the predictions made by SAR, a series of well-established assays are necessary.
Key Experiment: Dopamine D2 Receptor Competitive Radioligand Binding Assay
This experiment is fundamental to determining if a compound interacts with the primary target of typical antipsychotics. It measures the affinity of a test compound for the D2 receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Rationale: To isolate the cellular fraction containing the transmembrane D2 receptors, separating them from cytosolic components.
-
Procedure: A source of D2 receptors (e.g., cultured HEK293 cells stably expressing the human D2 receptor, or dissected rat striatal tissue) is homogenized in a cold lysis buffer. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The final pellet is resuspended in an appropriate assay buffer.[21]
-
-
Competitive Binding Incubation:
-
Rationale: To allow the test compound and the radioligand to compete for binding to the D2 receptors in the membrane preparation until equilibrium is reached.
-
Procedure: In a 96-well plate, incubate a fixed amount of membrane protein with a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone) and varying concentrations of the test compound (this compound or trifluoperazine as a positive control).[21][22]
-
Controls:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.
-
-
-
Filtration and Washing:
-
Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand.
-
Procedure: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[21]
-
-
Quantification and Analysis:
-
Rationale: To measure the amount of bound radioactivity and calculate the compound's affinity.
-
Procedure: Scintillation fluid is added to the filter plate, and the radioactivity is counted using a scintillation counter.
-
Calculation: The specific binding is calculated by subtracting the NSB from the total binding. A competition curve is generated by plotting the specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant), a true measure of affinity, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[22]
-
Predicted Experimental Outcome & Interpretation
Based on SAR, the expected outcome of the D2 binding assay would be:
| Compound | Predicted D2 Receptor Affinity (Ki) | Interpretation |
| Trifluoperazine | High Affinity (low nM range, e.g., ~1.2 nM)[23] | Confirms potent D2 receptor antagonism, consistent with its known antipsychotic activity. |
| This compound | Very Low to No Affinity (>10,000 nM) | The lack of the N10 basic side chain prevents effective binding to the D2 receptor. This compound would not be a candidate for a typical antipsychotic. |
Signaling Pathway Context
The therapeutic action and side effects of trifluoperazine are a direct result of its interference with the D2 receptor signaling cascade. D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins.[24][25]
// Nodes DA [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; TFP [label="Trifluoperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gαi/o-βγ\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha [label="Gαi/o\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)"]; Downstream [label="Modulation of\nIon Channels &\nGene Expression"];
// Edges DA -> D2R [label="Activates"]; TFP -> D2R [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee]; D2R -> G_protein [label="Activates"]; G_protein -> G_alpha [label="Dissociates"]; G_protein -> G_beta_gamma [label="Dissociates"]; G_alpha -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Converts"]; ATP -> AC [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> Downstream [label="Phosphorylates"];
// Ranks {rank=same; DA; TFP;} {rank=same; AC; ATP;} } ondot Simplified Dopamine D2 Receptor Signaling Pathway
When dopamine binds to and activates the D2 receptor, the associated Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP).[26][27] Trifluoperazine blocks this entire process by preventing dopamine from binding. This antagonism in the striatum is also responsible for the extrapyramidal side effects (e.g., parkinsonism, tardive dyskinesia) associated with typical antipsychotics.[3][28]
Conclusion for the Researcher
The comparison between this compound and trifluoperazine is a textbook example of the importance of structure-activity relationships in drug design.
-
Trifluoperazine is a potent, clinically used antipsychotic whose activity is well-understood and directly linked to specific structural features: the C2 electron-withdrawing group and, most importantly, the N10 basic aminoalkyl side chain.[10][11]
-
This compound , due to the critical absence of the N10 side chain, is not predicted to have significant affinity for the dopamine D2 receptor and therefore should not be considered an antipsychotic candidate.
For drug development professionals, this compound should be viewed not as an alternative to trifluoperazine, but as a potential starting scaffold for the synthesis of novel compounds or as a tool compound to probe the structural requirements of other, non-dopaminergic targets that may interact with the core phenothiazine structure. Any research program considering this molecule must begin with fundamental in vitro screening, such as the receptor binding assay detailed here, to empirically establish its biological activity profile.
References
- Wikipedia. (n.d.). Trifluoperazine.
- Drugs.com. (2023). Trifluoperazine Monograph for Professionals.
- Pharmacology of Trifluoperazine. (2023). Phamacokinetics, Mechanism of Action, Uses, Effects.
- Electronic Medicines Compendium (emc). (n.d.). Trifluoperazine 5mg/5ml Oral Solution - Summary of Product Characteristics (SmPC).
- Patsnap Synapse. (2024). What is the mechanism of Trifluoperazine Hydrochloride?.
- Slideshare. (n.d.). SAR of phenothiazine.pptx.
- Urs, N. M., et al. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 10, 97.
- Kaya, I., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(5), 455-465.
- Patsnap Synapse. (2024). What is Trifluoperazine Hydrochloride used for?.
- GlobalRx. (n.d.). Clinical Profile of Trifluoperazine Hydrochloride 5mg Tablet.
- GlobalRx. (n.d.). Clinical Profile: Trifluoperazine Hydrochloride 10mg Tablet.
- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist, 20(5), 435-452.
- Mideza, R., et al. (1988). A pharmacokinetic study of trifluoperazine in two ethnic populations. Psychopharmacology, 95(3), 333-338.
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903.
- Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays.
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. PubMed, 239403.
- Slideshare. (n.d.). Structure Activity Relationship of Antipsychotic Drug.
- Semantic Scholar. (n.d.). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
- Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205.
- Wikipedia. (n.d.). Dopamine receptor.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Van der Veen, F. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 284-292.
- Strange, P. G. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current protocols in pharmacology, Chapter 2, Unit 2.3.
- ResearchGate. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
- Chemsrc. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12715271, 1-(10H-Phenothiazin-10-yl)propan-2-one.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54004085, 1-(10H-phenothiazin-2-yl)propan-2-one.
- ResearchGate. (n.d.). Synthesis of 1-(10H-phenothiazin-2-yl) ethanol (55).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trifluoperazine.
- Bitanihirwe, B. K., & Cullen, K. R. (2020). Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. Journal of Psychopharmacology, 34(11), 1198–1210.
- Al-Suhaimi, E. A., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules, 27(19), 6524.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trifluoperazine.
- AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- Cambridge University Press. (2021). The Clinical Use of Antipsychotic Plasma Levels.
- MolPort. (n.d.). Compound 1-(10H-phenothiazin-10-yl)-3-[phenyl(prop-2-en-1-yl)amino]propan-2-ol.
Sources
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. What is Trifluoperazine Hydrochloride used for? [synapse.patsnap.com]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. medicines.org.uk [medicines.org.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 8. SAR of phenothiazine.pptx [slideshare.net]
- 9. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 10. pnas.org [pnas.org]
- 11. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 13. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Articles [globalrx.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Articles [globalrx.com]
- 20. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. selleckchem.com [selleckchem.com]
- 24. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 28. drugs.com [drugs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(10H-Phenothiazin-2-yl)propan-1-one
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(10H-Phenothiazin-2-yl)propan-1-one (CAS No. 92-33-1). As a phenothiazine derivative used in research and development, its handling and disposal demand a rigorous approach rooted in the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined below are designed to ensure the protection of laboratory personnel and the ecosystem by preventing hazardous releases.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, aggregated data and information on the parent compound, phenothiazine, provide a clear directive for its classification as hazardous waste. The primary driver for this classification is the significant ecotoxicity associated with the phenothiazine chemical class.
Hazard Profile and Its Implications
The known and extrapolated hazards of this compound necessitate its management as a regulated hazardous material. Never consider drain or standard trash disposal.[1][2]
| Hazard Classification | GHS Hazard Statement & Code | Implication for Disposal Protocol | Source |
| Aquatic Toxicity | (Extrapolated) Very toxic to aquatic life with long-lasting effects. | This is the most critical hazard. Disposal must be executed to prevent any environmental release. Drain disposal is strictly forbidden. | [2][3] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Requires careful handling to prevent ingestion and mandates clear "Hazardous Waste" labeling. | [4] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety goggles or a face shield during handling and transfer operations. | [4] |
| Skin Irritation | H315: Causes skin irritation | Necessitates wearing compatible protective gloves and a lab coat to prevent direct contact. | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust. | [4] |
| Chemical Incompatibility | (Extrapolated) Incompatible with strong oxidizing agents and strong acids. | Waste must be segregated from these materials to prevent potentially hazardous reactions within the waste container.[3] | [3] |
Procedural Workflow: From Benchtop to Final Disposal
Adherence to a systematic workflow is essential for ensuring safety and regulatory compliance. This process begins the moment the material is designated as waste and concludes with its transfer to authorized personnel.
Step 1: Immediate Safety Precautions & PPE
Before handling the waste material, ensure all appropriate personal protective equipment (PPE) is in use. This is a non-negotiable step to mitigate the risks of exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider impervious clothing.[5]
-
Engineering Controls: Handle the waste, especially if it is a solid, within a chemical fume hood or other well-ventilated area to minimize inhalation risk.[5]
Step 2: Waste Segregation - The Causality of Chemical Compatibility
Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[2][6]
The rationale for this is rooted in preventing dangerous chemical reactions. Based on the profile of its parent compound, phenothiazine, this substance is incompatible with strong oxidizing agents and strong acids.[3] Mixing these materials could lead to a reaction that generates heat, gas, or other hazardous byproducts. Proper segregation is a self-validating system that prevents such events.
Step 3: Containerization Protocol
The integrity of the disposal process relies heavily on the correct selection and use of a waste container.
-
Select a Compatible Container: Choose a container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of damage, and have a secure, leak-proof screw-on cap.[1][6]
-
Prepare the Container: Ensure the container is clean and dry before adding waste.
-
Transfer the Waste: Carefully transfer the waste into the container, avoiding spills. For solid waste, use a scoop or spatula. For residual amounts in original containers, the entire container can often be placed into the waste receptacle.[7]
-
Headspace: Do not fill the container to the brim. Leave at least 10% of headspace (about one inch) to allow for expansion of vapors.[6]
-
Secure the Closure: Tightly seal the container cap immediately after adding waste.
Step 4: Mandatory Labeling
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.[1][8]
As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.[7][9] The label must include:
-
The words "Hazardous Waste" .[6]
-
The full, unabbreviated chemical name: "this compound" .[7]
-
The concentration and physical state (e.g., "Solid," "Trace contaminants in methanol").
-
The name and contact information of the Principal Investigator or generating party.[7]
-
The specific location (building and room number) where the waste is stored.[7]
-
The date when waste accumulation began.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6][7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[2]
-
Inspections: The SAA must be inspected weekly to check for leaks and proper labeling. This inspection should be documented.[6][7]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed from the SAA within three days.[6][9]
Step 6: Final Disposal Coordination
Laboratory personnel are strictly prohibited from disposing of this chemical waste themselves.[9]
-
Request Pickup: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[7][9]
-
Date the Container: Fill in the "full" date on the hazardous waste tag.[9]
-
EHS Management: The EHS department will arrange for trained professionals to collect the waste and manage its transport to a licensed hazardous waste disposal facility, ensuring compliance with all local, state, and federal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final, compliant disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures: Accidental Spills
In the event of a small spill within the laboratory:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains by using a spill kit with absorbent pads or other suitable material.[2]
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
- Daniels Health. (2025).
- Echemi. (2019). 1-(10-Acetyl-10H-phenothiazin-2-yl)
- Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
- PubChem. This compound.
- Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
- PubChem. 2-Propionylphenothiazine.
- American Chemical Society.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center.
- Fisher Scientific. (2010).
- University of Colorado. (2016). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 1-(10H-Phenothiazin-2-yl)propan-1-one
Comprehensive Safety & Handling Guide: 1-(10H-Phenothiazin-2-yl)propan-1-one
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No. 92-33-1). As a senior application scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest level of laboratory safety. The recommendations herein are grounded in the known hazards of the parent compound, phenothiazine, and its derivatives, establishing a robust framework for risk mitigation.[1]
Hazard Assessment & Toxidicology Profile
This compound belongs to the phenothiazine class of compounds.[2][3][4][5] While specific toxicological data for this exact derivative is limited, the hazard profile is extrapolated from aggregated GHS information for closely related structures and the parent molecule.[6][7] The primary hazards are associated with irritation and potential organ damage through prolonged exposure.[6][7][8]
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[6][8]
-
Organ Damage: The parent compound, phenothiazine, may cause damage to organs (specifically blood) through prolonged or repeated exposure.[7][8]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed.[6][7] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] | Inhalation |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[7][8] | Ingestion, Inhalation |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Caption: PPE Selection Workflow based on procedural risk.
Summary of Required PPE
| Protection Type | Minimum Requirement | Recommended for Higher Level Protection |
| Respiratory | Work in a certified chemical fume hood. | For spill cleanup or if dust/aerosols are generated outside a hood, use a P95 (US) or P2 (EU) particle respirator. For higher concentrations, use combination ABEK-P2 respirator cartridges.[7][8] |
| Eye & Face | Tightly fitting safety glasses with side-shields.[9] | A face shield should be worn in addition to safety glasses, especially when handling larger quantities or if there is a splash risk.[7][8] |
| Hand | Nitrile or Butyl rubber gloves. Inspect for integrity before each use.[8] | Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] |
| Skin & Body | Long-sleeved lab coat. | A full chemical-protective suit, apron, and boots may be required depending on the scale of the operation.[8][9] |
Operational and Handling Plan
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. Engineering controls are the primary line of defense.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the section above.
-
-
Weighing and Aliquoting (Solid Compound):
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[8]
-
Use anti-static weighing dishes and tools to minimize dispersal of the powder.
-
Close the primary container immediately after removing the desired amount.
-
-
Solution Preparation and Use:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Keep all containers sealed when not in immediate use.
-
-
Post-Procedure:
Caption: Standard workflow for handling this compound.
Emergency and Disposal Plan
Immediate and correct response to emergencies is critical. All personnel must be trained on these procedures.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7] |
Spill and Accidental Release
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.
-
Contain: Prevent the spill from entering drains or waterways.[7][8] For powder spills, cover with a plastic sheet to minimize dust generation.[8]
-
Absorb & Clean:
-
Wear the appropriate high-level protection PPE, including respiratory protection.
-
For solid spills, carefully sweep or shovel the material into a clean, dry, labeled container for disposal. Avoid creating dust.[7][8]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
-
Decontaminate: Thoroughly clean the spill area once the material has been removed.
Caption: Logical flow for emergency spill response.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[10]
-
Collection: Collect waste in a designated, sealed, and clearly labeled container.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[10] Do not discharge into the environment.[7][8]
References
- Redox. (2022, March 3).
- New Jersey Department of Health. Hazard Summary: Phenothiazine. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine. [Link]
- Chemsrc. This compound | CAS#:92-33-1. [Link]
- PubChemLite. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12715271, 1-(10H-Phenothiazin-10-yl)propan-2-one. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 227702, 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-. [Link]
- Electronic Code of Federal Regulations (eCFR). 40 CFR 721.
- Siddik, Z. H. (2022). Phenothiazine.
- Wikipedia. Phenothiazine. [Link]
- IOSR Journal of Pharmacy. (2020).
- Adamska, A., et al. (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. iosrphr.org [iosrphr.org]
- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. redox.com [redox.com]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
